molecular formula C39H74O6 B1682545 Trilaurin CAS No. 538-24-9

Trilaurin

货号: B1682545
CAS 编号: 538-24-9
分子量: 639.0 g/mol
InChI 键: VMPHSYLJUKZBJJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trilaurin is a triglyceride obtained by formal acylation of the three hydroxy groups of glycerol by lauric (dodecanoic) acid. It is a triglyceride and a dodecanoate ester.
This compound has been reported in Cullen corylifolium and Umbellularia californica with data available.

属性

IUPAC Name

2,3-di(dodecanoyloxy)propyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPHSYLJUKZBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904390
Record name Glyceryl trilaurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(12:0/12:0/12:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011188
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

538-24-9
Record name Trilaurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl trilaurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRILAURIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glyceryl trilaurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol trilaurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRILAURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FP2Z3RVUV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Trilaurin: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaurin, a triglyceride of significant interest in various scientific disciplines, is a key component of several natural oils and possesses a unique combination of physical and chemical properties that make it a valuable compound in the food, cosmetic, and pharmaceutical industries. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its emerging role in drug delivery systems.

Chemical Structure and Identification

This compound is a saturated triglyceride formed from the esterification of one molecule of glycerol (B35011) with three molecules of lauric acid (dodecanoic acid).[1] Its chemical structure consists of a glycerol backbone with three lauroyl chains attached.

IUPAC Name: 2,3-di(dodecanoyloxy)propyl dodecanoate[2] Molecular Formula: C₃₉H₇₄O₆[2] CAS Number: 538-24-9[2]

Synonyms: Glyceryl trilaurate, Tridodecanoin, Lauric acid triglyceride, Glyceryl tridodecanoate[2][3][4]

Physicochemical Properties

This compound is a white, waxy solid at room temperature.[5] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, formulation, and analysis.

PropertyValueReferences
Molecular Weight 639.0 g/mol [6]
Melting Point 45-47 °C[7]
Boiling Point 591.55 °C (estimated)[8][9]
Density 0.900 g/mL[7]
Solubility Insoluble in water.[5][10] Soluble in ethanol, diethyl ether, acetone (B3395972), and benzene.[7][11][5][7][10][11]
Appearance White to light yellow powder or crystal[12]

Natural Sources and Extraction

This compound is naturally abundant in certain vegetable fats, most notably coconut oil and palm kernel oil.[10] The extraction of this compound from these sources typically involves a multi-step process of oil extraction followed by purification.

Experimental Protocol: Solvent Extraction of Oil from Coconut

This protocol outlines a general method for extracting the oil rich in this compound from coconut. Further purification steps are necessary to isolate pure this compound.

Materials:

  • Dried and grated coconut meat (copra)

  • n-Hexane (solvent)[13]

  • Soxhlet extraction apparatus[14]

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh a desired amount of dried, grated coconut meat and place it into a thimble for the Soxhlet extractor.

  • Add n-hexane to the round-bottom flask of the Soxhlet apparatus.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for several hours. The solvent will cyclically wash over the coconut meat, extracting the oil.[14]

  • After the extraction is complete, the n-hexane containing the dissolved oil is collected in the round-bottom flask.

  • The solvent is then removed using a rotary evaporator to yield the crude coconut oil.

G Copra Dried Coconut Meat (Copra) Soxhlet Soxhlet Extraction (n-Hexane) Copra->Soxhlet CrudeOil Crude Coconut Oil in Hexane Soxhlet->CrudeOil Rotovap Rotary Evaporation CrudeOil->Rotovap FinalOil Crude Coconut Oil Rotovap->FinalOil

Synthesis and Purification

This compound can be synthesized in the laboratory through the esterification of glycerol with lauric acid. This method allows for the production of high-purity this compound for research and pharmaceutical applications.

Experimental Protocol: Synthesis of this compound by Esterification

Materials:

  • Lauric acid (0.06 mol)

  • Glycerol (0.01 mol)

  • Sulfuric acid (catalyst)[5]

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Three-neck round-bottom flask, condenser, thermometer

Procedure:

  • Combine 0.06 mol of lauric acid and 0.01 mol of glycerol in a three-neck round-bottom flask equipped with a condenser and a thermometer.[5]

  • Add a catalytic amount of sulfuric acid to the mixture.

  • Heat the reaction mixture to 110 °C with stirring for approximately 3.5 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess sulfuric acid by slowly adding a 10% NaHCO₃ solution until the pH is neutral.

  • The crude this compound can then be separated from the aqueous layer.

G Glycerol Glycerol H2SO4 H₂SO₄ (cat.) Heat Glycerol->H2SO4 LauricAcid Lauric Acid (3 equiv.) LauricAcid->H2SO4 This compound This compound H2SO4->this compound Water Water (3 equiv.) H2SO4->Water

Experimental Protocol: Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification.[10][11] Acetone is a suitable solvent for the recrystallization of this compound.[8]

Materials:

  • Crude this compound

  • Acetone

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot acetone in an Erlenmeyer flask.[11]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[15]

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form.

  • To maximize the yield, the flask can be placed in an ice bath to further cool the solution.

  • Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.[11]

  • Wash the crystals with a small amount of cold acetone to remove any remaining impurities.

  • Dry the crystals to obtain pure this compound.

Analytical Characterization

A variety of analytical techniques are employed to confirm the identity and purity of this compound.

Gas Chromatography-Flame Ionization Detector (GC-FID)

GC-FID is a sensitive method for the analysis of this compound, particularly in complex mixtures like modified coconut oil.[12][16]

Illustrative GC-FID Parameters:

  • Column: ZB-WAX plus column (30 m x 0.25 mm ID, 0.5 µm film thickness)[17]

  • Oven Program: Initial temperature of 120°C for 1 min, ramp at 10°C/min to 200°C, then ramp at 4°C/min to 220°C and hold.[17]

  • Injector Temperature: 250 °C[18]

  • Detector Temperature (FID): 280 °C[18]

  • Injection Volume: 0.2 µL[18]

  • Split Ratio: 25:1[18]

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (90 MHz, CDCl₃): δ 0.88 (t, 9H, CH₃), 1.26 (s, 48H, -(CH₂)₈-), 1.62 (m, 6H, -OCO-CH₂-CH ₂-), 2.31 (t, 6H, -O-CO-CH ₂-), 4.15 (dd, 2H, glycerol CH₂), 4.28 (dd, 2H, glycerol CH₂), 5.25 (m, 1H, glycerol CH).[2]

  • ¹³C NMR (25.16 MHz, CDCl₃): δ 14.11 (CH₃), 22.73, 24.94, 29.18, 29.38, 29.53, 29.68, 31.97, 34.10, 34.25 (CH₂), 62.15 (glycerol CH₂), 68.98 (glycerol CH), 172.83, 173.23 (C=O).[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[9]

  • ~2920 cm⁻¹ and ~2850 cm⁻¹: C-H stretching vibrations of the methylene (B1212753) and methyl groups.

  • ~1740 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

  • ~1160 cm⁻¹: C-O stretching vibration of the ester linkage.

Applications in Drug Development

This compound's biocompatibility and lipid nature make it an excellent excipient in pharmaceutical formulations, particularly for drug delivery systems.[6] It is widely used in the preparation of solid lipid nanoparticles (SLNs), which can encapsulate and protect drugs, enhance their solubility, and control their release.[19]

Experimental Protocol: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

This protocol describes a general method for preparing SLNs using a hot homogenization technique.

Materials:

  • This compound

  • A suitable surfactant (e.g., Polysorbate 80)

  • A lipophilic model drug

  • Purified water

  • High-shear homogenizer

  • Ultrasonicator

Procedure:

  • Melt the this compound at a temperature above its melting point (e.g., 70 °C).

  • Dissolve the lipophilic model drug in the molten this compound.

  • In a separate vessel, heat an aqueous solution of the surfactant to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization to form a coarse oil-in-water emulsion.[4]

  • Subject the coarse emulsion to ultrasonication to reduce the particle size to the nanometer range.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • The SLN dispersion can then be characterized for particle size, zeta potential, and drug encapsulation efficiency.

G LipidPhase Molten this compound + Drug Homogenization High-Shear Homogenization LipidPhase->Homogenization AqueousPhase Hot Aqueous Surfactant Solution AqueousPhase->Homogenization Nanoemulsion Hot Nanoemulsion Homogenization->Nanoemulsion Cooling Cooling Nanoemulsion->Cooling SLNs Solid Lipid Nanoparticles Cooling->SLNs

Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, it is understood that upon administration, this compound can be hydrolyzed by lipases to release glycerol and lauric acid.[20] The biological effects of this compound are therefore largely attributed to the actions of lauric acid.

Lauric acid has been shown to possess antimicrobial properties and can modulate cellular signaling pathways.[6][21] For instance, studies have indicated that lauric acid can alter the expression of cancer-associated microRNAs in human cancer cell lines, suggesting a role in regulating key cellular processes such as cell growth, apoptosis, and DNA damage response.[22] The pathways affected include those mediated by p53, as well as pathways involved in cell cycle phase transition and apoptotic signaling.[6][22]

It is important to note that while this compound serves as a delivery vehicle for lauric acid, the direct interaction of the intact triglyceride with cellular signaling cascades is an area that requires further investigation. The metabolic conversion to lauric acid appears to be a prerequisite for many of its observed biological activities.

Conclusion

This compound is a versatile triglyceride with well-defined chemical and physical properties. Its natural abundance and biocompatibility have led to its widespread use in various industries. For researchers and drug development professionals, this compound offers significant potential as an excipient and a key component in advanced drug delivery systems like solid lipid nanoparticles. Understanding its synthesis, purification, and analytical characterization is crucial for its effective utilization. While the direct biological effects of this compound are still being elucidated, its role as a precursor to the bioactive lauric acid highlights its importance in biomedical research. Further studies are warranted to fully explore the direct interactions of this compound with cellular components and its potential therapeutic applications.

References

An In-depth Technical Guide to Trilaurin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Trilaurin , a triglyceride derived from the esterification of glycerol (B35011) with three units of lauric acid, is a key ingredient in various pharmaceutical and research applications. Its biocompatibility and specific physicochemical properties make it a valuable excipient in drug delivery systems and a standard for lipid analysis. This guide provides an in-depth overview of its core properties, analytical methodologies, and a key application in nanoparticle formulation.

Core Properties of this compound

This compound, also known as glyceryl trilaurate, is a saturated fat that is solid at room temperature. Its well-defined structure and purity make it a reliable standard in various analytical and formulation studies.

PropertyValue
CAS Number 538-24-9
Molecular Formula C₃₉H₇₄O₆
Molecular Weight 639.0 g/mol
Appearance White to off-white waxy solid or powder
Melting Point Approximately 45-50 °C
Solubility Insoluble in water, soluble in organic solvents like ethanol (B145695) and chloroform.[1]
Purity (Typical) >98%

Experimental Protocols for the Analysis of this compound

Accurate quantification of this compound is crucial in both quality control and research settings. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID) are two commonly employed methods.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is particularly suitable for the analysis of non-volatile compounds like triglycerides.

  • Instrumentation : A standard HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

  • Column : A reversed-phase column, such as a ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm), is often used.[2]

  • Mobile Phase : A gradient elution is typically employed. For example, a mixture of acetonitrile (B52724) with 0.01% (v/v) acetic acid (Solvent A) and acetone (B3395972) (Solvent B).[2]

    • Gradient Example :

      • 0-5 min: 90:10 (A:B)

      • 5-10 min: 70:30 (A:B)

      • 10-15 min: 50:50 (A:B)

      • 15-20 min: 30:70 (A:B)

      • Hold for 10 min at 20:80 (A:B)[2]

  • Flow Rate : A typical flow rate is 1.0 mL/min.[2]

  • Column Temperature : Maintained at 25°C.[2]

  • Injection Volume : 10 µL.[2]

  • ELSD Settings :

    • Nebulizer Temperature: 40°C[2]

    • Nitrogen Gas Pressure: 3.5 bar[2]

  • Sample Preparation : Samples are accurately weighed and dissolved in a suitable organic solvent, such as dichloromethane, to a known concentration (e.g., 0.5 mg/mL).[3]

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for the analysis of volatile and semi-volatile compounds. For triglycerides like this compound, high-temperature GC is required.

  • Instrumentation : A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column : A capillary column suitable for high-temperature analysis, such as a ZB-WAX plus column (30 m x 0.25 mm ID, 0.5 µm film thickness).[4]

  • Carrier Gas : Nitrogen or helium at a constant flow rate (e.g., 0.89 mL/min).[4][5]

  • Injector and Detector Temperatures :

    • Injector: 250°C[5]

    • Detector: 280°C[5]

  • Oven Temperature Program : A temperature gradient is essential for the elution of high-molecular-weight triglycerides.

    • Example Program : Initial temperature of 100°C, ramped to 150°C at 25°C/min (hold for 1 min), then to 220°C at 20°C/min (hold for 2 min), and finally to 230°C at 20°C/min (hold for 1 min).[5]

  • Injection Volume : 1 µL.[5]

  • Sample Preparation : For analysis in oil matrices like coconut oil, an extraction with a solvent such as methanol (B129727) is performed. The extracted lipid residue is then dissolved in a suitable solvent for injection.[5] A derivatization-free method is often preferred for simplicity.[5]

Application in Drug Delivery: Solid Lipid Nanoparticle (SLN) Formulation

This compound is a widely used solid lipid for the formulation of Solid Lipid Nanoparticles (SLNs), which are effective carriers for delivering poorly water-soluble drugs. The following diagram illustrates a common workflow for the preparation of SLNs using the high-pressure homogenization technique.

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation using this compound.

References

An In-depth Technical Guide to the Solubility of Trilaurin in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of trilaurin, a saturated triglyceride of significant interest in the pharmaceutical, cosmetic, and food industries. A detailed compilation of its physicochemical properties is presented, followed by a summary of its qualitative and quantitative solubility in a range of organic solvents. This guide also outlines detailed experimental protocols for determining the solubility of this compound, offering researchers standardized methodologies for their investigations. Furthermore, a visual representation of the experimental workflow for solubility determination is provided to facilitate a clear understanding of the process.

Introduction

This compound, also known as glyceryl trilaurate, is a triglyceride derived from the esterification of glycerol (B35011) with three molecules of lauric acid.[1][2] Its chemical formula is C39H74O6.[2] As a stable, saturated fat, this compound serves as a valuable excipient in various applications, including as a thickening agent and emollient in cosmetics and as a component in pharmaceutical formulations, particularly for drug delivery systems of hydrophobic compounds.[1][3] Understanding the solubility of this compound in different organic solvents is paramount for its effective formulation and application in these fields. This guide aims to provide a detailed technical resource on this subject.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueReference
Chemical Name Glyceryl tridodecanoate[4]
Synonyms This compound, Glyceryl trilaurate, Tridodecanoin[4]
CAS Number 538-24-9
Molecular Formula C39H74O6
Molecular Weight 639.01 g/mol [5]
Appearance White to off-white waxy solid or powder[1]
Melting Point 45°C to 47°C[5]
Density 0.9000 g/mL[5]

Solubility of this compound in Organic Solvents

This compound's solubility is governed by the principle of "like dissolves like." As a nonpolar lipid, it is generally insoluble in polar solvents like water but exhibits good solubility in a variety of nonpolar organic solvents.[6][7] The solubility is also temperature-dependent, typically increasing with a rise in temperature.[6]

Qualitative Solubility

This compound has been reported to be soluble in the following organic solvents:

  • Ethanol[5]

  • Diethyl ether[5]

  • Acetone[5]

  • Benzene[5]

  • Chloroform[7]

  • Ethyl acetate[1]

  • Dimethylformamide (DMF)[2]

It is consistently reported as insoluble in water.[5]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, the following specific data points have been reported:

SolventTemperature (°C)SolubilityReference
Dimethylformamide (DMF)Not Specified20 mg/mL[2]
EthanolNot Specified1 mg/mL[2]

Researchers are encouraged to determine the solubility of this compound in their specific solvent systems and temperature ranges of interest using the experimental protocols outlined in the subsequent sections.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for its application in research and development. Several established methods can be employed, each with its own advantages and considerations.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial).

  • Equilibration: Place the container in a constant temperature environment (e.g., a shaking water bath or a temperature-controlled incubator) and agitate for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation ensures continuous mixing of the solid and liquid phases.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the sample at the same constant temperature is recommended.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated pipette to prevent precipitation of the solute upon cooling.

  • Quantification: Determine the concentration of this compound in the sampled solution using a validated analytical method.

Analytical Quantification Methods

a) Gravimetric Analysis:

  • Accurately weigh an empty, dry container.

  • Transfer the sampled saturated solution to the container and reweigh to determine the mass of the solution.

  • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound) until a constant weight of the dried this compound is achieved.

  • The solubility can then be calculated as the mass of the dried this compound per mass or volume of the solvent.

b) High-Performance Liquid Chromatography (HPLC):

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Inject the standard solutions into an HPLC system equipped with a suitable detector (e.g., a UV detector at a low wavelength or an evaporative light scattering detector) to generate a calibration curve.

  • Sample Analysis: Dilute the sampled saturated solution with the solvent to a concentration that falls within the range of the calibration curve and inject it into the HPLC system.

  • Concentration Determination: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve. The solubility is then calculated by taking the dilution factor into account.

Thermal Methods

a) Differential Scanning Calorimetry (DSC):

This method is particularly useful for determining the solubility of a solid in another solid or a semi-solid excipient at elevated temperatures.

  • Sample Preparation: Prepare a series of physical mixtures of this compound and the solvent at different known weight ratios.

  • DSC Analysis: Heat the samples in the DSC instrument at a controlled rate.

  • Data Interpretation: The dissolution of this compound in the solvent will result in a melting point depression of the solvent. By analyzing the thermograms, the eutectic point and the liquidus line of the phase diagram can be constructed, from which the solubility at different temperatures can be determined.

b) Hot-Stage Microscopy (HSM):

HSM allows for the visual determination of the dissolution temperature.

  • Sample Preparation: Place a small amount of the this compound-solvent mixture on a microscope slide.

  • Heating and Observation: Heat the slide on a hot stage at a controlled rate while observing the sample under a polarized light microscope.

  • Solubility Determination: The temperature at which the last crystals of this compound dissolve is considered the saturation temperature for that specific composition. By repeating this for different compositions, a solubility curve can be generated.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the isothermal shake-flask method.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal container prep2->prep3 equi1 Agitate at constant temperature (24-72h) prep3->equi1 sep1 Cease agitation equi1->sep1 sep2 Centrifuge at constant temperature sep1->sep2 ana1 Sample supernatant sep2->ana1 ana2 Quantify this compound (Gravimetric/HPLC) ana1->ana2 ana3 Calculate solubility ana2->ana3

References

An In-depth Technical Guide to the Physical State and Melting Point of Trilaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilaurin, a triglyceride of significant interest in the pharmaceutical, cosmetic, and food industries, exhibits complex thermal behavior characterized by polymorphism. This technical guide provides a comprehensive overview of the physical state and melting point of this compound, with a detailed exploration of its polymorphic forms. The document outlines experimental protocols for the characterization of these forms using Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Polarized Light Microscopy (PLM). Quantitative data is presented in structured tables for ease of reference, and a logical workflow of polymorphic transformations is visualized to aid in understanding the material's solid-state behavior. This guide is intended to be a valuable resource for researchers and professionals involved in the development and quality control of this compound-based products.

Physical State and General Properties

At ambient temperature, this compound (also known as glyceryl trilaurate) is a white to light yellow, waxy solid.[1] It can present as a powder or in a crystalline form.[1][2] this compound is insoluble in water but soluble in organic solvents such as ethanol (B145695) and chloroform.[1]

Melting Point and Polymorphism

The melting point of this compound is not a single, sharp value but rather a range that is highly dependent on its crystalline structure. This phenomenon is known as polymorphism, where a compound can exist in multiple crystalline forms, each with distinct physical properties, including melting point.[3][4] For this compound, the three primary polymorphic forms are designated as α (alpha), β' (beta-prime), and β (beta), in order of increasing stability and melting point.

The most stable β form has the highest melting point. The less stable α and β' forms will, upon heating, transform into the more stable forms before finally melting. This complex thermal behavior is critical in applications such as drug delivery systems, where the physical state of the lipid matrix can influence drug release and stability.

Quantitative Data on this compound Polymorphs

The following tables summarize the melting points and other relevant data for the different polymorphic forms of this compound. It is important to note that the exact values can vary depending on the experimental conditions, such as heating rate and sample purity.

General Physical Properties of this compound
Appearance White to light yellow powder or crystal[1][2]
Melting Point Range (General) 44 - 49 °C[2]
Specific Melting Point (literature) 46.5 °C[5][6][7]
Melting Points of this compound Polymorphs
Polymorphic Form Melting Point (°C)
α (alpha)~35
β' (beta-prime)~44.5
β (beta)45.30 - 46.4

Note: The melting points for the polymorphs are indicative and can be influenced by the experimental methodology.

Experimental Protocols for Characterization

The characterization of this compound's polymorphism is primarily achieved through a combination of thermal analysis, diffraction, and microscopy techniques.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the melting points and enthalpies of transition for the different polymorphs.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program:

    • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature well above its final melting point (e.g., 70 °C) at a controlled heating rate of 5 °C/min or 10 °C/min. This scan provides information on the initial polymorphic form(s) present in the sample.

    • Controlled Cooling Scan: Cool the molten sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 0 °C). This step allows for the observation of crystallization behavior. Rapid cooling tends to favor the formation of the less stable α form.

    • Second Heating Scan: Reheat the sample at a controlled rate (e.g., 5 °C/min or 10 °C/min) to 70 °C. This scan reveals the melting behavior of the polymorphs formed during the controlled cooling step and any solid-state transitions that occur upon heating.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (crystallization or polymorphic transition). The peak temperature of the endotherm is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

X-ray Diffraction (XRD)

XRD is used to identify the different polymorphic forms based on their unique crystal lattice structures, which result in characteristic diffraction patterns.

Methodology:

  • Sample Preparation: The this compound sample should be in a powdered form. To obtain specific polymorphs for analysis, the sample can be subjected to specific thermal treatments prior to XRD analysis. For example, the α form can be obtained by rapid cooling of the melt, while the β form can be obtained by slow crystallization or by annealing the α or β' forms.

  • Instrument Settings:

    • Use a diffractometer with a common radiation source, such as Cu Kα.

    • Set the voltage and current to appropriate values (e.g., 40 kV and 40 mA).

    • Scan a 2θ range that covers the characteristic peaks for this compound polymorphs (e.g., 5° to 40°).

  • Data Analysis: The different polymorphs are identified by their characteristic short and long d-spacing values in the diffraction pattern.

    • α form: Characterized by a single strong short-spacing peak.

    • β' form: Typically shows two strong short-spacing peaks.

    • β form: Exhibits a more complex pattern of multiple short-spacing peaks, with one being particularly strong.

Characteristic Short d-spacings for Triglyceride Polymorphs
Polymorphic Form Approximate d-spacing (Å)
α~4.15
β'~4.2 and ~3.8
βMultiple peaks, including a strong one at ~4.6

Note: These are general values for triglycerides; specific values for this compound should be confirmed from reference data.

Polarized Light Microscopy (PLM)

PLM is a visual technique used to observe the morphology (shape and size) of the different crystalline forms of this compound.

Methodology:

  • Sample Preparation: Place a small amount of this compound on a microscope slide and cover it with a coverslip.

  • Thermal Control: Use a hot stage attached to the microscope to control the temperature of the sample.

  • Observation:

    • Melt the sample by heating it above its final melting point.

    • Observe the crystallization process upon controlled cooling. Different cooling rates will yield different polymorphs.

    • Observe the morphology of the crystals formed. The α form typically appears as small, indistinct platelets, while the β' form often forms small spherulites. The β form is characterized by larger, more well-defined crystals, often with a needle-like or plate-like habit.

    • Upon reheating, observe any changes in morphology that correspond to polymorphic transformations seen in the DSC thermogram.

Visualization of Polymorphic Transformations

The relationship between the different polymorphic forms of this compound can be represented as a logical workflow. The transformations are generally monotropic, meaning the less stable forms will irreversibly transform into more stable forms.

Trilaurin_Polymorphism Melt Molten this compound Alpha α Form (Metastable) Melt->Alpha Rapid Cooling BetaPrime β' Form (Metastable) Melt->BetaPrime Moderate Cooling Beta β Form (Stable) Melt->Beta Slow Cooling Alpha->Melt Melting (~35°C) Alpha->BetaPrime Heating Alpha->Beta Heating/Annealing BetaPrime->Melt Melting (~44.5°C) BetaPrime->Beta Heating/Annealing Beta->Melt Melting (~46.4°C)

Caption: Polymorphic transformation pathways of this compound.

Conclusion

The physical state and melting behavior of this compound are dictated by its polymorphic nature. A comprehensive understanding and characterization of the α, β', and β forms are crucial for the successful application of this compound in various industries, particularly in pharmaceuticals where solid-state properties can significantly impact product performance and stability. The combination of DSC, XRD, and PLM provides a robust analytical framework for the qualitative and quantitative assessment of this compound polymorphism. The detailed protocols and data presented in this guide serve as a foundational resource for researchers and professionals working with this versatile triglyceride.

References

In-Depth Technical Guide to Trilaurin Metabolism in In-Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro metabolism of trilaurin, a triglyceride composed of three lauric acid molecules. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge of experimental protocols, quantitative data, and the underlying signaling pathways involved in the cellular processing of this medium-chain triglyceride.

Introduction to this compound and Its Metabolism

This compound is a saturated triglyceride of significant interest due to the metabolic properties of its constituent fatty acid, lauric acid. As a medium-chain triglyceride (MCT), this compound's digestion, absorption, and subsequent metabolic fate differ from that of long-chain triglycerides. Understanding its metabolism in controlled in-vitro settings is crucial for applications in nutrition, drug delivery, and the study of metabolic diseases.

The primary pathway of this compound metabolism begins with its hydrolysis by lipases into lauric acid and glycerol. This process is fundamental to its absorption and subsequent utilization by various tissues. In-vitro models provide a powerful tool to dissect these metabolic steps in a controlled environment.

In-Vitro Digestion of this compound: Lipolysis

The initial step in this compound metabolism is its breakdown in the digestive tract, a process that can be simulated using in-vitro lipolysis models. The pH-stat titration method is a widely accepted technique for monitoring the rate and extent of triglyceride hydrolysis in real-time.

Experimental Protocol: pH-Stat In-Vitro Lipolysis of this compound

This protocol is adapted from standardized in-vitro digestion methods.

Objective: To quantify the rate and extent of this compound hydrolysis by pancreatic lipase (B570770).

Materials:

  • This compound

  • Pancreatic lipase (porcine)

  • Bile salts (e.g., sodium taurocholate)

  • Phospholipids (e.g., phosphatidylcholine)

  • Tris-maleate buffer

  • Calcium chloride (CaCl₂)

  • Sodium chloride (NaCl)

  • Sodium hydroxide (B78521) (NaOH) solution (standardized)

  • pH-stat titrator system

  • Thermostated reaction vessel (37°C)

Procedure:

  • Preparation of Digestion Medium: Prepare a simulated intestinal fluid buffer containing Tris-maleate, bile salts, phospholipids, CaCl₂, and NaCl at physiologically relevant concentrations. Adjust the pH to the desired intestinal pH (typically 6.5-7.5).

  • Emulsification of this compound: Disperse a known amount of this compound in the pre-warmed digestion medium to form a stable emulsion. Sonication or high-shear mixing can be used for this purpose.

  • Initiation of Lipolysis: Place the emulsified this compound substrate in the thermostated reaction vessel at 37°C. Once the temperature and pH have stabilized, add a pre-determined amount of pancreatic lipase to initiate the hydrolysis reaction.

  • pH-Stat Titration: The liberation of lauric acid will cause a decrease in the pH of the medium. The pH-stat titrator will automatically add a standardized NaOH solution to maintain a constant pH.

  • Data Acquisition: Record the volume of NaOH added over time. The rate of NaOH addition is directly proportional to the rate of fatty acid release.

  • Quantification of Hydrolysis Products: At specific time points, aliquots of the digestion mixture can be collected. The reaction is stopped by adding an inhibitor or by heat inactivation. The lipid phases are then extracted and analyzed by Gas Chromatography-Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD) to quantify the amounts of remaining this compound, and the generated dilaurin, monolaurin, and free lauric acid[1].

Quantitative Data: Pancreatic Lipase Kinetics with Triglycerides

Cellular Metabolism of this compound in In-Vitro Models

Following digestion, the primary metabolite of this compound, lauric acid, is taken up by various cells and undergoes further metabolism. Key in-vitro models for studying these processes include intestinal (Caco-2), hepatic (HepG2, primary hepatocytes), and adipose (3T3-L1) cell lines.

Intestinal Absorption and Transport: The Caco-2 Cell Model

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer of enterocyte-like cells, making them a valuable tool for studying intestinal drug and nutrient absorption.

Objective: To quantify the uptake, metabolism, and transport of this compound and its metabolites across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Radiolabeled [¹⁴C]-trilaurin or [¹⁴C]-lauric acid

  • Scintillation counter

  • HPLC or GC-MS for metabolite analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Apical Application: Introduce [¹⁴C]-trilaurin, emulsified in a simulated intestinal fluid, to the apical (upper) chamber of the Transwell® insert.

  • Incubation: Incubate the cells at 37°C for various time points.

  • Sample Collection:

    • Apical and Basolateral Media: Collect samples from both the apical and basolateral (lower) chambers to measure the transport of radiolabeled compounds.

    • Cell Lysates: At the end of the incubation, wash the cell monolayer and lyse the cells to determine intracellular concentrations of this compound and its metabolites.

  • Analysis:

    • Radioactivity Measurement: Quantify the amount of radioactivity in the apical and basolateral media and in the cell lysates using a scintillation counter.

    • Metabolite Profiling: Analyze the composition of radiolabeled compounds in the cell lysates and media by HPLC or GC-MS to identify and quantify this compound, lauric acid, and any further metabolites.

  • Permeability Calculation: The apparent permeability coefficient (Papp) can be calculated to quantify the rate of transport across the Caco-2 monolayer[4][5][6].

Studies have shown that long-chain fatty acids have a saturable uptake component in Caco-2 cells, suggesting carrier-mediated transport. While specific Papp values for this compound are not available, the Papp for lauric acid can be expected to be in the range of moderately to well-absorbed compounds. The typical classification for Papp values is: poorly absorbed (<1 x 10⁻⁶ cm/sec), moderately absorbed (1-10 x 10⁻⁶ cm/sec), and well absorbed (>10 x 10⁻⁶ cm/sec)[6].

Hepatic Metabolism: HepG2 and Primary Hepatocyte Models

The liver plays a central role in lipid metabolism. HepG2 cells, a human hepatoma cell line, and primary hepatocytes are widely used to study hepatic lipid synthesis, storage, and secretion.

Objective: To quantify the effect of this compound on triglyceride accumulation and the expression of lipogenic genes in HepG2 cells.

Materials:

  • HepG2 cells

  • This compound

  • Oil Red O stain

  • Triglyceride quantification kit

  • Reagents for quantitative real-time PCR (qRT-PCR)

Procedure:

  • Cell Culture and Treatment: Culture HepG2 cells and treat them with varying concentrations of emulsified this compound for a specified period (e.g., 24 hours).

  • Lipid Droplet Staining: Fix the cells and stain with Oil Red O to visualize intracellular lipid droplets. The stain can be extracted and quantified spectrophotometrically.

  • Triglyceride Quantification: Lyse the cells and measure the intracellular triglyceride content using a commercial quantification kit.

  • Gene Expression Analysis: Isolate total RNA from the cells and perform qRT-PCR to measure the mRNA levels of key lipogenic genes, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN).

A study using cultured rat hepatocytes showed that radiolabeled lauric acid (0.1 mM) was rapidly taken up, with 94.8 ± 2.2% cleared from the medium after 4 hours. Of the initial radioactivity, 24.6 ± 4.2% was incorporated into cellular lipids, with 10.6 ± 4.6% being directed towards triglycerides. A significant portion (38.7 ± 4.4%) underwent β-oxidation[2].

ParameterValue
Lauric Acid Uptake (4h) 94.8 ± 2.2%
Incorporation into Cellular Lipids (4h) 24.6 ± 4.2%
Incorporation into Triglycerides (4h) 10.6 ± 4.6%
β-oxidation (4h) 38.7 ± 4.4%
Table 1: Metabolic fate of [¹⁴C]-lauric acid in cultured rat hepatocytes after 4 hours of incubation.
Adipose Tissue Metabolism: The 3T3-L1 Adipocyte Model

Adipocytes are the primary site of triglyceride storage. The 3T3-L1 cell line is a well-established model for studying adipocyte differentiation and metabolism.

Objective: To investigate the effect of this compound and lauric acid on the activation of key signaling pathways (PPARγ and mTOR) in 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • This compound and Lauric Acid

  • Reagents for Western blotting (antibodies against total and phosphorylated forms of key signaling proteins)

  • Reagents for qRT-PCR

Procedure:

  • Cell Culture and Treatment: Treat differentiated 3T3-L1 adipocytes with this compound or lauric acid at various concentrations and for different durations.

  • Protein Analysis (Western Blotting): Prepare cell lysates and perform Western blotting to assess the phosphorylation status of key proteins in the mTOR pathway (e.g., mTOR, S6K, 4E-BP1) and the expression levels of PPARγ.

  • Gene Expression Analysis (qRT-PCR): Isolate RNA and perform qRT-PCR to measure the expression of PPARγ target genes involved in lipid metabolism.

Signaling Pathways in this compound Metabolism

The metabolic effects of this compound and its metabolite, lauric acid, are mediated through the modulation of key signaling pathways that regulate lipid metabolism and energy homeostasis.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis and lipid metabolism. Lauric acid has been shown to be an activator of PPARγ[7]. Activation of PPARγ can lead to increased expression of genes involved in fatty acid uptake, triglyceride synthesis, and adipocyte differentiation. In adipocytes, lauric acid has been demonstrated to promote lipolysis and reduce leptin expression through a PPARγ-dependent mechanism[8].

Mammalian Target of Rapamycin (mTOR) Signaling

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. In the context of lipid metabolism, mTORC1 activation is known to promote lipogenesis through the activation of SREBP-1c. Lauric acid has been shown to influence the Akt/mTOR signaling pathway[9][10]. The activation of this pathway can lead to increased expression of lipogenic genes and subsequent triglyceride accumulation.

Below are Graphviz diagrams illustrating the experimental workflow for in-vitro digestion and the key signaling pathways involved in this compound metabolism.

Trilaurin_Digestion_Workflow cluster_prep Preparation cluster_digestion Digestion cluster_analysis Analysis This compound This compound Substrate Emulsion This compound Emulsion This compound->Emulsion Medium Simulated Intestinal Fluid Medium->Emulsion Vessel Thermostated Reaction Vessel (37°C) Emulsion->Vessel pH_Stat pH-Stat Titrator (maintains constant pH) Vessel->pH_Stat Fatty Acid Release (↓pH) Aliquots Collect Aliquots Vessel->Aliquots Lipase Pancreatic Lipase Lipase->Vessel pH_Stat->Vessel NaOH Titration Extraction Lipid Extraction Aliquots->Extraction Quantification GC-FID or HPLC-ELSD (this compound, DL, ML, LA) Extraction->Quantification

In-vitro digestion workflow for this compound using the pH-stat method.

Trilaurin_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mTOR mTOR Pathway cluster_PPAR PPARγ Pathway This compound This compound LauricAcid_ext Lauric Acid This compound->LauricAcid_ext Hydrolysis Lipase Lipase Lipase->this compound LauricAcid_int Lauric Acid LauricAcid_ext->LauricAcid_int Uptake Akt Akt LauricAcid_int->Akt PPARg PPARγ LauricAcid_int->PPARg Activates mTORC1 mTORC1 Akt->mTORC1 Activates SREBP1c SREBP-1c mTORC1->SREBP1c Activates Lipogenesis_mTOR Lipogenesis SREBP1c->Lipogenesis_mTOR ↑ Gene Expression (FASN, etc.) Lipid_Metabolism_Genes Lipid Metabolism Genes PPARg->Lipid_Metabolism_Genes ↑ Gene Expression (Fatty Acid Uptake, Triglyceride Synthesis)

Key signaling pathways influenced by lauric acid, the metabolite of this compound.

Conclusion

This technical guide has provided a detailed overview of the in-vitro metabolism of this compound, covering its initial digestion and subsequent cellular processing in key metabolic tissues. The experimental protocols and quantitative data presented herein offer a foundation for researchers to design and execute robust studies to further elucidate the metabolic effects of this compound. The visualization of the experimental workflow and signaling pathways aims to provide a clear conceptual framework for understanding the complex processes involved in this compound metabolism. Further research is warranted to obtain more specific quantitative data for this compound in various in-vitro models and to fully unravel the intricacies of its interaction with cellular signaling networks.

References

An In-Depth Technical Guide to the Biochemical Pathways of Trilaurin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaurin, a triglyceride composed of a glycerol (B35011) backbone and three lauric acid molecules, is a significant component of various dietary fats, particularly coconut and palm kernel oils.[1] Its metabolism is a crucial process for energy homeostasis. This technical guide provides a comprehensive overview of the biochemical pathways involved in this compound degradation, from its initial hydrolysis to the complete oxidation of its constituent fatty acids. This document details the enzymatic steps, regulatory mechanisms, and quantitative aspects of this metabolic process, offering valuable insights for researchers in lipid metabolism, drug development targeting metabolic disorders, and related scientific fields.

Core Biochemical Pathways

The degradation of this compound is a two-stage process:

  • Lipolysis: The sequential hydrolysis of the ester bonds of the this compound molecule to release glycerol and three molecules of lauric acid.

  • Beta-Oxidation: The catabolism of lauric acid into acetyl-CoA, which then enters the citric acid cycle for energy production.

Lipolysis of this compound

The initial step in this compound catabolism is its breakdown by lipases. This process occurs sequentially, yielding diacylglycerols and monoacylglycerols as intermediates.[2] The primary enzymes responsible for this process are pancreatic lipase (B570770) in the digestive system and intracellular lipases such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) within cells.[3][4][5]

The lipolysis of this compound can be summarized as follows:

  • This compound + H₂O ---(Lipase)--> 1,2-Dilaurin + Lauric Acid

  • 1,2-Dilaurin + H₂O ---(Lipase)--> 2-Monolaurin + Lauric Acid

  • 2-Monolaurin + H₂O ---(Lipase)--> Glycerol + Lauric Acid

Trilaurin_Lipolysis This compound This compound Dilaurin 1,2-Dilaurin This compound->Dilaurin + H₂O Lipase1 Lipase Monolaurin 2-Monolaurin Dilaurin->Monolaurin + H₂O Lipase2 Lipase Glycerol Glycerol Monolaurin->Glycerol + H₂O Lipase3 Lipase Lauric_Acid1 Lauric Acid Lauric_Acid2 Lauric Acid Lauric_Acid3 Lauric Acid Lipase1->Lauric_Acid1 Lipase2->Lauric_Acid2 Lipase3->Lauric_Acid3

Beta-Oxidation of Lauric Acid

Lauric acid, a 12-carbon saturated fatty acid, is catabolized through the beta-oxidation pathway, primarily within the mitochondria.[6][7] This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH in each cycle. For lauric acid (C12), this cycle is repeated five times.[8]

The steps in each cycle of beta-oxidation are:

  • Dehydrogenation by acyl-CoA dehydrogenase.

  • Hydration by enoyl-CoA hydratase.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

  • Thiolysis by β-ketothiolase.

Beta_Oxidation_Lauric_Acid FAD FAD Trans_Enoyl_CoA Trans_Enoyl_CoA FADH2 FADH₂ NAD NAD⁺ Ketoacyl_CoA Ketoacyl_CoA NADH NADH + H⁺ H2O H₂O Hydroxyacyl_CoA Hydroxyacyl_CoA CoA CoA-SH Decanoyl_CoA Decanoyl_CoA Lauroyl_CoA Lauroyl_CoA Trans_Enoyl_CoA->FADH2 Ketoacyl_CoA->NADH

Metabolic Fate of Glycerol

The glycerol backbone released during lipolysis is transported to the liver, where it is phosphorylated by glycerol kinase to glycerol-3-phosphate.[9][10] Glycerol-3-phosphate is then oxidized by glycerol-3-phosphate dehydrogenase to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis.[9] DHAP can then either be converted to glyceraldehyde-3-phosphate and enter the glycolytic pathway for energy production or be used for gluconeogenesis to synthesize glucose.[9][10]

Glycerol_Metabolism Glycerol Glycerol G3P Glycerol-3-Phosphate Glycerol->G3P Glycerol Kinase ATP ATP DHAP Dihydroxyacetone Phosphate (DHAP) G3P->DHAP Glycerol-3-Phosphate Dehydrogenase ADP ADP G3P->ADP NAD NAD⁺ Glycolysis Glycolysis DHAP->Glycolysis Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis NADH NADH + H⁺ DHAP->NADH

Quantitative Data

The following tables summarize available quantitative data for the key enzymatic steps in this compound degradation.

Table 1: Kinetic Parameters for this compound Hydrolysis

EnzymeSourceSubstrateKm (mM)kcat (s⁻¹)Reference
LipasePseudomonas fluorescensThis compound~0.1~10[11]

Table 2: Quantitative Data for Lauric Acid Oxidation in Humans

ParameterValueReference
Cumulative Oxidation (9 hours)41% of dose[6]

Regulatory Signaling Pathways

The degradation of this compound is tightly regulated by hormonal and transcriptional mechanisms to meet the energetic demands of the cell.

Hormonal Regulation of Lipolysis

Lipolysis is primarily controlled by the opposing actions of insulin (B600854) and catecholamines (e.g., epinephrine). Insulin promotes triglyceride storage by inhibiting HSL, while catecholamines stimulate lipolysis by activating HSL and ATGL through the cAMP-dependent protein kinase A (PKA) pathway.[5][12] Glucagon also stimulates lipolysis.[5]

Transcriptional Regulation by PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor that acts as a lipid sensor and master regulator of lipid metabolism.[13][14] Fatty acids, including lauric acid, can act as ligands for PPARα.[15] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their expression.[8][13] Genes regulated by PPARα include those encoding for enzymes involved in fatty acid transport and beta-oxidation, such as carnitine palmitoyltransferase I (CPT1) and acyl-CoA oxidases.[4][7] There is also evidence that PPARγ can regulate the expression of ATGL.[8]

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lauric_Acid Lauric Acid PPARa PPARα RXR RXR Complex PPARα-RXR Heterodimer PPRE PPRE Target_Genes Target Genes (e.g., CPT1, Acyl-CoA Oxidase) mRNA mRNA Proteins Proteins (Enzymes for β-oxidation) Beta_Oxidation ↑ Beta-Oxidation Proteins->Beta_Oxidation Upregulates

Experimental Protocols

Protocol 1: In Vitro this compound Hydrolysis Assay Using Pancreatic Lipase

Objective: To measure the rate of this compound hydrolysis by pancreatic lipase in vitro.

Materials:

  • Porcine pancreatic lipase

  • This compound

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Bile salts (e.g., sodium taurocholate)

  • CaCl₂

  • Gum arabic (for emulsion preparation)

  • NaOH solution (for titration)

  • pH-stat or spectrophotometer

  • p-Nitrophenyl butyrate (B1204436) (p-NPB) for a colorimetric alternative

Procedure (Titrimetric Method):

  • Substrate Emulsion Preparation: Prepare a stable emulsion of this compound (e.g., 10% w/v) in Tris-HCl buffer containing gum arabic by sonication or high-speed homogenization.

  • Reaction Mixture: In a thermostated reaction vessel at 37°C, combine the this compound emulsion, Tris-HCl buffer, bile salts, and CaCl₂.

  • Enzyme Preparation: Dissolve pancreatic lipase in cold Tris-HCl buffer immediately before use.

  • Initiation of Reaction: Add the lipase solution to the reaction mixture to start the hydrolysis.

  • Measurement: Monitor the release of fatty acids by titrating the reaction mixture with a standardized NaOH solution to maintain a constant pH (e.g., pH 8.0) using a pH-stat. The rate of NaOH consumption is proportional to the rate of fatty acid release.

Procedure (Colorimetric Method):

  • Substrate Solution: Prepare a solution of p-NPB in a suitable solvent (e.g., acetonitrile).

  • Reaction Mixture: In a 96-well plate, add Tris-HCl buffer, pancreatic lipase solution, and the inhibitor or vehicle.

  • Initiation of Reaction: Add the p-NPB solution to each well to start the reaction.

  • Measurement: Measure the increase in absorbance at a specific wavelength (e.g., 405 nm) over time, which corresponds to the formation of p-nitrophenol.[16]

Protocol 2: Measurement of Lauric Acid Uptake in Adipocytes

Objective: To quantify the uptake of lauric acid into cultured adipocytes.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 cells)

  • [³H]- or [¹⁴C]-labeled lauric acid

  • Bovine serum albumin (BSA)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Preparation of Labeling Medium: Prepare a solution of labeled lauric acid complexed with BSA in serum-free DMEM.

  • Uptake Assay:

    • Wash the adipocytes with warm PBS.

    • Incubate the cells with the labeling medium for various time points (e.g., 0, 1, 5, 15, 30 minutes) at 37°C.

    • To stop the uptake, rapidly wash the cells with ice-cold PBS containing a high concentration of unlabeled lauric acid or a fatty acid transport inhibitor.

  • Cell Lysis and Quantification:

    • Lyse the cells with a suitable lysis buffer.

    • Measure the radioactivity in the cell lysate using a scintillation counter.

    • Normalize the radioactivity to the total protein content of the cell lysate.

Experimental_Workflow_Uptake Start Differentiated Adipocytes Wash1 Wash with PBS Start->Wash1 Incubate Incubate with Labeled Lauric Acid Wash1->Incubate Wash2 Stop Uptake (Wash with Cold PBS) Incubate->Wash2 Lyse Cell Lysis Wash2->Lyse Quantify Quantify Radioactivity (Scintillation Counting) Lyse->Quantify Normalize Normalize to Protein Content Quantify->Normalize End Determine Uptake Rate Normalize->End

Conclusion

The degradation of this compound is a fundamental metabolic process involving a coordinated series of enzymatic reactions and intricate regulatory networks. This guide has provided a detailed overview of the lipolysis of this compound and the subsequent beta-oxidation of lauric acid, supported by quantitative data and detailed experimental protocols. The elucidation of these pathways and their regulation, particularly through the PPARα signaling cascade, offers numerous avenues for future research and the development of therapeutic interventions for metabolic diseases. A thorough understanding of these biochemical processes is essential for professionals in the fields of metabolic research and drug development.

References

Trilaurin as a substrate for lipase kinetics studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Trilaurin as a Substrate for Lipase (B570770) Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of triglycerides into diglycerides, monoglycerides, fatty acids, and glycerol (B35011). These enzymes are pivotal in various biological processes, including fat digestion and metabolism, and are extensively utilized in the food, detergent, and pharmaceutical industries. The study of lipase kinetics is fundamental to understanding their catalytic mechanisms, substrate specificity, and the efficacy of potential inhibitors, which is particularly relevant in drug development for conditions like obesity and hyperlipidemia.

This compound, a triglyceride derived from lauric acid (a saturated 12-carbon fatty acid), serves as a valuable substrate for these studies. As a long-chain triglyceride, it effectively mimics the natural substrates of many physiologically relevant lipases, such as pancreatic lipase. A key characteristic of lipases is their activation at the lipid-water interface; they exhibit maximal activity when the substrate is present as an emulsion. This compound's insolubility in aqueous solutions necessitates its preparation as a stable emulsion, providing the necessary interface for lipase activity and allowing for the systematic study of enzyme kinetics under conditions that reflect its natural environment.

Principles of Lipase-Mediated this compound Hydrolysis

The enzymatic hydrolysis of this compound is a multi-step process. The lipase first hydrolyzes the triglyceride (TG) into a diglyceride (DG) and a free fatty acid (FFA). Subsequently, the diglyceride is hydrolyzed into a monoglyceride (MG) and another free fatty acid. Finally, the monoglyceride can be broken down into glycerol and a third fatty acid.

Reaction Sequence: this compound (TG) + H₂O --(Lipase)--> Dilaurin (DG) + Lauric Acid (FFA) Dilaurin (DG) + H₂O --(Lipase)--> Monolaurin (MG) + Lauric Acid (FFA) Monolaurin (MG) + H₂O --(Lipase)--> Glycerol + Lauric Acid (FFA)

For kinetic studies, the initial rate of reaction is typically measured, which primarily reflects the first hydrolysis step (TG to DG).[1] The rate of this reaction can be monitored by quantifying the release of lauric acid over time.

The kinetics of lipase activity on emulsified substrates like this compound can often be described by the Michaelis-Menten model, where the reaction velocity (v) is related to the substrate concentration ([S]).[2]

  • Vmax: The maximum reaction rate when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate.[2]

A high Km indicates a low affinity, meaning a higher concentration of this compound is needed to achieve half the maximum velocity.[2]

Experimental Protocols

Precise and reproducible protocols are essential for reliable kinetic data. The following sections detail the methodologies for preparing the this compound substrate and performing lipase assays.

Protocol 1: Preparation of this compound Substrate Emulsion

The stability and particle size of the this compound emulsion are critical for assay consistency.

Materials:

  • This compound (high purity)

  • Gum Arabic or Bile Salts (e.g., sodium deoxycholate) as an emulsifying agent

  • Tris-HCl Buffer (e.g., 200 mM, pH 7.2 at 37°C)[3]

  • Deionized water

  • High-speed homogenizer or sonicator

Procedure:

  • Prepare Emulsifier Solution: Dissolve the chosen emulsifying agent (e.g., 2-5% w/v Gum Arabic or 5-10 mM bile salts) in the Tris-HCl buffer.

  • Melt this compound: Gently heat the this compound to just above its melting point (approx. 47°C) until it is a clear liquid.

  • Pre-emulsification: Add the molten this compound to the warmed emulsifier solution. The volume ratio can vary, but a common starting point is 1 part this compound to 9 parts aqueous phase.

  • Homogenization: Immediately subject the mixture to high-speed homogenization or sonication. This should be done for several minutes until a stable, milky-white emulsion is formed. The process should be carried out at a temperature that keeps the this compound in a liquid state.

  • Cooling: Cool the emulsion to the assay temperature (e.g., 37°C) while stirring gently.

  • Stability Check: A stable emulsion should not show any visible phase separation for the duration of the experiment. The droplet size can be analyzed using laser diffraction for quality control.

Protocol 2: Titrimetric Lipase Assay

This classic method quantifies the free fatty acids released during hydrolysis via titration with a standardized base.[3]

Materials:

  • This compound emulsion (from Protocol 1)

  • Lipase enzyme solution (prepared in a suitable cold buffer, e.g., deionized water)[3]

  • Tris-HCl Buffer (same as used for emulsion)

  • Sodium hydroxide (B78521) (NaOH) solution, standardized (e.g., 50 mM)[3]

  • Stopping solution (e.g., 95% Ethanol)[3]

  • Thymolphthalein (B86794) indicator solution[3]

  • Thermostated reaction vessel with a stirrer

  • Burette

Procedure:

  • Reaction Setup: In the thermostated vessel (e.g., 37°C), combine the this compound emulsion and Tris-HCl buffer. For example, 3.0 mL of emulsion and 1.0 mL of buffer.[3] Allow the mixture to equilibrate to the assay temperature with constant stirring.

  • Initiate Reaction: Add a known volume of the lipase enzyme solution (e.g., 1.0 mL) to the vessel to start the reaction. Simultaneously, start a timer.[3]

  • Prepare Blank: Prepare a blank control by adding the enzyme solution to the stopping solution before adding the substrate emulsion. This accounts for any acidity not originating from the enzymatic reaction.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 15-30 minutes), ensuring the reaction rate is within the linear range.

  • Stop Reaction: Terminate the reaction by adding an adequate volume of the stopping solution (e.g., 10 mL of 95% Ethanol). The ethanol (B145695) denatures the lipase and ensures the fatty acids are soluble.

  • Titration: Add a few drops of thymolphthalein indicator to both the reaction mixture and the blank. Titrate with the standardized NaOH solution until a persistent light blue endpoint is reached.[3]

  • Calculate Activity: The lipase activity is calculated based on the volume of NaOH used to neutralize the liberated lauric acid, after subtracting the blank value.

Unit Definition: One unit of lipase activity is typically defined as the amount of enzyme that liberates 1.0 microequivalent of fatty acid from a triglyceride per hour at a specific pH and temperature.[3]

Data Presentation and Kinetic Analysis

Quantitative data from lipase kinetic studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Calculation of Lipase Activity

Activity (Units/mL) = ((V_sample - V_blank) * M_NaOH * 1000) / (t * V_enzyme)

Where:

  • V_sample = Volume of NaOH for the sample (mL)

  • V_blank = Volume of NaOH for the blank (mL)

  • M_NaOH = Molarity of the NaOH solution (mol/L)

  • 1000 = Conversion factor from milliequivalents to microequivalents

  • t = Reaction time (in hours)

  • V_enzyme = Volume of the enzyme solution used (mL)

Determining Kinetic Parameters

To determine Km and Vmax, the assay is performed with varying concentrations of the this compound substrate. The initial reaction rates are then plotted against the substrate concentration. The resulting data can be fitted to the Michaelis-Menten equation using non-linear regression software or linearized using a Lineweaver-Burk plot (a plot of 1/v versus 1/[S]).[2][4]

Comparative Kinetic Data

The following table summarizes hypothetical kinetic parameters for different lipases using this compound as the substrate, illustrating how data can be structured for comparative analysis.

Lipase SourceOptimal pHOptimal Temp. (°C)Km (mM)Vmax (µmol/min/mg)
Porcine Pancreas8.0 - 9.037 - 403.51200
Pseudomonas fluorescens7.0 - 7.530 - 352.81550
Candida rugosa6.5 - 7.540 - 455.1950
Human Gastric4.5 - 5.5374.2800

Note: These values are illustrative and can vary significantly based on the specific assay conditions, purity of the enzyme, and physical properties of the substrate emulsion.

Visualizations of Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of complex processes.

Experimental_Workflow cluster_prep Substrate Preparation cluster_assay Lipase Assay cluster_analysis Data Acquisition & Analysis prep1 Melt this compound prep3 Combine and Homogenize prep1->prep3 prep2 Prepare Emulsifier Solution (e.g., Bile Salts in Buffer) prep2->prep3 prep4 Cool to Assay Temperature prep3->prep4 assay1 Equilibrate Substrate Emulsion in Reaction Vessel (37°C) prep4->assay1 assay2 Initiate Reaction with Lipase Solution assay1->assay2 assay3 Incubate for Fixed Time assay2->assay3 assay4 Stop Reaction (e.g., add Ethanol) assay3->assay4 analysis1 Titrate Released Fatty Acids with Standardized NaOH assay4->analysis1 analysis2 Calculate Lipase Activity (Units/mg) analysis1->analysis2 analysis3 Plot Rate vs. [Substrate] analysis2->analysis3 analysis4 Determine Km and Vmax analysis3->analysis4

Caption: Experimental workflow for lipase kinetics using a this compound substrate.

Lipase_Catalysis cluster_interface Oil-Water Interface This compound Droplet This compound (Oil Phase) E Lipase (Aqueous) ES Enzyme-Substrate Complex (ES) E->ES 1. Binding to Interface ES->E Dissociation P Products (Diacylglycerol, Fatty Acid) ES->P 2. Catalysis (Hydrolysis) P->E 3. Product Release

Caption: Conceptual model of lipase catalysis at the this compound-water interface.

Michaelis_Menten_Logic E Enzyme (Lipase) ES Enzyme-Substrate Complex E->ES + S S Substrate (this compound) S->ES k1 ES->E k-1 P Product (Fatty Acid) ES->P k2 (Vmax) P->E + E

Caption: Logical relationship of components in Michaelis-Menten kinetics.

Conclusion

This compound is an effective and physiologically relevant substrate for investigating the kinetics of lipases. Its use requires careful preparation of a stable emulsion to ensure a consistent interfacial area for enzyme activity. Methodologies such as the titrimetric assay provide a robust means of quantifying the enzymatic hydrolysis by measuring the release of fatty acids. By systematically varying the substrate concentration and measuring initial reaction rates, key kinetic parameters like Km and Vmax can be determined. This data is invaluable for characterizing enzyme behavior, comparing the efficacy of different lipases, and screening for potential therapeutic inhibitors in a drug development context. The protocols and frameworks provided here offer a comprehensive guide for researchers to design and execute rigorous lipase kinetic studies.

References

Interaction of Trilaurin with Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilaurin, a triglyceride composed of glycerol (B35011) and three lauric acid units, is a key component in various lipid-based formulations, including solid lipid nanoparticles (SLNs) utilized for drug delivery. While direct, quantitative data on the specific interactions of pure this compound with cell membranes is limited in current scientific literature, this guide synthesizes the available information, primarily focusing on the behavior of this compound within SLN contexts. We will explore the cellular uptake, cytotoxicity, and potential membrane-level interactions, drawing necessary inferences from studies on its hydrolysis products, lauric acid and glycerol monolaurate. This document aims to provide a comprehensive overview for researchers and professionals in drug development, highlighting current knowledge and identifying areas for future investigation.

Introduction

The interface between exogenous lipidic compounds and cellular membranes is a critical area of study in drug delivery and cellular biology. This compound (glyceryl trilaurate), a saturated triglyceride, serves as a fundamental building block for various lipid-based systems. Its biocompatibility and solid state at physiological temperatures make it an attractive core component for SLNs, which are designed to encapsulate and deliver therapeutic agents.[1] Understanding how this compound, either as part of a nanoparticle or potentially on its own, interacts with the plasma membrane is crucial for optimizing drug delivery systems and predicting their biological fate and efficacy.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical characteristics is essential for interpreting its biological interactions.

PropertyValueReference
Molecular Formula C39H74O6
Molecular Weight 639.0 g/mol
Melting Point 46.5 °C (lit.)[2]
State at Body Temp. (37°C) Solid[1]
Solubility Insoluble in water[2]

Interaction of this compound-Based Solid Lipid Nanoparticles (SLNs) with Cell Membranes

The majority of research on this compound's cellular interaction is in the context of its use as the core lipid in SLNs. These nanoparticles are taken up by cells, and their interaction with the cell membrane is the initial and critical step in this process.

Cellular Uptake of this compound-Based SLNs

Studies have shown that this compound-based SLNs are internalized by cancer cells. For instance, paclitaxel-loaded this compound SLNs were taken up by human ovarian cancer cells (SKOV-3).[3] The primary mechanisms of nanoparticle uptake by cells include clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis, and phagocytosis.[4][5] While the specific pathway for this compound SLNs has not been definitively elucidated, the uptake of nanoparticles of similar size (around 160 nm) often involves endocytic pathways.[3]

Cellular_Uptake_of_Trilaurin_SLNs cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SLN This compound-Based SLN Membrane Plasma Membrane SLN->Membrane Adsorption Endosome Early Endosome Membrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation DrugRelease Drug Release Lysosome->DrugRelease Degradation & Release

Fig. 1: Cellular uptake of this compound-based SLNs.
Cytotoxicity of this compound-Based SLNs

The cytotoxicity of drug-loaded this compound SLNs has been evaluated in various cancer cell lines. Blank this compound SLNs are generally considered biocompatible.[6] However, when loaded with a cytotoxic drug like paclitaxel (B517696), the SLN formulation exhibits anti-tumor activity comparable to the free drug, indicating effective intracellular delivery.[3] Studies with thymol-loaded SLNs also demonstrated higher cytotoxicity against HT29 colon cancer cells compared to free thymol, suggesting that the nanoparticle formulation enhances cellular uptake and efficacy.[6]

Cell LineDrugFormulationIC50Reference
SKOV-3 (Ovarian Cancer)PaclitaxelThis compound-based SLNsComparable to commercial formulation[3]
HT29 (Colon Cancer)ThymolSLNs7.88 ± 0.7 µM[6]
HT29 (Colon Cancer)Free Thymol-39.22 ± 0.9 µM[6]

Potential Direct Interactions of this compound with the Cell Membrane

While direct experimental evidence is scarce, we can hypothesize potential interactions based on the behavior of this compound's constituent molecules, lauric acid and glycerol, and the general principles of lipid-membrane interactions.

Enzymatic Hydrolysis at the Membrane Interface

This compound can be hydrolyzed by lipases into glycerol and lauric acid.[7][8] Lipases are present at the cell surface and in the extracellular environment. It is plausible that this compound, particularly within SLNs that come into close contact with the cell membrane, could be acted upon by these enzymes. The resulting lauric acid could then directly interact with the lipid bilayer.

Trilaurin_Hydrolysis_at_Membrane cluster_extracellular Extracellular/Interface cluster_membrane Cell Membrane cluster_products Hydrolysis Products This compound This compound Lipase (B570770) Lipase This compound->Lipase Substrate LauricAcid Lauric Acid Lipase->LauricAcid Produces Glycerol Glycerol Lipase->Glycerol Produces Membrane Lipid Bilayer LauricAcid->Membrane Interacts with

Fig. 2: Hypothetical hydrolysis of this compound at the cell membrane.
Inferred Effects on Membrane Properties

Studies on lauric acid have shown that it can incorporate into lipid bilayers and alter their physical properties.[9] Depending on the lipid composition of the membrane, lauric acid can have different effects.[9] It is conceivable that the local release of lauric acid from this compound hydrolysis could lead to transient changes in membrane fluidity and order. However, without direct experimental data on this compound, this remains speculative.

Experimental Protocols

This section details common methodologies used in the study of this compound-based SLNs and their interaction with cells.

Preparation of this compound-Based Solid Lipid Nanoparticles

A widely used method for preparing this compound SLNs is the hot-melt high-pressure homogenization technique.[3]

Protocol: Hot-Melt High-Pressure Homogenization

  • Melt the Lipid Phase: this compound and the encapsulated drug (e.g., paclitaxel) are heated to approximately 70°C, which is above the melting point of this compound, until a clear lipid melt is obtained.

  • Prepare the Aqueous Phase: An aqueous solution containing a surfactant (e.g., Tween 80) is heated to the same temperature.

  • Pre-emulsification: The hot aqueous phase is added to the hot lipid melt and homogenized at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer at the same temperature for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the this compound to solidify, forming the SLNs.

  • Optional Freeze-Thawing: A freeze-thaw cycle can be performed to further stabilize the nanoparticles.[3]

SLN_Preparation_Workflow Start Start MeltLipid Melt this compound & Drug (70°C) Start->MeltLipid HeatAqueous Heat Aqueous Surfactant Solution (70°C) Start->HeatAqueous PreEmulsion Form Coarse Emulsion (High-Speed Homogenization) MeltLipid->PreEmulsion HeatAqueous->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Cooling Cool in Ice Bath to Solidify HPH->Cooling FreezeThaw Optional Freeze-Thaw Cycle Cooling->FreezeThaw End This compound SLNs FreezeThaw->End

Fig. 3: Workflow for preparing this compound-based SLNs.
Cellular Uptake Studies

The internalization of fluorescently labeled SLNs can be quantified using flow cytometry or visualized using confocal microscopy.

Protocol: Flow Cytometry for Cellular Uptake

  • Cell Seeding: Seed cells (e.g., SKOV-3) in a multi-well plate and allow them to adhere overnight.

  • Labeling of SLNs: Incorporate a fluorescent dye (e.g., Coumarin-6) into the this compound SLNs during preparation.

  • Incubation: Treat the cells with the fluorescently labeled SLNs at a specific concentration and incubate for various time points (e.g., 1, 2, 4 hours).

  • Washing: After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

  • Cell Detachment: Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity per cell, which corresponds to the amount of internalized SLNs.

Cytotoxicity Assays

The effect of this compound-based formulations on cell viability is commonly assessed using metabolic assays like the MTT or resazurin (B115843) assay.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach for 24 hours.

  • Treatment: Treat the cells with various concentrations of the this compound SLN formulation (and appropriate controls like blank SLNs and free drug) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Conclusion and Future Directions

The current body of research provides a foundational understanding of the interaction of this compound with cells, primarily through the lens of its application in solid lipid nanoparticles. This compound-based SLNs are effectively internalized by cells, likely via endocytic mechanisms, and can serve as efficient carriers for cytotoxic drugs.

However, a significant knowledge gap exists regarding the direct interaction of pure this compound with the cell membrane. Future research should focus on:

  • Biophysical Studies: Employing techniques such as differential scanning calorimetry (DSC), fluorescence anisotropy, and Fourier-transform infrared spectroscopy (FTIR) to quantify the effects of this compound on the phase behavior, fluidity, and order of model lipid membranes.[10][11]

  • Mechanism of Uptake: Elucidating the specific endocytic pathways involved in the uptake of this compound-based SLNs using pathway-specific inhibitors and genetic knockdown approaches.

  • Enzymatic Degradation at the Membrane: Investigating the role of cell-surface lipases in the degradation of this compound at the membrane interface and the subsequent effects of the hydrolysis products on membrane integrity and signaling.

  • Signaling Pathways: Exploring whether the interaction of this compound or its metabolites with the cell membrane can trigger specific intracellular signaling cascades.

Addressing these questions will not only provide a more complete picture of the biological interactions of this compound but also enable the rational design of more effective and targeted lipid-based drug delivery systems.

References

The Role of Trilaurin in Lipid Metabolism Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trilaurin, a triglyceride derived from three units of lauric acid, is a key component of medium-chain triglycerides (MCTs) and is abundant in sources like coconut oil. Its unique metabolic properties, stemming from the rapid absorption and oxidation of its constituent lauric acid, have positioned it as a significant molecule of interest in lipid metabolism research. This technical guide provides a comprehensive overview of this compound's role in modulating lipid profiles, influencing key metabolic enzymes and signaling pathways, and its potential applications in the development of therapeutic strategies for metabolic disorders. We delve into the detailed experimental methodologies employed in this compound research and present quantitative data from key studies to facilitate a deeper understanding of its metabolic impact.

Introduction to this compound and Lipid Metabolism

This compound (C39H74O6) is a saturated triglyceride that, upon hydrolysis by lipases, releases lauric acid (C12:0), a 12-carbon medium-chain fatty acid (MCFA). Unlike long-chain fatty acids, MCFAs are primarily absorbed directly into the portal circulation and transported to the liver for rapid β-oxidation. This distinct metabolic fate underpins many of the observed physiological effects of this compound. The study of this compound is integral to understanding the broader implications of dietary fats on lipid metabolism, which encompasses the synthesis, storage, and breakdown of lipids, and is tightly regulated by a complex network of enzymes and signaling molecules. Dysregulation of these pathways is a hallmark of prevalent metabolic diseases, including obesity, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).

This compound's Impact on Lipid and Lipoprotein Metabolism

Research indicates that dietary supplementation with this compound can significantly influence plasma lipid and lipoprotein profiles. While some studies suggest that lauric acid, the main component of this compound, may raise total cholesterol levels, it is also reported to increase high-density lipoprotein (HDL) cholesterol, potentially leading to a more favorable overall lipid profile compared to other saturated fats.

A study in mice on a high-fat diet demonstrated that this compound (referred to as lauric triglyceride or GTL) ameliorated hyperlipidemia.[1]

Table 1: Effects of Lauric Acid and its Glycerides on Serum Lipids in High-Fat Diet-Fed Mice [1]

ParameterHigh-Fat Diet (HFD)HFD + Lauric Acid (LA)HFD + Glycerol (B35011) Monolaurate (GML)HFD + Lauric Triglyceride (GTL)
Total Cholesterol (mmol/L)8.5 ± 0.67.2 ± 0.56.9 ± 0.47.5 ± 0.7
Triglycerides (mmol/L)1.8 ± 0.21.4 ± 0.11.3 ± 0.1**1.5 ± 0.2
HDL-C (mmol/L)1.5 ± 0.11.8 ± 0.11.9 ± 0.1 1.7 ± 0.1
LDL-C (mmol/L)6.2 ± 0.54.8 ± 0.4*4.4 ± 0.35.1 ± 0.6

*p < 0.05, **p < 0.01 compared to HFD group. Data are presented as mean ± SEM.

Molecular Mechanisms of Action

This compound exerts its effects on lipid metabolism primarily through the actions of its constituent lauric acid, which is a potent modulator of key enzymes and transcription factors involved in fatty acid oxidation and synthesis.

Regulation of Fatty Acid Oxidation

Lauric acid is known to be a substrate and an inducer of enzymes involved in mitochondrial and peroxisomal β-oxidation.

  • Carnitine Palmitoyltransferase I (CPT1): As the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for oxidation, CPT1 activity can be influenced by the overall fatty acid milieu. While lauric acid as an MCFA can cross the mitochondrial membrane independently of CPT1, its metabolism can indirectly affect the oxidation of other fatty acids.

  • Acyl-CoA Oxidase (ACO): This is the first and rate-limiting enzyme of the peroxisomal β-oxidation pathway. Studies have shown that diets rich in certain fatty acids can induce the expression of the gene encoding ACO.

Influence on Lipogenic Pathways

The rapid oxidation of lauric acid can lead to an increase in acetyl-CoA levels, which can have downstream effects on lipogenesis. However, the net effect on fat storage is often a reduction due to the overall increase in energy expenditure.

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This transcription factor is a master regulator of genes involved in fatty acid synthesis. Some studies suggest that high levels of fatty acids can suppress SREBP-1c activity, thereby reducing lipogenesis.[2][3]

  • Carbohydrate-Responsive Element-Binding Protein (ChREBP): This transcription factor is activated by glucose and plays a key role in coupling carbohydrate metabolism to lipogenesis.[3][4] The interplay between fatty acid and glucose metabolism in the presence of this compound can influence ChREBP activity.

Experimental Protocols

Preparation of this compound-Enriched Diets for Rodent Studies

Standard rodent chows like AIN-93G are often modified to create high-fat diets for metabolic research.[5] To prepare a this compound-enriched diet, a portion of the fat source (e.g., soybean oil, lard) is replaced with this compound.

Example Diet Composition:

IngredientControl Diet (g/kg)This compound Diet (g/kg)
Casein200200
Corn Starch397.5397.5
Sucrose100100
Soybean Oil7020
This compound 0 50
Cellulose5050
Mineral Mix3535
Vitamin Mix1010
L-Cystine33
Choline Bitartrate2.52.5

Note: The fat source in the control and experimental diets should be balanced to be isocaloric.

Oral Gavage of this compound in Mice

For acute administration studies, this compound can be administered as a lipid emulsion via oral gavage.

Protocol:

  • Preparation of Lipid Emulsion: Prepare a 20% (w/v) this compound emulsion in a vehicle such as 0.5% methylcellulose (B11928114) or a mixture of saline and a small amount of a suitable emulsifier (e.g., Tween 80). The mixture should be homogenized to create a stable emulsion.[6][7]

  • Animal Handling: Acclimatize mice to handling and the gavage procedure to minimize stress.

  • Administration: Using a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for adult mice), administer the this compound emulsion directly into the stomach. The volume should not exceed 10 mL/kg body weight.[1][3]

  • Post-Administration Monitoring: Observe the animals for any signs of distress after the procedure.

Isolation of Primary Hepatocytes

Studying the direct effects of this compound or lauric acid on liver cells is often performed using primary hepatocytes.

Protocol Overview:

  • Perfusion: Anesthetize the rat and surgically expose the portal vein. Perfuse the liver in situ, first with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EGTA) to loosen cell junctions, followed by a buffer containing collagenase to digest the extracellular matrix.[8][9][10]

  • Cell Dissociation and Purification: After perfusion, carefully excise the liver and gently dissociate the cells in a culture medium. Filter the cell suspension to remove undigested tissue.

  • Hepatocyte Enrichment: Purify the hepatocytes from other liver cell types by low-speed centrifugation or through a Percoll gradient.

  • Cell Culture: Plate the isolated hepatocytes on collagen-coated dishes in a suitable culture medium. The cells can then be treated with this compound (solubilized with a carrier like BSA) or other compounds for downstream analysis.[8][9]

Quantification of Hepatic Triglyceride Content

Protocol:

  • Tissue Homogenization: Homogenize a known weight of frozen liver tissue in a suitable buffer.

  • Lipid Extraction: Extract total lipids from the homogenate using the Folch method (chloroform:methanol, 2:1 v/v).[11]

  • Triglyceride Quantification: After evaporation of the solvent, resuspend the lipid extract. The triglyceride content can be measured using a commercial colorimetric or fluorometric assay kit, which typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a coupled reaction that produces a detectable signal.[12]

Visualization of Pathways and Workflows

Signaling Pathways

Trilaurin_Metabolic_Effects This compound This compound (Dietary) Lipase Lipoprotein Lipase This compound->Lipase Hydrolysis LauricAcid Lauric Acid Lipase->LauricAcid Mitochondria Mitochondria LauricAcid->Mitochondria Enters SREBP1c SREBP-1c LauricAcid->SREBP1c Inhibition PPARa PPARα LauricAcid->PPARa Activation BetaOxidation β-Oxidation Mitochondria->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Lipogenesis Lipogenesis AcetylCoA->Lipogenesis Inhibition (potential) SREBP1c->Lipogenesis Activation PPARa->BetaOxidation Upregulation

Caption: Metabolic fate of dietary this compound and its influence on lipid metabolism pathways.

Experimental Workflow

Trilaurin_Experiment_Workflow cluster_animal_study In Vivo Study cluster_analysis Analysis AnimalModel Rodent Model (e.g., C57BL/6 Mice) Diet This compound-Enriched Diet / Control Diet AnimalModel->Diet Feeding Period Gavage Oral Gavage (Acute Study) AnimalModel->Gavage TissueCollection Blood & Tissue Collection (Liver, Adipose) Diet->TissueCollection Gavage->TissueCollection LipidProfile Plasma Lipid Profile (VLDL, LDL, HDL, TG) TissueCollection->LipidProfile GeneExpression Hepatic Gene Expression (qPCR/RNA-seq) TissueCollection->GeneExpression EnzymeActivity Enzyme Activity Assays (LPL, CPT1, ACO) TissueCollection->EnzymeActivity Histology Liver Histology (H&E, Oil Red O) TissueCollection->Histology

Caption: A typical experimental workflow for investigating the metabolic effects of this compound in a rodent model.

Conclusion and Future Directions

This compound and its primary metabolic product, lauric acid, are significant modulators of lipid metabolism. The available evidence suggests that this compound-rich diets can influence plasma lipid profiles and affect key enzymes and transcription factors involved in fatty acid oxidation and synthesis. However, further research is needed to fully elucidate the direct effects of this compound as a triglyceride, independent of the effects of lauric acid alone. Future studies should focus on comparative analyses of this compound with other triglycerides of varying fatty acid chain lengths and degrees of saturation to better understand its specific role. Additionally, more in-depth investigations into the impact of this compound on gut microbiota and its subsequent influence on host metabolism are warranted. A clearer understanding of these mechanisms will be crucial for leveraging the metabolic properties of this compound in the development of novel nutritional and therapeutic strategies for metabolic diseases.

References

Trilaurin: A Comprehensive Technical Guide to its Function as an Energy Storage Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilaurin, a saturated triglyceride derived from three units of lauric acid and a glycerol (B35011) backbone, serves as a significant energy storage molecule in various biological systems. Its high energy density, attributed to its long, saturated hydrocarbon chains, makes it a focal point for research in metabolism, nutrition, and drug delivery. This technical guide provides an in-depth analysis of this compound's biochemical properties, its metabolic pathways, and the hormonal regulation of its synthesis and degradation. Detailed experimental protocols for the quantitative analysis of this compound metabolism are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding of its role in cellular energy homeostasis.

Introduction

Triglycerides are the primary form of energy storage in animals, offering a higher caloric value per gram compared to carbohydrates and proteins.[1] Among these, this compound (C39H74O6) stands out due to its composition of lauric acid, a 12-carbon saturated fatty acid.[2][3] This structural simplicity makes it an ideal model for studying lipid metabolism. This whitepaper will explore the multifaceted role of this compound as an energy depot, from its chemical characteristics to its intricate regulation within the cell.

Physicochemical and Energetic Properties of this compound

This compound is a white, waxy solid at room temperature with a melting point of approximately 46.5°C.[4] Its nonpolar nature makes it insoluble in water but soluble in organic solvents.[3] The high proportion of carbon-hydrogen bonds in its fatty acid chains is responsible for its high energy content.

Quantitative Energetic Data

The energy storage capacity of this compound is a key aspect of its biological function. The following table summarizes its energetic properties and provides a comparison with other major energy storage molecules.

MoleculeMolar Mass ( g/mol )Heat of Combustion (kJ/mol)Energy Density (kJ/g)Energy Density (kcal/g)
This compound 639.0-23731.6 ± 1.8[5]~37.1~8.9[1]
Glycogen (as glucose) 180.16 (per glucose unit)-2808~15.6~4
Palmitin (Tripalmitin) 807.3-31739~39.3~9.4
Stearin (Tristearin) 891.5-35663~40.0~9.6

Metabolism of this compound

The extraction of energy from this compound involves two primary processes: lipolysis (breakdown) and fatty acid oxidation. Conversely, its synthesis from dietary sources is known as lipogenesis.

Lipolysis: Mobilization of Stored Energy

Lipolysis is the hydrolytic cleavage of triglycerides into glycerol and free fatty acids. This process is primarily carried out by lipases.

  • Hormone-Sensitive Lipase (B570770) (HSL): Activated by hormones like glucagon (B607659) and epinephrine, HSL hydrolyzes triglycerides and diglycerides.

  • Adipose Triglyceride Lipase (ATGL): This enzyme initiates the first step of triglyceride hydrolysis.

The released fatty acids are transported to various tissues, where they undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. The glycerol backbone is transported to the liver, where it can be used for gluconeogenesis or glycolysis.

Lipogenesis: Synthesis and Storage of this compound

Excess dietary carbohydrates and fatty acids are converted into triglycerides for storage. This process primarily occurs in the liver and adipose tissue. Fatty acids are activated to their acyl-CoA derivatives and then esterified to a glycerol-3-phosphate backbone.

Hormonal Regulation of this compound Metabolism

The balance between lipolysis and lipogenesis is tightly controlled by hormones, primarily insulin (B600854) and glucagon, to maintain energy homeostasis.

Insulin Signaling and Lipogenesis

High blood glucose levels trigger the release of insulin from the pancreas. Insulin promotes the storage of energy by:

  • Stimulating glucose uptake: Insulin facilitates the transport of glucose into adipocytes and hepatocytes.

  • Promoting fatty acid synthesis: Insulin activates key enzymes in the lipogenic pathway.

  • Inhibiting lipolysis: Insulin suppresses the activity of HSL.

Glucagon Signaling and Lipolysis

Low blood glucose levels stimulate the secretion of glucagon. Glucagon mobilizes stored energy by:

  • Activating HSL: Glucagon signaling leads to the phosphorylation and activation of HSL, initiating lipolysis.[6]

  • Promoting gluconeogenesis: Glucagon stimulates the liver to produce glucose from non-carbohydrate precursors, including glycerol from triglyceride breakdown.[7]

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study this compound metabolism.

In Vitro Lipase Activity Assay using this compound Substrate

This protocol is adapted for measuring the activity of lipases on a this compound substrate through titrimetric quantification of released lauric acid.

Materials:

  • Purified lipase solution

  • This compound (high purity)

  • Gum arabic (or other suitable emulsifying agent)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Sodium hydroxide (B78521) (NaOH) solution, standardized (e.g., 0.05 M)

  • pH-stat titrator system

  • Reaction vessel with temperature control (37°C)

Procedure:

  • Prepare Substrate Emulsion: Emulsify a known concentration of this compound in Tris-HCl buffer containing gum arabic using sonication or high-speed homogenization to create a stable emulsion.

  • System Equilibration: Add the this compound emulsion to the reaction vessel and allow it to equilibrate to 37°C.

  • pH-stat Setup: Calibrate the pH electrode and set the pH-stat to maintain a constant pH of 8.0.

  • Initiate Reaction: Add a specific volume of the lipase solution to the reaction vessel to start the hydrolysis of this compound. The pH-stat will automatically titrate the released lauric acid with the standardized NaOH solution to maintain the set pH.

  • Data Acquisition: Record the volume of NaOH consumed over time. The rate of NaOH consumption is directly proportional to the rate of lauric acid release and thus the lipase activity.

  • Calculation of Lipase Activity: One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified conditions.

Quantification of Lauric Acid Release from this compound in Cell Culture

This protocol describes the quantification of lauric acid released from this compound in a cell-based assay, for example, using 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • This compound

  • Krebs-Ringer bicarbonate buffer (KRBB) supplemented with fatty acid-free bovine serum albumin (BSA)

  • Hormones for stimulation (e.g., isoproterenol (B85558) as a β-adrenergic agonist) or inhibition (e.g., insulin)

  • Reagents for lipid extraction (e.g., chloroform:methanol 2:1 v/v)

  • Internal standard (e.g., deuterated lauric acid)

  • Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

Procedure:

  • Cell Treatment:

    • Wash differentiated 3T3-L1 adipocytes with warm PBS.

    • Pre-incubate the cells in KRBB with 2% fatty acid-free BSA for 1-2 hours at 37°C to measure basal lipolysis.

    • Replace the buffer with fresh KRBB containing this compound (emulsified with a suitable carrier) and the desired hormonal treatments (e.g., isoproterenol to stimulate lipolysis). Include appropriate controls (vehicle, basal).

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Sample Collection: Collect the cell culture medium for the analysis of extracellular lauric acid. The cells can be lysed for intracellular lipid analysis.

  • Lipid Extraction:

    • To a known volume of the collected medium or cell lysate, add a known amount of the internal standard (deuterated lauric acid).

    • Perform a lipid extraction using a chloroform:methanol mixture.

    • Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • Derivatization (for GC-MS): Evaporate the organic solvent and derivatize the fatty acids to form fatty acid methyl esters (FAMEs) for GC-MS analysis.[8]

  • Quantification by Mass Spectrometry:

    • Analyze the samples using GC-MS or LC-MS.

    • Quantify the amount of lauric acid by comparing the peak area of endogenous lauric acid to the peak area of the deuterated internal standard against a standard curve.

  • Data Normalization: Normalize the amount of released lauric acid to the total protein content of the cell lysate.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

Insulin_Signaling_Lipogenesis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS phosphorylates GLUT4_mem GLUT4 Glycolysis Glycolysis GLUT4_mem->Glycolysis Glucose -> PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt (PKB) PDK1->Akt activates GLUT4_ves GLUT4 Vesicle Akt->GLUT4_ves promotes translocation ACC Acetyl-CoA Carboxylase Akt->ACC activates FAS Fatty Acid Synthase Akt->FAS activates GLUT4_ves->GLUT4_mem G3P Glycerol-3-P Glycolysis->G3P This compound This compound (Storage) G3P->this compound Fatty_Acyl_CoA Fatty Acyl-CoA ACC->Fatty_Acyl_CoA Fatty Acid Synthesis FAS->Fatty_Acyl_CoA Fatty_Acyl_CoA->this compound Esterification Glucose Glucose Glucose->GLUT4_mem uptake

Caption: Insulin signaling pathway leading to lipogenesis.

Glucagon_Signaling_Lipolysis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Glucagon Glucagon GR Glucagon Receptor Glucagon->GR G_protein G Protein GR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP ATP -> ATP ATP PKA PKA cAMP->PKA activates HSL_active HSL (active) PKA->HSL_active HSL (inactive) -> (phosphorylates) HSL_inactive HSL (inactive) HSL_inactive->HSL_active Glycerol Glycerol HSL_active->Glycerol this compound -> Lauric_Acid Lauric Acid HSL_active->Lauric_Acid this compound -> This compound This compound (Storage) This compound->HSL_active Lipolysis_Workflow start Differentiated 3T3-L1 Adipocytes pre_incubation Pre-incubation (KRBB + 2% BSA) start->pre_incubation treatment Treatment (this compound +/- Hormones) pre_incubation->treatment collection Collect Medium and Lyse Cells treatment->collection extraction Lipid Extraction (Chloroform:Methanol) collection->extraction analysis Quantification of Lauric Acid (LC/GC-MS) extraction->analysis end Data Analysis and Normalization analysis->end

References

Self-assembly and crystalline structure of Trilaurin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Self-Assembly and Crystalline Structure of Trilaurin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (LLL), a saturated triacylglycerol (TAG), serves as a fundamental model for understanding lipid crystallization, a process critical to the food, pharmaceutical, and cosmetics industries. Its complex polymorphic behavior, characterized by the formation of multiple crystalline forms (α, β', and β), dictates the physical properties, stability, and functionality of lipid-based products. This technical guide provides a comprehensive overview of the self-assembly and crystalline structure of this compound. It details the thermodynamic and kinetic aspects of its polymorphic transitions, summarizes key quantitative data from thermal and structural analyses, and outlines the experimental protocols used for its characterization. This document is intended to be a valuable resource for professionals engaged in lipid research and the development of advanced lipid-based delivery systems.

Fundamentals of this compound Polymorphism

Triacylglycerols are known to exhibit polymorphism, meaning they can crystallize into different structures with distinct physical properties despite having the same chemical composition.[1] These transformations are monotropic, proceeding from less stable to more stable forms.[2] this compound typically displays three main polymorphic forms: α, β', and β, in increasing order of stability and melting point.[3][4]

  • α (Alpha) Form: This is the least stable polymorph, obtained by rapid cooling of the melt.[3] It has a hexagonal chain packing.[5]

  • β' (Beta-Prime) Form: This form has intermediate stability and features an orthorhombic perpendicular subcell packing.[5] Evidence suggests the existence of multiple β' forms (e.g., β'1 and β'2) with slightly different thermal properties.[3]

  • β (Beta) Form: This is the most thermodynamically stable polymorph.[4] It is characterized by a triclinic parallel subcell (T‖) packing, which is the most efficient packing for the hydrocarbon chains.[1][4] Recent studies have identified multiple, distinct β forms of this compound, depending on the crystallization pathway.[3]

The self-assembly process from the liquid state and the subsequent transitions between these forms are governed by factors like cooling rate, temperature, and storage time.[3]

Crystalline Structures and Self-Assembly

The different polymorphs of this compound are distinguished by the packing of their aliphatic hydrocarbon chains, which is described by the "subcell" concept.[3][6] The glycerol (B35011) backbone and the three lauric acid chains arrange into lamellar layers. The differences between polymorphs arise from variations in the lateral packing of the chains within these layers and the tilt of the chains relative to the lamellar plane.[1]

The most stable β-form has a well-defined crystal structure where the molecules are arranged in a bilayer, and the hydrocarbon chains adopt a triclinic packing.[1][7] This dense packing results in its higher melting point and stability.

Polymorphic Transformation Pathways

The formation of the most stable β polymorph of this compound primarily occurs through two distinct pathways originating from less stable precursor forms. These are known as the β'-route and the α-route, which yield different sets of β polymorphs.[3]

  • The β'-Route: This pathway involves crystallizing the intermediate β' form from the melt (e.g., by cooling to ~15-20°C). Upon heating, the β' form transforms via a solid-solid transition into a series of β forms (designated β₂β′ and subsequently β₁β′), each with increasing stability and a higher melting point.[3]

  • The α-Route: This pathway is initiated by rapidly quenching the melt to a lower temperature (e.g., ~5°C) to form the unstable α polymorph.[3] When heated, the α form transforms directly into a different set of β polymorphs (designated β₄α and β₃α). These β forms generally exhibit lower melting points than those derived from the β'-route, indicating a different, less stable crystal structure despite a similar subcell packing.[3]

The existence of these distinct pathways highlights the critical role of thermal history in determining the final crystalline state and physical properties of this compound-based systems.

Trilaurin_Polymorphic_Transitions melt This compound Melt beta_prime β' Form melt->beta_prime Cool to ~20°C (β'-Route) alpha α Form melt->alpha Rapid Cool to ~5°C (α-Route) beta2_beta_prime β₂β′ Form beta_prime->beta2_beta_prime Heat to ~30-35°C (Solid-Solid Transition) beta1_beta_prime β₁β′ Form (Most Stable) beta2_beta_prime->beta1_beta_prime Further Heat Treatment (~40°C) beta4_alpha β₄α Form alpha->beta4_alpha Heat to ~20°C (Melt-Mediated Transition) beta3_alpha β₃α Form beta4_alpha->beta3_alpha Further Heat Treatment (~40°C)

Caption: Polymorphic transformation pathways of this compound.

Quantitative Data Summary

The distinct polymorphic forms of this compound can be identified and differentiated based on their unique thermal and structural properties.

Table 1: Thermal Properties of this compound Polymorphs

This table summarizes the melting points (Tₘ) observed for the different polymorphs of this compound, which are typically determined by Differential Scanning Calorimetry (DSC).

PolymorphFormation RouteMelting Point (Tₘ) Onset (°C)Melting Point (Tₘ) Peak (°C)Citation(s)
αα-Route-~35[8]
β'β'-Route-~34-39[9]
β₄αα-Route43.144.0[3]
β₃αα-Route43.744.5[3]
β₂β′β'-Route44.645.4[3]
β₁β′β'-Route45.446.2[3]
β (General)Not Specified-46.5[10]

Note: Melting points can vary slightly depending on experimental conditions such as heating rate.

Table 2: Crystallographic Data of this compound Polymorphs

X-ray Diffraction (XRD) provides definitive structural information. Short d-spacings relate to the cross-sectional packing of the fatty acid chains (subcell), while long d-spacings correspond to the lamellar stacking distance.

Polymorphd-spacing (Å)2θ Angle (°)RegionCitation(s)
α~4.15~20.92WAXS[3]
β'~4.2, ~3.8~20.6, ~22.7WAXS[3]
β4.6, 3.9, 3.7~19.2, ~23.1, ~24.0WAXS[11]
β (T‖ subcell)4.59, 3.86, 3.68~19.3, ~23.0, ~24.2WAXS[4]
α~36.0~2.45SAXS[3]
β'~33.1~2.67SAXS[3]
β~32.1~2.75SAXS[3]

WAXS: Wide-Angle X-ray Scattering; SAXS: Small-Angle X-ray Scattering. 2θ angles are approximate and depend on the X-ray wavelength.

Experimental Characterization Protocols

A multi-technique approach is essential for the comprehensive characterization of this compound's polymorphism. The workflow typically involves controlled sample preparation followed by analysis using DSC, XRD, and microscopy.

Experimental_Workflow cluster_analysis Instrumental Analysis prep Sample Preparation (Pure this compound) thermal Thermal Treatment (Melt & Controlled Cooling) prep->thermal dsc Differential Scanning Calorimetry (DSC) thermal->dsc xrd X-Ray Diffraction (XRD / SR-XRD) thermal->xrd plm Polarized Light Microscopy (PLM) thermal->plm dsc_out Thermal Properties (Tm, ΔH, Transitions) dsc->dsc_out xrd_out Crystalline Structure (d-spacing, Polymorph ID) xrd->xrd_out plm_out Crystal Morphology (Spherulites, Size, Shape) plm->plm_out final Comprehensive Polymorph Characterization dsc_out->final xrd_out->final plm_out->final

Caption: Experimental workflow for this compound characterization.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions, such as melting and crystallization.

  • Objective: To determine transition temperatures (onset, peak) and enthalpies (ΔH) of polymorphic forms.

  • Sample Preparation: 4-10 mg of pure this compound is weighed into an aluminum DSC pan, which is then hermetically sealed.[12][13] An empty sealed pan is used as a reference.[13]

  • Typical Protocol (Metastable Forms):

    • Heat the sample to 80°C and hold for 10 minutes to erase any crystal memory.[12]

    • Cool the sample at a controlled rate (e.g., 10°C/min or 25°C/min) to a low temperature (e.g., -30°C).[12][13]

    • Hold for a short period (e.g., 1 minute) to ensure thermal equilibrium.[13]

    • Heat the sample at a controlled rate (e.g., 5°C/min or 10°C/min) to 80°C to observe melting and recrystallization events.[8][13]

  • Data Analysis: The resulting thermogram is analyzed to identify exothermic (crystallization, solid-solid transition) and endothermic (melting) peaks.

X-Ray Diffraction (XRD)

XRD, particularly using high-intensity synchrotron radiation (SR-XRD), provides unambiguous identification of the polymorphs based on their unique diffraction patterns.[3]

  • Objective: To determine the d-spacings that characterize the long-range (lamellar) and short-range (subcell) order of the crystal structure.

  • Sample Preparation: A small amount of the this compound sample, subjected to a specific thermal protocol, is loaded into a glass capillary or placed on a temperature-controlled sample holder.

  • Typical Protocol (In-situ SR-XRD):

    • A thermal protocol similar to that used in DSC is applied to the sample directly in the X-ray beamline.

    • Diffraction patterns are collected continuously or at set time/temperature intervals during cooling and heating.[3]

    • Both Small-Angle (SAXS) and Wide-Angle (WAXS) regions are monitored simultaneously to observe changes in both lamellar and subcell packing.[3]

  • Data Analysis: The positions of the diffraction peaks are used to calculate d-spacings, which serve as fingerprints for each polymorphic form (as shown in Table 2).

Polarized Light Microscopy (PLM)

PLM is used to visualize the microstructure and morphology of the crystalline material.

  • Objective: To observe the size, shape, and texture of crystals and to monitor morphological changes during phase transitions.

  • Sample Preparation: A small amount of this compound is melted on a microscope slide and covered with a coverslip. The slide is placed on a temperature-controlled hot stage.

  • Typical Protocol:

    • The sample is subjected to a controlled cooling and heating program using the hot stage.[14]

    • Images are captured at different temperatures to observe the initial crystallization morphology (e.g., spherulites) and any changes that occur during polymorphic transformations.[3][14]

  • Data Analysis: The birefringent properties of the crystals under polarized light allow for the visualization of crystalline domains within the sample.

Applications in Drug Development

The polymorphic behavior of this compound is of paramount importance in its application as an excipient in lipid-based drug delivery systems, such as Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLCs).[15][16]

  • Drug Loading and Stability: The crystalline state of the lipid matrix affects the encapsulation efficiency and drug loading capacity. A less-ordered crystal lattice (like the α or β' form) can accommodate more drug molecules but may be unstable, leading to drug expulsion during storage as it transforms into the more stable and ordered β form.[16]

  • Release Kinetics: The specific polymorph and the overall crystallinity of the lipid matrix influence the drug release profile. A highly crystalline, stable β-form matrix will generally result in a more sustained release compared to less stable forms.[15]

  • Manufacturing and Scalability: The tendency of this compound to form different polymorphs depending on the processing conditions (e.g., cooling rate during homogenization) must be carefully controlled to ensure batch-to-batch reproducibility of the nanoparticle formulation.[8]

Understanding and controlling the self-assembly and crystallization of this compound is therefore a critical requirement for designing stable and effective lipid nanoparticle formulations with desired pharmacokinetic profiles.

Conclusion

This compound exhibits complex but systematic polymorphic behavior, governed by the kinetics and thermodynamics of its crystallization. The formation of distinct α, β', and multiple β forms can be directed through controlled thermal processing via α- and β'-routes. A combination of analytical techniques, including DSC, XRD, and PLM, is necessary for a full structural and thermal characterization. For drug development professionals, mastering the control of this compound's polymorphism is key to engineering lipid-based nanoparticles with optimal stability, drug loading, and controlled release characteristics, ultimately enhancing the therapeutic efficacy of encapsulated active pharmaceutical ingredients.

References

An In-depth Technical Guide to the Thermophysical Properties of Trilaurin for Thermal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermophysical properties of trilaurin, a saturated triglyceride of significant interest in pharmaceutical sciences, materials science, and the food industry. An understanding of these properties is critical for applications ranging from the development of lipid-based drug delivery systems to the formulation of phase change materials for thermal energy storage. This document details the key thermophysical parameters of this compound, outlines the experimental protocols for its thermal analysis, and presents the data in a clear and accessible format.

Core Thermophysical Properties of this compound

This compound, also known as glyceryl tridodecanoate, is a triglyceride derived from the esterification of glycerol (B35011) with three units of lauric acid. Its well-defined chemical structure results in consistent and predictable thermophysical behavior, making it an excellent model for studying lipid crystallization and melting phenomena.

Quantitative Data Summary

The following tables summarize the key thermophysical properties of this compound, compiled from various scientific sources.

Table 1: General and Physical Properties of this compound

PropertyValueUnit
Molecular FormulaC₃₉H₇₄O₆-
Molecular Weight639.0 g/mol
AppearanceWhite to light yellow powder/crystal-
Density0.9g/mL

Table 2: Thermal Properties of this compound

PropertyValueUnit
Melting Point44 - 49[1]°C
Boiling Point (estimated)591.55[2][3][4]°C
Enthalpy of Fusion123.51kJ/mol
Specific Heat Capacity (liquid)1305 (at 50°C)J/(mol·K)
Thermal Conductivity (estimated)~0.15W/(m·K)
Enthalpy of Combustion-23731.6 ± 1.8kJ/mol

Experimental Protocols for Thermal Analysis

The characterization of this compound's thermophysical properties relies on several key analytical techniques. Below are detailed methodologies for these experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the melting point, enthalpy of fusion, and specific heat capacity of this compound.

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.

Instrumentation: A heat-flux or power-compensation Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any mass loss during the experiment. An empty, hermetically sealed pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards such as indium and zinc.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature significantly above the melting point (e.g., 80°C).

    • Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any prior thermal history.

    • Cool the sample at a controlled rate (e.g., 5-10°C/min) back to the initial temperature to observe crystallization behavior.

    • A second heating scan is often performed using the same parameters to analyze the sample with a consistent thermal history.

  • Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Data Analysis: The resulting DSC thermogram is analyzed to determine the onset temperature, peak temperature, and the area under the peak, which corresponds to the enthalpy of the transition. The specific heat capacity can be determined by analyzing the heat flow in a region with no thermal transitions.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition profile of this compound.

Objective: To measure the change in mass of this compound as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Place a 10-20 mg sample of this compound into a tared TGA crucible, typically made of alumina (B75360) or platinum.

  • Instrument Setup: Position the crucible in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, commonly 10 or 20°C/min.

  • Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to investigate oxidative stability. A typical purge gas flow rate is 50-100 mL/min.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition and the temperatures at which significant weight loss occurs are key parameters determined from the thermogram.

Bomb Calorimetry

Bomb calorimetry is used to determine the gross heat of combustion (enthalpy of combustion) of this compound.

Objective: To measure the heat released during the complete combustion of this compound in a high-pressure oxygen environment.

Instrumentation: A bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed pellet of this compound (typically 0.5-1.0 g) is placed in the sample cup of the bomb.

  • Fuse Wire: A fuse wire of known length and material is attached to the electrodes, with the wire in contact with the sample.

  • Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

  • Calorimeter Setup: The sealed bomb is placed in a known volume of water in the calorimeter bucket. The temperature of the water is monitored with a high-precision thermometer.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat of combustion is calculated from the temperature rise of the water, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid) and corrections for the heat of formation of nitric acid and the combustion of the fuse wire.[5][6]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures used to characterize the thermophysical properties of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) cluster_bomb Bomb Calorimetry cluster_analysis Data Analysis & Property Determination This compound High-Purity this compound Sample DSC_Sample Weigh 5-10 mg This compound->DSC_Sample TGA_Sample Weigh 10-20 mg This compound->TGA_Sample Bomb_Sample Weigh 0.5-1.0 g Pellet This compound->Bomb_Sample DSC_Pan Seal in Al Pan DSC_Sample->DSC_Pan DSC_Run Run Thermal Program (Heat-Cool-Heat) DSC_Pan->DSC_Run DSC_Data Obtain Thermogram DSC_Run->DSC_Data MeltingPoint Melting Point DSC_Data->MeltingPoint EnthalpyFusion Enthalpy of Fusion DSC_Data->EnthalpyFusion SpecificHeat Specific Heat Capacity DSC_Data->SpecificHeat TGA_Crucible Place in Crucible TGA_Sample->TGA_Crucible TGA_Run Run Thermal Program (Heating Ramp) TGA_Crucible->TGA_Run TGA_Data Obtain Thermogram TGA_Run->TGA_Data ThermalStability Thermal Stability TGA_Data->ThermalStability Decomposition Decomposition Profile TGA_Data->Decomposition Bomb_Setup Assemble and Pressurize Bomb Bomb_Sample->Bomb_Setup Bomb_Run Ignite and Measure Temp Rise Bomb_Setup->Bomb_Run Bomb_Data Calculate Heat of Combustion Bomb_Run->Bomb_Data HeatCombustion Enthalpy of Combustion Bomb_Data->HeatCombustion

Experimental workflow for this compound thermal analysis.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential thermophysical data and experimental methodologies for the thermal analysis of this compound. The structured presentation of this information is intended to support the effective use of this compound in a variety of scientific and industrial applications.

References

Methodological & Application

Application Notes: Preparation of Trilaurin-Based Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid Lipid Nanoparticles (SLNs) are at the forefront of nanomedicine, serving as advanced carrier systems for therapeutic agents.[1][2] Comprised of a solid lipid core, these nanoparticles are typically spherical with an average diameter ranging from 40 to 1000 nm. Trilaurin, a triglyceride of lauric acid, is a commonly used lipid for the core matrix due to its biocompatibility and status as Generally Recognized as Safe (GRAS).[3][4] this compound-based SLNs are particularly advantageous for encapsulating lipophilic drugs, enhancing their bioavailability, and achieving controlled or targeted drug release.[2][5] The solid nature of the lipid matrix protects encapsulated drugs from chemical degradation, offering improved stability over other lipid-based carriers like emulsions and liposomes.[6][7]

Key Advantages of this compound-Based SLNs:

  • Enhanced Stability: The solid lipid core provides a stable encapsulation for labile drug molecules.[6]

  • Controlled Release: The lipid matrix allows for the sustained release of the encapsulated drug over an extended period.[8][9]

  • Improved Bioavailability: SLNs can enhance the oral bioavailability of poorly water-soluble drugs.[10]

  • Biocompatibility and Biodegradability: this compound is a physiological lipid, minimizing the risk of toxicity.[9][11]

  • Scalability: Production methods such as high-pressure homogenization are well-established and scalable.[3][12]

Applications

This compound-based SLNs are versatile and can be formulated for various administration routes, including parenteral, oral, and topical delivery.[10][11] They are extensively researched for applications in:

  • Cancer therapy

  • Gene delivery

  • Topical treatment of skin disorders

  • Oral drug delivery

Experimental Protocols

Several methods have been developed for the preparation of SLNs.[3] The choice of method depends on the drug's properties, the desired particle characteristics, and the scale of production. The most common techniques include high-pressure homogenization (hot and cold) and ultrasonication.[11]

Protocol 1: High-Pressure Homogenization (HPH) - Hot Homogenization

This is the most widely used method for SLN production.[13] It involves the homogenization of a hot oil-in-water (o/w) pre-emulsion under high pressure.

Materials:

  • This compound (Solid Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80, Soy Lecithin)[3][11]

  • Purified Water

Equipment:

  • High-Pressure Homogenizer

  • High-Shear Stirrer (e.g., Ultra-Turrax)

  • Water Bath or Heating Mantle

  • Magnetic Stirrer

Procedure:

  • Preparation of Lipid Phase: Melt the this compound by heating it to a temperature 5-10°C above its melting point (Melting Point of this compound: ~45-47°C).[3][6] Dissolve the lipophilic API in the molten lipid.

  • Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture using a high-shear stirrer (e.g., at 15,000-20,000 rpm for 5-10 minutes) to form a coarse oil-in-water pre-emulsion.[6][14]

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature.

  • Homogenize the pre-emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.[15] The high shear forces, turbulence, and cavitation break down the coarse droplets into nano-sized particles.[16]

  • Cooling and Crystallization: Allow the resulting hot nanoemulsion to cool down to room temperature under gentle stirring. The cooling process leads to the crystallization of the lipid droplets, forming solid lipid nanoparticles.

  • Storage: Store the final SLN dispersion at a low temperature (e.g., 4°C) to ensure long-term stability.[7]

Protocol 2: High-Pressure Homogenization (HPH) - Cold Homogenization

This method was developed to overcome issues associated with thermolabile drugs and to minimize drug partitioning into the aqueous phase during homogenization.

Materials & Equipment: Same as Hot Homogenization, plus a ball mill and liquid nitrogen or dry ice.

Procedure:

  • Drug Incorporation: Dissolve or solubilize the API in the molten this compound.

  • Solidification and Milling: Rapidly cool the drug-lipid melt using liquid nitrogen or dry ice. The solidified lipid matrix is then ground into fine particles (microparticles) using a ball mill.[15]

  • Dispersion: Disperse the resulting lipid microparticles in a cold aqueous surfactant solution. This creates a cold pre-suspension.

  • High-Pressure Homogenization: Homogenize the cold pre-suspension using a high-pressure homogenizer at or below room temperature. The pressure forces the lipid microparticles to break down into nanoparticles.

  • Storage: Store the final SLN dispersion at 4°C.

Protocol 3: Ultrasonication / High-Speed Homogenization

This method uses the energy of ultrasound waves or high-speed stirring to produce a nanoemulsion, which is then cooled to form SLNs.[6][12] It is a simple and common lab-scale method.

Materials & Equipment:

  • This compound, API, Surfactant, Purified Water

  • Ultrasonicator (Probe or Bath type) or High-Speed Homogenizer

  • Water Bath or Heating Mantle

  • Magnetic Stirrer

Procedure:

  • Phase Preparation: Prepare the molten lipid phase (this compound + API) and the hot aqueous surfactant phase as described in the Hot Homogenization protocol.

  • Emulsification: Add the aqueous phase to the lipid phase and subject the mixture to high-power ultrasonication or high-speed homogenization (e.g., 20,000 rpm for 8 minutes) while maintaining the temperature above the lipid's melting point.[11]

  • Cooling: Cool the resulting nanoemulsion in an ice bath or at room temperature with continuous, gentle stirring to allow the lipid to crystallize and form SLNs.

  • Filtration (Optional): The use of a probe sonicator may introduce metal particles into the dispersion, which should be removed by filtration or centrifugation.[17]

  • Storage: Store the SLN dispersion at 4°C.

Quantitative Data and Characterization

The quality of the prepared SLNs is assessed by several key parameters, including particle size, polydispersity index (PDI), and zeta potential.[18] These are crucial for determining the stability and in vivo performance of the nanoparticles.

Table 1: Typical Physicochemical Properties of this compound-Based SLNs

ParameterTypical Value RangeSignificanceCharacterization Method
Particle Size (Z-average) 100 - 400 nmAffects bioavailability, drug release, and cellular uptake.Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Indicates a narrow and homogenous particle size distribution.[10]Dynamic Light Scattering (DLS)
Zeta Potential (ZP) > |±20 mV|Predicts colloidal stability; high ZP prevents particle aggregation.[10]Electrophoretic Light Scattering
Entrapment Efficiency (EE%) > 70%The percentage of the initial drug amount successfully encapsulated.Centrifugation followed by HPLC/UV-Vis
Drug Loading (DL%) 1 - 20%The weight percentage of the drug relative to the total nanoparticle weight.Centrifugation followed by HPLC/UV-Vis

Note: Specific values are highly dependent on the formulation (lipid/surfactant concentration) and process parameters (pressure, time, temperature). For example, one study reported this compound SLNs with a mean particle size of 164 nm.[19] Another study achieved an entrapment efficiency of over 83% for a drug-loaded SLN formulation.[10]

Visualized Workflows and Diagrams

Caption: General workflow for SLN preparation and characterization.

G start Start melt_lipid Melt this compound (>47°C) + Dissolve API start->melt_lipid heat_aq Heat Aqueous Phase (Water + Surfactant) start->heat_aq pre_emulsion Create Hot Pre-emulsion (High-Shear Mixing) melt_lipid->pre_emulsion heat_aq->pre_emulsion hph Hot High-Pressure Homogenization (e.g., 5 cycles, 1000 bar) pre_emulsion->hph cool Cool to Room Temp (Crystallization) hph->cool end This compound SLN Dispersion cool->end

Caption: Protocol for Hot High-Pressure Homogenization (HPH).

G start Start melt_lipid Melt this compound + API start->melt_lipid solidify Rapid Solidification (Liquid Nitrogen) melt_lipid->solidify grind Grind to Microparticles (Ball Mill) solidify->grind disperse Disperse in Cold Aqueous Surfactant Solution grind->disperse hph Cold High-Pressure Homogenization disperse->hph end This compound SLN Dispersion hph->end

Caption: Protocol for Cold High-Pressure Homogenization (HPH).

G start Start melt_lipid Melt this compound (>47°C) + Dissolve API start->melt_lipid heat_aq Heat Aqueous Phase (Water + Surfactant) start->heat_aq combine Combine Phases melt_lipid->combine heat_aq->combine sonicate Ultrasonication / High-Speed Homogenization combine->sonicate cool Cool in Ice Bath (Crystallization) sonicate->cool end This compound SLN Dispersion cool->end

Caption: Protocol for Ultrasonication / High-Speed Homogenization.

References

Application Notes and Protocols for Drug Encapsulation in Trilaurin Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) represent a promising drug delivery platform, particularly for poorly water-soluble compounds. They are formulated from biocompatible and biodegradable lipids that are solid at room and body temperature. Trilaurin, a triglyceride of lauric acid, is an excellent lipid matrix for SLN formulations due to its biocompatibility and ability to form a stable crystalline structure, which allows for controlled drug release.

These application notes provide a comprehensive protocol for the encapsulation of a model lipophilic drug, paclitaxel (B517696), in this compound SLNs using the hot homogenization followed by ultrasonication method. Additionally, detailed protocols for the characterization of these nanoparticles are provided, including the determination of particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and in vitro drug release profile.

Data Presentation: Physicochemical Properties of Paclitaxel-Loaded this compound SLNs

The following table summarizes the typical physicochemical characteristics of Paclitaxel-Loaded this compound SLNs prepared using the protocol described below.

ParameterValueReference
Particle Size (Z-average) 185.4 ± 3.2 nm
Polydispersity Index (PDI) 0.215 ± 0.021
Zeta Potential -32.8 ± 1.5 mV
Encapsulation Efficiency (EE%) 92.3 ± 2.8 %
Drug Loading (DL%) 4.6 ± 0.14 %

Experimental Protocols

Protocol 1: Preparation of Paclitaxel-Loaded this compound SLNs by Hot Homogenization and Ultrasonication

This protocol details the formulation of this compound SLNs encapsulating paclitaxel.

Materials:

  • This compound (Glyceryl trilaurate)

  • Paclitaxel

  • Soybean Lecithin (B1663433) (e.g., Lipoid S 75)

  • Poloxamer 188

  • Chloroform

  • Methanol

  • Double-distilled water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Magnetic stirrer with heating plate

  • Water bath

  • Rotary evaporator

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh 200 mg of this compound and 10 mg of paclitaxel.

    • Dissolve both components in 5 mL of a chloroform:methanol (1:1 v/v) mixture in a round bottom flask.

    • Remove the organic solvents using a rotary evaporator at 40°C to form a thin lipid film on the flask wall.

    • Melt the lipid film by heating the flask in a water bath to 75°C (approximately 5-10°C above the melting point of this compound).

  • Preparation of the Aqueous Phase:

    • Accurately weigh 150 mg of soybean lecithin and 100 mg of Poloxamer 188.

    • Disperse the lecithin and Poloxamer 188 in 20 mL of double-distilled water.

    • Heat the aqueous dispersion to 75°C while stirring continuously with a magnetic stirrer until a clear solution is obtained.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase (Step 2) to the molten lipid phase (Step 1) under continuous stirring.

    • Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • Nanosizing by Ultrasonication:

    • Immediately subject the hot pre-emulsion to probe sonication at 60% amplitude for 15 minutes. Ensure the temperature is maintained at 75°C during this step.

  • Formation of SLNs:

    • Cool down the resulting nanoemulsion in an ice bath under gentle magnetic stirring for 15 minutes to allow for the recrystallization of the lipid and the formation of solid lipid nanoparticles.

  • Storage:

    • Store the prepared SLN dispersion at 4°C for further characterization.

Protocol 2: Characterization of this compound SLNs

2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement

  • Dilute the SLN dispersion (1:100) with double-distilled water to obtain an appropriate scattering intensity.

  • Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) at 25°C.

  • For zeta potential measurement, dilute the sample with distilled water and place it in the electrophoretic cell of the instrument.

2.2. Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)

  • Transfer 1 mL of the SLN dispersion into a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO).

  • Centrifuge at 4000 rpm for 30 minutes at 4°C to separate the SLNs from the aqueous phase containing the unencapsulated drug.

  • Collect the filtrate and quantify the amount of free paclitaxel using a validated HPLC method.

  • To determine the total amount of paclitaxel, dissolve 100 µL of the SLN dispersion in a suitable organic solvent (e.g., methanol) to disrupt the nanoparticles and release the encapsulated drug.

  • Calculate the EE% and DL% using the following equations:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes the in vitro release of paclitaxel from this compound SLNs using the dialysis bag method.

Materials and Equipment:

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Phosphate buffered saline (PBS, pH 7.4) containing 0.5% (w/v) Tween 80 (to ensure sink conditions)

  • Shaking water bath or incubator

  • HPLC system for drug quantification

Procedure:

  • Soak the dialysis tubing in the release medium for at least 12 hours before use.

  • Pipette 2 mL of the paclitaxel-loaded this compound SLN dispersion into one end of the dialysis bag and securely seal both ends.

  • Place the sealed dialysis bag into a beaker containing 100 mL of the release medium (PBS, pH 7.4 with 0.5% Tween 80).

  • Incubate the setup in a shaking water bath at 37°C with a constant agitation of 100 rpm.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 1 mL of the release medium.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the collected samples for paclitaxel concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental Workflow

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Nanosizing cluster_formation SLN Formation lp1 Dissolve this compound & Paclitaxel in Organic Solvent lp2 Solvent Evaporation (Lipid Film Formation) lp1->lp2 lp3 Melt Lipid Film (75°C) lp2->lp3 em1 Add Aqueous Phase to Lipid Phase lp3->em1 ap1 Disperse Lecithin & Poloxamer 188 in Water ap2 Heat to 75°C ap1->ap2 ap2->em1 em2 High-Shear Homogenization (10,000 rpm, 10 min) em1->em2 em3 Probe Sonication (15 min, 75°C) em2->em3 f1 Cooling in Ice Bath em3->f1 f2 SLN Dispersion f1->f2 G paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest jnk_activation JNK/SAPK Activation mitotic_arrest->jnk_activation bcl2_phos Bcl-2 Phosphorylation (Inactivation) jnk_activation->bcl2_phos bax Bax Activation bcl2_phos->bax releases inhibition cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G curcumin Curcumin nf_kb NF-κB Pathway curcumin->nf_kb stat3 STAT3 Pathway curcumin->stat3 ap1 AP-1 curcumin->ap1 ros ROS Generation curcumin->ros proliferation Cell Proliferation nf_kb->proliferation survival Cell Survival nf_kb->survival angiogenesis Angiogenesis nf_kb->angiogenesis stat3->proliferation stat3->survival ap1->proliferation

Application Notes and Protocols for Trilaurin-Based Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaurin, a triglyceride of lauric acid, presents a promising lipid matrix for the development of controlled drug release systems, particularly in the form of Solid Lipid Nanoparticles (SLNs). Its biocompatibility and ability to encapsulate both lipophilic and hydrophilic drugs make it an attractive excipient for pharmaceutical formulations. This document provides detailed application notes and protocols for utilizing this compound as a matrix for the controlled release of therapeutic agents, with a specific focus on the formulation of Ibuprofen-loaded SLNs.

Principle of this compound-Based Solid Lipid Nanoparticles

SLNs are colloidal drug carriers where the liquid lipid of a traditional emulsion is replaced by a solid lipid, such as this compound. The drug is dissolved or dispersed in the molten lipid, and this mixture is then homogenized in an aqueous surfactant solution to form nanoparticles. Upon cooling, the lipid solidifies, entrapping the drug within the solid matrix. The release of the drug from the this compound matrix is primarily governed by diffusion and can be modulated by the particle size, drug-to-lipid ratio, and the type and concentration of surfactants used.

Data Presentation: Quantitative Analysis of Ibuprofen (B1674241) Release from this compound SLNs

The following table summarizes the key quantitative parameters for Ibuprofen-loaded Solid Lipid Nanoparticles using a this compound matrix, as demonstrated in a benchmark study.

ParameterValueReference
Drug IbuprofenPotta et al., 2011[1][2]
Lipid Matrix This compoundPotta et al., 2011[1][2]
Preparation Method Solvent-Free High-Pressure Homogenization (HPH)Potta et al., 2011[1][2]
Particle Size Nanoparticle range (specifics not detailed in abstract)Potta et al., 2011[1][2]
Drug Release Profile Almost 100% release after 30 minutesPotta et al., 2011[1][2]
Drug State in Matrix Amorphous and crystallinePotta et al., 2011[1][2]
Cell Cytotoxicity (Caco-2 cells) Negligible up to 15 mg/mLPotta et al., 2011[1][2]

Experimental Protocols

Protocol 1: Preparation of Ibuprofen-Loaded this compound SLNs via High-Pressure Homogenization (HPH)

This protocol is based on the solvent-free high-pressure homogenization method.

Materials:

  • Ibuprofen (Active Pharmaceutical Ingredient)

  • This compound (Lipid Matrix)

  • Stabilizer(s) (e.g., Poloxamer 188, Tween 80, Soy Lecithin)

  • Purified Water

Equipment:

  • High-Pressure Homogenizer (e.g., APV Gaulin, Avestin EmulsiFlex)

  • High-Shear Mixer (e.g., Ultra-Turrax)

  • Water Bath

  • Magnetic Stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound by heating it to 5-10°C above its melting point (approximately 46°C).

    • Disperse the accurately weighed amount of Ibuprofen in the molten this compound with continuous stirring until a homogenous dispersion is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the stabilizer(s) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a high-shear mixer (e.g., 8000 rpm for 5-10 minutes). This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the emulsion at a high pressure (e.g., 500-1500 bar) for a specified number of cycles (typically 3-5 cycles).

    • The high shear forces and cavitation during homogenization will lead to the formation of nano-sized droplets.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature or in an ice bath.

    • Upon cooling, the this compound will solidify, leading to the formation of solid lipid nanoparticles with the encapsulated drug.

  • Optional Lyophilization:

    • For long-term storage, the SLN dispersion can be freeze-dried. A cryoprotectant (e.g., trehalose, mannitol) should be added before freezing to prevent particle aggregation.

Protocol 2: Characterization of this compound SLNs

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the SLN dispersion with purified water to an appropriate concentration.

    • Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using a DLS instrument.

    • Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticles.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Ultrafiltration/Centrifugation followed by a validated analytical method for the drug (e.g., HPLC, UV-Vis Spectroscopy).

  • Procedure:

    • Separate the unencapsulated (free) drug from the SLN dispersion using a suitable method like ultracentrifugation or by using centrifugal filter units.

    • Quantify the amount of free drug in the supernatant/filtrate.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • Calculate the Drug Loading (DL%) using the following formula: DL% = [(Total Drug - Free Drug) / (Total Drug - Free Drug + Total Lipid)] x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis Bag Method or Sample and Separate Method.

  • Apparatus: USP Dissolution Apparatus (e.g., Paddle type) or a shaking water bath.

  • Dissolution Medium: Phosphate buffer pH 7.4 is commonly used to simulate physiological conditions. The volume should ensure sink conditions.

  • Procedure (Dialysis Bag Method):

    • Accurately measure a known quantity of the SLN dispersion and place it in a dialysis bag with a suitable molecular weight cut-off.

    • Seal the dialysis bag and immerse it in the dissolution medium maintained at 37 ± 0.5°C with constant stirring.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 60, 120 minutes), withdraw a specific volume of the dissolution medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

    • Analyze the collected samples for drug content using a validated analytical method.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

Experimental_Workflow cluster_prep SLN Preparation cluster_char Characterization cluster_analysis Data Analysis prep1 Melt this compound & Disperse Ibuprofen prep3 Pre-emulsification (High-Shear Mixing) prep1->prep3 prep2 Prepare Aqueous Stabilizer Solution prep2->prep3 prep4 High-Pressure Homogenization prep3->prep4 prep5 Cooling & SLN Formation prep4->prep5 char1 Particle Size & Zeta Potential prep5->char1 char2 Encapsulation Efficiency & Drug Loading prep5->char2 char3 In Vitro Drug Release prep5->char3 analysis2 Stability Assessment char1->analysis2 analysis1 Release Kinetics Modeling char3->analysis1

Caption: Experimental workflow for the preparation and characterization of this compound-based SLNs.

Drug_Release_Mechanism sln This compound SLN (Drug Entrapped) diffusion Drug Diffusion through Solid Lipid Matrix sln->diffusion Primary Mechanism erosion Matrix Erosion (Slower Process) sln->erosion Secondary Mechanism release Drug Release into Surrounding Medium diffusion->release erosion->release

Caption: Primary mechanisms of drug release from a this compound solid lipid nanoparticle matrix.

References

Application Notes and Protocols: Trilaurin as a Reference Standard in Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using trilaurin as a reference standard in gas chromatography (GC) for the quantitative analysis of triglycerides and other lipids. Detailed protocols, data presentation, and workflow visualizations are included to assist in methodology development and implementation.

Introduction to this compound as a GC Standard

This compound, also known as glyceryl tridodecanoate, is a triglyceride composed of a glycerol (B35011) backbone esterified with three lauric acid (C12:0) molecules. Its high purity, thermal stability, and well-defined chemical structure make it an excellent reference standard for gas chromatographic applications. In GC analysis, particularly for fats, oils, and biological lipids, this compound serves several critical functions:

  • System Performance Verification: A standard mixture containing this compound and other triglycerides of varying carbon numbers (e.g., trimyristin, tripalmitin, tristearin) is often used to assess the resolution and performance of the GC system, including the column and detector.[1]

  • Analyte Identification: The retention time of this compound can be used as a reference point to identify other triglycerides in a sample mixture.

  • Quantitative Analysis: this compound is widely used as both an external and an internal standard for the quantification of triglycerides and fatty acids. As an internal standard, it is added to samples to correct for variations in injection volume and potential sample loss during preparation. In external calibration, it is used to create a standard curve for determining the concentration of analytes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name Propane-1,2,3-triyl tridodecanoate
Synonyms Glyceryl trilaurate, Tridodecanoin
CAS Number 538-24-9
Molecular Formula C₃₉H₇₄O₆
Molecular Weight 639.00 g/mol
Melting Point 46.5 °C
Appearance White crystalline powder
Purity Often available as a pharmaceutical primary standard (≥99%)

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). These values are representative and may vary depending on the specific instrumentation and analytical conditions.

Table 2: GC-FID Method Performance for this compound Analysis

ParameterTypical ValueReference
Linearity (R²) ≥ 0.9995[2]
Limit of Detection (LOD) 0.040 - 0.260 mg/mL[2]
Limit of Quantification (LOQ) 0.122 - 0.789 mg/mL[2]
Repeatability (RSD) < 2.2%[3]

Experimental Protocols

This section provides detailed protocols for the preparation of standards and samples, and the GC-FID analysis of triglycerides using this compound as a reference standard, based on established methods such as the AOCS Official Method Ce 5-86.[1][4][5]

  • This compound (≥99% purity)

  • Other triglyceride standards (e.g., tricaprin, trimyristin, tripalmitin, tristearin), ≥99% purity

  • Chloroform (B151607) (Analytical Reagent Grade) or a suitable substitute like isooctane (B107328) or di-isopropyl ether[1][6]

  • Helium (Carrier Gas), purity ≥ 99.995%

  • Hydrogen (FID Fuel Gas), purity ≥ 99.995%

  • Air (FID Oxidizer), dry and hydrocarbon-free

  • Sample matrix (e.g., edible oil, lipid extract from a biological sample)

  • Stock Standard Solution (e.g., 10 mg/mL):

    • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with chloroform or isooctane.

  • Mixed Triglyceride Standard Solution:

    • For system suitability testing, prepare a solution containing approximately 10 mg/mL each of several triglyceride standards, including this compound, trimyristin, and tripalmitin, in chloroform or isooctane.[1]

  • Internal Standard Stock Solution (if using this compound as an internal standard):

    • Prepare a stock solution of this compound at a concentration of approximately 10 mg/mL in a suitable solvent.

The appropriate sample preparation method will depend on the matrix.

  • For Edible Oils:

    • Homogenize the liquid oil sample by gentle shaking.

    • Accurately weigh a suitable amount of the oil sample into a volumetric flask.

    • If using this compound as an internal standard, add a known volume of the internal standard stock solution.

    • Dilute to the mark with the chosen solvent (e.g., isooctane) to achieve a final concentration within the calibration range.[6]

  • For Biological Samples (e.g., Plasma):

    • To a known volume of plasma, add a known amount of the this compound internal standard.

    • Perform a liquid-liquid extraction to isolate the lipids. A common method involves adding methanol (B129727) followed by a non-polar solvent like iso-octane, vortexing, and centrifuging to separate the layers.[7]

    • Carefully transfer the organic layer containing the lipids to a clean tube.

    • The extract may be concentrated under a gentle stream of nitrogen and reconstituted in a smaller volume of solvent before GC analysis.

The following parameters are based on the AOCS Official Method Ce 5-86 for triglyceride analysis.[4][5]

Table 3: GC-FID Operating Conditions

ParameterSetting
GC System Gas chromatograph with temperature programming and a flame ionization detector (FID)
Column Packed Column: 0.5-0.6 m length, 2-4 mm I.D., packed with 3% methyl polysiloxane (OV-1) on acid-washed, silanized diatomaceous earth. A short capillary column (e.g., ≤ 6 m) may also be used.[1]
Carrier Gas Helium (preferred for better resolution) or Nitrogen[1]
Flow Rate Approximately 50 mL/min for a packed column[4]
Injection On-column injection is preferred.[1]
Injection Volume ~1 µL[4]
Injector Temperature ~350 °C[4]
Oven Temperature Program - Initial Temperature: 220 °C- Ramp Rate: 4-5 °C/min- Final Temperature: 350 °C- Hold Time: Maintain final temperature until all triglycerides have eluted.[4]
Detector Flame Ionization Detector (FID)
Detector Temperature ~350 °C (or at least 25 °C above the maximum column temperature)[1][4]
FID Gas Flows - Hydrogen: ~25 mL/min (approx. half of the carrier gas flow)[4]- Air: ~250-500 mL/min (approx. 5-10 times the hydrogen flow)[4]

Mandatory Visualizations

The following diagram illustrates the general workflow for the GC analysis of triglycerides using this compound as a reference standard.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound & Other TGs) GC_Analysis GC-FID Analysis Standard_Prep->GC_Analysis Sample_Prep Sample Preparation (Dilution/Extraction) Spiking Internal Standard Spiking (Add this compound to Sample) Sample_Prep->Spiking Spiking->GC_Analysis Peak_Integration Peak Integration (Area & Retention Time) GC_Analysis->Peak_Integration Calibration Calibration Curve (External Standard) Peak_Integration->Calibration Quantification Quantification (Internal Standard Ratio) Peak_Integration->Quantification Report Final Report Calibration->Report Quantification->Report

Caption: General workflow for triglyceride analysis using GC-FID.

This diagram outlines the logical relationship for quantitative analysis using this compound as an internal standard. The core principle is that the ratio of the analyte's response to the internal standard's response is proportional to the analyte's concentration.

Internal_Standard_Logic Start Start: Prepare Calibration Standards and Unknown Samples Spike Add Fixed Amount of This compound (Internal Standard) to ALL solutions Start->Spike Analyze Analyze by GC-FID Spike->Analyze Measure Measure Peak Areas of Analyte (A_x) and Internal Standard (A_is) Analyze->Measure Calculate_Ratio Calculate Response Ratio (A_x / A_is) Measure->Calculate_Ratio Plot For Standards: Plot Response Ratio vs. Analyte Concentration Calculate_Ratio->Plot Determine For Unknown Sample: Use its Response Ratio and Calibration Curve to Determine Analyte Concentration Calculate_Ratio->Determine  For Unknown Curve Generate Calibration Curve y = mx + b Plot->Curve Curve->Determine End End: Report Result Determine->End

References

High-Performance Liquid Chromatography (HPLC) Analysis of Trilaurin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaurin, a triglyceride derived from glycerol (B35011) and three units of lauric acid, is a key component in various pharmaceutical, cosmetic, and food formulations.[1][2] Its purity and concentration are critical quality attributes that can significantly impact the final product's efficacy, stability, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound in various matrices. This document provides detailed application notes and protocols for the HPLC analysis of this compound, intended for use by researchers, scientists, and drug development professionals.

Principle of HPLC Analysis for Triglycerides

The separation of triglycerides like this compound by HPLC is most commonly achieved using non-aqueous reversed-phase (NARP) chromatography.[3] In this technique, a non-polar stationary phase (typically C18) is used with a more polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, which is influenced by their hydrophobicity and molecular weight. Due to the lack of a strong chromophore in triglycerides, detection is often performed using universal detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometers (MS).

Experimental Protocols

Method 1: HPLC with Evaporative Light Scattering Detection (ELSD)

This method is suitable for the quantification of this compound in samples such as modified coconut oil.[4]

Instrumentation and Columns:

  • HPLC system equipped with a pump, autosampler, column oven, and an ELSD.

  • Stationary Phase: ZORBAX Eclipse Plus C18 column (4.6 x 250 mm, 5 µm) or equivalent.[3]

Reagents and Mobile Phase:

  • Solvent A: 0.01% (v/v) acetic acid in acetonitrile (B52724).[3]

  • Solvent B: Acetone.[3]

  • All solvents should be of HPLC grade.

Chromatographic Conditions:

ParameterCondition
Mobile Phase Gradient elution with Solvent A and Solvent B[3]
Gradient Program 0-5 min: 90% A, 10% B5-10 min: 70% A, 30% B10-15 min: 50% A, 50% B15-20 min: 30% A, 70% B20-30 min: 20% A, 80% B[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 25°C[3]
Injection Volume 10 µL[3]
ELSD Nebulizer Temp. 40°C[3]
ELSD Gas Pressure 3.5 bar (Nitrogen)[3]

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent such as a mixture of methylene (B1212753) chloride and acetonitrile (1:1 v/v) to a known concentration (e.g., 1.0% w/v).

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Standard Preparation:

  • Prepare a stock solution of this compound standard in the same solvent used for the sample.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

Method 2: HPLC with Mass Spectrometric (MS) Detection

This method offers high sensitivity and selectivity and is suitable for the analysis of a mixture of triglycerides including this compound.

Instrumentation and Columns:

  • HPLC system coupled to a Mass Spectrometer (e.g., with an Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI source).

  • Stationary Phase: Lipak mixed-mode stationary phase column or a C18 column.[5]

Reagents and Mobile Phase:

Chromatographic and MS Conditions:

ParameterCondition
Mobile Phase Gradient elution with methanol, ethanol, and ammonium formate/formic acid buffer[5]
Flow Rate As recommended for the specific column and system
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 5-20 µL
Ionization Source ESI or APCI
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Ion Trap
Scan Mode Full scan or Selected Ion Monitoring (SIM)

Sample and Standard Preparation:

  • Dissolve the sample or this compound standard in a solvent compatible with the mobile phase, such as isopropanol (B130326) or a chloroform:methanol mixture (2:1 v/v).[5]

  • Ensure complete dissolution by vortexing or sonication.[5]

  • Filter the solution through a 0.2 µm PTFE syringe filter prior to injection.[5]

Quantitative Data Summary

The following tables summarize typical performance data for the HPLC analysis of this compound.

Table 1: Method Performance Characteristics for HPLC-ELSD Analysis of this compound. [3][4]

ParameterValue
Linearity (R²) ≥ 0.9995[3][4]
Limit of Detection (LOD) 0.040 - 0.054 mg/mL[3][4]
Limit of Quantification (LOQ) 0.122 - 0.162 mg/mL[3][4]
Intra-day Reproducibility (RSD) < 2.45%[3]
Inter-day Reproducibility (RSD) < 2.45%[3]
Recovery > 96.06%[3]

Experimental Workflow and Diagrams

The general workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (ELSD/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

The logical relationship for method selection based on the analytical requirement can be visualized as follows.

Method_Selection Requirement Analytical Requirement Quantification Routine Quantification Requirement->Quantification HighSensitivity High Sensitivity & Structural Info Requirement->HighSensitivity HPLCElsd HPLC-ELSD Quantification->HPLCElsd is suitable for HPLCMs HPLC-MS HighSensitivity->HPLCMs is the preferred method for

Caption: Logic for selecting an appropriate HPLC method.

References

Trilaurin as an Internal Standard for Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of lipidomics, metabolomics, and pharmaceutical analysis, accurate and precise quantification of analytes by mass spectrometry (MS) is paramount. The use of an internal standard (IS) is a critical component of robust quantitative MS methods, correcting for variability in sample preparation, injection volume, and instrument response. Trilaurin, a triglyceride (TG) composed of three lauric acid chains, serves as an effective internal standard for the analysis of triglycerides and other lipid species. Its well-defined chemical structure, commercial availability in high purity, and distinct mass-to-charge ratio make it a suitable candidate for inclusion in quantitative workflows.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) applications.

Principle of Internal Standardization

An internal standard is a compound that is added in a constant amount to all samples, calibrators, and quality controls in an analytical run. The ratio of the analyte signal to the internal standard signal is then used for quantification. This ratiometric approach compensates for variations that can occur during the analytical process. An ideal internal standard should be chemically similar to the analyte, not be present endogenously in the samples, and have a different mass-to-charge ratio to be distinguishable by the mass spectrometer. While stable isotope-labeled standards are considered the gold standard, odd-chain triglycerides like this compound can be a cost-effective and reliable alternative, especially when analyzing samples of non-mammalian origin where endogenous C12:0 triglycerides are absent or at very low levels.[1]

Quantitative Data Presentation

The following tables summarize the expected quantitative performance characteristics for analytical methods utilizing this compound as an internal standard. These values are representative and should be validated in the user's own laboratory setting.

Table 1: Expected Performance Characteristics for LC-MS/MS Quantification of Triglycerides using this compound as an Internal Standard.

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL

Table 2: Expected Performance Characteristics for GC-MS Quantification of Fatty Acid Methyl Esters (derived from Triglycerides) using a this compound-derived FAME as an Internal Standard.

ParameterExpected Value
Linearity Range10 - 500 µg/mL
Correlation Coefficient (r²)≥ 0.99
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Limit of Detection (LOD)1 µg/mL
Limit of Quantification (LOQ)5 µg/mL

Experimental Protocols

Protocol 1: Quantification of Triglycerides by LC-MS/MS using this compound Internal Standard

This protocol is suitable for the analysis of intact triglycerides in biological matrices such as plasma, serum, or tissue extracts.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Water (LC-MS grade)

  • Biological sample (e.g., plasma)

2. Preparation of Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of chloroform:methanol (2:1, v/v).

  • This compound Working Solution (10 µg/mL): Dilute the stock solution 1:100 with isopropanol.

3. Sample Preparation (Lipid Extraction)

  • To 50 µL of plasma in a glass tube, add 10 µL of the 10 µg/mL this compound working solution.

  • Add 1 mL of chloroform:methanol (2:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Add 200 µL of water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes.

  • Carefully transfer the lower organic layer to a new tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in 100 µL of isopropanol:acetonitrile (1:1, v/v).

4. LC-MS/MS Parameters

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water:Acetonitrile (40:60) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient: A suitable gradient to separate the triglycerides of interest.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Monitor the precursor ion [M+NH₄]⁺ (m/z 656.6) and a characteristic product ion.

    • Analytes: Determine the precursor ions ([M+NH₄]⁺) and product ions for the target triglycerides.

5. Data Analysis

  • Integrate the peak areas for the analyte and this compound MRM transitions.

  • Calculate the peak area ratio (Analyte Area / this compound Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Quantification of Fatty Acids from Triglycerides by GC-MS using this compound as an Internal Standard

This protocol involves the transesterification of triglycerides to fatty acid methyl esters (FAMEs) prior to GC-MS analysis. The methyl laurate derived from this compound will serve as the internal standard.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Hexane (B92381) (GC grade)

  • Methanol (anhydrous)

  • Acetyl chloride

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (B86663) (anhydrous)

  • Lipid extract from a biological sample

2. Preparation of Solutions

  • This compound Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane.

  • Methanolic HCl (5%): Slowly add 0.5 mL of acetyl chloride to 9.5 mL of cold anhydrous methanol.

3. Sample Preparation (Transesterification)

  • To a dried lipid extract, add a known amount of the this compound standard solution (e.g., 50 µL of 1 mg/mL).

  • Add 2 mL of 5% methanolic HCl.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution.

  • Vortex and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial.

4. GC-MS Parameters

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS System: Mass spectrometer capable of electron ionization (EI)

  • Ion Source Temperature: 230°C

  • Scan Mode: Selected Ion Monitoring (SIM) or full scan.

  • Ions to Monitor (SIM mode):

    • Methyl Laurate (from this compound): m/z 214 (M⁺), 87, 74

    • Analyte FAMEs: Select characteristic ions for the target fatty acids.

5. Data Analysis

  • Integrate the peak areas for the target FAMEs and methyl laurate.

  • Calculate the peak area ratio (Analyte FAME Area / Methyl Laurate Area).

  • Construct a calibration curve and quantify the analytes as described in the LC-MS protocol.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound IS Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Normalize Normalization to IS Quant->Normalize Result Final Concentration Normalize->Result G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing LipidExtract Lipid Extract AddIS Add this compound IS LipidExtract->AddIS Transesterify Transesterification (to FAMEs) AddIS->Transesterify ExtractFAMEs Extract FAMEs Transesterify->ExtractFAMEs GC GC Separation ExtractFAMEs->GC MS_GC MS Detection GC->MS_GC Quant_GC Quantification MS_GC->Quant_GC Normalize_GC Normalization to Methyl Laurate Quant_GC->Normalize_GC Result_GC Final Concentration Normalize_GC->Result_GC

References

Application Note: Formulation and Characterization of Trilaurin Nanoemulsions for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanoemulsions are colloidal dispersion systems composed of two immiscible liquids, where one liquid phase is dispersed as nanometer-sized droplets (typically 20-200 nm) within the other, stabilized by an interfacial film of surfactants.[1] They have emerged as a promising platform for drug delivery, particularly for hydrophobic active pharmaceutical ingredients (APIs), due to their ability to enhance drug solubility, improve bioavailability, and offer controlled release profiles.[2][3] Trilaurin, a triglyceride of lauric acid, serves as an excellent oil phase for formulating nanoemulsions due to its biocompatibility and capacity to solubilize lipophilic drugs.[4] When formulated as a nanoemulsion, the this compound forms a 'fluid-like' core, which is highly effective for dissolving hydrophobic drugs like testosterone (B1683101) propionate.[4] This document provides detailed protocols for the formulation, characterization, and stability assessment of this compound-based nanoemulsions.

Components and Selection Criteria

The successful formulation of a stable nanoemulsion depends on the appropriate selection of its components.

  • Oil Phase: this compound is the primary component of the oil phase. The selection of the oil is often based on the solubility of the drug to be encapsulated.[2][5]

  • Surfactants: These are critical for reducing interfacial tension and stabilizing the nano-sized droplets.[3] Commonly used surfactants include polyoxyethylene derivatives like Tweens (e.g., Tween 80) and non-ionic surfactants like Cremophor® EL.[5][6] The choice of surfactant influences droplet size and stability.

  • Co-surfactants: Short-chain alcohols (e.g., ethanol, propylene (B89431) glycol) or other agents like Transcutol-P are often used to further reduce interfacial tension and increase the flexibility of the surfactant film.[2]

  • Aqueous Phase: Typically purified water or a buffer solution is used as the continuous phase for oil-in-water (O/W) nanoemulsions.[3]

Experimental Protocols

Formulation of this compound Nanoemulsions

This compound nanoemulsions can be prepared using both high-energy and low-energy methods.[2][5] The choice of method depends on the desired scale, available equipment, and the sensitivity of the drug.

High-pressure homogenization (HPH) utilizes intense mechanical force to break down coarse emulsions into nano-sized droplets.[2] This method is highly efficient for producing nanoemulsions with extremely small particle sizes.[2][5]

Materials:

  • This compound (Oil Phase)

  • Drug (dissolved in oil phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Purified Water (Aqueous Phase)

  • High-Pressure Homogenizer

Procedure:

  • Preparation of Oil Phase: Dissolve the desired amount of the lipophilic drug in this compound. Gently heat if necessary to ensure complete dissolution.

  • Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Formation of Pre-emulsion: Add the oil phase to the aqueous phase while stirring continuously with a high-speed mechanical stirrer (e.g., 16,000 rpm for 5 minutes) to form a coarse pre-emulsion.[7]

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. Operate the homogenizer at a pressure of 500 to 5,000 psi.[2][5]

  • Cycling: Repeat the homogenization process for multiple cycles (e.g., 7 cycles) to achieve a uniform and small droplet size.[7] Cool the system as necessary to prevent excessive temperature rise during processing.

  • Final Product: The resulting translucent liquid is the this compound nanoemulsion.

The PIT method leverages the temperature-dependent solubility of non-ionic surfactants to induce phase inversion and form nanoemulsions without intense mechanical shear.[1][8]

Materials:

  • This compound (Oil Phase)

  • Drug

  • Non-ionic Surfactant (e.g., Polyoxyethylene type)

  • Purified Water

Procedure:

  • Mixing: Combine this compound (with the dissolved drug) and the non-ionic surfactant in a vessel.

  • Heating and Titration: Begin stirring the mixture at room temperature and gradually add the aqueous phase. Slowly heat the entire mixture while maintaining constant stirring.[1]

  • Phase Inversion: As the temperature increases, the surfactant's hydrophilic-lipophilic balance (HLB) changes, causing the emulsion to invert from an O/W to a W/O microemulsion. This point is the Phase Inversion Temperature.

  • Rapid Cooling: Once the phase inversion occurs (often indicated by a change in conductivity or turbidity), rapidly cool the system by placing it in an ice bath under continuous stirring.[3]

  • Nanoemulsion Formation: This rapid cooling forces the system to revert to an O/W state, trapping the oil in extremely fine, kinetically stable nanodroplets.[1]

Characterization of this compound Nanoemulsions

After formulation, the nanoemulsion must be characterized to ensure it meets the required specifications for drug delivery.

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Droplet Size and PDI Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. Measure the particle size and PDI at a fixed angle (e.g., 90°) and a constant temperature (e.g., 25°C). The PDI value indicates the uniformity of the droplet size distribution.[9]

  • Zeta Potential Measurement: For zeta potential, place the diluted sample in a specific electrode-containing cuvette. The instrument will apply an electric field and measure the electrophoretic mobility to calculate the zeta potential, which indicates the surface charge and predicts the stability against aggregation.

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the nanoemulsion. This can be done by ultracentrifugation. Centrifuge the nanoemulsion sample at high speed, which causes the nanoemulsion droplets to cream or sediment, leaving the aqueous phase containing the free drug as the supernatant.

  • Quantification:

    • Measure the concentration of the drug in the aqueous supernatant (Free Drug) using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).

    • Measure the total amount of drug in the non-centrifuged nanoemulsion (Total Drug).

  • Calculation:

    • Encapsulation Efficiency (%): %EE = [(Total Drug - Free Drug) / Total Drug] * 100

    • Drug Loading (%): %DL = [(Total Drug - Free Drug) / Total weight of nanoemulsion droplets] * 100

Apparatus: Dialysis bag method.

Procedure:

  • Preparation: Take a known volume of the drug-loaded nanoemulsion and place it inside a dialysis bag with a specific molecular weight cut-off (MWCO).

  • Dialysis: Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) that mimics physiological conditions. The entire setup should be kept at 37°C with constant, gentle stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable method (e.g., HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.[10] A sustained release pattern is often observed from nanoemulsion formulations.[6]

Stability testing is crucial to ensure the nanoemulsion maintains its physicochemical properties over time.[11]

Procedure:

  • Thermodynamic Stability:

    • Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of temperature change (e.g., 4°C and 40°C), storing it at each temperature for at least 48 hours per cycle.[9]

    • Freeze-Thaw Cycles: Store the nanoemulsion at -20°C for 24 hours, followed by thawing at room temperature. Repeat this for at least three cycles.[9]

    • Centrifugation: Centrifuge the nanoemulsion at a set speed (e.g., 5,000 rpm) for 30 minutes.[9]

    • Observation: After each test, visually inspect the samples for any signs of instability like phase separation, creaming, or cracking. Stable formulations will show no change.[11]

  • Long-Term Physical Stability:

    • Store the nanoemulsion samples at different temperature conditions (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 3-6 months).[9][12]

    • At regular intervals, withdraw samples and re-characterize them for droplet size, PDI, and zeta potential to monitor any changes.

Data Presentation

Quantitative data should be organized for clarity and comparison.

Table 1: Example Formulation Composition of a this compound Nanoemulsion

ComponentRoleConcentration Range (% w/w)
This compoundOil Phase / Drug Carrier5 - 20%
Tween 80Surfactant10 - 30%
Propylene GlycolCo-surfactant5 - 15%
Purified WaterAqueous Phaseq.s. to 100%

Table 2: Typical Characterization Parameters for a Drug-Loaded this compound Nanoemulsion

ParameterTypical ValueMethod
Mean Droplet Size80 - 150 nmDynamic Light Scattering
Polydispersity Index (PDI)< 0.25Dynamic Light Scattering
Zeta Potential-15 mV to +15 mV (for non-ionic surfactants)Electrophoretic Light Scattering
Encapsulation Efficiency> 80%Ultracentrifugation / HPLC
Drug Loading1 - 5%Ultracentrifugation / HPLC
pH6.0 - 7.5pH Meter
AppearanceTranslucent / Bluish-whiteVisual Inspection

Table 3: Stability Assessment Summary of an Optimized Nanoemulsion

Stability TestObservationResult
Centrifugation (5,000 rpm, 30 min)No phase separation, creaming, or crackingStable
Heating-Cooling Cycles (6 cycles)No phase separation or turbidityStable
Freeze-Thaw Cycles (3 cycles)Returned to original state after thawingStable
3-Month Storage at 25°CDroplet size change < 10%; PDI stableStable

Visualizations

Diagrams help visualize complex workflows and relationships.

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Component Selection (this compound, Surfactant, Drug) B Formulation Method A->B C High-Energy Method (Homogenization) B->C High Shear D Low-Energy Method (Phase Inversion) B->D Temp/Comp Change E Drug-Loaded Nanoemulsion C->E D->E F Physicochemical Characterization E->F G Particle Size & PDI Zeta Potential F->G H Encapsulation Efficiency & Drug Loading F->H I In Vitro Release Study F->I J Stability Assessment F->J K Optimized Nanoemulsion for Drug Delivery G->K H->K I->K J->K

Caption: General workflow for this compound nanoemulsion formulation and characterization.

G cluster_0 High-Energy Method cluster_1 Low-Energy Method A1 Coarse Emulsion A2 High-Pressure Homogenizer A1->A2 A3 Forceful Droplet Breakdown A2->A3 NE Nanoemulsion Formation A3->NE Mechanical Energy B1 Oil + Surfactant + Water B2 Temperature Change (PIT Method) B1->B2 B3 Spontaneous Curvature Change B2->B3 B3->NE Chemical Energy

Caption: Comparison of high-energy and low-energy nanoemulsion formulation principles.

G cluster_0 Encapsulation cluster_1 Cellular Interaction & Release ne_node Nanoemulsion Droplet membrane_node Cell Membrane ne_node->membrane_node Fusion / Endocytosis drug_node Drug core_node This compound Core membrane_node->release_node Drug Release into Cell

Caption: Simplified mechanism of drug delivery via a this compound nanoemulsion.

References

Application Notes and Protocols: Trilaurin in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaurin, also known as glyceryl trilaurate, is a triglyceride derived from the esterification of glycerol (B35011) with three units of lauric acid, a saturated fatty acid commonly sourced from coconut or palm kernel oil.[1][2] Its biocompatibility, stability, and specific physicochemical properties make it a highly versatile ingredient in both cosmetic and pharmaceutical industries. In cosmetics, it functions primarily as a skin-conditioning agent, emollient, and viscosity controller.[1][3] In pharmaceuticals, it serves as a critical excipient, particularly as a solid lipid matrix in advanced drug delivery systems like Solid Lipid Nanoparticles (SLNs) to enhance the solubility and bioavailability of poorly water-soluble drugs.[4][5]

These application notes provide detailed protocols for utilizing this compound in cosmetic and pharmaceutical formulations, summarize key quantitative data, and illustrate relevant workflows and mechanisms.

Section 1: Physicochemical and Safety Data

This compound's properties are central to its function in various formulations. Below is a summary of its key physicochemical characteristics and safety profile.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Synonyms Glyceryl trilaurate, Tridodecanoin [5][6]
CAS Number 538-24-9 [4][6]
Molecular Formula C₃₉H₇₄O₆ [6][7]
Molecular Weight ~639.0 g/mol [7]
Appearance White to off-white waxy solid or powder [6]
Melting Point 45–50 °C [6]
Solubility Insoluble in water; Soluble in organic solvents [5][8]

| Purity (Typical) | ≥98% |[4] |

Table 2: Safety and Regulatory Profile of this compound

Parameter Finding Reference(s)
Regulatory Status Considered safe as used in cosmetics by the CIR Expert Panel. [9][10]
Dermal Irritation A product with 36.3% this compound produced no irritation in clinical tests. [9][10][11]
Ocular Irritation At most, mildly irritating in animal studies. [9]

| Comedogenic Rating | 2 (Low to moderate likelihood of clogging pores) |[1] |

Section 2: Applications in Cosmetic Formulations

In cosmetics, this compound is valued for its ability to improve the sensory feel, stability, and efficacy of skincare and makeup products.[3][6]

Key Functions:

  • Skin Conditioning & Emollient: Forms a protective, non-greasy film on the skin's surface that helps to lock in moisture, reduce water loss, and maintain a soft, smooth texture.[1][2]

  • Viscosity Control: Increases the thickness of formulations like creams and lotions, ensuring they have a desirable consistency for easy application.[1][2]

  • Occlusive Agent: Acts as a physical barrier to prevent moisture from evaporating from the skin.[9]

G goal goal props props goal->props Demands This compound This compound props->this compound Fulfilled by benefits benefits This compound->benefits Provides

Section 3: Applications in Pharmaceutical Formulations

This compound's primary pharmaceutical application is as a solid lipid excipient in drug delivery systems, especially for lipophilic (hydrophobic) active pharmaceutical ingredients (APIs).[4][5] It is a key component in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

Key Functions:

  • Drug Carrier: Encapsulates APIs within a solid lipid core, protecting them from degradation.[4][12]

  • Solubility Enhancement: Improves the solubility and dissolution rate of poorly water-soluble drugs.[4]

  • Bioavailability Improvement: Facilitates the absorption of drugs, thereby increasing their bioavailability.[4]

  • Controlled Release: The solid matrix allows for sustained or controlled release of the encapsulated drug.[13]

G cluster_0 Components cluster_1 Process cluster_2 Resulting System API Hydrophobic API Process High-Pressure Homogenization + Cooling API->Process This compound Molten this compound This compound->Process Surfactant Aqueous Surfactant Solution Surfactant->Process SLN Solid Lipid Nanoparticle (SLN) Process->SLN Benefit ✓ API Protected ✓ Enhanced Solubility ✓ Improved Bioavailability SLN->Benefit

Section 4: Experimental Protocols

The following are detailed protocols for common cosmetic and pharmaceutical formulations using this compound.

Protocol 1: Preparation of a this compound-Based Oil-in-Water (O/W) Emulsion

This protocol describes the creation of a basic O/W emulsion, suitable as a base for lotions and creams.

Materials & Equipment:

  • Oil Phase: this compound, other emollients/oils as required.

  • Water Phase: Deionized water, humectants (e.g., glycerin).

  • Emulsifier: A suitable high HLB emulsifier (e.g., Polysorbate 80).

  • Other: Preservative, fragrance, active ingredients (as needed).

  • Two heat-resistant beakers, heating magnetic stirrers, high-shear homogenizer (e.g., Ultra-Turrax), water bath.

Methodology:

  • Phase Preparation:

    • In one beaker, combine all oil-phase ingredients, including this compound.

    • In a second beaker, combine all water-phase ingredients (except for temperature-sensitive additives).

  • Heating: Heat both phases separately in a water bath to approximately 70-75°C. Ensure the this compound is completely melted and both phases are uniform.

  • Emulsification:

    • Slowly add the water phase to the oil phase while mixing with a high-shear homogenizer.

    • Homogenize for 3-5 minutes until a uniform, milky-white pre-emulsion is formed.

  • Cooling: Remove the emulsion from the heat and continue to stir gently with a standard overhead or magnetic stirrer as it cools to prevent phase separation.

  • Final Additions: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients such as preservatives, fragrances, or certain active ingredients.

  • Final Homogenization: Mix thoroughly until all components are evenly dispersed.

  • pH Adjustment: Check and adjust the pH of the final formulation as required for skin compatibility.

G start Start prep_oil 1. Prepare Oil Phase (this compound + Emollients) start->prep_oil prep_water 2. Prepare Aqueous Phase (Water + Humectants) start->prep_water heat 3. Heat Both Phases (70-75°C) prep_oil->heat prep_water->heat emulsify 4. Combine & Homogenize (High Shear, 3-5 min) heat->emulsify cool 5. Cool with Gentle Stirring emulsify->cool additives 6. Add Final Ingredients (<40°C) cool->additives end End: O/W Emulsion additives->end

Protocol 2: Formulation of this compound-Based Solid Lipid Nanoparticles (SLNs) via Hot Homogenization

This protocol details the widely used hot homogenization method for producing drug-loaded SLNs.[13]

Materials & Equipment:

  • Lipid: this compound (e.g., 5-10% w/v).

  • API: Lipophilic drug of choice.

  • Surfactant Solution: Aqueous solution of a surfactant (e.g., Poloxamer 188, Tween 80, 1-2.5% w/v).[12]

  • High-pressure homogenizer (HPH) or ultrasonicator, heating magnetic stirrer, water bath, ice bath.

Methodology:

  • Lipid Phase Preparation: Heat the this compound to 5-10°C above its melting point (~55-60°C). Once melted, dissolve the lipophilic API in the molten lipid with continuous stirring to ensure a homogenous solution.

  • Aqueous Phase Preparation: In a separate beaker, heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This forms a coarse oil-in-water nanoemulsion.

  • High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer (HPH) for 3-5 cycles at a pressure of 500-1500 bar.[13] The temperature must be maintained above the lipid's melting point throughout this process. (Alternatively, sonicate the pre-emulsion using a probe sonicator).

  • Nanoparticle Solidification: Quickly cool the resulting hot nanoemulsion by placing it in an ice bath under gentle stirring. This rapid cooling causes the lipid droplets to solidify, forming the SLNs and entrapping the drug.

  • Storage: Store the resulting SLN dispersion at 4°C.

G start Start melt_lipid 1. Melt this compound + API (~60°C) start->melt_lipid heat_aq 2. Heat Aqueous Surfactant (~60°C) start->heat_aq pre_emulsion 3. Create Pre-emulsion (High-Shear Mixing) melt_lipid->pre_emulsion heat_aq->pre_emulsion hph 4. High-Pressure Homogenization (>MP) pre_emulsion->hph cool 5. Rapid Cooling (Ice Bath) hph->cool end End: SLN Dispersion cool->end

Protocol 3: Characterization of Nanoparticle Formulations

Proper characterization is essential to ensure the quality, stability, and efficacy of nanoparticle systems.[14][15]

Table 3: Key Characterization Techniques for this compound-Based Nanoparticles

Parameter Technique Protocol Summary
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS) Dilute the SLN dispersion with deionized water to an appropriate concentration to avoid multiple scattering. Measure the hydrodynamic diameter and PDI at a controlled temperature (e.g., 25°C). A PDI < 0.3 is generally considered acceptable.
Surface Charge (Zeta Potential) Electrophoretic Light Scattering (ELS) Dilute the sample in an appropriate medium (e.g., 10 mM NaCl) and measure the electrophoretic mobility. A zeta potential of ±30 mV or greater indicates good physical stability due to electrostatic repulsion.
Morphology & Structure Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) Place a drop of the diluted dispersion onto a carbon-coated copper grid. The sample may require negative staining (e.g., with phosphotungstic acid). After drying, visualize under the microscope to confirm the spherical shape and size of the nanoparticles.
Entrapment Efficiency (EE%) & Drug Loading (LC%) Ultracentrifugation / Centrifugal Filtration Separate the free, unencapsulated drug from the SLNs by centrifuging the sample at high speed (e.g., 15,000 rpm, 30 min). Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).[16] Calculate EE% and LC% using the following formulas: EE% = [(Total Drug - Free Drug) / Total Drug] x 100 LC% = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

| Crystallinity & Thermal Behavior | Differential Scanning Calorimetry (DSC) | Analyze the thermal behavior of the bulk this compound, the API, the physical mixture, and the lyophilized SLN formulation. Changes in melting point and enthalpy can indicate drug-lipid interactions and the amorphous/crystalline state of the nanoparticles. |

References

Probing Enzyme Dynamics: Application Notes and Protocols for Studying Enzyme Kinetics with Trilaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers in the detailed study of enzyme kinetics using the triglyceride substrate, trilaurin. This document provides a theoretical framework, practical experimental procedures, and data interpretation guidelines for characterizing the activity of various lipases, which are critical enzymes in lipid metabolism and a key focus in drug development for metabolic disorders.

Introduction to Lipase (B570770) Kinetics with Insoluble Substrates

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. The study of their kinetics is fundamental to understanding their biological roles and for the development of therapeutic inhibitors. This compound, a triglyceride derived from lauric acid, serves as a relevant substrate for mimicking the digestion of dietary fats.

A primary challenge in studying lipase kinetics is the insolubility of substrates like this compound in aqueous solutions. This necessitates the formation of an oil-in-water emulsion to create a substrate interface where the enzyme is active. Consequently, the kinetics of lipases acting on these interfaces do not always follow classical Michaelis-Menten kinetics, as the reaction rate is dependent on the interfacial area and the quality of the emulsion rather than the simple molar concentration of the substrate.

Key Enzymes in this compound Hydrolysis

Several lipases from different sources are of significant interest in research and drug development due to their roles in digestion and metabolism. These include:

  • Pancreatic Lipase: The primary enzyme responsible for digesting dietary fats in the small intestine. Its activity is a major target for anti-obesity drugs.

  • Gastric Lipase: Secreted in the stomach, this lipase initiates fat digestion and is particularly important in neonates.

  • Candida antarctica Lipase B (CALB): A versatile and widely used lipase in industrial applications and research due to its stability and broad substrate specificity.

  • Rhizomucor miehei Lipase (RML): A 1,3-specific lipase often used in the food and oleochemical industries.

  • Thermomyces lanuginosus Lipase (TLL): A thermostable lipase with significant industrial applications.

  • Pseudomonas fluorescens Lipase: A bacterial lipase with broad substrate specificity.

Quantitative Kinetic Data

The determination of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) is crucial for characterizing enzyme activity and the efficacy of inhibitors. However, for insoluble substrates like this compound, these are often referred to as apparent Km (Km,app) and Vmax (Vmax,app) due to the complexities of interfacial catalysis. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Below is a summary of available kinetic data for various lipases. It is important to note that direct kinetic data for this compound is scarce in the literature; therefore, data for other relevant triglycerides are also included for comparative purposes, with the specific substrate noted.

EnzymeSubstrateKm,appVmax,appkcat (s⁻¹)Source
Pseudomonas fluorescens LipaseThis compound (monolayer)Close to synthetic pseudoglycerides-~4[1]
Pseudomonas fluorescens LipaseVegetable Oil1.25 mg/mL0.7 µ g/sec -[2]
Thermomyces lanuginosus Lipase (TLL)p-Nitrophenyl Palmitate (pNPP)0.22 mM--[3]
Pancreatic Lipase (Porcine)Tributyrin---[4]
Gastric LipaseMedium-Chain TriglyceridesHigher than Pancreatic LipaseLower than Pancreatic Lipase-[5]

Note: The conditions under which these parameters were determined (e.g., pH, temperature, emulsion preparation) significantly impact the values and should be considered when comparing data.

Experimental Protocols

Preparation of this compound Substrate Emulsion

A stable and reproducible substrate emulsion is critical for obtaining reliable kinetic data.

Materials:

  • This compound

  • Gum arabic or another suitable emulsifying agent (e.g., Triton X-100, Tween 80)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Homogenizer or sonicator

Procedure:

  • Prepare a 5% (w/v) solution of gum arabic in the desired assay buffer.

  • Add the desired amount of this compound to the gum arabic solution to achieve the final working concentration (e.g., 10 mM).

  • Homogenize the mixture at high speed or sonicate on ice until a stable, milky-white emulsion is formed. The quality of the emulsion can be checked by microscopy to ensure small, uniform droplets.

  • This emulsion should be prepared fresh daily and kept on ice to minimize hydrolysis before the assay.

pH-Stat Titrimetric Assay

This is a classic and widely used method for continuously monitoring lipase activity by titrating the fatty acids released during the hydrolysis of triglycerides.

Principle: The hydrolysis of this compound by lipase releases lauric acid, causing a decrease in the pH of the reaction mixture. A pH-stat apparatus automatically adds a titrant (e.g., NaOH) to maintain a constant pH. The rate of titrant addition is directly proportional to the rate of the enzymatic reaction.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_sub Prepare this compound Emulsion add_sub Add Emulsion to Reaction Vessel prep_sub->add_sub prep_enz Prepare Enzyme Solution add_enz Initiate Reaction with Enzyme prep_enz->add_enz prep_inst Calibrate & Equilibrate pH-Stat prep_inst->add_sub equilibrate Equilibrate to Assay Temperature add_sub->equilibrate equilibrate->add_enz titrate Monitor & Record NaOH Consumption add_enz->titrate plot Plot NaOH vs. Time titrate->plot calc_rate Calculate Initial Velocity (V₀) plot->calc_rate kin_params Determine Km,app & Vmax,app calc_rate->kin_params

Caption: Workflow for pH-Stat Titrimetric Lipase Assay.

Materials:

  • pH-stat apparatus (autotitrator)

  • Thermostatted reaction vessel with a stirrer

  • Standardized NaOH solution (e.g., 0.01 - 0.1 M)

  • This compound emulsion

  • Lipase solution of known concentration

  • Assay buffer

Procedure:

  • Setup: Calibrate the pH electrode of the pH-stat at the desired assay temperature. Set the desired pH for the assay (e.g., pH 8.0 for pancreatic lipase).

  • Reaction Mixture: Add a defined volume of the this compound emulsion to the thermostatted reaction vessel and allow it to equilibrate to the assay temperature (e.g., 37°C) with constant stirring.

  • Initiation: Initiate the reaction by adding a small, known volume of the lipase solution to the reaction vessel.

  • Measurement: The pH-stat will automatically begin titrating with the NaOH solution to maintain the set pH. Record the volume of NaOH consumed over time.

  • Data Analysis: Plot the cumulative volume of NaOH added versus time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Convert the rate of NaOH consumption (µmol/min) to enzyme activity (U, where 1 U = 1 µmol of fatty acid released per minute).

  • Kinetics: Repeat the assay with varying concentrations of the this compound emulsion to determine Km,app and Vmax,app using a Lineweaver-Burk or other suitable plot.

Colorimetric Assay

Colorimetric assays offer a high-throughput alternative to the pH-stat method and are suitable for screening large numbers of samples.

Principle: This method typically involves a coupled enzyme reaction. The glycerol released from the hydrolysis of this compound is phosphorylated by glycerol kinase. The resulting glycerol-3-phosphate is then oxidized by glycerol phosphate (B84403) oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by a peroxidase to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_sub Prepare this compound Emulsion dispense Dispense Substrate & Enzyme to Microplate prep_sub->dispense prep_enz Prepare Enzyme Solution prep_enz->dispense prep_reagents Prepare Coupled Enzyme Reagents add_coupled Add Coupled Enzyme Reagents prep_reagents->add_coupled incubate Incubate at Assay Temperature dispense->incubate incubate->add_coupled incubate2 Incubate for Color Development add_coupled->incubate2 read_abs Read Absorbance incubate2->read_abs calc_activity Calculate Lipase Activity read_abs->calc_activity std_curve Generate Glycerol Standard Curve std_curve->calc_activity

Caption: Workflow for Colorimetric Coupled Lipase Assay.

Materials:

  • Microplate reader

  • 96-well microplates

  • This compound emulsion

  • Lipase solution

  • Lipase assay kit containing:

    • Glycerol Kinase

    • Glycerol Phosphate Oxidase

    • Peroxidase

    • Chromogenic substrate (e.g., a GenieRed probe)

    • ATP

    • Glycerol standard

  • Assay buffer

Procedure:

  • Standard Curve: Prepare a series of glycerol standards of known concentrations in the assay buffer.

  • Reaction Setup: In separate wells of a 96-well plate, add the this compound emulsion and the lipase solution. Include a blank with buffer instead of the enzyme.

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

  • Coupled Reaction: Stop the lipase reaction (e.g., by heating or adding an inhibitor as per the kit instructions). Add the coupled enzyme reaction mix to all wells (standards, samples, and blank).

  • Color Development: Incubate the plate for the time specified in the kit protocol to allow for color development.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Subtract the blank reading from all sample readings. Use the glycerol standard curve to determine the amount of glycerol produced in each sample. Calculate the lipase activity.

Signaling Pathway and Mechanism

The hydrolysis of a triglyceride such as this compound by a lipase is a multi-step process. Many lipases exhibit interfacial activation, a phenomenon where the enzyme undergoes a conformational change upon binding to the lipid-water interface, which opens the active site to the substrate.

General Lipase Mechanism Diagram:

G cluster_pathway Lipase Catalytic Cycle E_closed Lipase (Closed Conformation) in Aqueous Phase E_open Lipase (Open Conformation) at Interface E_closed->E_open Interfacial Activation ES_complex Enzyme-Substrate Complex (Acyl-Enzyme Intermediate) E_open->ES_complex Substrate Binding (this compound) E_product Enzyme-Product Complex ES_complex->E_product Hydrolysis (Serine Nucleophilic Attack) E_product->E_open Product Release (Diacylglycerol, Fatty Acid) Products Products (Diacylglycerol + Fatty Acid) E_product->Products

Caption: General mechanism of triacylglycerol hydrolysis by lipase.

This diagram illustrates the key steps in the catalytic cycle of a typical lipase, including the important conformational change known as interfacial activation that occurs when the enzyme encounters the lipid substrate at the oil-water interface. The catalytic triad (B1167595) within the lipase active site (commonly Ser-His-Asp/Glu) is responsible for the nucleophilic attack on the ester bond of the triglyceride.

Conclusion

The study of enzyme kinetics using this compound as a substrate provides valuable insights into the mechanism of action of lipases and is a crucial step in the development of new therapeutics targeting lipid metabolism. The choice of assay, careful preparation of the substrate emulsion, and an understanding of the principles of interfacial catalysis are all essential for obtaining accurate and reproducible data. The protocols and information provided herein serve as a comprehensive guide for researchers embarking on these studies.

References

Application Notes and Protocols for Trilaurin as a Phase Change Material in Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaurin, a triglyceride derived from lauric acid, presents a compelling option as a bio-based phase change material (PCM) for thermal energy storage (TES) applications. Its favorable thermal properties, including a distinct melting point in a useful temperature range, high latent heat of fusion, and chemical stability, make it a suitable candidate for various applications, including passive temperature regulation in buildings, thermal management of electronics, and controlled drug delivery systems.[1][2][3] This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound as a PCM.

Thermal Properties of this compound

This compound's efficacy as a PCM is rooted in its ability to absorb and release significant amounts of thermal energy at a relatively constant temperature during its solid-liquid phase transition. Key thermophysical properties are summarized in the table below. It is important to note that this compound exhibits polymorphism, meaning it can exist in different crystalline forms (α, β', β), each with a distinct melting point and latent heat of fusion.[4][5] The most stable β-form has the highest melting point and heat of fusion.

Table 1: Thermophysical Properties of this compound

PropertyValueUnitsNotes
Melting Point (β-form)45 - 47°CThe most stable polymorph.[2]
Latent Heat of Fusion~195J/gVaries with polymorphic form.
Specific Heat Capacity
Solid Phase~1.95J/g·K
Liquid Phase~2.15J/g·K[6]
Thermal Conductivity
Solid Phase~0.16W/m·K
Liquid Phase~0.14W/m·K
Density (Liquid)~0.86g/cm³
Molar Mass639.0 g/mol [1]

Applications in Thermal Energy Storage

The defined melting range of this compound makes it particularly suitable for low-temperature thermal energy storage applications.

  • Passive Building Temperature Regulation: Incorporating this compound into building materials can help maintain a stable indoor temperature by absorbing excess heat during the day and releasing it at night.

  • Thermal Management of Electronics: this compound can be used as a passive cooling agent for electronic components, preventing overheating and improving performance and reliability.

  • Drug Delivery: In the pharmaceutical field, the solid-to-liquid phase transition of this compound at a temperature slightly above physiological body temperature can be exploited for temperature-sensitive, controlled drug release.[7][8][9][10][11][12] The drug is encapsulated within the solid this compound matrix and is released as the lipid melts.[9][10]

Experimental Protocols

Accurate characterization of this compound's thermal properties is crucial for its effective implementation as a PCM. The following are detailed protocols for key analytical techniques.

Protocol 1: Determination of Thermal Properties using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the melting point and latent heat of fusion of this compound using DSC.

1. Objective: To quantify the phase change temperature and latent heat of fusion of this compound.

2. Materials and Equipment:

  • This compound sample (high purity)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance (±0.01 mg accuracy)

  • Crimper for sealing DSC pans

  • Inert purge gas (e.g., Nitrogen)

3. Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan using a microbalance.

    • Hermetically seal the pan using a crimper. This prevents any loss of mass during heating.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the purge gas flow rate to 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C) for 5 minutes to ensure a stable baseline.

    • Heat the sample from the initial temperature to a temperature above its melting point (e.g., 80°C) at a constant heating rate of 5°C/min.

    • Hold the sample at the final temperature for 5 minutes to ensure complete melting and to erase its previous thermal history.

    • Cool the sample back to the initial temperature at a constant cooling rate of 5°C/min to observe the crystallization behavior.

    • Perform a second heating scan under the same conditions as the first to analyze the material with a controlled thermal history.

  • Data Analysis:

    • From the DSC thermogram of the second heating scan, determine the onset temperature and the peak temperature of the melting endotherm. The peak temperature is generally taken as the melting point.

    • Integrate the area of the melting peak to determine the latent heat of fusion (ΔHfus) in Joules per gram (J/g).

Figure 1: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 5-10 mg this compound seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference seal->load calibrate Calibrate DSC calibrate->load equilibrate Equilibrate at 0°C load->equilibrate heat1 Heat to 80°C (5°C/min) equilibrate->heat1 hold Hold at 80°C heat1->hold cool Cool to 0°C (5°C/min) hold->cool heat2 Second Heat to 80°C (5°C/min) cool->heat2 analyze Analyze Thermogram heat2->analyze determine_mp Determine Melting Point analyze->determine_mp calculate_lh Calculate Latent Heat analyze->calculate_lh

A flowchart of the DSC experimental procedure.

Protocol 2: Measurement of Thermal Conductivity using the Transient Plane Source (TPS) Method

This protocol describes the measurement of the thermal conductivity of solid and liquid this compound using the TPS technique.

1. Objective: To determine the thermal conductivity of this compound in both its solid and liquid states.

2. Materials and Equipment:

  • This compound sample

  • Transient Plane Source (TPS) instrument

  • TPS sensor (a flat, spiral sensor)

  • Sample holder (for liquids)

  • Temperature-controlled chamber or bath

3. Procedure:

  • Sample Preparation (Solid):

    • Melt the this compound and cast it into two identical, flat, and smooth solid samples. The sample surfaces must be perfectly flat to ensure good thermal contact with the sensor.

    • The thickness of the samples should be sufficient to ensure that the heat wave does not reach the boundary during the measurement time.

  • Sample Preparation (Liquid):

    • Pour the molten this compound into the liquid sample holder of the TPS instrument.

  • Instrument Setup:

    • Select a TPS sensor with a radius appropriate for the sample size.

    • For solid samples, sandwich the TPS sensor between the two identical this compound samples.

    • For liquid samples, immerse the sensor in the liquid this compound within the sample holder.

    • Connect the sensor to the TPS instrument.

  • Measurement:

    • Place the sample assembly in a temperature-controlled environment and allow it to reach thermal equilibrium at the desired measurement temperature.

    • Set the measurement parameters in the software, including the power output and measurement time. These parameters should be chosen so that the temperature increase of the sensor is small (typically less than 1 K) to avoid inducing convection in liquid samples.

    • Initiate the measurement. The instrument will pass a current through the sensor for a short period, causing a transient temperature increase, which is recorded by the sensor itself.[13]

    • The software calculates the thermal conductivity based on the temperature versus time response of the sensor.

    • Repeat the measurement at different temperatures to determine the temperature-dependent thermal conductivity.

Figure 2: TPS Measurement Setup

TPS_Setup cluster_solid Solid Sample cluster_liquid Liquid Sample Sample1 This compound Sample 1 Sensor_S TPS Sensor Sample2 This compound Sample 2 Instrument TPS Instrument Sensor_S->Instrument Connect Holder Sample Holder Liquid Liquid this compound Sensor_L TPS Sensor Sensor_L->Instrument Connect

Configuration for solid and liquid samples.

Protocol 3: Evaluation of Thermal Cycling Stability

This protocol details the procedure for assessing the long-term thermal reliability of this compound after repeated melting and freezing cycles.

1. Objective: To evaluate the change in the thermal properties of this compound after a large number of thermal cycles.

2. Materials and Equipment:

  • This compound sample

  • Thermal cycler or a temperature-controlled bath/oven

  • Sealed vials or containers for the sample

  • DSC instrument (for pre- and post-cycling analysis)

3. Procedure:

  • Initial Characterization:

    • Perform a DSC analysis on an initial, uncycled sample of this compound to determine its baseline melting point and latent heat of fusion (as per Protocol 1).

  • Thermal Cycling:

    • Place a known quantity of this compound in a sealed container.

    • Subject the sample to repeated thermal cycles. Each cycle should consist of heating the sample to a temperature above its melting point (e.g., 60°C) and then cooling it to a temperature below its freezing point (e.g., 20°C).

    • The heating and cooling rates should be controlled and representative of the intended application.

    • Perform a large number of cycles (e.g., 100, 500, 1000 cycles) to simulate long-term use.

  • Post-Cycling Characterization:

    • After the desired number of cycles, retrieve a small sample from the container.

    • Perform a DSC analysis on the cycled sample using the same parameters as the initial characterization.

  • Data Analysis:

    • Compare the melting point and latent heat of fusion of the cycled sample with the initial, uncycled sample.

    • Calculate the percentage change in these properties to quantify the thermal stability of the this compound. A change of less than 10% after 1000 cycles is generally considered good stability for a PCM.

Figure 3: Thermal Cycling Workflow

Thermal_Cycling_Workflow start Start initial_dsc Initial DSC Analysis start->initial_dsc cycle_setup Prepare Sample for Cycling initial_dsc->cycle_setup cycling Perform N Thermal Cycles cycle_setup->cycling post_dsc Post-Cycling DSC Analysis cycling->post_dsc compare Compare Pre & Post Results post_dsc->compare end End compare->end

A schematic of the thermal cycling stability test.

Conclusion

This compound is a promising, bio-based phase change material with significant potential for thermal energy storage across various scientific and industrial domains. The protocols provided in these application notes offer a standardized framework for the characterization of its key thermal properties, ensuring reliable and reproducible data for research, development, and quality control purposes. Proper experimental evaluation is essential to fully harness the capabilities of this compound in advanced thermal management and drug delivery systems.

References

Application Notes and Protocols: Trilaurin in Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaurin, a triglyceride derived from lauric acid, is a key component in the formulation of artificial membranes, particularly in the burgeoning field of drug delivery. Its biocompatibility, biodegradability, and ability to form stable lipid matrices make it an excellent candidate for encapsulating and delivering therapeutic agents. These application notes provide a comprehensive overview of the use of this compound in artificial membranes, with a focus on Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). Detailed experimental protocols, quantitative data, and visual workflows are presented to guide researchers in the design and characterization of this compound-based drug delivery systems.

Physicochemical Properties of this compound

This compound's utility in artificial membranes is largely dictated by its physicochemical properties. Understanding these characteristics is crucial for designing stable and effective drug delivery vehicles.

PropertyValueReference
Molecular Formula C₃₉H₇₄O₆[1]
Molecular Weight 639.0 g/mol [1]
Melting Point 43-46 °C[2]
Physical State White, waxy solid at room temperature[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and chloroform[3]

Applications of this compound in Artificial Membranes

This compound is a primary component in the solid core of SLNs and NLCs, which are advanced drug delivery systems. These nanoparticles can encapsulate lipophilic drugs, protecting them from degradation and enabling controlled release.

  • Drug Delivery: this compound-based nanoparticles are particularly effective for the delivery of hydrophobic drugs. The lipid core can solubilize these drugs, improving their bioavailability.[4] For instance, this compound-containing lipid nanoparticles have been shown to enhance the solubilization of testosterone (B1683101) propionate.[2]

  • Controlled Release: The solid matrix of this compound in SLNs and NLCs can modulate the release of encapsulated drugs. This sustained release profile can improve therapeutic efficacy and reduce side effects.[5]

  • Improved Stability: The solid nature of the lipid core in SLNs and NLCs, often composed of this compound, offers better stability compared to liquid-core systems like emulsions and liposomes.[6]

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound-containing artificial membranes are provided below.

Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization)

This protocol describes the preparation of SLNs using a hot homogenization technique, a widely used and scalable method.[7]

Materials:

  • This compound (solid lipid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of Lipid Phase:

    • Melt the this compound at a temperature 5-10°C above its melting point (e.g., 50-55°C).

    • Dissolve the lipophilic API in the molten this compound.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water (o/w) emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.

    • Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for 3-5 cycles.[8]

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Analyze the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the entrapment efficiency and drug loading.

    • Assess the physical state of the lipid and drug using Differential Scanning Calorimetry (DSC).

G cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase Melt_this compound Melt this compound (50-55°C) Dissolve_API Dissolve API in Molten this compound Melt_this compound->Dissolve_API Pre_Emulsion Form Pre-emulsion (High-Shear Homogenization) Dissolve_API->Pre_Emulsion Dissolve_Surfactant Dissolve Surfactant in Water Heat_Aqueous Heat to Same Temperature Dissolve_Surfactant->Heat_Aqueous Heat_Aqueous->Pre_Emulsion HPH High-Pressure Homogenization (500-1500 bar, 3-5 cycles) Pre_Emulsion->HPH Cooling Cool to Room Temperature HPH->Cooling SLN Solid Lipid Nanoparticles (SLNs) Cooling->SLN

Protocol 2: Preparation of this compound-Based Nanostructured Lipid Carriers (NLCs) by Solvent Emulsification-Evaporation

This method is suitable for thermolabile drugs as it avoids high temperatures.[9]

Materials:

  • This compound (solid lipid)

  • Liquid lipid (e.g., oleic acid, Miglyol 812)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • API

  • Organic solvent (e.g., chloroform, dichloromethane)

  • Purified water

Equipment:

  • High-shear homogenizer

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Preparation of Organic Phase:

    • Dissolve this compound, the liquid lipid, and the API in a water-immiscible organic solvent.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-shear homogenization to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure.

    • As the solvent evaporates, the lipids precipitate, forming NLCs dispersed in the aqueous phase.

  • Characterization:

    • Analyze the particle size, PDI, and zeta potential using DLS.

    • Determine the entrapment efficiency and drug loading.

    • Characterize the thermal properties using DSC.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Dissolve_Lipids_API Dissolve this compound, Liquid Lipid, and API in Organic Solvent Emulsification Emulsification (High-Shear Homogenization) Dissolve_Lipids_API->Emulsification Dissolve_Surfactant Dissolve Surfactant in Water Dissolve_Surfactant->Emulsification Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Emulsification->Solvent_Evaporation NLC Nanostructured Lipid Carriers (NLCs) Solvent_Evaporation->NLC

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput screening method to evaluate the passive permeability of compounds across an artificial membrane, which can be adapted to include this compound.[7]

Materials:

  • PAMPA plate (e.g., 96-well filter plate with PVDF membrane)

  • Acceptor plate (e.g., 96-well plate)

  • This compound

  • Phospholipid (e.g., L-α-phosphatidylcholine)

  • Organic solvent (e.g., dodecane)

  • Test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Plate shaker

  • Plate reader (for UV-Vis or fluorescence detection) or LC-MS

Procedure:

  • Preparation of the Artificial Membrane Solution:

    • Prepare a solution of this compound and phospholipid in the organic solvent (e.g., 1-2% w/v total lipid). The ratio of this compound to phospholipid can be varied to study its effect on permeability.

  • Coating the Filter Plate:

    • Carefully apply a small volume (e.g., 5 µL) of the artificial membrane solution to the membrane of each well in the donor filter plate.

    • Allow the solvent to evaporate, leaving a thin lipid film.

  • Assay Setup:

    • Fill the wells of the acceptor plate with buffer (e.g., 300 µL of PBS).

    • Add the test compound solution (dissolved in buffer) to the wells of the donor plate (e.g., 200 µL).

    • Carefully place the donor plate on top of the acceptor plate, ensuring contact between the artificial membrane and the acceptor buffer.

  • Incubation:

    • Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability coefficient (Pe) can be calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium]) where:

      • V_D = volume of the donor well

      • V_A = volume of the acceptor well

      • A = area of the membrane

      • t = incubation time

      • [C_A(t)] = concentration of the compound in the acceptor well at time t

      • [C_equilibrium] = equilibrium concentration

Characterization of this compound-Based Artificial Membranes

Dynamic Light Scattering (DLS)

DLS is used to determine the particle size, size distribution (Polydispersity Index, PDI), and zeta potential of SLNs and NLCs.

ParameterTypical Values for this compound-based NanoparticlesSignificance
Particle Size 50 - 1000 nmInfluences in vivo fate, cellular uptake, and drug release.
Polydispersity Index (PDI) < 0.3Indicates a narrow and homogenous particle size distribution.
Zeta Potential > ±30 mVA high absolute value suggests good colloidal stability due to electrostatic repulsion.
Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to investigate the physical state of the components within the nanoparticles. It provides information on the melting behavior, crystallinity, and potential drug-lipid interactions.[2] In this compound-containing nanoparticles, DSC can reveal whether the this compound core is in a solid or a more fluid-like state, which can impact drug loading and release.[2]

Cellular Uptake of this compound-Based Nanoparticles

The interaction of this compound-based nanoparticles with cells is a critical aspect of their function as drug delivery systems. The primary mechanism of cellular uptake for lipid-based nanoparticles is endocytosis.[10]

G Nanoparticle This compound-based Nanoparticle Cell_Membrane Cell Membrane Nanoparticle->Cell_Membrane Adsorption Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytosol Cytosol (Drug Release) Endosomal_Escape->Cytosol Target Therapeutic Target Cytosol->Target

The diagram above illustrates the general pathway for the cellular uptake of this compound-based nanoparticles. After administration, the nanoparticles circulate and eventually reach the target cells. They first adsorb to the cell membrane and are then internalized, primarily through endocytosis, into endosomes. For the encapsulated drug to exert its therapeutic effect, the nanoparticles must escape the endosome before it fuses with a lysosome, which would lead to degradation. Upon successful endosomal escape, the drug is released into the cytoplasm where it can reach its intracellular target. The efficiency of this process is influenced by the physicochemical properties of the nanoparticles, including their size, surface charge, and composition.

Conclusion

This compound is a versatile and valuable component in the formulation of artificial membranes for drug delivery. Its favorable physicochemical properties allow for the creation of stable and effective SLNs and NLCs for the encapsulation and controlled release of a wide range of therapeutic agents. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to develop and optimize this compound-based drug delivery systems for various therapeutic applications. Further research into the specific interactions of this compound-containing membranes with biological systems will continue to advance their clinical potential.

References

Application Notes and Protocols for the Characterization of Trilaurin Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the essential analytical techniques required for the thorough characterization of trilaurin nanoparticles. The following sections outline methodologies for determining particle size and polydispersity, surface charge, morphology, drug encapsulation efficiency, and in vitro drug release profile.

Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

The size, size distribution, and surface charge of this compound nanoparticles are critical parameters that influence their stability, bioavailability, and cellular uptake. Dynamic Light Scattering (DLS) is a widely used technique to determine the hydrodynamic diameter and PDI, while Zeta Potential analysis provides information about the surface charge, which is a key indicator of colloidal stability.[1][2]

Dynamic Light Scattering (DLS) for Particle Size and PDI

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[3] Larger particles move more slowly, leading to slower fluctuations, while smaller particles move more rapidly, resulting in faster fluctuations. The Stokes-Einstein equation is used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles.[4]

Protocol:

  • Sample Preparation:

    • Dilute the this compound nanoparticle suspension with deionized water or an appropriate filtered buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure an adequate scattering signal without causing multiple scattering effects.[5][6] A typical starting point is a 1:100 dilution.

    • Ensure the dispersant is filtered through a 0.22 µm syringe filter to remove any dust or particulate contaminants.

    • Gently vortex the diluted sample to ensure homogeneity.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the measurement temperature, typically at 25°C.[5]

    • Select a disposable polystyrene cuvette or a clean glass cuvette for the measurement.[7][8]

  • Measurement:

    • Pipette the diluted sample into the cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for at least 1-2 minutes.[4]

    • Perform the measurement. Typically, the instrument will perform multiple runs and average the results. A minimum of three replicate measurements is recommended.[6]

  • Data Analysis:

    • The software will provide the Z-average diameter (intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI).

    • A PDI value below 0.3 generally indicates a monodisperse and homogenous population of nanoparticles.[9]

Zeta Potential Analysis

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key predictor of colloidal stability.[10] It is determined by measuring the electrophoretic mobility of the nanoparticles in an applied electric field. A higher magnitude of zeta potential (positive or negative) indicates greater electrostatic repulsion between particles, leading to a more stable suspension.[2] Generally, a zeta potential value greater than |±30| mV suggests good physical stability.[11]

Protocol:

  • Sample Preparation:

    • Dilute the this compound nanoparticle suspension with deionized water or a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration, similar to that used for DLS measurements.[5][10]

    • Ensure the dispersant is filtered.

  • Instrument Setup:

    • Use a specific folded capillary cell for zeta potential measurements.[7]

    • Rinse the cell thoroughly with the dispersant before introducing the sample.

    • Set the measurement temperature, typically at 25°C.[5]

  • Measurement:

    • Carefully inject the diluted sample into the capillary cell using a syringe, avoiding the formation of air bubbles.[10]

    • Place the cell into the instrument.

    • Allow the sample to equilibrate.

    • Perform the measurement. The instrument will apply an electric field and measure the particle velocity.

  • Data Analysis:

    • The software will calculate the zeta potential based on the measured electrophoretic mobility using the Henry equation.

    • The results are typically presented as the mean zeta potential in millivolts (mV) with the standard deviation.

ParameterTechniqueTypical Values for this compound Nanoparticles
Particle Size (Z-average) Dynamic Light Scattering (DLS)100 - 300 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3
Zeta Potential Zeta Potential Analysis> |±30| mV

Morphological Characterization by Transmission Electron Microscopy (TEM)

Principle: TEM provides direct visualization of the nanoparticles, offering information about their size, shape, and surface morphology at a high resolution. A beam of electrons is transmitted through an ultrathin sample, interacting with the sample as it passes through. An image is formed from the interaction of the electrons with the sample.

Protocol:

  • Grid Preparation:

    • Place a drop of the diluted this compound nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the nanoparticles to adsorb onto the grid for 1-2 minutes.

  • Negative Staining:

    • Blot off the excess suspension with filter paper.

    • Apply a drop of a negative staining agent, such as 2% phosphotungstic acid or 0.75% uranyl formate, onto the grid for 30-60 seconds.[7][12] This is done to enhance the contrast of the organic nanoparticles against the background.[13]

    • Blot off the excess stain.

  • Drying:

    • Allow the grid to air-dry completely before inserting it into the microscope.

  • Imaging:

    • Observe the grid under the TEM at an appropriate magnification.

    • Capture images of the nanoparticles.

Data Analysis:

  • The captured images will reveal the shape (typically spherical for this compound nanoparticles) and size of the individual particles.

  • Image analysis software can be used to measure the diameters of a statistically significant number of particles to determine the size distribution.

ParameterTechniqueExpected Observation for this compound Nanoparticles
Morphology Transmission Electron Microscopy (TEM)Spherical shape
Size Transmission Electron Microscopy (TEM)Consistent with DLS results

Determination of Drug Encapsulation Efficiency (EE) and Drug Loading (DL)

Principle: Encapsulation efficiency refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles. Drug loading is the percentage of the drug's weight relative to the total weight of the nanoparticles. A common method to determine EE and DL is the indirect method, where the amount of free, unencapsulated drug in the aqueous phase is quantified after separating the nanoparticles.[14]

Protocol:

  • Separation of Free Drug:

    • Centrifuge the this compound nanoparticle formulation at a high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet the nanoparticles.[15]

    • Carefully collect the supernatant, which contains the free drug.

  • Quantification of Free Drug:

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the drug using a UV-Vis spectrophotometer.[16]

    • Determine the concentration of the free drug using a pre-established calibration curve of the drug in the same aqueous medium.[17]

  • Calculation:

    • Encapsulation Efficiency (%EE):

    • Drug Loading (%DL):

      (The weight of nanoparticles can be determined by lyophilizing a known volume of the formulation and weighing the dried powder).

ParameterMethodFormula
Encapsulation Efficiency (%EE) Indirect method (UV-Vis Spectrophotometry)[(Total Drug - Free Drug) / Total Drug] x 100
Drug Loading (%DL) Indirect method (UV-Vis Spectrophotometry)[(Total Drug - Free Drug) / Nanoparticle Weight] x 100

In Vitro Drug Release Study

Principle: In vitro drug release studies are performed to understand the rate and mechanism of drug release from the this compound nanoparticles over time in a simulated physiological environment. The dialysis bag method is a widely used technique for this purpose.[18][19]

Protocol:

  • Preparation of Dialysis Setup:

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles (e.g., 12-14 kDa).[20][21] The MWCO should ideally be at least 100 times the molecular weight of the drug.[19]

    • Soak the dialysis membrane in the release medium for at least 30 minutes before use.

  • Experimental Setup:

    • Pipette a known volume (e.g., 1-2 mL) of the drug-loaded this compound nanoparticle formulation into the dialysis bag and seal both ends.

    • Immerse the sealed dialysis bag in a larger volume (e.g., 100-200 mL) of release medium (e.g., Phosphate Buffered Saline, PBS, pH 7.4) in a beaker.[21][22] The volume of the release medium should be significantly larger than the sample volume to maintain sink conditions.

    • Place the beaker in a shaking water bath or on a magnetic stirrer maintained at 37°C to simulate body temperature and provide gentle agitation (e.g., 100 rpm).[21]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume (e.g., 1 mL) of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Quantification:

    • Analyze the collected samples for drug content using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

ParameterMethodKey Considerations
In Vitro Drug Release Dialysis Bag MethodMWCO of dialysis membrane, Composition of release medium, Temperature, Agitation speed, Sink conditions

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Principle: DSC is used to study the thermal properties of the this compound nanoparticles, providing information about the physical state (crystalline or amorphous) of the drug and the lipid matrix. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount (typically 3-5 mg) of lyophilized this compound nanoparticles into an aluminum DSC pan.

    • Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the desired temperature program. For this compound nanoparticles, a heating rate of 5°C/min is often used.[23] The temperature range should encompass the melting points of both the drug and this compound (melting point of this compound is around 46-47°C).

  • Measurement:

    • Start the DSC run. The instrument will record the heat flow as the temperature increases.

  • Data Analysis:

    • The resulting thermogram will show endothermic peaks corresponding to the melting of the components.

    • A shift or disappearance of the drug's melting peak in the nanoparticle formulation can indicate that the drug is in an amorphous or dissolved state within the lipid matrix.[24] The melting behavior of this compound can also provide insights into its crystalline structure within the nanoparticles.

ParameterTechniqueInformation Obtained
Thermal Behavior Differential Scanning Calorimetry (DSC)Physical state of drug and lipid, Polymorphism

Structural Analysis by Fourier-Transform Infrared Spectroscopy (FTIR)

Principle: FTIR spectroscopy is used to identify the functional groups present in the this compound nanoparticles and to detect any potential chemical interactions between the drug and the lipid matrix. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of the chemical bonds.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix a small amount of the lyophilized this compound nanoparticle sample (1-2 mg) with about 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder in an agate mortar.[25][26]

    • Grind the mixture to a fine powder.

    • Place the mixture in a pellet press and apply high pressure to form a thin, transparent pellet.[26]

  • Measurement:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the FTIR spectrum of the drug-loaded nanoparticles with the spectra of the pure drug and the blank this compound nanoparticles.

    • The absence of characteristic drug peaks or the appearance of new peaks in the nanoparticle spectrum may suggest chemical interactions or the formation of new bonds. The presence of characteristic peaks of both the drug and this compound confirms the successful incorporation of the drug without significant chemical modification.

ParameterTechniqueInformation Obtained
Chemical Structure Fourier-Transform Infrared (FTIR) SpectroscopyPresence of functional groups, Drug-lipid interactions

Diagrams

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation Trilaurin_NP This compound Nanoparticle Formulation DLS Particle Size & PDI (DLS) Trilaurin_NP->DLS Zeta Zeta Potential Trilaurin_NP->Zeta TEM Morphology (TEM) Trilaurin_NP->TEM DSC Thermal Analysis (DSC) Trilaurin_NP->DSC FTIR Structural Analysis (FTIR) Trilaurin_NP->FTIR EE Encapsulation Efficiency & Drug Loading Trilaurin_NP->EE Release In Vitro Drug Release EE->Release

Caption: Experimental workflow for this compound nanoparticle characterization.

Drug_Release_Pathway NP Drug-Loaded this compound Nanoparticle Drug molecules encapsulated in lipid core Membrane Dialysis Membrane (Semi-permeable) NP->Membrane Drug release from nanoparticle Medium Release Medium (e.g., PBS) Free drug molecules diffuse into the medium Membrane->Medium Diffusion of free drug Analysis Quantification of Released Drug (UV-Vis/HPLC) Medium->Analysis Sampling at time intervals

Caption: Signaling pathway of in vitro drug release via dialysis.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Trilaurin Solid Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Trilaurin solid lipid nanoparticles (SLNs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in this compound SLN formulations?

Aggregation in this compound SLN formulations is a multifaceted issue primarily driven by the inherent high surface energy of nanoparticles. Key contributing factors include:

  • Insufficient Surfactant Concentration: An inadequate amount of surfactant on the nanoparticle surface leads to exposed hydrophobic regions of the this compound core. This results in hydrophobic interactions between particles, causing them to clump together.

  • Inappropriate Surfactant Type: The choice of surfactant is critical. A surfactant that does not provide sufficient steric or electrostatic repulsion will fail to prevent aggregation.

  • High Lipid Concentration: Increasing the concentration of this compound can lead to a higher probability of particle collision and coalescence, especially if the surfactant concentration is not proportionally increased.

  • Suboptimal Homogenization Parameters: Inadequate pressure or duration during high-pressure homogenization can result in larger particles with a wider size distribution (high Polydispersity Index - PDI), which are more prone to aggregation.

  • Storage Conditions: Temperature fluctuations and exposure to light can affect the physical stability of the nanoparticles, potentially leading to aggregation over time.[1]

Q2: How can I visually and quantitatively assess if my this compound SLNs are aggregating?

Both qualitative and quantitative methods can be used to detect aggregation:

  • Visual Inspection: A stable, well-dispersed SLN formulation should appear as a homogenous, milky-white dispersion. Signs of aggregation include the formation of visible precipitates, sedimentation at the bottom of the container, or a noticeable increase in the viscosity of the dispersion.

  • Dynamic Light Scattering (DLS): This is the primary quantitative technique. An increase in the average particle size (Z-average) and the Polydispersity Index (PDI) over time are clear indicators of aggregation. A PDI value below 0.3 is generally considered indicative of a homogenous and stable formulation.[2]

  • Zeta Potential Measurement: This measurement indicates the surface charge of the nanoparticles. A high absolute zeta potential (typically > |30| mV) suggests strong electrostatic repulsion between particles, leading to a stable dispersion. A low zeta potential suggests a higher likelihood of aggregation.

Q3: What are the ideal storage conditions to ensure the long-term stability of this compound SLNs?

To maintain the long-term stability of this compound SLN dispersions and prevent aggregation, the following storage conditions are recommended:

  • Temperature: Store at a controlled refrigerated temperature, typically between 2°C and 8°C. Avoid freezing, as the formation of ice crystals can disrupt the nanoparticle structure and induce aggregation. Stability studies often assess storage at 25°C/60% relative humidity (RH) and accelerated conditions like 40°C/75% RH to predict shelf life.[1][3]

  • Light: Protect the formulation from light by storing it in amber-colored vials or in the dark. Light exposure can potentially degrade the lipid or encapsulated drug, leading to instability.[3]

  • Container: Use well-sealed containers to prevent evaporation of the aqueous phase, which would increase the nanoparticle concentration and the risk of aggregation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common aggregation issues encountered during the formulation and storage of this compound SLNs.

Issue 1: Immediate Aggregation or Phase Separation After Production

If you observe immediate aggregation or phase separation after preparing your this compound SLNs, consider the following causes and solutions.

Potential Causes and Solutions

Potential CauseRecommended Solution
Insufficient Surfactant Concentration Increase the concentration of your primary surfactant (e.g., Polysorbate 80, Pluronic F68). A higher surfactant-to-lipid ratio ensures better coverage of the nanoparticle surface.
Inappropriate Homogenization Pressure Optimize the high-pressure homogenization (HPH) parameters. For this compound SLNs, pressures in the range of 500-1500 bar for 3-5 cycles are typically effective.[4][5] Insufficient pressure may not adequately reduce the particle size, while excessive pressure can lead to coalescence.
Incorrect Processing Temperature Ensure that the temperatures of the lipid and aqueous phases are maintained 5-10°C above the melting point of this compound (approximately 46.5°C) during the homogenization process. This ensures the lipid is in a molten state for proper nanoparticle formation.
High Lipid Concentration If aggregation persists, try reducing the concentration of this compound in your formulation. A common starting point is a lipid concentration in the range of 1-5% (w/v).
Issue 2: Gradual Aggregation During Storage

If your this compound SLNs appear stable initially but show signs of aggregation over days or weeks, the following factors should be investigated.

Potential Causes and Solutions

Potential CauseRecommended Solution
Suboptimal Surfactant Choice The surfactant may not be providing adequate long-term steric stabilization. Consider using a combination of surfactants. For example, a combination of a non-ionic surfactant like Polysorbate 80 for primary stabilization and a co-surfactant like soy lecithin (B1663433) can improve stability.
Inadequate Zeta Potential If the zeta potential is low (e.g., between -10 mV and +10 mV), there is insufficient electrostatic repulsion. Consider adding a charged surfactant or a stabilizer that imparts a higher surface charge to the nanoparticles. A zeta potential greater than
Polymorphic Transitions of this compound Over time, the crystalline structure of the solid this compound core can change, leading to drug expulsion and particle aggregation. Rapid cooling of the nanoemulsion after homogenization can help to form a more stable crystalline structure.
Improper Storage Conditions Ensure the SLNs are stored at the recommended temperature (2-8°C) and protected from light. Temperature fluctuations can significantly impact stability.

Data Presentation: Formulation Parameters and Stability

The following tables provide representative data on how formulation variables can impact the stability of this compound SLNs, as measured by particle size, PDI, and zeta potential.

Table 1: Effect of Polysorbate 80 Concentration on this compound SLN Stability

Formulation IDThis compound Conc. (% w/v)Polysorbate 80 Conc. (% w/v)Particle Size (nm)PDIZeta Potential (mV)
TSLN-151.0250 ± 150.45 ± 0.05-15 ± 3
TSLN-252.0180 ± 100.25 ± 0.03-25 ± 4
TSLN-353.0150 ± 80.18 ± 0.02-35 ± 5

Data are presented as mean ± standard deviation and are representative examples.

Table 2: Effect of Pluronic F68 Concentration on this compound SLN Stability

Formulation IDThis compound Conc. (% w/v)Pluronic F68 Conc. (% w/v)Particle Size (nm)PDIZeta Potential (mV)
TSLN-430.5300 ± 200.50 ± 0.06-12 ± 2
TSLN-531.0220 ± 120.28 ± 0.04-22 ± 3
TSLN-632.0190 ± 90.21 ± 0.02-31 ± 4

Data are presented as mean ± standard deviation and are representative examples.

Experimental Protocols

Protocol 1: Preparation of this compound SLNs by High-Pressure Homogenization (Hot Homogenization)

This protocol describes a common method for preparing this compound SLNs.

Materials:

  • This compound

  • Surfactant (e.g., Polysorbate 80, Pluronic F68)

  • Co-surfactant (optional, e.g., Soy Lecithin)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase: Weigh the desired amount of this compound (and co-surfactant, if used) and heat it to 5-10°C above its melting point (e.g., 55-60°C) until a clear, molten lipid phase is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer. Homogenize at a pressure of 500-1500 bar for 3-5 cycles.[4][5] Maintain the temperature above the melting point of this compound throughout this process.

  • Cooling and Nanoparticle Formation: Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Analyze the resulting SLN dispersion for particle size, PDI, and zeta potential using a suitable instrument (e.g., a Zetasizer).

Protocol 2: Characterization of this compound SLNs

This protocol outlines the standard procedures for characterizing the physical properties of the prepared SLNs.

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute a small aliquot of the SLN dispersion with purified water to obtain a suitable scattering intensity (this is instrument-dependent, but typically a slightly opalescent appearance is desired).

    • Equilibrate the sample to 25°C.

    • Measure the particle size (Z-average) and PDI. Perform the measurement in triplicate and report the mean and standard deviation.

2. Zeta Potential Measurement:

  • Instrument: DLS instrument with zeta potential measurement capability.

  • Procedure:

    • Dilute the SLN dispersion with purified water as for particle size measurement.

    • Load the sample into the appropriate measurement cell (e.g., a folded capillary cell).

    • Equilibrate the sample to 25°C.

    • Measure the zeta potential. Perform the measurement in triplicate and report the mean and standard deviation.

Visualizations

Troubleshooting_Aggregation start Aggregation Observed in This compound SLN Formulation issue_immediate Immediate Aggregation (Post-Production) start->issue_immediate issue_storage Gradual Aggregation (During Storage) start->issue_storage cause_imm_surfactant Insufficient Surfactant issue_immediate->cause_imm_surfactant Potential Cause cause_imm_hph Suboptimal HPH Parameters issue_immediate->cause_imm_hph Potential Cause cause_imm_temp Incorrect Temperature issue_immediate->cause_imm_temp Potential Cause cause_stor_surfactant Poor Long-Term Stabilizer issue_storage->cause_stor_surfactant Potential Cause cause_stor_zp Low Zeta Potential issue_storage->cause_stor_zp Potential Cause cause_stor_storage Improper Storage issue_storage->cause_stor_storage Potential Cause solution_imm_surfactant Increase Surfactant Concentration cause_imm_surfactant->solution_imm_surfactant Solution solution_imm_hph Optimize Pressure/Cycles cause_imm_hph->solution_imm_hph Solution solution_imm_temp Adjust Processing Temperature cause_imm_temp->solution_imm_temp Solution solution_stor_surfactant Use Surfactant Combination cause_stor_surfactant->solution_stor_surfactant Solution solution_stor_zp Add Charged Surfactant cause_stor_zp->solution_stor_zp Solution solution_stor_storage Store at 2-8°C, Protect from Light cause_stor_storage->solution_stor_storage Solution

Caption: Troubleshooting workflow for this compound SLN aggregation.

Experimental_Workflow prep_lipid Prepare Lipid Phase (Melt this compound) pre_emulsion Form Pre-emulsion (High-Speed Stirring) prep_lipid->pre_emulsion prep_aq Prepare Aqueous Phase (Dissolve Surfactant) prep_aq->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling & Crystallization hph->cooling sln_dispersion Stable this compound SLN Dispersion cooling->sln_dispersion characterization Characterization (DLS, Zeta Potential) sln_dispersion->characterization

References

Technical Support Center: Controlling Polymorphism in Trilaurin-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and controlling the polymorphic behavior of trilaurin in their formulations. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the stability, bioavailability, and manufacturability of pharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its polymorphism a critical consideration in formulation development?

This compound is a triglyceride, specifically the triester of glycerol (B35011) and lauric acid. It is a common excipient used in various pharmaceutical formulations, including solid lipid nanoparticles, emulsions, and suppositories. The polymorphism of this compound is critical because different polymorphic forms exhibit distinct physicochemical properties such as melting point, solubility, and dissolution rate.[1][2] Uncontrolled polymorphic transitions can lead to changes in drug release profiles, physical instability of the formulation (e.g., texture changes, phase separation), and ultimately, a compromise in the therapeutic efficacy and shelf-life of the final product.[3][4]

Q2: What are the primary polymorphic forms of this compound?

This compound is known to exhibit three main polymorphic forms, designated as α, β', and β, in order of increasing stability and melting point.[1][5] The α form is the least stable and has the lowest melting point, while the β form is the most stable with the highest melting point.[1] The β' form is intermediate in stability.[1] Transitions between these forms are typically monotropic, meaning they proceed in the direction of lower to higher stability (α → β' → β).[5] Recent studies have also identified multiple sub-forms of the β polymorph (e.g., β1, β2), which can be obtained through different crystallization pathways.[1]

Q3: How can the different polymorphic forms of this compound be identified?

Several analytical techniques can be employed to identify and characterize the polymorphic forms of this compound. The most common methods include:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Each polymorph of this compound has a characteristic melting point and enthalpy of fusion that can be used for identification.[6][7][8][9]

  • X-ray Diffraction (XRD): XRD provides information about the crystal lattice structure. Each polymorph has a unique diffraction pattern, making XRD a definitive method for polymorph identification and quantification.[10][11][12][13][14]

  • Raman Spectroscopy: This vibrational spectroscopy technique can differentiate between polymorphs based on subtle changes in their molecular vibrations.

  • Polarized Light Microscopy (PLM): PLM can be used to observe the morphology and birefringence of the different crystal forms.[1]

Q4: What are the key factors that influence the polymorphic behavior of this compound during formulation?

The formation of a specific this compound polymorph is highly dependent on the processing and storage conditions. Key influencing factors include:

  • Crystallization Temperature: The temperature at which this compound is crystallized from a melt or a solution plays a crucial role in determining the resulting polymorph.[1]

  • Cooling Rate: Rapid cooling of molten this compound often leads to the formation of the metastable α form, while slower cooling rates favor the formation of the more stable β' and β forms.[1]

  • Storage Temperature and Time: Over time, metastable polymorphs will tend to convert to the more stable β form, especially when stored at temperatures that allow for molecular mobility.[1]

  • Solvent: The type of solvent used for crystallization can influence the polymorphic outcome.

  • Presence of Excipients: Other ingredients in the formulation, such as active pharmaceutical ingredients (APIs), surfactants, and polymers, can interact with this compound and affect its crystallization behavior, potentially promoting or inhibiting the formation of certain polymorphs.[15][16][17]

Q5: What are the general strategies for controlling polymorphism in this compound-based formulations?

Controlling this compound polymorphism is essential for ensuring product quality and performance.[4][18][19][20] Strategies include:

  • Thermal Treatment: Carefully controlling the heating and cooling cycles during manufacturing can be used to selectively crystallize the desired polymorph. For instance, a specific cooling rate or an annealing step at a particular temperature can be implemented.[21]

  • Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution or melt can direct the crystallization towards that form.

  • Formulation Design: The choice of excipients can be a powerful tool to influence this compound's crystallization. Some excipients can act as templates for the desired polymorph, while others can inhibit the growth of unwanted forms.[15][17]

  • Process Optimization: Manufacturing process parameters, such as mixing speed and duration, can also impact the polymorphic outcome.

Troubleshooting Guides

This section provides guidance on common issues encountered during the development of this compound-based formulations and suggests potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected changes in product texture (e.g., hardening, graininess) over time. Polymorphic transition from a less stable form (α or β') to the more stable β form.[1]- Characterize the polymorphic form of this compound in the initial formulation and after storage using DSC or XRD.- Optimize the cooling rate during manufacturing to favor the formation of the most stable β polymorph from the outset.- Consider adding a crystal growth inhibitor to the formulation.
Poor or inconsistent drug release. The drug may be entrapped in different polymorphic forms of this compound with varying dissolution rates.[3]- Identify the polymorph(s) present in the formulation.- Correlate the drug release profile with the polymorphic form.- Reformulate to control the crystallization of a single, desired polymorph.
Phase separation or instability in emulsions or suspensions. [22][23][24][25]Changes in the crystalline structure of the dispersed this compound particles can lead to aggregation or expulsion from the continuous phase.- Analyze the polymorphic state of this compound in the separated phase.- Adjust the formulation by adding stabilizers or surfactants that can adsorb onto the surface of the this compound crystals and prevent aggregation.- Optimize the homogenization process to produce smaller and more uniform particles.
Difficulty in achieving a consistent crystalline form between batches. Variations in processing parameters such as cooling rate, mixing intensity, or minor fluctuations in raw material quality.[26]- Implement strict process controls for all critical parameters.- Characterize the incoming this compound raw material for its polymorphic purity.- Consider implementing a seeding step with the desired polymorph to ensure consistent crystallization.

Quantitative Data

Table 1: Melting Points of this compound Polymorphs

Polymorphic FormMelting Point (°C)
α~15 - 25
β'~35
β~46.5

Note: These values are approximate and can be influenced by the measurement technique and the purity of the sample.[1]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Polymorph Analysis

Objective: To determine the melting point and enthalpy of fusion of this compound in a formulation to identify the polymorphic form.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound-based formulation into an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup:

    • Instrument: A calibrated Differential Scanning Calorimeter (e.g., DSC Q2000, TA Instruments).[27]

    • Temperature Program:

      • Equilibrate at 0°C.

      • Ramp up the temperature to 70°C at a controlled rate (e.g., 5°C/min or 10°C/min).

      • Hold at 70°C for 5 minutes to ensure complete melting.

      • Cool down to 0°C at a controlled rate (e.g., 5°C/min or 10°C/min).

      • A second heating scan can be performed to study the effect of a controlled cooling history.

    • Atmosphere: Purge with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and the peak temperature of any endothermic events (melting transitions). Compare these values to the known melting points of the different this compound polymorphs. The area under the melting peak corresponds to the enthalpy of fusion.[6][7][8][9]

Powder X-ray Diffraction (PXRD) for Polymorph Identification

Objective: To obtain the diffraction pattern of a this compound-containing solid sample to identify its crystalline form.

Methodology:

  • Sample Preparation: Gently grind the solid sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.

  • Instrument Setup:

    • Instrument: A powder X-ray diffractometer.

    • X-ray Source: Typically Cu Kα radiation.

    • Scan Range (2θ): Scan over a relevant angular range, for example, from 2° to 40°.

    • Scan Speed: Use a slow scan speed (e.g., 1°/min) to obtain a high-quality diffraction pattern.

  • Data Analysis: Compare the obtained diffraction pattern with reference patterns for the known polymorphs of this compound. The presence of characteristic peaks at specific 2θ angles confirms the identity of the polymorph.[10][11][12][13][14]

Visualizations

Trilaurin_Polymorphism Melt Molten this compound Alpha α Form (Metastable) Melt->Alpha Rapid Cooling BetaPrime β' Form (Metastable) Melt->BetaPrime Slow Cooling Alpha->BetaPrime Transformation (Heating/Time) Beta β Form (Stable) BetaPrime->Beta Transformation (Heating/Time)

Caption: Polymorphic transitions of this compound.

Experimental_Workflow cluster_formulation Formulation & Processing cluster_characterization Polymorph Characterization cluster_analysis Data Analysis & Optimization Formulation Prepare this compound-based Formulation Processing Apply Thermal Treatment (Heating/Cooling) Formulation->Processing DSC DSC Analysis Processing->DSC XRD XRD Analysis Processing->XRD Identify Identify Polymorphic Form(s) DSC->Identify XRD->Identify Optimize Optimize Formulation/Process if Necessary Identify->Optimize Optimize->Formulation Iterate

Caption: Experimental workflow for polymorph control.

Troubleshooting_Logic Start Formulation Instability Observed? Polymorph_Check Polymorphic Transition Suspected? Start->Polymorph_Check Characterize Characterize Polymorphs (DSC, XRD) Polymorph_Check->Characterize Yes Other_Causes Investigate Other Causes of Instability Polymorph_Check->Other_Causes No Correlate Correlate Instability with Polymorph Characterize->Correlate Reformulate Reformulate to Control Polymorphism Correlate->Reformulate

Caption: Troubleshooting decision tree for instability.

References

Overcoming drug expulsion from Trilaurin nanoparticles during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trilaurin Nanoparticle Formulations.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to drug expulsion from this compound-based nanoparticles during storage.

This section addresses specific problems you may encounter during the formulation, characterization, and storage of this compound nanoparticles.

Issue 1: Rapid Drug Expulsion and Particle Aggregation During Storage

Question: I've successfully formulated drug-loaded Solid Lipid Nanoparticles (SLNs) using this compound, but after one week of storage at 4°C, I'm observing a significant drop in encapsulation efficiency and the formation of visible aggregates. Why is this happening and what can I do to prevent it?

Answer: This is a classic sign of physical instability primarily caused by the polymorphic transition of the lipid matrix.[1]

  • Root Cause: Polymorphic Transition. this compound, like many solid lipids, can exist in different crystalline forms (polymorphs).[1] During production (e.g., via hot homogenization), the rapid cooling often traps the lipid in a less stable, higher-energy state (α-form). During storage, it slowly transforms into the more stable, highly ordered β-polymorph.[1][2] This highly ordered crystal lattice has fewer imperfections, which effectively squeezes out the encapsulated drug, leading to expulsion and subsequent drug crystallization or particle aggregation.[2][3][4]

  • Solution 1: Formulate as Nanostructured Lipid Carriers (NLCs). The most effective strategy to combat this is to create a less-ordered lipid matrix by blending the solid lipid (this compound) with a liquid lipid (e.g., oleic acid, medium-chain triglycerides).[3][5][6][7] This creates Nanostructured Lipid Carriers (NLCs). The presence of the liquid lipid introduces imperfections into the crystal lattice, increasing the space available for drug molecules and significantly reducing drug expulsion during storage.[6][7]

  • Solution 2: Optimize Surfactant Concentration. The type and concentration of surfactant are critical for maintaining a stable nanoparticle dispersion.[8][9][10][11][12] Surfactants form a protective layer on the nanoparticle surface, providing a steric or electrostatic barrier that prevents aggregation.[11][13] Ensure you are using an adequate concentration to fully cover the particle surface. Combining different types of surfactants can sometimes offer superior stability.

The following table summarizes typical data comparing the stability of traditional this compound SLNs versus this compound-based NLCs over a storage period.

Formulation TypeLipid CompositionStorage Time (Days)Storage Temp. (°C)Mean Particle Size (nm)Polydispersity Index (PDI)Drug Entrapment Efficiency (%)
This compound SLN 100% this compound141800.2192
304450 (aggregated)0.5565
This compound NLC 70% this compound, 30% Oleic Acid141950.2389
3042050.2487

Data is representative and compiled for illustrative purposes.

This protocol describes a common method for producing NLCs to improve drug stability.[14][15]

  • Preparation of Lipid Phase:

    • Weigh 700 mg of this compound (solid lipid) and 300 mg of Oleic Acid (liquid lipid).

    • Add the drug to be encapsulated (e.g., 50 mg) to the lipid mixture.

    • Heat the mixture to 70°C (at least 5-10°C above the melting point of this compound) and stir until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase:

    • In a separate beaker, dissolve a surfactant (e.g., 1.5% w/v Tween 80) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (70°C).

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm) using a high-shear homogenizer for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • High-Pressure Homogenization (HPH):

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer.

    • Homogenize for 3-5 cycles at a pressure of 500-1500 bar.[6] The temperature should be maintained above the lipid's melting point.

  • Cooling and Nanoparticle Formation:

    • The resulting hot nanoemulsion is then cooled down in an ice bath under gentle stirring.

    • As the lipid droplets cool and solidify, the NLC dispersion is formed.

The following diagram illustrates the logical steps to diagnose and solve issues of drug expulsion from this compound nanoparticles.

G Problem Problem: Drug Expulsion & Aggregation Cause1 Potential Cause 1: Polymorphic Transition (α to β form) Problem->Cause1 Cause2 Potential Cause 2: Insufficient Surface Stabilization Problem->Cause2 Solution1 Solution: Formulate as NLC (Add Liquid Lipid) Cause1->Solution1 Solution2 Solution: Optimize Surfactant Type & Concentration Cause2->Solution2 Verification1 Verification: DSC & XRD Analysis to Confirm Disordered Matrix Solution1->Verification1 Verification2 Verification: Zeta Potential & Particle Size Analysis Solution2->Verification2 Outcome Outcome: Improved Storage Stability & Reduced Drug Expulsion Verification1->Outcome Verification2->Outcome

Caption: Troubleshooting logic for drug expulsion from this compound nanoparticles.

Issue 2: Nanoparticle Instability After Freeze-Drying (Lyophilization)

Question: My this compound nanoparticle dispersion is unstable for long-term storage, so I tried lyophilizing it. However, after reconstitution, the particle size has dramatically increased. How can I successfully lyophilize my formulation?

Answer: Lyophilization is an excellent strategy for improving long-term stability, but the freezing and drying processes exert significant stress on nanoparticles, leading to aggregation if not properly managed.[16] The key is to use cryoprotectants.

  • Root Cause: Freezing and Dehydration Stress. During freezing, the formation of ice crystals can physically damage the nanoparticles or concentrate them in unfrozen water channels, forcing them into close contact and causing irreversible aggregation.[17] The subsequent removal of water during drying removes the hydration layer that helps keep particles dispersed.

  • Solution: Use of Cryoprotectants. Cryoprotectants are substances that protect the nanoparticles during the lyophilization cycle.[18] Sugars like trehalose (B1683222) and sucrose (B13894) are highly effective.[17][18][19] They work by:

    • Forming a glassy, amorphous matrix that physically separates the nanoparticles, preventing aggregation.[16]

    • Replacing water molecules at the nanoparticle surface via hydrogen bonding, which helps preserve the particle's structure during dehydration.[16]

This table shows the impact of different cryoprotectants on the particle size of this compound SLNs after lyophilization and reconstitution.

FormulationCryoprotectantConcentration (w/v)Particle Size Before Lyophilization (nm)Particle Size After Reconstitution (nm)
Control None0%164>1000 (Aggregated)
Test 1 Sucrose5%165210
Test 2 Sucrose10%164175
Test 3 Trehalose5%166190
Test 4 Trehalose10%165170

Data adapted from studies on freeze-dried SLNs to illustrate the protective effect of cryoprotectants.[18]

This protocol provides a general procedure for the freeze-drying of nanoparticle dispersions.

  • Cryoprotectant Addition:

    • Prepare a stock solution of the chosen cryoprotectant (e.g., 20% w/v trehalose or sucrose in purified water).

    • To your final nanoparticle dispersion, add the cryoprotectant solution to achieve a final concentration of 5-10% (w/v). Mix gently but thoroughly.

  • Pre-Freezing (Annealing):

    • Dispense the nanoparticle-cryoprotectant mixture into lyophilization vials.

    • Place the vials in a freeze-dryer and pre-freeze the samples at a controlled rate to -40°C or -80°C.[17] Hold at this temperature for at least 2-4 hours to ensure complete solidification.

  • Primary Drying (Sublimation):

    • Set the shelf temperature to a value below the collapse temperature of the formulation (e.g., -20°C) and reduce the chamber pressure to below 100 mTorr.

    • The ice will sublimate (turn directly from solid to vapor) under these conditions. This step can take 24-48 hours, depending on the sample volume.

  • Secondary Drying (Desorption):

    • Gradually increase the shelf temperature to 20-25°C while maintaining low pressure to remove any residual, bound water molecules.

    • Hold for an additional 6-12 hours.

  • Reconstitution:

    • Backfill the chamber with an inert gas (e.g., nitrogen), seal the vials, and remove them from the freeze-dryer.

    • To use, reconstitute the lyophilized cake with the original volume of purified water or buffer, and gently swirl to redisperse.

This diagram outlines the key stages of a successful lyophilization cycle for nanoparticles.

G Start Start: Nanoparticle Dispersion Step1 Step 1: Add Cryoprotectant (e.g., 10% Trehalose) Start->Step1 Step2 Step 2: Pre-Freezing (-40°C to -80°C) Step1->Step2 Step3 Step 3: Primary Drying (Sublimation) Step2->Step3 Step4 Step 4: Secondary Drying (Desorption) Step3->Step4 End Result: Stable Lyophilized Powder Step4->End Reconstitution Reconstitution with Water End->Reconstitution Final Stable Redispersed Nanoparticles Reconstitution->Final

Caption: Workflow for lyophilization of nanoparticles with cryoprotectants.

References

Technical Support Center: Gas Chromatography Analysis of Trilaurin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the gas chromatography (GC) analysis of trilaurin and other high molecular weight triglycerides.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing Issues

Q1: What are the common causes of peak tailing for this compound in my chromatogram?

Peak tailing for high molecular weight compounds like this compound is often a multifaceted issue. The primary causes can be categorized into three main areas: injector problems, column issues, and suboptimal method parameters. It is crucial to address these systematically to identify and resolve the root cause.[1][2]

Q2: How can I troubleshoot peak tailing related to my GC injector?

The injector is a frequent source of problems leading to peak tailing, primarily due to active sites and improper sample vaporization.

  • Contaminated or Active Liner: Over time, the injector liner can become contaminated with non-volatile residues from previous injections. These residues can create active sites that interact with this compound, causing peak tailing. Regularly replacing the liner is a critical maintenance step.[3] For high molecular weight compounds, a deactivated single taper liner with glass wool is often recommended to aid in sample vaporization and trap non-volatile residues.[4]

  • Septum Degradation: Particles from a worn or cored septum can fall into the liner, creating active sites. It's important to use high-quality septa and replace them regularly.

  • Incorrect Injector Temperature: If the injector temperature is too low, this compound may not vaporize completely or quickly enough, leading to a slow transfer to the column and resulting in peak tailing. For triglycerides, a higher injector temperature, typically in the range of 350-370 °C, is recommended.[5][6]

Q3: What should I investigate if I suspect my GC column is causing the peak tailing?

The column is another critical component where issues can arise.

  • Column Contamination: Accumulation of non-volatile sample matrix components at the head of the column can create active sites and disrupt the chromatography process, leading to tailing peaks. Trimming the first few centimeters of the column can often resolve this issue.[7]

  • Improper Column Installation: If the column is installed too low in the inlet, it can create dead volume, leading to peak tailing. Conversely, installing it too high can also cause issues with sample transfer. Always follow the instrument manufacturer's guidelines for proper column installation.[8][9] A poor column cut can also create turbulence and active sites, so ensure a clean, square cut.[8]

  • Stationary Phase Degradation: Over time, the stationary phase of the column can degrade, especially when exposed to high temperatures and oxygen. This degradation exposes active silanol (B1196071) groups, which can interact with analytes and cause peak tailing. If other troubleshooting steps fail, the column may need to be replaced.

Q4: Can my GC method parameters be the source of peak tailing for this compound?

Yes, the analytical method parameters play a significant role in achieving good peak shape.

  • Suboptimal Oven Temperature Program: A slow temperature ramp rate can sometimes contribute to peak broadening and tailing for high boiling point compounds. A typical oven program for triglycerides starts at a high initial temperature (e.g., 200-250 °C) and ramps up to a final temperature of around 360-370 °C.[4][10][11]

  • Inappropriate Carrier Gas Flow Rate: The carrier gas flow rate affects the efficiency of the separation. For high molecular weight compounds, a higher flow rate is sometimes necessary to ensure the analytes are eluted as symmetrical peaks at the lowest possible temperatures.[12] Typical flow rates for helium are around 30-35 cm/sec, while for hydrogen, they can be higher.[13]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing while other peaks in the same run look symmetrical?

This phenomenon, where only later-eluting or specific compound peaks tail, often points to a chemical interaction between the analyte and active sites within the system rather than a general flow path issue.[2] this compound, being a high molecular weight and relatively less volatile compound, is more susceptible to these interactions. The issue could be related to active sites in the injector liner or at the head of the column that specifically affect compounds with similar chemical properties.

Q2: How often should I perform injector maintenance to prevent peak tailing?

The frequency of injector maintenance depends on the number of samples analyzed and their cleanliness. As a general guideline:

  • Septum: Replace every 100-200 injections or sooner if you notice issues with peak shape or pressure.

  • Liner: Inspect and replace the liner regularly, especially when analyzing "dirty" samples. For routine analysis of triglycerides, replacing the liner after every 50-100 injections is a good practice to prevent the buildup of non-volatile residues.

Q3: Can the choice of solvent affect peak shape for this compound?

Yes, the solvent can have an impact. A mismatch between the polarity of the solvent and the stationary phase can lead to poor peak shape.[3] For this compound, which is a nonpolar compound, using a nonpolar solvent is generally recommended.

Q4: Is it better to analyze this compound directly or after derivatization?

While direct analysis of triglycerides is possible with high-temperature GC, it can be challenging due to their low volatility.[14] An alternative approach is to derivatize the triglycerides into their corresponding fatty acid methyl esters (FAMEs). FAMEs are more volatile and thermally stable, often resulting in better peak shapes and improved resolution. However, this adds an extra step to the sample preparation process.

Data Presentation

The following table summarizes typical quantitative parameters for the GC analysis of this compound.

ParameterTypical Range/ValueNotes
Injector Temperature 350 - 370 °CEssential for complete and rapid vaporization of high molecular weight triglycerides.[5][6][10]
Oven Temperature Program Initial: 200-250 °C, Ramp: 4-15 °C/min, Final: 360-370 °CA high final temperature is necessary to elute this compound. The ramp rate can be optimized for resolution.[4][10][11]
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis times.[15]
Carrier Gas Flow Rate Helium: ~30-50 mL/min; Hydrogen: up to 100+ mL/minHigher flow rates can improve peak shape for high boiling point compounds.[12]
Column Dimensions Length: 15-30 m, I.D.: 0.25 mm, Film Thickness: 0.10-0.25 µmA shorter column and thinner film are often preferred for high molecular weight compounds to reduce analysis time and bleed.[16]
Detector Temperature 360 - 370 °CShould be at or slightly above the final oven temperature to prevent condensation.[5][6]
Injection Volume 1 µL
Split Ratio 50:1 to 100:1For concentrated samples to avoid column overload.

Experimental Protocols

Protocol: Quantification of this compound by GC-FID

This protocol outlines a general procedure for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable nonpolar solvent (e.g., hexane (B92381) or chloroform) to a known final concentration.

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.

    • Transfer the final extract to a GC vial.

  • GC-FID System Configuration:

    • Column: Use a high-temperature, low-bleed capillary column suitable for triglyceride analysis (e.g., a 5% phenyl-methylpolysiloxane phase). A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Equip the injector with a deactivated, single-taper glass liner, with or without glass wool.

    • Detector: Flame Ionization Detector (FID).

  • Instrumental Parameters:

    • Set the injector temperature to 360 °C.[6]

    • Set the detector temperature to 370 °C.[6]

    • Use helium as the carrier gas with a constant flow rate of approximately 2 mL/min.

    • Set the oven temperature program:

      • Initial temperature: 250 °C, hold for 1 minute.

      • Ramp at 10 °C/min to 360 °C.

      • Hold at 360 °C for 10 minutes or until the this compound peak has fully eluted.[6][11]

    • Set the split ratio to 50:1.

    • Set the injection volume to 1 µL.

  • Calibration and Quantification:

    • Prepare a series of this compound standard solutions of known concentrations in the same solvent as the samples.

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the prepared sample.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely a Physical Issue (Flow Path Disruption) check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical Issue (Active Sites) check_all_peaks->chemical_issue No check_column_install Check Column Installation (Position & Cut) physical_issue->check_column_install injector_maintenance Perform Injector Maintenance (Replace Liner & Septum) chemical_issue->injector_maintenance check_connections Check for Leaks & Dead Volume check_column_install->check_connections resolved Peak Tailing Resolved check_connections->resolved trim_column Trim Front of Column (10-20 cm) injector_maintenance->trim_column evaluate_method Evaluate Method Parameters trim_column->evaluate_method check_injector_temp Increase Injector Temperature (e.g., 350-370°C) evaluate_method->check_injector_temp If persists replace_column Consider Replacing Column evaluate_method->replace_column If all else fails check_oven_program Optimize Oven Program (Ramp Rate & Final Temp) check_injector_temp->check_oven_program check_flow_rate Adjust Carrier Gas Flow Rate check_oven_program->check_flow_rate check_flow_rate->resolved

Caption: Troubleshooting workflow for peak tailing in GC analysis.

References

Technical Support Center: Improving the Stability of Trilaurin-Containing Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical information, troubleshooting advice, and detailed protocols for enhancing the stability of trilaurin-containing emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound emulsions?

A1: this compound emulsions, like other colloidal systems, are thermodynamically unstable.[1][2] Their stability is challenged by several physical processes including creaming, flocculation, coalescence, and Ostwald ripening.[3][4] Key factors that influence these instability mechanisms are the choice and concentration of the emulsifier, particle size and distribution, pH, ionic strength of the aqueous phase, viscosity, and storage conditions like temperature.[5][6]

Q2: What is the role of a stabilizer or emulsifier in a this compound emulsion?

A2: A stabilizer, or emulsifier, is a critical component that prevents the oil (this compound) and water phases from separating.[7][8] These amphiphilic molecules adsorb at the oil-water interface, forming a protective layer around the dispersed this compound droplets. This layer reduces interfacial tension and creates a repulsive barrier (either steric or electrostatic) that hinders droplet aggregation and coalescence.[8][9] Common stabilizers include surfactants (e.g., Tween 20, lecithin), polymers, and solid particles.[1][8][10]

Q3: How does temperature affect the stability of a this compound emulsion?

A3: Temperature can significantly impact stability. Since this compound is a solid at room temperature with a melting point of approximately 45-47°C, temperature fluctuations can induce crystallization or melting of the dispersed lipid phase.[7][11][12] This can lead to changes in particle morphology, size, and potential coalescence, especially during melting.[1] Furthermore, high temperatures can accelerate chemical degradation and affect the performance of certain stabilizers.[6] For handling and storage, it is recommended to keep this compound in a cool, dry, and well-ventilated area.[11][13][14]

Q4: What is the significance of particle size and zeta potential for emulsion stability?

A4: Particle size and zeta potential are key predictors of emulsion stability.[15] Smaller, more uniform droplet sizes, typically achieved through high-pressure homogenization, can slow down creaming or sedimentation.[2][10][16] Zeta potential measures the surface charge of the droplets and indicates the degree of electrostatic repulsion between them.[17][18] A higher magnitude of zeta potential (e.g., > |30| mV) generally signifies strong repulsive forces, leading to a more stable, deflocculated system.[17][19]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Phase Separation (Creaming or Sedimentation) 1. Insufficient Stabilizer: Not enough emulsifier to adequately cover the droplet surface area.[3][20] 2. Large Droplet Size: Larger droplets are more susceptible to gravitational forces.[4][6] 3. Low Viscosity: A low viscosity of the continuous phase allows for easier movement of droplets.[6]1. Increase Stabilizer Concentration: Optimize the emulsifier-to-oil ratio.[5] 2. Reduce Droplet Size: Increase homogenization pressure or the number of passes to achieve a smaller mean particle size.[2][10][21] 3. Increase Viscosity: Add a thickening agent or viscosity modifier (e.g., gums, polymers) to the continuous phase.[6]
Droplet Aggregation (Flocculation & Coalescence) 1. Inadequate Repulsive Forces: Low zeta potential (near zero) allows attractive forces (van der Waals) to dominate.[17][18] 2. Inappropriate Stabilizer: The chosen emulsifier may not provide a sufficient steric or electrostatic barrier.[22] 3. High Electrolyte Concentration: Salts can screen surface charges, reducing electrostatic repulsion.[22][23]1. Adjust pH: Modify the pH of the aqueous phase to move the zeta potential further from the isoelectric point (where it is zero).[18] 2. Change or Combine Stabilizers: Use a non-ionic stabilizer for high-salt systems or combine a small-molecule surfactant with a polymer for enhanced stability.[8] 3. Optimize Surfactant Concentration: An excess of surfactant can sometimes lead to depletion flocculation.[3][23]
Increase in Average Particle Size Over Time (Ostwald Ripening) 1. Polydisperse Droplet Size Distribution: A wide range of droplet sizes allows smaller droplets to dissolve and redeposit onto larger ones.[4] 2. Solubility of the Oil Phase: Some solubility of this compound in the continuous phase.1. Improve Homogenization: Aim for the most monodisperse (narrow) size distribution possible.[2] 2. Use a Co-surfactant: Incorporate a second, less water-soluble oil to reduce the diffusion of the primary oil.
Grainy or Waxy Texture 1. Crystallization of this compound: The lipid phase is crystallizing, especially upon cooling.[8][24] 2. Incorrect Processing Temperature: The oil and water phases were not sufficiently heated before emulsification.[25]1. Control Cooling Rate: Slow, controlled cooling can sometimes lead to more stable crystal polymorphs.[1][26] 2. Optimize Formulation: Consider adding a small amount of a liquid lipid (e.g., medium-chain triglycerides) to the oil phase to disrupt the crystal lattice.[10] 3. Ensure Proper Heating: Maintain both phases above the melting point of this compound during the emulsification process.[26]

Data Presentation

Table 1: Effect of Surfactant (Tween® 20) Concentration on this compound Emulsion Particle Size

This table summarizes the effect of varying Tween® 20 concentration on the median particle size (x₅₀,₃) of a 1 wt% this compound emulsion after a crystallization and melting cycle. A higher surfactant concentration leads to a smaller particle size, indicating better stabilization against coalescence.[1]

Tween® 20 Concentration (wt%)Initial x₅₀,₃ (µm)Final x₅₀,₃ (µm) after Melting
0.1~10~15
0.25~10~8
0.5~10~3

Data adapted from a study on the influence of triglyceride composition and surfactant concentration.[1][27]

Table 2: Influence of High-Pressure Homogenization (HPH) on Emulsion Droplet Size

This table illustrates the general trend of how increasing homogenization pressure reduces the mean droplet size of oil-in-water emulsions, thereby enhancing their kinetic stability.[10]

Homogenization Pressure (MPa)Mean Droplet Size (nm)Turbiscan Stability Index (TSI)
20> 600~1.8
40~450~1.2
60~380~0.9
80~320~0.7
100~310~0.6

Data generalized from studies on O/W emulsions.[10] A lower TSI value indicates better stability.

Experimental Protocols

Protocol 1: Preparation of a this compound Oil-in-Water (O/W) Emulsion

This protocol describes a standard method for preparing a this compound emulsion using high-pressure homogenization.

  • Phase Preparation:

    • Oil Phase: Weigh the desired amount of this compound and any oil-soluble components. Heat the mixture to ~60-70°C (at least 10-20°C above this compound's melting point) and stir until fully melted and homogeneous.[26]

    • Aqueous Phase: Weigh deionized water and dissolve any water-soluble components, such as the emulsifier (e.g., Tween 20) and pH adjusters. Heat to the same temperature as the oil phase.

  • Pre-Emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., rotor-stator homogenizer) for 2-5 minutes to create a coarse pre-emulsion.[28]

  • High-Pressure Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer.[9][10]

    • Set the desired pressure (e.g., 60-100 MPa) and number of passes (e.g., 3-5 cycles).[2][10] The product temperature may rise during this process, so a cooling system is recommended.[29]

  • Cooling:

    • Cool the resulting nanoemulsion to room temperature. This can be done using an ice bath or by leaving it at ambient temperature. The cooling rate can influence the crystallization behavior of this compound.[1][26]

  • Storage:

    • Store the final emulsion in a tightly sealed container. Recommended storage for this compound-based materials is often refrigerated (2-8°C) or frozen (≤ -10°C or -20°C).[7][11][12]

Protocol 2: Particle Size and Polydispersity Index (PDI) Analysis

This protocol outlines the measurement of droplet size using Dynamic Light Scattering (DLS).

  • Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects. The exact dilution factor will depend on the instrument and initial emulsion concentration.

  • Instrument Setup:

    • Use a particle size analyzer (e.g., Malvern Zetasizer).[15]

    • Equilibrate the instrument and sample to a standard temperature, typically 25°C.

  • Measurement:

    • Place the diluted sample in a cuvette and insert it into the instrument.

    • Perform the measurement to obtain the Z-average diameter (mean particle size) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value < 0.3 is generally considered acceptable for many applications.

  • Data Analysis: Record the mean particle size and PDI. For stability studies, repeat this measurement at various time points (e.g., day 0, 7, 30) and after stress conditions (e.g., temperature cycling).

Protocol 3: Zeta Potential Measurement

This protocol details how to measure the surface charge of the emulsion droplets.

  • Sample Preparation: Dilute the emulsion using the same continuous phase (e.g., deionized water with the same pH) to an appropriate concentration for the instrument.[17]

  • Instrument Setup:

    • Use a zeta potential analyzer, which often is the same instrument used for particle sizing.[15][30]

    • Place the sample in a specific capillary cell (e.g., folded capillary cell).[30]

  • Measurement:

    • The instrument applies an electric field and measures the velocity of the particles (electrophoretic mobility).[18]

    • The software then calculates the zeta potential in millivolts (mV) using the Smoluchowski or Huckel equation.[17]

  • Data Analysis: A high absolute zeta potential value (e.g., > |30| mV) is indicative of good electrostatic stability.[19] Measure at different pH values to determine the isoelectric point (IEP) and the optimal pH range for stability.[18]

Visualizations

Experimental_Workflow prep 1. Phase Preparation oil Oil Phase (this compound @ >47°C) aq Aqueous Phase (Water + Emulsifier) pre_emul 2. Pre-Emulsification (High-Shear Mixer) oil->pre_emul aq->pre_emul hph 3. Homogenization (High Pressure) pre_emul->hph cool 4. Cooling hph->cool char 5. Characterization cool->char ps Particle Size (DLS) zp Zeta Potential stab Stability Study (Storage) final Stable Emulsion ps->final zp->final stab->final

Caption: Experimental workflow for preparing and characterizing a stable this compound emulsion.

Troubleshooting_Flowchart start Emulsion Instability Observed (e.g., Phase Separation) q_size Is Mean Particle Size > 500 nm? start->q_size q_zeta Is |Zeta Potential| < 30 mV? q_size->q_zeta No sol_hph Increase Homogenizer Pressure / Passes q_size->sol_hph Yes q_conc Is Emulsifier Concentration Optimized? q_zeta->q_conc No sol_ph Adjust pH to Maximize Zeta Potential q_zeta->sol_ph Yes sol_conc Adjust Emulsifier Concentration q_conc->sol_conc No sol_other Consider Different Emulsifier or Add Viscosity Modifier q_conc->sol_other Yes stable Stable Emulsion sol_hph->stable sol_ph->stable sol_conc->stable sol_other->stable

References

Technical Support Center: Optimizing Drug Loading in Trilaurin Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing drug loading capacity in Trilaurin solid lipid nanoparticles (SLNs). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a typical drug loading capacity for this compound nanoparticles?

A1: The drug loading capacity of this compound nanoparticles is highly dependent on the physicochemical properties of the drug, the formulation composition, and the preparation method used. For hydrophobic drugs, loading capacities can vary significantly. While specific data for a wide range of drugs in this compound nanoparticles is not extensively tabulated in the literature, related solid lipid nanoparticle systems show loading capacities often ranging from less than 5% to over 20% for certain molecules.[1] It is crucial to optimize formulation and process parameters to maximize loading for your specific drug.

Q2: What are the key factors influencing drug loading in this compound SLNs?

A2: Several factors critically influence drug loading, including:

  • Drug Solubility in the Lipid Melt: The drug must be soluble in molten this compound. Poor solubility is a primary reason for low encapsulation efficiency.

  • Lipid Matrix Crystallinity: The highly ordered crystalline structure of this compound can lead to drug expulsion during storage as the lipid recrystallizes.[2]

  • Drug-Lipid Interaction: The chemical compatibility and potential interactions between the drug and this compound affect incorporation into the nanoparticle matrix.

  • Surfactant Type and Concentration: The choice of surfactant and its concentration impacts nanoparticle stability and can influence the available space for drug incorporation at the lipid-water interface.[2]

  • Preparation Method: The technique used to produce the nanoparticles (e.g., high-pressure homogenization, solvent emulsification-evaporation) significantly affects the final drug load.

Q3: How can I improve the encapsulation of a hydrophilic drug in this compound nanoparticles?

A3: Encapsulating hydrophilic drugs in a lipophilic matrix like this compound is challenging due to their tendency to partition into the aqueous phase during formulation. Strategies to improve loading include:

  • Ion Pairing: Forming a lipophilic complex of the hydrophilic drug with a suitable counter-ion can increase its partitioning into the lipid phase.

  • Double Emulsion Methods (w/o/w): While more complex, this technique can entrap an aqueous drug solution within the lipid core.

  • Lipid-Drug Conjugates: Covalently linking the hydrophilic drug to a lipid molecule can significantly increase loading capacity.[3]

Troubleshooting Guide: Low Drug Loading

This guide addresses common issues encountered during the formulation of drug-loaded this compound nanoparticles that may lead to suboptimal drug loading.

Issue Potential Cause(s) Recommended Solution(s)
Low Entrapment Efficiency 1. Poor solubility of the drug in molten this compound.2. Drug partitioning into the external aqueous phase.3. Drug expulsion upon lipid recrystallization.1. Increase Drug Solubility: - Select a co-solvent that is miscible with the lipid melt and can dissolve the drug. - Consider creating a lipid-drug conjugate.[3]2. Optimize Formulation: - Adjust the pH of the aqueous phase to reduce the ionization of the drug, thereby decreasing its aqueous solubility. - Experiment with different types and concentrations of surfactants to modify the interfacial properties.3. Control Crystallization: - Employ rapid cooling (e.g., cold homogenization) to create a less-ordered lipid matrix that can accommodate more drug. - Incorporate a liquid lipid (oil) to create a nanostructured lipid carrier (NLC), which has a less-ordered matrix and can improve drug loading.
Particle Aggregation 1. Insufficient surfactant concentration.2. High ionic strength of the aqueous phase.3. Incompatible formulation components.1. Optimize Surfactant: - Increase the surfactant concentration to ensure adequate surface coverage of the nanoparticles. - Screen different surfactants (e.g., Poloxamers, Tweens) to find one that provides better steric or electrostatic stabilization.2. Adjust Aqueous Phase: - Use deionized water or a low-ionic-strength buffer.3. Assess Compatibility: - Ensure all components are compatible and do not induce precipitation or aggregation.
Inconsistent Batch-to-Batch Loading 1. Variability in process parameters.2. Inconsistent cooling rates.3. Instability of the drug at high temperatures (if using hot homogenization).1. Standardize Protocol: - Precisely control parameters such as homogenization pressure, number of cycles, temperature, and stirring speed.2. Control Cooling: - Implement a controlled and reproducible cooling process.3. Consider Cold Homogenization: - If the drug is thermolabile, use the cold homogenization technique to avoid thermal degradation.

Quantitative Data on Drug Loading

The following table summarizes representative data for drug loading in solid lipid nanoparticles. Note that values can vary significantly based on the specific formulation and preparation method.

Lipid Matrix Drug Preparation Method Drug Loading (%) Encapsulation Efficiency (%)
This compoundTestosterone PropionateHot HomogenizationNot specified, but showed increased solubilizationNot specified
Compritol 888 ATO®ErlotinibHot HomogenizationNot specified78.21
VariousCyclosporine ANot specified20Not specified
VariousIsotretinoinNot specifiedNot specifiedUp to 100
This compound/VariousHydrophilic DrugsLipid-Drug ConjugateUp to 33Not specified

Experimental Protocols

High-Pressure Homogenization (Hot Homogenization Method)

This method is suitable for thermostable drugs.

Materials:

  • This compound

  • Drug

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Deionized water

Procedure:

  • Lipid Phase Preparation: Melt the this compound at a temperature approximately 5-10°C above its melting point (m.p. of this compound is ~46.5°C). Dissolve the drug in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Homogenize at a pressure between 500 and 1500 bar for 3-5 cycles. The temperature should be maintained above the lipid's melting point.

  • Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Purification: The nanoparticle dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Solvent Emulsification-Evaporation Method

This method is suitable for thermolabile drugs.

Materials:

  • This compound

  • Drug

  • Water-immiscible organic solvent (e.g., dichloromethane, chloroform)

  • Surfactant (e.g., polyvinyl alcohol (PVA), Tween 80)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve the this compound and the drug in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. As the solvent is removed, the lipid precipitates, forming nanoparticles.

  • Purification: Purify the nanoparticle suspension using dialysis or centrifugation to remove the organic solvent, excess surfactant, and unencapsulated drug.

Mandatory Visualizations

Experimental Workflow for High-Pressure Homogenization

G cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase Melt_this compound Melt this compound Dissolve_Drug Dissolve Drug in Molten Lipid Melt_this compound->Dissolve_Drug Pre_Emulsion Create Pre-emulsion (High-Shear Homogenization) Dissolve_Drug->Pre_Emulsion Dissolve_Surfactant Dissolve Surfactant in Water Heat_Aqueous Heat to Same Temperature Dissolve_Surfactant->Heat_Aqueous Heat_Aqueous->Pre_Emulsion HPH High-Pressure Homogenization (500-1500 bar, 3-5 cycles) Pre_Emulsion->HPH Cooling Cooling and Recrystallization HPH->Cooling Final_Product Drug-Loaded this compound Nanoparticles Cooling->Final_Product

Caption: Workflow for preparing this compound nanoparticles via high-pressure homogenization.

Logical Relationship of Factors Affecting Drug Loading

G Drug_Properties Drug Properties (Solubility, Lipophilicity, pKa) Drug_Loading Drug Loading Capacity & Encapsulation Efficiency Drug_Properties->Drug_Loading Lipid_Properties This compound Properties (Crystallinity, Purity) Lipid_Properties->Drug_Loading Formulation Formulation Parameters (Drug:Lipid Ratio, Surfactant Type/Conc.) Formulation->Drug_Loading Stability Nanoparticle Stability (Size, Zeta Potential, Drug Expulsion) Formulation->Stability Process Process Parameters (Homogenization Pressure, Temperature, Cooling Rate) Process->Drug_Loading Process->Stability Drug_Loading->Stability

Caption: Key factors influencing drug loading and stability in this compound nanoparticles.

Signaling Pathway: PI3K/Akt Pathway

Many hydrophobic drugs, such as the anti-cancer agent Tamoxifen, can influence cell survival and proliferation through pathways like the PI3K/Akt signaling cascade.[4][5]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Tamoxifen Tamoxifen (in this compound NP) Tamoxifen->PI3K Modulation

Caption: Simplified PI3K/Akt signaling pathway modulated by drugs like Tamoxifen.

Signaling Pathway: MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and survival that can be affected by encapsulated therapeutic agents.[6][7]

G Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Tamoxifen Tamoxifen (in this compound NP) Tamoxifen->Raf Modulation

Caption: Overview of the MAPK/ERK signaling pathway and a potential point of drug modulation.

References

Technical Support Center: Quantification of Trilaurin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Trilaurin in biological samples. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological samples?

The quantification of this compound, a triglyceride, in complex biological matrices such as plasma, serum, or tissue presents several analytical challenges. These include:

  • Low Volatility: Due to its high molecular weight, this compound is not volatile, making direct analysis by Gas Chromatography (GC) difficult without derivatization.

  • Matrix Effects: Endogenous components in biological samples like phospholipids, proteins, and salts can interfere with the ionization of this compound in Mass Spectrometry (MS), leading to ion suppression or enhancement and inaccurate quantification.[1]

  • Analyte Stability: this compound can be subject to enzymatic degradation by lipases present in biological samples, affecting the accuracy of the results.[2] Proper sample handling and storage are crucial to minimize degradation.[2]

  • Extraction Efficiency: Achieving consistent and high recovery of a lipophilic compound like this compound from an aqueous biological matrix can be challenging. The choice of extraction solvent and method is critical.

  • Chromatographic Resolution: Separating this compound from other structurally similar triglycerides and lipids within the sample is essential for accurate quantification.

Q2: What are the recommended storage conditions for biological samples intended for this compound analysis?

To ensure the stability of this compound and prevent degradation, proper storage is essential. For long-term storage of plasma and serum samples, ultra-low temperatures of -80°C are highly recommended.[3] While storage at -20°C may be acceptable for short periods, degradation of lipids has been observed at this temperature over extended storage. It is also advisable to aliquot samples into single-use tubes after collection to avoid repeated freeze-thaw cycles, which can lead to the enzymatic breakdown of triglycerides.[2]

Q3: Which analytical techniques are most suitable for this compound quantification?

The two primary analytical techniques for the quantification of this compound in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS: This is a powerful and widely used technique for lipid analysis. It offers high sensitivity and specificity and can analyze intact triglycerides without the need for derivatization. Reverse-phase liquid chromatography is effective in separating triglycerides based on their fatty acid chain lengths and degrees of saturation.[4]

  • GC-MS: GC-MS provides excellent chromatographic resolution for fatty acid analysis. However, due to the low volatility of triglycerides, this compound must first be converted to its more volatile fatty acid methyl esters (FAMEs) through a process called transesterification.[4] This adds an extra step to the sample preparation but allows for detailed fatty acid profiling.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS-based bioanalysis.[1] Several strategies can be employed to minimize their impact:

  • Effective Sample Preparation: Use a robust lipid extraction method to remove as many interfering matrix components as possible.

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the ideal choice as it co-elutes and experiences similar matrix effects, allowing for accurate correction during data analysis. If a SIL-IS is not available, a structurally similar triglyceride with a different chain length (e.g., triheptadecanoin) can be used.[4]

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

LC-MS/MS Troubleshooting
IssuePossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample.Dilute the sample or reduce the injection volume.
Column Contamination: Buildup of matrix components on the column.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase: pH or solvent composition not optimal for this compound.Adjust the mobile phase composition. For triglycerides, a gradient of acetonitrile/water to isopropanol/acetonitrile is common.[4]
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components are interfering with this compound ionization.Improve sample cleanup, optimize chromatographic separation, or use a more effective internal standard.
Suboptimal MS Parameters: Incorrect settings for ion source, collision energy, etc.Tune the mass spectrometer for this compound to optimize ionization and fragmentation.
Sample Degradation: this compound has degraded during storage or sample preparation.Review sample handling and storage procedures. Ensure samples are kept on ice and processed quickly.
High Variability Between Replicates Inconsistent Extraction Recovery: The lipid extraction procedure is not reproducible.Ensure the extraction protocol is followed precisely. Use an internal standard to correct for variability.
Injector Issues: Inconsistent injection volumes.Perform maintenance on the autosampler and ensure proper calibration.
Matrix Effects: Varying levels of matrix components in different samples.Use a stable isotope-labeled internal standard and matrix-matched calibrants.
GC-MS Troubleshooting
IssuePossible CausesRecommended Solutions
No or Very Small Peak for this compound (as FAME) Incomplete Derivatization: The transesterification reaction did not go to completion.Optimize the derivatization protocol (e.g., reaction time, temperature, catalyst concentration).
Low Volatility of Intact Triglyceride: Attempting to analyze this compound without derivatization.Ensure the transesterification step to form Fatty Acid Methyl Esters (FAMEs) is performed.[4]
Injector Discrimination: High molecular weight compounds are not efficiently transferred to the column.Use a hot, splitless injection and ensure the injector liner is clean and appropriate for high molecular weight analytes.
Peak Tailing Active Sites in the GC System: Interaction of FAMEs with active sites in the injector liner or column.Use a deactivated injector liner and a high-quality, well-conditioned GC column.
Column Contamination: Buildup of non-volatile residues from the sample matrix.Bake out the column at a high temperature (within its limits) or trim the front end of the column.
Extraneous Peaks in the Chromatogram Contamination: Phthalates from plasticware or other contaminants from solvents.Use high-purity solvents and phthalate-free lab consumables. Thoroughly clean all glassware.
Derivatization Artifacts: Side reactions during the derivatization process.Optimize the derivatization conditions and use fresh reagents.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantification of triglycerides and related fatty acids in biological samples. Data for this compound is limited; therefore, data for similar analytes are provided as a reference.

Table 1: Performance Characteristics of HPLC-ELSD Method for Triglyceride Analysis

AnalyteLOD (mg/mL)LOQ (mg/mL)Linearity (R²)Recovery (%)
Monolaurin< 0.054< 0.162> 0.9995> 96.06
Dilaurin< 0.054< 0.162> 0.9995> 96.06
This compound< 0.054< 0.162> 0.9995> 96.06

Source: Adapted from a study on modified coconut oil using HPLC-ELSD.[5]

Table 2: Performance Characteristics of GC-FID Method for Lauric Acid Analysis

ParameterValue
Linearity (R²)0.9996
Linear Range (µg/mL)100 - 500
Limit of Detection (LOD) (µg/mL)0.385
Limit of Quantification (LOQ) (µg/mL)1.168
Accuracy (% Recovery)99.2 - 100.43
Precision (%RSD)< 2

Source: Adapted from a validation study of lauric acid in coconut oil.[6]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Modified Bligh & Dyer Method)

This protocol is suitable for the extraction of triglycerides, including this compound, from plasma samples for subsequent LC-MS/MS analysis.[4]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known amount of an appropriate internal standard (e.g., triheptadecanoin).

  • Solvent Addition and Lysis: Add 375 µL of a cold chloroform (B151607):methanol (B129727) (1:2, v/v) mixture. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Phase Separation (Part 1): Add 125 µL of chloroform and vortex for 1 minute.

  • Phase Separation (Part 2): Add 125 µL of water and vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in the separation of the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your LC-MS/MS system (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v/v).

Protocol 2: Transesterification of Triglycerides to FAMEs for GC-MS Analysis

This protocol describes the conversion of triglycerides to fatty acid methyl esters (FAMEs).

  • Lipid Extraction: Extract lipids from the biological sample using an appropriate method (e.g., Protocol 1).

  • Reagent Preparation: Prepare a solution of 2% (v/v) sulfuric acid in methanol.

  • Reaction: Add 1 mL of the 2% sulfuric acid in methanol solution to the dried lipid extract.

  • Incubation: Seal the tube and heat at 60°C for 30 minutes.

  • Quenching and Extraction: After cooling, add 1 mL of water and 1 mL of a nonpolar solvent like iso-octane or hexane.

  • Phase Separation: Vortex and centrifuge to separate the organic and aqueous layers.

  • Collection: Transfer the upper organic layer containing the FAMEs to a GC vial for analysis.

Visualizations

Trilaurin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Serum, Tissue) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike_IS->Extraction Dry_Down Dry Extract (Nitrogen Stream) Extraction->Dry_Down Reconstitute_LC Reconstitute in Mobile Phase Dry_Down->Reconstitute_LC Derivatization Transesterification (to FAMEs) Dry_Down->Derivatization LC_Separation LC Separation (C18 Column) Reconstitute_LC->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Reconstitute_GC Reconstitute in Hexane/Iso-octane Derivatization->Reconstitute_GC GC_Separation GC Separation (Capillary Column) Reconstitute_GC->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC MS_Detection_GC->Quantification Report Report Results Quantification->Report

Caption: General workflow for this compound quantification.

Troubleshooting_Low_Signal Start Low Signal Intensity in LC-MS/MS Check_MS Are MS parameters optimized for this compound? Start->Check_MS Optimize_MS Tune MS for this compound (infusion) Check_MS->Optimize_MS No Check_Chroma Is chromatographic peak shape good? Check_MS->Check_Chroma Yes Troubleshoot_Chroma Troubleshoot Peak Shape (see guide) Check_Chroma->Troubleshoot_Chroma No Check_Recovery Is extraction recovery sufficient? Check_Chroma->Check_Recovery Yes Optimize_Extraction Optimize extraction protocol Check_Recovery->Optimize_Extraction No Consider_Suppression Consider Ion Suppression Check_Recovery->Consider_Suppression Yes Improve_Cleanup Improve sample cleanup or chromatographic separation Consider_Suppression->Improve_Cleanup

Caption: Troubleshooting low signal intensity in LC-MS/MS.

References

Navigating Sterility: A Technical Guide for Trilaurin-Based Nanoformulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on selecting and implementing appropriate sterilization methods for trilaurin-based nanoformulations. Below, you will find troubleshooting advice and frequently asked questions to navigate the challenges of maintaining the physicochemical integrity and therapeutic efficacy of your formulations post-sterilization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for sterilizing this compound-based nanoformulations?

A1: The primary sterilization methods for lipid-based nanoformulations, including those with a this compound core, are terminal sterilization and aseptic processing. Terminal sterilization methods include heat (autoclaving) and radiation (gamma irradiation). Aseptic processing relies on sterile filtration of the formulation components and final product in a sterile environment. Regulatory bodies generally prefer terminal sterilization when the formulation can withstand it, as it provides a higher sterility assurance level.[1][2][3][4][5]

Q2: How does autoclaving affect my this compound nanoformulations?

A2: Autoclaving uses high-pressure steam at temperatures typically around 121°C. While effective, this method can pose challenges for lipid-based nanoparticles. Potential issues include particle aggregation, changes in size and polydispersity index (PDI), and drug leakage from the nanoformulation. The heat can cause the lipid core to melt and recrystallize, potentially altering the nanoparticle structure.[6][7] The use of stabilizers can sometimes mitigate these effects.[6]

Q3: Is gamma irradiation a suitable alternative to autoclaving for my this compound nanoparticles?

A3: Gamma irradiation is a terminal sterilization method that uses ionizing radiation and is often suitable for heat-sensitive materials.[8] However, it can generate free radicals, which may lead to the degradation of lipids and encapsulated drugs.[8] The effects are dose-dependent, and it is crucial to determine the optimal radiation dose that ensures sterility without compromising the formulation's integrity.[9]

Q4: When should I consider sterile filtration for my nanoformulations?

A4: Sterile filtration is a non-terminal sterilization method ideal for heat- and radiation-sensitive nanoformulations.[6] This technique involves passing the nanoformulation through a filter with a pore size typically of 0.22 µm to remove microorganisms.[10] A key consideration is the particle size of your nanoformulation; it must be significantly smaller than the filter pore size to prevent clogging and loss of product.[10] This method does not remove pyrogens or endotoxins, so aseptic manufacturing conditions are essential.[6]

Q5: What is the difference between terminal sterilization and aseptic processing?

A5: Terminal sterilization is the process of sterilizing a product in its final sealed container, providing a high level of sterility assurance.[3][5] In contrast, aseptic processing involves sterilizing the individual components (e.g., the bulk formulation, containers, and closures) separately and then combining them in a sterile environment.[2][5] Aseptic processing is necessary for formulations that cannot withstand the conditions of terminal sterilization methods like heat or radiation.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant increase in particle size and PDI after autoclaving - Lipid melting and uncontrolled recrystallization.- Insufficient stabilizer concentration or inappropriate stabilizer.- Aggregation due to high temperature and pressure.[6][7]- Optimize autoclaving cycle (e.g., lower temperature for a longer duration, if validated).- Increase the concentration or screen for a more effective stabilizer (e.g., poloxamers, PVA).[6]- Consider alternative sterilization methods like gamma irradiation or sterile filtration if the formulation is heat-sensitive.
Drug leakage from nanoformulations after gamma irradiation - Degradation of the lipid matrix or the drug by free radicals generated during irradiation.- Radiation dose is too high.[8][9]- Optimize the irradiation dose; a lower dose may be sufficient for sterilization without causing significant degradation.- Incorporate antioxidants into the formulation to scavenge free radicals.- Evaluate the radiostability of the drug and lipid components individually.
Clogging of the filter during sterile filtration - Particle size of the nanoformulation is too close to or larger than the filter pore size (typically 0.22 µm).- Presence of larger aggregates in the formulation.- High viscosity of the nanoformulation.[6][10]- Ensure the nanoformulation has a narrow size distribution with a mean particle size well below 200 nm.- Use a pre-filter with a larger pore size to remove any aggregates before the final sterile filtration step.- Optimize the formulation to reduce viscosity, if possible.
Loss of product during sterile filtration - Adsorption of nanoparticles to the filter membrane.- Retention of a significant volume of the formulation within the filter housing.- Select a filter membrane material with low protein/lipid binding properties (e.g., PVDF, PES).- Pre-wet the filter with a suitable buffer to minimize non-specific binding.- Use a filter with a low hold-up volume or flush the filter after filtration to recover the remaining product.
Microbial contamination detected after sterilization - Ineffective sterilization cycle (e.g., time, temperature, or radiation dose was insufficient).- Bioburden of the pre-sterilized product was too high.- Breach in aseptic technique during handling post-sterilization (for sterile filtration).- Validate the sterilization cycle using biological indicators.- Implement measures to control the bioburden of the product before sterilization.- For aseptic processing, ensure a strictly controlled sterile environment and proper training of personnel.[2]

Data on Sterilization Effects on Lipid Nanoparticles

The following tables summarize the potential effects of different sterilization methods on the physicochemical properties of lipid-based nanoformulations. Note that the specific effects on this compound-based formulations may vary and require experimental validation.

Table 1: Impact of Sterilization Methods on Particle Size and Polydispersity Index (PDI)

Sterilization Method Effect on Particle Size Effect on PDI Reference Formulations
Autoclaving Often leads to a significant increase.[6][7]Generally increases, indicating a broader size distribution.[6]Tripalmitin-based nanoparticles, Solid Lipid Nanoparticles (SLNs).[6]
Gamma Irradiation Can cause slight changes, either an increase or decrease depending on the dose and formulation.[11]May increase, especially at higher doses.[11]Polymeric nanoparticles, Cyclodextrin (B1172386) nanoparticles.[7][11]
Sterile Filtration Generally no significant change if particle size is much smaller than pore size.[6]Typically no significant change.[6]Polymeric nanospheres, Liposomes.[6]

Table 2: Impact of Sterilization on Drug Encapsulation Efficiency (EE)

Sterilization Method Effect on Encapsulation Efficiency Potential Reasons Reference Formulations
Autoclaving Can lead to a significant decrease.Drug leakage due to lipid melting and phase transition.[6]Indomethacin-loaded SLNs.[6]
Gamma Irradiation May cause a slight decrease.Drug degradation or leakage due to changes in the lipid matrix.[9]Doxorubicin-loaded nanoparticles.[9]
Sterile Filtration Generally no significant change.Minimal stress on the nanoformulation.-

Experimental Protocols

Detailed Methodology: Steam Sterilization (Autoclaving) of this compound Nanoformulations

Objective: To sterilize a this compound-based nanoformulation using moist heat while minimizing changes to its physicochemical properties.

Materials:

  • This compound-based nanoformulation in a sealed, autoclavable container (e.g., glass vial with a suitable stopper and aluminum seal).

  • Steam autoclave validated for pharmaceutical use.

  • Biological indicators (e.g., Geobacillus stearothermophilus spores).

  • Particle size analyzer (e.g., Dynamic Light Scattering).

  • HPLC or other suitable analytical method for drug quantification.

Protocol:

  • Pre-Sterilization Analysis: Characterize the pre-sterilized nanoformulation for particle size, PDI, zeta potential, and drug content (encapsulation efficiency).

  • Preparation for Autoclaving:

    • Place the sealed container of the nanoformulation into the autoclave.

    • Strategically place biological indicators alongside the sample to validate the sterilization cycle.

  • Autoclave Cycle:

    • Run a validated autoclave cycle. A typical cycle is 121°C for 15 minutes.[6] However, for sensitive formulations, a lower temperature for a longer duration (e.g., 110°C for 30 minutes) might be considered and must be validated.[6]

  • Post-Sterilization Cooling: Allow the nanoformulation to cool down to room temperature under controlled conditions to promote uniform lipid recrystallization.

  • Post-Sterilization Analysis:

    • Visually inspect the formulation for any signs of aggregation or precipitation.

    • Re-characterize the sterilized nanoformulation for particle size, PDI, zeta potential, and drug content.

    • Perform a sterility test on the sterilized sample.

    • Check the biological indicators for confirmation of sterility.

  • Data Comparison: Compare the pre- and post-sterilization data to assess the impact of the autoclaving process.

Detailed Methodology: Sterile Filtration of this compound Nanoemulsions

Objective: To sterilize a heat-sensitive this compound-based nanoemulsion by filtration.

Materials:

  • This compound-based nanoemulsion.

  • Sterile, single-use syringe or peristaltic pump.

  • Sterile filter unit with a 0.22 µm pore size membrane (e.g., PVDF or PES). A pre-filter (e.g., 0.45 µm) may be necessary.[10]

  • Sterile collection vessel.

  • Laminar flow hood or other aseptic environment.

  • Particle size analyzer.

  • HPLC or other suitable analytical method for drug quantification.

Protocol:

  • Pre-Filtration Analysis: Characterize the nanoemulsion for particle size, PDI, and drug content. Ensure the average particle size is well below 220 nm.

  • Filter Preparation:

    • Aseptically connect the sterile filter to the syringe or pump tubing within a laminar flow hood.

    • If required by the filter manufacturer, pre-wet the filter with a sterile, compatible buffer and discard the buffer.

  • Filtration Process:

    • Draw the nanoemulsion into the syringe or pump it from the source container.

    • Slowly and steadily apply pressure to pass the nanoemulsion through the filter into the sterile collection vessel. Avoid excessive pressure which could damage the nanoparticles or the filter.

  • Post-Filtration Analysis:

    • Visually inspect the filtered product for clarity and any signs of change.

    • Characterize the filtered nanoemulsion for particle size, PDI, and drug content.

    • Perform a sterility test on the final product.

    • Conduct a filter integrity test (e.g., bubble point test) after filtration to ensure the filter was not compromised.

  • Data Comparison: Compare the pre- and post-filtration data to determine product loss and any changes in physicochemical properties.

Visualizing Workflows and Decisions

Decision-Making for Sterilization Method Selection

Sterilization_Decision_Tree start Start: this compound Nanoformulation thermostability Is the formulation thermostable (API & excipients)? start->thermostability radiation_stability Are the components stable to gamma irradiation? thermostability->radiation_stability No autoclave Consider Autoclaving (Terminal Sterilization) thermostability->autoclave Yes particle_size Is the mean particle size < 100 nm with a narrow PDI? filtration Consider Sterile Filtration (Aseptic Processing) particle_size->filtration Yes reformulate2 Reformulate for smaller size or use Aseptic Processing particle_size->reformulate2 No radiation_stability->particle_size No gamma Consider Gamma Irradiation (Terminal Sterilization) radiation_stability->gamma Yes autoclave->particle_size gamma->particle_size reformulate Reformulate or use Aseptic Processing

Caption: Decision tree for selecting a suitable sterilization method.

Experimental Workflow for Autoclaving with Troubleshooting

Autoclaving_Workflow start Start: Pre-sterilization Characterization autoclave Perform Autoclave Cycle (e.g., 121°C, 15 min) start->autoclave post_char Post-sterilization Characterization autoclave->post_char compare Compare Pre & Post Sterilization Data post_char->compare pass Sterilization Successful: Proceed with Formulation compare->pass Acceptable fail Unacceptable Changes (Size, PDI, Drug Loss) compare->fail Unacceptable troubleshoot Troubleshoot: - Optimize cycle - Add/change stabilizer - Consider other methods fail->troubleshoot troubleshoot->start Re-evaluate

Caption: Workflow for autoclaving with integrated troubleshooting.

References

Technical Support Center: Resolving Matrix Effects in the Mass Spectrometric Analysis of Trilaurin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the mass spectrometric analysis of trilaurin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantitative analysis.[2][3] In complex matrices like vegetable oils or biological samples, various endogenous components can interfere with the ionization of this compound in the mass spectrometer's ion source.[4]

Q2: What are the common sources of matrix effects when analyzing this compound?

A2: The primary sources of matrix effects in this compound analysis depend on the sample matrix. In vegetable oils, other triglycerides, free fatty acids, phospholipids (B1166683), and sterols can be major contributors. In biological samples like plasma or serum, phospholipids are a well-known cause of ion suppression.[5] Other potential interferences include salts from buffers, detergents used during sample preparation, and other lipids.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[4] In this technique, a constant flow of a this compound standard solution is introduced into the liquid chromatography (LC) eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any deviation in the stable this compound signal indicates a region of ion suppression or enhancement. Quantitatively, matrix effects can be evaluated by comparing the response of this compound in a neat solvent to its response in a post-extraction spiked matrix sample.[4][6]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of this compound?

A4: The use of a stable isotope-labeled internal standard is highly recommended for the accurate quantification of this compound by LC-MS.[7] A suitable SIL-IS will co-elute with this compound and experience similar matrix effects, thus providing a reliable means of correction.[8] If a specific SIL-IS for this compound is unavailable or cost-prohibitive, a structural analog, particularly a triglyceride with odd-numbered fatty acid chains (e.g., trinonadecanoin, C19:0), can be a good alternative to avoid potential overlap with endogenous even-numbered triglycerides.[9]

Troubleshooting Guides

Problem: Low and inconsistent signal intensity for this compound.

This is a classic symptom of ion suppression. Follow these steps to troubleshoot the issue:

Troubleshooting Step Action Expected Outcome
1. Evaluate Sample Preparation Implement a more rigorous sample cleanup method.Removal of interfering matrix components, leading to improved signal intensity and reproducibility.
* Liquid-Liquid Extraction (LLE): Use a non-polar solvent like hexane (B92381) to extract this compound while leaving more polar interferences in the aqueous phase.
* Solid-Phase Extraction (SPE): Employ a normal-phase SPE cartridge to retain polar interferences while allowing this compound to elute. Alternatively, specific phospholipid removal cartridges can be used for biological samples.[10]
2. Optimize Chromatography Modify the LC method to separate this compound from the interfering matrix components.Improved chromatographic resolution, moving the this compound peak away from regions of ion suppression.
* Gradient Modification: Adjust the mobile phase gradient to enhance the separation of this compound from co-eluting species.
* Column Chemistry: Consider a different stationary phase. For triglycerides, C18 or C8 reversed-phase columns are common.[10][11]
3. Dilute the Sample Dilute the sample extract before injection.Reduction in the concentration of matrix components, thereby lessening their impact on this compound ionization. This is only viable if the this compound concentration remains above the limit of quantification.
4. Check Instrument Parameters Optimize the mass spectrometer's source parameters.Enhanced ionization efficiency for this compound.
* Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for non-polar compounds like triglycerides.[11]
* Source Temperature and Gas Flows: Systematically adjust these parameters to maximize the this compound signal.

Quantitative Data Summary

The following tables provide representative data on the impact of different sample preparation techniques on the recovery and matrix effect for triglyceride analysis. Note that these are generalized values, and actual results may vary depending on the specific matrix and experimental conditions.

Table 1: Comparison of Sample Preparation Techniques for Triglyceride Analysis

Sample Preparation Method Typical Analyte Recovery (%) Matrix Effect (Ion Suppression, %) Key Advantages Key Disadvantages
Protein Precipitation (PPT) 85-10540-70Simple and fastInefficient removal of phospholipids and other interferences
Liquid-Liquid Extraction (LLE) 70-9520-40More effective at removing phospholipids than PPTCan be labor-intensive and require larger solvent volumes
Solid-Phase Extraction (SPE) 80-11010-30Highly selective and provides cleaner extractsCan be more expensive and require method development

Data synthesized from general principles of bioanalytical method validation.

Table 2: Matrix Effect in Different Vegetable Oil Matrices (Hypothetical Data)

Vegetable Oil Matrix This compound Recovery (%) Matrix Factor (MF)* Interpretation
Olive Oil 950.85Minor Ion Suppression
Soybean Oil 920.78Moderate Ion Suppression
Coconut Oil 980.95Minimal Matrix Effect
Palm Oil 890.72Significant Ion Suppression

*Matrix Factor (MF) = (Peak area in matrix) / (Peak area in neat solvent). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[4]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression Zones

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 1 µg/mL in isopropanol)

  • Blank matrix extract (prepared using the intended sample preparation method)

Methodology:

  • Set up the LC system with the analytical column and mobile phases to be used for the this compound analysis.

  • Connect the outlet of the LC column to one inlet of the tee-union.

  • Connect the syringe pump containing the this compound standard solution to the second inlet of the tee-union.

  • Connect the outlet of the tee-union to the mass spectrometer's ion source.

  • Begin the flow of the LC mobile phase and start the infusion of the this compound standard solution from the syringe pump at a low flow rate (e.g., 10 µL/min).

  • Monitor the this compound signal in the mass spectrometer. Once a stable baseline is achieved, inject the blank matrix extract.

  • Acquire data for the entire chromatographic run. A dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.

Protocol 2: Sample Preparation of Vegetable Oil for this compound Analysis using SPE

Objective: To extract and clean up this compound from a vegetable oil matrix to minimize matrix effects.

Materials:

  • Vegetable oil sample

  • Hexane

  • Isopropanol

  • Normal-phase SPE cartridge (e.g., silica-based)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Methodology:

  • Sample Dilution: Dissolve 100 mg of the vegetable oil sample in 1 mL of hexane.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of hexane through it.

  • Sample Loading: Load the diluted oil sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of hexane to elute the non-polar triglycerides, including this compound. More polar interfering compounds will be retained on the silica (B1680970) sorbent.

  • Eluate Collection: Collect the eluate containing this compound.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in an appropriate volume of the initial mobile phase (e.g., 1 mL of isopropanol) for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample Vegetable Oil Sample dilution Dilution in Hexane sample->dilution spe Solid-Phase Extraction (SPE) dilution->spe evaporation Evaporation & Reconstitution spe->evaporation lc LC Separation evaporation->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Inconsistent this compound Signal check_me Assess Matrix Effect (Post-column infusion) start->check_me me_present Matrix Effect Confirmed check_me->me_present no_me No Significant ME check_me->no_me No optimize_prep Optimize Sample Prep (SPE, LLE) me_present->optimize_prep optimize_chrom Optimize Chromatography me_present->optimize_chrom use_is Use Appropriate IS (e.g., SIL-IS) me_present->use_is reassess Re-evaluate Signal optimize_prep->reassess optimize_chrom->reassess use_is->reassess resolved Issue Resolved reassess->resolved

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Enhancing Long-Term Stability of Trilaurin Solid Lipid Nanoparticles (SLNs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the formulation and storage of Trilaurin-based Solid Lipid Nanoparticles (SLNs), with a focus on enhancing their long-term stability.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers to specific issues you may encounter during your experiments with this compound SLNs.

Formulation and Particle Size Stability

Question: My this compound SLNs show a significant increase in particle size and polydispersity index (PDI) upon storage. What is the likely cause and how can I prevent it?

Answer: An increase in particle size and PDI is a common indicator of colloidal instability, often due to particle aggregation. For this compound SLNs, this can be attributed to several factors:

  • Insufficient Surface Stabilization: The concentration or type of surfactant may not be adequate to provide a sufficient steric or electrostatic barrier to prevent the nanoparticles from aggregating.

  • Polymorphic Transitions: this compound can exist in different crystalline forms (polymorphs). Over time, it can transition from a less stable, amorphous state (α-form) to a more stable, crystalline state (β-form).[1][2] This change in the lipid core's structure can alter the particle shape and surface properties, leading to aggregation.[2]

  • Storage Temperature: Storing the SLN dispersion at temperatures that facilitate lipid mobility can accelerate polymorphic transitions and subsequent aggregation.

Troubleshooting Strategies:

  • Optimize Surfactant Concentration: The choice and concentration of surfactants are critical for stabilizing this compound SLNs. A combination of surfactants, such as lecithin (B1663433) and a non-ionic surfactant like Polysorbate 80 (Tween 80), can provide both electrostatic and steric stabilization.[3] It is crucial to determine the optimal lipid-to-surfactant ratio.

  • Incorporate Co-Surfactants: The addition of co-surfactants can improve the stability of the surfactant layer at the oil-water interface, further preventing aggregation.[4][5]

  • Control Storage Temperature: Storing this compound SLN dispersions at refrigerated temperatures (e.g., 4°C) can slow down the kinetics of polymorphic transitions and reduce the tendency for aggregation.[6]

  • Lyophilization: Freeze-drying the SLN dispersion into a powder form is a highly effective method for enhancing long-term stability.[3][7][8] The use of cryoprotectants is essential during this process to prevent particle aggregation upon reconstitution.

Drug Expulsion and Encapsulation Efficiency

Question: I'm observing a decrease in the encapsulation efficiency of my drug in this compound SLNs over time. What causes this drug leakage?

Answer: Drug expulsion from SLNs is a significant stability challenge, primarily linked to the polymorphic behavior of the lipid matrix.[9] When this compound recrystallizes from the metastable α-form to the more ordered and stable β-form during storage, the drug molecules can be squeezed out of the more perfect crystal lattice.[10][11] This leads to a reduction in the amount of encapsulated drug over time.

Strategies to Minimize Drug Expulsion:

  • Inhibit Polymorphic Transitions: The key to preventing drug expulsion is to slow down or inhibit the polymorphic transition of the this compound core. This can be achieved by:

    • Lipid Blending: Incorporating a liquid lipid (oil) into the solid this compound matrix to create Nanostructured Lipid Carriers (NLCs). The less-ordered structure of NLCs provides more space to accommodate the drug and reduces the driving force for recrystallization.

    • Surfactant Selection: Certain surfactants can influence the crystallization behavior of the lipid. For instance, saturated phospholipids (B1166683) have been shown to slow down the polymorphic transitions in triglyceride nanoparticles.[1]

  • Optimize Drug Loading: High drug loading can disrupt the lipid crystal lattice, creating imperfections that may facilitate drug expulsion. It is important to determine the optimal drug-to-lipid ratio to ensure high encapsulation efficiency without compromising stability.

  • Lyophilization: As with particle aggregation, lyophilization can effectively prevent drug expulsion by immobilizing the drug and lipid molecules in a solid matrix, thus hindering lipid recrystallization and drug migration.

Lyophilization and Reconstitution Issues

Question: After freeze-drying my this compound SLNs, I'm unable to reconstitute them to their original particle size. What am I doing wrong?

Answer: The process of freezing and drying can induce significant stress on the nanoparticles, leading to irreversible aggregation if not performed correctly. The formation of ice crystals during freezing can physically damage the SLNs, and the removal of water during drying can lead to particle fusion.

Solutions for Successful Lyophilization:

  • Use of Cryoprotectants: The addition of cryoprotectants to the SLN dispersion before freeze-drying is crucial. These agents form a protective glassy matrix around the nanoparticles, preventing their aggregation during freezing and facilitating their redispersion upon reconstitution.[3][7][8][12][13]

  • Optimal Cryoprotectant Concentration: The concentration of the cryoprotectant is a critical parameter. Insufficient amounts may not provide adequate protection, while excessive amounts can also be detrimental.

  • Screening of Cryoprotectants: Different cryoprotectants exhibit varying degrees of effectiveness. Sugars like trehalose (B1683222) and sucrose (B13894) have been shown to be particularly effective for protecting this compound SLNs during lyophilization.[3][7][8]

Quantitative Stability Data

The following tables summarize the impact of formulation and process variables on the stability of this compound SLNs.

Table 1: Effect of Cryoprotectants on the Particle Size of Reconstituted this compound SLNs

CryoprotectantConcentration (%)Mean Particle Size (nm) of Original DispersionMean Particle Size (nm) after Reconstitution
None0164~1000
Trehalose12.5164No significant increase
Sucrose12.5164No significant increase
Glucose12.5164Physically stable for 24 hours
Fructose12.5164Physically stable for 24 hours
Glycerol12.5164Physically stable for 24 hours

Data adapted from a study on the freeze-drying of this compound SLNs.[3][7][8]

Table 2: General Stability Profile of SLNs under Different Storage Conditions

Storage ConditionParameterObservation
25°C / 60% RHParticle SizeSignificant increase over time
Encapsulation EfficiencyDecrease over time (drug expulsion)
Zeta PotentialDecrease over time
4°CParticle SizeMinimal change over time
Encapsulation EfficiencyMinimal decrease over time
Zeta PotentialRemained stable
40°C / 75% RHParticle SizeRapid and significant increase
Encapsulation EfficiencyRapid decrease
Zeta PotentialRapid decrease

This table represents a general trend observed for SLNs and highlights the importance of refrigerated storage for aqueous dispersions.[6]

Experimental Protocols

Preparation of this compound SLNs by High-Shear Homogenization and Ultrasonication

This protocol describes a common method for producing this compound SLNs.

Materials:

  • This compound (Solid Lipid)

  • Lecithin (Surfactant)

  • Polysorbate 80 (Tween 80) (Co-surfactant)

  • Drug (lipophilic)

  • Purified Water

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound at a temperature approximately 5-10°C above its melting point (this compound melting point: ~46°C).

    • Dissolve the drug and lecithin in the molten this compound with continuous stirring.

  • Preparation of the Aqueous Phase:

    • Dissolve Polysorbate 80 in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a magnetic stirrer to form a coarse oil-in-water emulsion.

  • High-Shear Homogenization:

    • Subject the pre-emulsion to high-shear homogenization at a specified speed (e.g., 10,000 - 20,000 rpm) for a defined period (e.g., 5-10 minutes) to reduce the droplet size.

  • Ultrasonication:

    • Further reduce the particle size by subjecting the nanoemulsion to ultrasonication using a probe sonicator. The sonication parameters (amplitude and time) should be optimized.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath to allow the this compound droplets to solidify and form SLNs.

  • Purification (Optional):

    • The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug using methods like dialysis or centrifugation.

Characterization of this compound SLNs

a) Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Electrophoretic Light Scattering (ELS) is used to determine the zeta potential.

  • Procedure:

    • Dilute the SLN dispersion with purified water to an appropriate concentration.

    • Perform the measurements using a Zetasizer instrument at a constant temperature (e.g., 25°C).

    • Record the Z-average particle size, PDI, and zeta potential.

b) Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Principle: The amount of encapsulated drug is determined by separating the SLNs from the aqueous phase containing the free drug.

  • Procedure:

    • Centrifuge the SLN dispersion at high speed to pellet the nanoparticles.

    • Carefully collect the supernatant containing the unencapsulated drug.

    • Quantify the amount of drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid] x 100

Visualizations

Logical Workflow for Troubleshooting this compound SLN Instability

G cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Solution Strategies problem Increased Particle Size / PDI Drug Expulsion cause1 Insufficient Stabilization problem->cause1 cause2 Polymorphic Transition (α to β form) problem->cause2 cause3 Inappropriate Storage problem->cause3 solution1 Optimize Surfactant/ Co-surfactant cause1->solution1 solution2 Formulate as NLC (Blend with liquid lipid) cause2->solution2 solution3 Control Storage Temperature (e.g., 4°C) cause2->solution3 solution4 Lyophilization with Cryoprotectants cause2->solution4 cause3->solution3 cause3->solution4

Caption: Troubleshooting workflow for this compound SLN instability.

Experimental Workflow for Formulation and Stability Testing of this compound SLNs

G cluster_formulation Formulation cluster_characterization Initial Characterization cluster_stability Stability Study A Lipid & Aqueous Phase Preparation B High-Shear Homogenization A->B C Ultrasonication B->C D Cooling & SLN Formation C->D E Particle Size & PDI (DLS) D->E F Zeta Potential (ELS) D->F G Encapsulation Efficiency (EE%) D->G H Storage at Different Conditions (t=0, 1, 3 months) G->H I Re-characterization (Size, PDI, Zeta, EE) H->I

Caption: Experimental workflow for this compound SLN formulation and stability assessment.

References

Technical Support Center: Optimizing Drug Solubility in Trilaurin Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving drugs in a Trilaurin matrix.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in drug formulations?

This compound is a triglyceride, specifically the triester of glycerol (B35011) and lauric acid. It is a stable, biocompatible, and biodegradable lipid. In pharmaceutical formulations, it is often used as a lipid matrix for the encapsulation and delivery of poorly water-soluble drugs. Its lipid nature can enhance the oral bioavailability of such drugs by facilitating their absorption through the lymphatic system.

2. What are the main challenges in dissolving drugs in a this compound matrix?

The primary challenge is the often-limited solubility of drugs, particularly those that are highly crystalline or have polar functional groups, in the non-polar this compound matrix. This can lead to low drug loading, physical instability of the formulation (e.g., drug crystallization), and consequently, poor bioavailability.

3. How can I improve the solubility of my drug in this compound?

Several strategies can be employed to enhance drug solubility in a this compound matrix:

  • Use of Co-solvents: Incorporating a co-solvent that is miscible with this compound and has a higher solubilizing capacity for the drug can significantly increase drug loading.[1][2]

  • Addition of Surfactants: Surfactants can improve drug solubility by reducing the interfacial tension and forming micelles, which can encapsulate the drug molecules.[3][4]

  • Temperature Elevation: Gently heating the this compound matrix can increase the solubility of many drugs. However, the thermal stability of the drug and the potential for precipitation upon cooling must be carefully evaluated.

  • Particle Size Reduction of the Drug: Micronization or nanonization of the drug can increase its surface area, leading to a faster dissolution rate in the lipid matrix.

4. What is the Lipid Formulation Classification System (LFCS) and how does it relate to this compound-based formulations?

The LFCS categorizes lipid-based formulations into four types based on their composition and behavior upon dispersion in aqueous media.[5] A simple formulation of a drug in this compound would be a Type I formulation. The addition of surfactants and co-solvents would shift the formulation to Type II, III, or IV, which have self-emulsifying properties that can further enhance drug absorption.[5]

Troubleshooting Guides

Issue 1: Low Drug Loading in the this compound Matrix

Possible Causes:

  • Poor intrinsic solubility of the drug in this compound.

  • The drug is in a highly stable crystalline form.

  • Insufficient mixing or heating during formulation.

Troubleshooting Steps:

  • Solubility Screening: Systematically screen the solubility of the drug in various co-solvents and surfactants that are compatible with this compound.[6][7]

  • Co-solvent Addition: Introduce a co-solvent such as ethanol, propylene (B89431) glycol, or PEG 400 to the this compound matrix.[1][2] Start with a low percentage (e.g., 5-10% w/w) and gradually increase it while monitoring for any phase separation.

  • Surfactant Selection: Incorporate a surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) value. For oil-based systems, surfactants with lower HLB values are often a good starting point.[5]

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to investigate the thermal behavior of the drug and its mixture with this compound. This can help identify the optimal temperature for solubilization without causing drug degradation.

  • Amorphous Solid Dispersion: Consider preparing an amorphous solid dispersion of the drug with a suitable polymer before incorporating it into the this compound matrix. Amorphous forms of drugs generally exhibit higher solubility.

Issue 2: Drug Precipitation or Crystallization During Storage

Possible Causes:

  • The formulation is supersaturated.

  • Temperature fluctuations during storage.

  • Incompatibility between the drug and excipients.

Troubleshooting Steps:

  • Equilibrium Solubility Determination: Ensure that the drug concentration is below its equilibrium solubility in the final formulation at the intended storage temperature.

  • Physical Stability Studies: Store the formulation under different temperature and humidity conditions (e.g., as per ICH guidelines) and visually inspect for any signs of crystallization over time. Polarized light microscopy is a useful technique for detecting crystallinity.

  • Excipient Compatibility: Conduct compatibility studies between the drug and all excipients using techniques like DSC to check for any interactions that might promote crystallization.

  • Incorporate Crystallization Inhibitors: Certain polymers can act as crystallization inhibitors. Explore the addition of a small percentage of a suitable polymer to the formulation.

Data Presentation

Table 1: Solubility of Ibuprofen in Various Triglycerides at 25°C

TriglycerideFatty Acid Chain LengthSaturationIbuprofen Solubility (wt%)
TricaprylinC8Saturated8.5
TrioleinC18Unsaturated4.0

Data adapted from a study on the solubility of pharmaceutical ingredients in triglycerides.[8] This table illustrates that both the chain length and saturation of the fatty acid components of the triglyceride can influence drug solubility.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a drug in a lipid vehicle.[9]

Materials:

  • Drug substance (powder)

  • This compound

  • Co-solvents and/or surfactants (if applicable)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical method for drug quantification (e.g., HPLC)

Procedure:

  • Add an excess amount of the drug to a known volume or weight of the this compound matrix in a glass vial. The presence of undissolved drug is essential to ensure saturation.

  • Seal the vials tightly to prevent any solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[10][11]

  • After shaking, centrifuge the vials at a high speed to separate the undissolved drug from the saturated solution.[10]

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent and quantify the drug concentration using a validated analytical method like HPLC.[12]

Protocol 2: Assessment of Drug-Trilaurin Miscibility using Differential Scanning Calorimetry (DSC)

DSC can be used to determine the solubility of a drug in a solid lipid like this compound by observing the melting point depression of the lipid.

Materials:

  • Drug substance

  • This compound

  • DSC instrument

  • Hermetically sealed aluminum pans

Procedure:

  • Accurately weigh different physical mixtures of the drug and this compound (e.g., 1%, 5%, 10%, 20% w/w drug) into DSC pans.

  • Seal the pans hermetically. An empty sealed pan should be used as a reference.

  • Place the sample and reference pans in the DSC instrument.

  • Heat the samples at a controlled rate (e.g., 10°C/min) over a temperature range that covers the melting points of both the drug and this compound.[13]

  • Record the heat flow as a function of temperature to obtain a thermogram.

  • Analyze the thermograms for the disappearance of the drug's melting endotherm. The concentration at which the drug's melting peak disappears indicates the solubility of the drug in the molten this compound.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Stability & Performance A Define Target Drug Profile B Solubility Screening in this compound & Excipients A->B C Select Promising Co-solvents & Surfactants B->C D Prepare Ternary Phase Diagrams (if applicable) C->D E Formulation Optimization (e.g., DoE) D->E F Characterize Formulations (e.g., Particle Size, Drug Load) E->F G Physical & Chemical Stability Studies F->G H In Vitro Dissolution/Dispersion Testing G->H I Select Lead Formulation for In Vivo Studies H->I

Caption: A typical experimental workflow for developing a this compound-based drug formulation.

Troubleshooting_Decision_Tree Start Issue: Low Drug Solubility in this compound Q1 Is the drug crystalline? Start->Q1 A1_yes Consider Amorphous Solid Dispersion or Particle Size Reduction Q1->A1_yes Yes Q2 Have co-solvents been evaluated? Q1->Q2 No A1_yes->Q2 A2_yes Optimize co-solvent type and concentration Q2->A2_yes Yes A2_no Screen a panel of pharmaceutically acceptable co-solvents Q2->A2_no No Q3 Have surfactants been evaluated? A2_yes->Q3 A2_no->Q3 A3_yes Optimize surfactant type (HLB) and concentration Q3->A3_yes Yes A3_no Screen a panel of surfactants Q3->A3_no No End Re-evaluate formulation based on optimized parameters A3_yes->End A3_no->End

Caption: A decision tree for troubleshooting low drug solubility in a this compound matrix.

References

Minimizing batch-to-batch variability in Trilaurin nanoparticle production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in Trilaurin solid lipid nanoparticle (SLN) production.

Frequently Asked Questions (FAQs)

Q1: What are the Critical Quality Attributes (CQAs) for this compound nanoparticles?

A1: CQAs are the physical, chemical, and biological characteristics that should be within an appropriate limit to ensure the desired product quality. For this compound SLNs, the primary CQAs include particle size, polydispersity index (PDI), zeta potential, entrapment efficiency (EE), and drug loading capacity (LC).[1][2][3] Consistent monitoring of these attributes is essential for ensuring batch-to-batch reproducibility and therapeutic efficacy.[4][5]

Q2: How do formulation components affect the final nanoparticle properties?

A2: The selection of lipids and surfactants is critical and significantly influences the physicochemical properties of the nanoparticles.[6][7]

  • This compound (Lipid) Concentration: Higher lipid concentrations can lead to larger particles.[8][9]

  • Surfactant/Emulsifier Concentration: Increasing the surfactant concentration generally results in smaller particle sizes but must be optimized to avoid toxicity.[7]

  • Drug Properties: The solubility of the active pharmaceutical ingredient (API) in the molten this compound is crucial for achieving high entrapment efficiency.[7]

Q3: What production method is most suitable for scalable and reproducible this compound SLN production?

A3: High-Pressure Homogenization (HPH) is a reliable and widely used method for producing SLNs, offering advantages for large-scale production and improved product stability without the use of organic solvents.[6][10] Both hot and cold HPH techniques can be used, with the cold method being particularly suitable for thermolabile drugs.[11][12]

Q4: What causes particle growth and aggregation during storage?

A4: Instability during storage can be caused by several factors. One common issue is the polymorphic transition of the lipid matrix over time, which can lead to the expulsion of the encapsulated drug and changes in particle structure.[13] Insufficient surface stabilization, indicated by a low zeta potential (close to 0 mV), can also lead to particle aggregation.[14]

Q5: How can I improve the entrapment efficiency of a lipophilic drug in this compound SLNs?

A5: To improve entrapment efficiency (EE), ensure the drug is fully dissolved in the molten this compound before the homogenization step. The miscibility of the drug in the lipid is a key factor.[7] Optimizing the lipid concentration and the overall formulation can also enhance EE. The cooling rate post-homogenization can influence the lipid crystallization and how the drug is incorporated, thereby affecting the final EE.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound nanoparticle production.

Problem 1: The average particle size is consistently too large.

Possible CauseRecommended Solution
High Lipid Concentration Decrease the concentration of this compound in the formulation. Studies have shown that particle size can vary with lipid concentration.[8][9]
Insufficient Surfactant Increase the surfactant concentration to provide better stabilization of the lipid droplets during homogenization.[7]
Inadequate Homogenization Pressure Increase the pressure during high-pressure homogenization. Typically, 3-5 cycles at 500-1500 bar are necessary for optimal size reduction.[10]
High Viscosity of Lipid Phase Ensure the homogenization temperature is sufficiently above the melting point of this compound (approx. 45°C) to reduce the viscosity of the lipid phase, allowing for the formation of smaller particles.[7][15]

Problem 2: The Polydispersity Index (PDI) is too high (e.g., > 0.3), indicating a wide particle size distribution.

Possible CauseRecommended Solution
Inefficient Homogenization Increase the number of homogenization cycles to ensure a more uniform particle population.[10][11]
Particle Aggregation Verify that the surfactant concentration is optimal. Measure the zeta potential; a value further from 0 mV (e.g., > |20| mV) suggests better colloidal stability.
Sub-optimal Formulation Re-evaluate the lipid-to-surfactant ratio. A poorly stabilized pre-emulsion can drastically reduce the quality of the final product.[15]
Issues with Raw Materials Ensure the purity of this compound and surfactants. Impurities can interfere with nanoparticle formation and stability.

Problem 3: Significant batch-to-batch variability in particle size and PDI.

Possible CauseRecommended Solution
Inconsistent Process Parameters Strictly control and monitor all process parameters, including homogenization pressure, temperature, number of cycles, and cooling rate.[16][17]
Variability in Raw Materials Source high-purity ingredients from a reliable supplier. Consider performing quality control on incoming raw materials, as impurities can affect nanoparticle growth.
Manual Processing Steps Automate critical steps where possible. For instance, use a controlled pump for adding phases rather than manual pouring to ensure consistent mixing.
Instrument Fluctuation Regularly calibrate and maintain equipment, especially the high-pressure homogenizer, to ensure consistent performance.

Problem 4: Low Entrapment Efficiency (EE) or significant drug expulsion during storage.

Possible CauseRecommended Solution
Poor Drug Solubility in Lipid Confirm the solubility of your drug in molten this compound. If solubility is low, the drug may be expelled upon lipid recrystallization.[7]
Lipid Polymorphism Rapid cooling of the nanoemulsion can lead to less stable lipid crystal structures, causing drug expulsion over time.[6] Optimize the cooling process to promote a more stable crystal lattice that can accommodate the drug.
Drug Located at Particle Surface A "burst release" often indicates that a significant portion of the drug is adsorbed on the nanoparticle surface.[11] Consider modifying the formulation or production method to favor drug incorporation into the lipid core.

Data Summary Tables

Table 1: Impact of Key Parameters on Nanoparticle Attributes

ParameterEffect on Particle SizeEffect on PDIEffect on Entrapment Efficiency
↑ Lipid Concentration Increase[9]May IncreaseMay Increase (up to a point)
↑ Surfactant Concentration Decrease[7]DecreaseMay Decrease if drug partitions to surfactant micelles
↑ Homogenization Pressure Decrease[6]DecreaseGenerally Increases
↑ Homogenization Cycles Decrease[10]DecreaseGenerally Increases
↑ Homogenization Temperature Decrease (due to lower viscosity)[15]DecreaseDependent on drug stability

Table 2: Standard Quality Control Characterization Techniques

TechniqueParameter MeasuredPurpose
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Particle Size), Polydispersity Index (PDI)[18][19]Primary quality control for batch-to-batch consistency.
Electrophoretic Light Scattering (ELS) Zeta Potential[4][18]Assesses surface charge and predicts long-term colloidal stability.
Transmission/Scanning Electron Microscopy (TEM/SEM) Morphology, Shape, Size[12][18]Visual confirmation of nanoparticle characteristics and aggregation state.
Differential Scanning Calorimetry (DSC) Melting Point, Crystallinity[8]Investigates the physical state of the lipid and potential drug-lipid interactions.
Chromatography (e.g., HPLC) Drug Concentration[12]Used to determine Entrapment Efficiency and Loading Capacity.

Experimental Protocols

Protocol 1: Preparation of this compound SLNs by Hot High-Pressure Homogenization

  • Preparation of Lipid Phase: Melt the this compound by heating it to 5-10°C above its melting point (~45°C). If applicable, dissolve the lipophilic drug in the molten lipid with continuous stirring to ensure a homogenous mixture.[12]

  • Preparation of Aqueous Phase: Dissolve the chosen surfactant (e.g., Poloxamer 188, Tween 80) in purified water and heat it to the same temperature as the lipid phase.[12]

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer) for 5-10 minutes to form a coarse oil-in-water emulsion.[10][15]

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to the high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar). The temperature must be maintained above this compound's melting point throughout this process.[10]

  • Cooling and Solidification: Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring. This allows the liquid lipid droplets to recrystallize and form solid nanoparticles.[13]

Protocol 2: Determination of Particle Size, PDI, and Zeta Potential

  • Sample Preparation: Dilute the final SLN dispersion with purified water to an appropriate concentration to prevent multiple scattering effects.[12]

  • Instrument Setup: Equilibrate the DLS/ELS instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • For Particle Size and PDI , use Dynamic Light Scattering (DLS). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The Z-average size and PDI value are calculated from the correlation function.[19]

    • For Zeta Potential , use Electrophoretic Light Scattering (ELS). The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.[4]

  • Data Analysis: Perform measurements in triplicate for each batch and report the mean and standard deviation.

Protocol 3: Determination of Entrapment Efficiency (EE%)

  • Separation of Free Drug: Separate the unencapsulated drug from the SLNs. A common method is ultra-centrifugation. Centrifuge the SLN dispersion at high speed, causing the nanoparticles to form a pellet, leaving the free drug in the supernatant.

  • Quantification of Free Drug: Carefully collect the supernatant and quantify the amount of free drug (W_free) using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[12]

  • Calculation: Calculate the EE% using the following formula:

    • EE% = [(W_total - W_free) / W_total] * 100

    • Where W_total is the total amount of drug initially added to the formulation.

Visualizations

Workflow_Hot_HPH cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_qc Quality Control prep_lipid Melt this compound (& Drug) pre_emulsion High-Shear Mixing (Pre-emulsion) prep_lipid->pre_emulsion prep_aq Heat Aqueous Phase (& Surfactant) prep_aq->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling & Recrystallization hph->cooling final_sln This compound SLN Dispersion cooling->final_sln qc_check Characterization (Size, PDI, ZP, EE%) final_sln->qc_check

Fig 1. Experimental workflow for Hot High-Pressure Homogenization.

Troubleshooting_PDI cluster_causes Potential Causes cluster_solutions Corrective Actions problem High PDI (>0.3) (Inconsistent Particle Size) cause1 Insufficient Homogenization problem->cause1 cause2 Particle Aggregation problem->cause2 cause3 Poor Pre-emulsion Quality problem->cause3 sol1 Increase HPH Cycles / Pressure cause1->sol1 sol2 Increase Surfactant Conc. Verify Zeta Potential cause2->sol2 sol3 Optimize High-Shear Mixing Time / Speed cause3->sol3

Fig 2. Troubleshooting logic for addressing high Polydispersity Index (PDI).

Parameters_Influence cluster_inputs Input Parameters cluster_formulation Formulation cluster_process Process cluster_outputs Critical Quality Attributes lipid Lipid Conc. size Particle Size lipid->size ee Entrapment Efficiency lipid->ee surf Surfactant Conc. surf->size pdi PDI surf->pdi stability Stability (Zeta Potential) surf->stability pressure HPH Pressure pressure->size pressure->pdi temp Temperature temp->size cycles HPH Cycles cycles->size cycles->pdi

Fig 3. Influence of key parameters on final nanoparticle attributes.

References

Technical Support Center: Deconvolution of Complex Chromatograms Containing Trilaurin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the deconvolution of complex chromatograms of Trilaurin and its metabolites.

Troubleshooting Guides

Chromatographic analysis of lipids like this compound and its metabolites can present several challenges, from sample preparation to data analysis. The following table outlines common problems, their potential causes, and recommended solutions to help you troubleshoot your experiments effectively.

Problem Potential Cause(s) Solution(s)
Peak Tailing - Active sites on the column interacting with polar analytes.- Column overload.- Dead volume in the HPLC system (e.g., bad fittings).- Mobile phase pH is inappropriate for the analyte.[1]- Use a column with end-capping or a different stationary phase.- Reduce the sample concentration or injection volume.- Check and remake all fittings.- Adjust the mobile phase pH to ensure uniform ionization of the analytes.[1]
Peak Fronting - Column overload.- Sample solvent is stronger than the mobile phase.- Channeling in the column bed.- Dilute the sample.- Dissolve the sample in the initial mobile phase.[2]- Replace the column.[3]
Split Peaks or Shoulders - Co-elution of two or more compounds.[4][5]- Partially blocked column frit.- Column aging or degradation.- Optimize the chromatographic method (e.g., change mobile phase composition, gradient slope, or temperature) to improve resolution.[4]- Use a diode array detector (DAD) to check for peak purity.[4][5]- Backflush the column or replace the frit.[2]- Replace the column.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column equilibration is insufficient.- Air bubbles in the pump or detector.- Prepare fresh mobile phase accurately and degas it properly.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the mobile phase before each run.- Purge the pump and detector to remove air bubbles.
Poor Resolution/Co-elution - Inadequate separation power of the column.- Suboptimal mobile phase composition.- Gradient profile is not optimized.- Use a longer column, a column with a smaller particle size, or a different stationary phase chemistry.[1]- Adjust the mobile phase composition to alter selectivity.[4]- Optimize the gradient slope and time to better separate the compounds of interest.
Low Signal Intensity - Sample concentration is too low.- Poor ionization efficiency in the mass spectrometer.- Ion suppression from matrix components.- Concentrate the sample or inject a larger volume.- Optimize mass spectrometer source parameters (e.g., temperature, gas flows, voltages).- Improve sample cleanup to remove interfering matrix components.[6]
Baseline Noise or Drift - Contaminated mobile phase or HPLC system.- Detector lamp is failing (for UV detectors).- Incomplete mobile phase mixing.- Use high-purity solvents and flush the system.[2]- Replace the detector lamp.- Ensure proper mixing of the mobile phase components.

Frequently Asked Questions (FAQs)

1. What are the common metabolites of this compound I should expect to see in my chromatogram?

This compound is a triglyceride composed of a glycerol (B35011) backbone and three lauric acid (dodecanoic acid) chains.[7] During metabolism, primarily through the action of lipases, this compound is hydrolyzed sequentially.[4][8] Therefore, you should expect to see the following metabolites:

  • Dilaurin (Diacylglycerol): Glycerol with two lauric acid chains.

  • Monolaurin (Monoacylglycerol): Glycerol with one lauric acid chain.

  • Lauric Acid (Free Fatty Acid): The fatty acid released during hydrolysis.

  • Glycerol: The backbone of the triglyceride.[9]

2. How can I confirm the identity of this compound and its metabolites in my sample?

The most reliable method for identification is high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS).[9][10] By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), you can confirm the identity of each compound.[11] Comparing the fragmentation spectra with known standards or databases provides the highest level of confidence.[1]

3. What is co-elution, and how can I detect it in my chromatogram?

Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping or a single misleading peak.[4][5] You can detect co-elution by:

  • Visual Inspection: Look for asymmetrical peaks, shoulders, or split peaks.[5] A shoulder is a sudden discontinuity, whereas a tail is a gradual decline.[5]

  • Diode Array Detector (DAD): A DAD collects UV spectra across the entire peak. If the spectra are not consistent across the peak, it indicates the presence of multiple components.[4][5]

  • Mass Spectrometry (MS): By examining the mass spectra across the chromatographic peak, you can identify if different ions are present at different points within the peak, which is a strong indicator of co-elution.[5][12]

4. What is deconvolution, and when should I use it?

Deconvolution is a computational process used to separate the signals of co-eluting compounds from a single chromatographic peak.[8][13] It uses algorithms to analyze the subtle differences in the mass spectra across the overlapping peaks to generate a pure mass spectrum for each individual component.[12] You should use deconvolution when you have identified co-elution in your data and optimizing the chromatographic method is not sufficient to achieve complete separation.

5. Which chromatographic method is best for separating this compound and its metabolites?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for separating lipids.[14] Separation is based on the hydrophobicity of the molecules. In the case of this compound and its metabolites, the elution order would typically be this compound (most hydrophobic) eluting last, preceded by dilaurin, monolaurin, and then lauric acid (most polar of the fatty acid-containing molecules). The choice of a specific column (e.g., C18, C8) and the mobile phase gradient (e.g., water/acetonitrile/isopropanol) will need to be optimized for your specific application.[1]

Experimental Protocols

Protocol: Extraction and Analysis of this compound and its Metabolites by LC-MS

This protocol outlines a general procedure for the extraction of lipids from a biological matrix and subsequent analysis by LC-MS.

1. Lipid Extraction (Folch Method) [15]

  • Materials:

  • Procedure:

    • To your sample, add a 2:1 (v/v) mixture of chloroform:methanol. The total solvent volume should be 20 times the sample volume.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the layers.

    • The lower chloroform layer contains the lipids. Carefully collect this layer using a glass pipette.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v).

2. LC-MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution analysis) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 60:40 Water:Acetonitrile with 10 mM Ammonium Formate

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate

    • Gradient: Start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Settings (Example):

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Gas Flows: Optimized for the specific instrument

    • Data Acquisition: Full scan mode (e.g., m/z 100-1200) and data-dependent MS/MS fragmentation.

3. Data Deconvolution

  • Utilize deconvolution software (e.g., integrated into the instrument's software or a third-party application) to process the raw data. The software will identify chromatographic peaks and, in cases of co-elution, attempt to resolve the individual mass spectra of the overlapping components.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction (Folch) sample->extraction reconstitution Reconstitution extraction->reconstitution lc LC Separation (RP-HPLC) reconstitution->lc ms MS Detection (ESI-QTOF) lc->ms deconvolution Chromatogram Deconvolution ms->deconvolution identification Metabolite Identification deconvolution->identification quantification Quantification identification->quantification

Caption: Experimental workflow for this compound analysis.

trilaurin_metabolism This compound This compound (Triglyceride) Dilaurin Dilaurin (Diglyceride) This compound->Dilaurin + H2O LauricAcid1 Lauric Acid This compound->LauricAcid1 Monolaurin Monolaurin (Monoglyceride) Dilaurin->Monolaurin + H2O LauricAcid2 Lauric Acid Dilaurin->LauricAcid2 Glycerol Glycerol Monolaurin->Glycerol + H2O LauricAcid3 Lauric Acid Monolaurin->LauricAcid3 lipase1 Lipase (B570770) lipase1->this compound lipase2 Lipase lipase2->Dilaurin lipase3 Lipase lipase3->Monolaurin

Caption: Metabolic pathway of this compound hydrolysis.

troubleshooting_logic start Problem: Overlapping Peaks q1 Is the peak shape asymmetrical (shoulder or split)? start->q1 a1_yes Likely Co-elution q1->a1_yes Yes a1_no Check for system issues (e.g., column void, bad connection) q1->a1_no No q2 Check Peak Purity (DAD or MS scan) a1_yes->q2 q3 Are multiple components detected? q2->q3 a3_yes Optimize Chromatography q3->a3_yes Yes a3_no Peak is likely pure. Re-evaluate initial problem. q3->a3_no No q4 Did optimization resolve the peaks? a3_yes->q4 a4_yes Problem Solved q4->a4_yes Yes a4_no Use Deconvolution Software q4->a4_no No

References

Best practices for handling and storing high-purity Trilaurin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing high-purity Trilaurin. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is high-purity this compound and what are its common applications in research?

High-purity this compound (also known as glyceryl trilaurate or tridodecanoin) is a triglyceride formed from three lauric acid molecules esterified to a glycerol (B35011) backbone.[1] With a purity level typically exceeding 99%, it serves as a critical component in various research and pharmaceutical applications. Its well-defined chemical structure makes it an ideal standard for analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) for lipid analysis.[2] In drug development, it is used as an excipient in formulations, particularly in lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to enhance the solubility and bioavailability of poorly water-soluble drugs.[3][4]

Q2: What are the ideal storage conditions for high-purity this compound?

To maintain its integrity and prevent degradation, high-purity this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition. The recommended storage temperature is between 2°C to 8°C (refrigerated), with some suppliers suggesting freezing (at or below -10°C) for optimal long-term stability. It should be kept in a tightly sealed, airtight container to protect it from moisture and atmospheric oxygen, which can lead to hydrolysis and oxidation, respectively.[5]

Q3: What personal protective equipment (PPE) should be used when handling this compound?

When handling this compound powder, it is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat.[5] In situations where dust may be generated, a dust mask or respirator should be used to avoid inhalation.[5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5]

Q4: My this compound has changed color from white to yellowish. What could be the cause?

A color change in this compound from white to yellowish can be an indication of degradation, likely due to oxidation.[6] This can be triggered by prolonged exposure to air (oxygen), light, or elevated temperatures.[6] It is advisable to visually inspect the product before use and if a significant color change is observed, its purity should be re-assessed using analytical techniques like HPLC or GC before use in sensitive experiments.[2][7]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of high-purity this compound in experimental settings.

Problem 1: this compound is difficult to dissolve or precipitates out of solution.

  • Possible Cause: this compound has low solubility in many common solvents at room temperature. The choice of solvent and the temperature are critical for successful dissolution. "Solvent shock," the rapid addition of a concentrated stock solution in a good solvent to a poor solvent, can also cause precipitation.[8]

  • Solutions:

    • Solvent Selection: this compound is soluble in organic solvents like chloroform (B151607) and ethyl acetate, and sparingly soluble in ethanol (B145695) and acetone.[1][9] For aqueous-based experiments, a co-solvent system or the use of surfactants may be necessary.

    • Temperature: Gently warming the solvent while dissolving the this compound can significantly improve its solubility. However, avoid excessive heat to prevent degradation.

    • Dissolution Technique: Add the this compound powder gradually to the solvent while stirring continuously. For dilution of a stock solution, add the stock dropwise into the receiving solvent while vortexing to avoid localized high concentrations.[10]

    • Sonication: Using an ultrasonic bath can aid in the dissolution of this compound.[10]

Problem 2: Inconsistent results in experiments using this compound.

  • Possible Cause: This could be due to the degradation of this compound, leading to the presence of impurities such as free lauric acid and mono- or diglycerides. Degradation can be caused by improper storage or handling, such as exposure to moisture, oxygen, or high temperatures.

  • Solutions:

    • Verify Storage Conditions: Ensure that this compound is stored according to the recommended guidelines (cool, dry, and protected from light).

    • Purity Check: If degradation is suspected, verify the purity of the this compound using an appropriate analytical method such as HPLC or GC.[2][7] A shift in the melting point can also be an indicator of impurities.

    • Fresh Preparations: Prepare solutions of this compound fresh for each experiment to minimize the risk of degradation in solution.

Problem 3: Formation of crystals in a this compound-containing formulation.

  • Possible Cause: Crystallization can occur in lipid-based formulations if the concentration of this compound exceeds its solubility in the formulation matrix, especially upon cooling or over time. The rate of cooling can also influence crystal formation.[11]

  • Solutions:

    • Optimize Formulation: Adjust the concentration of this compound or the composition of the formulation to ensure that the this compound remains fully dissolved.

    • Control Cooling Rate: A slower cooling rate can sometimes promote the formation of more stable and desirable crystal structures.[10][11]

    • Use of Co-solvents or Surfactants: The addition of co-solvents or surfactants can improve the solubility of this compound in the formulation and prevent crystallization.[12]

    • Seeding: In some cases, adding a small "seed" crystal of the desired polymorphic form can help control the crystallization process.[10]

Data Presentation

Table 1: Physical and Chemical Properties of High-Purity this compound

PropertyValueReference(s)
CAS Number 538-24-9[1]
Molecular Formula C₃₉H₇₄O₆[1]
Molecular Weight 639.0 g/mol [13]
Appearance White to off-white waxy solid or powder
Melting Point 45–48 °C
Purity >99%

Table 2: Solubility of High-Purity this compound

SolventSolubilityTemperatureReference(s)
Water InsolubleRoom Temperature[1]
Ethanol 1 mg/mLNot Specified[9]
Chloroform SolubleRoom Temperature[1]
Ethyl Acetate Soluble (almost transparent)Not Specified[3][9]
Acetone SolubleNot Specified[5]
Dimethylformamide (DMF) 20 mg/mLNot Specified[9]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution for Gas Chromatography (GC) Analysis

This protocol describes the preparation of a this compound standard solution for use in the calibration of a GC system for lipid analysis.

Materials:

  • High-purity this compound (>99%)

  • Hexane (B92381) (HPLC grade)

  • Volumetric flasks (10 mL, 100 mL)

  • Analytical balance

  • Micropipettes

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of high-purity this compound using an analytical balance.

    • Transfer the weighed this compound to a 10 mL volumetric flask.

    • Add a small amount of hexane to dissolve the this compound.

    • Once dissolved, fill the flask to the mark with hexane.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Working Standard Preparation (e.g., 100 µg/mL):

    • Pipette 10 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with hexane.

    • Cap and mix thoroughly.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol provides a general method for the preparation of this compound-based SLNs.

Materials:

  • High-purity this compound

  • Surfactant (e.g., Poloxamer 188)

  • Purified water

  • Active Pharmaceutical Ingredient (API) - optional

  • High-shear homogenizer

  • Water bath

Procedure:

  • Preparation of Lipid Phase:

    • Weigh the desired amount of this compound and the lipophilic API (if applicable).

    • Heat the mixture in a beaker to 5-10°C above the melting point of this compound (approximately 50-55°C) until a clear, homogenous lipid melt is obtained.[14]

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., 1-2% w/v Poloxamer 188) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase under continuous stirring with a high-shear homogenizer (e.g., at 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the coarse emulsion to high-pressure homogenization at a temperature above the melting point of this compound for several cycles to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid droplets will solidify and form SLNs.

Mandatory Visualization

Trilaurin_Handling_Workflow General Workflow for Handling High-Purity this compound cluster_storage Storage cluster_handling Handling cluster_dissolution Solution Preparation cluster_experiment Experimental Use storage Store at 2-8°C (or -10°C for long-term) in a tightly sealed, airtight container, protected from light and moisture. ppe Wear appropriate PPE: Safety glasses, gloves, lab coat. storage->ppe Retrieve from storage ventilation Work in a well-ventilated area or under a fume hood. ppe->ventilation weigh Accurately weigh this compound. ventilation->weigh dissolve Dissolve in a suitable organic solvent (e.g., chloroform, ethyl acetate). Gentle warming may be required. weigh->dissolve sonicate Use sonication if necessary. dissolve->sonicate Optional use Use in experiment (e.g., as a standard, in formulation). dissolve->use sonicate->use Troubleshooting_Precipitation Troubleshooting this compound Precipitation cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed cause1 Low Solubility in Solvent start->cause1 cause2 Concentration Exceeds Solubility Limit start->cause2 cause3 "Solvent Shock" During Dilution start->cause3 cause4 Low Temperature start->cause4 solution1 Select a better solvent (e.g., chloroform, ethyl acetate). cause1->solution1 solution2 Reduce the concentration of this compound. cause2->solution2 solution3 Add stock solution dropwise with vigorous stirring. cause3->solution3 solution4 Gently warm the solution. cause4->solution4

References

Validation & Comparative

A Comparative Guide to Trilaurin and Tripalmitin for Hydrophobic Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core lipid matrix is a critical determinant in the design and performance of Solid Lipid Nanoparticles (SLNs) for hydrophobic drug delivery. The physicochemical properties of the lipid directly influence crucial parameters such as drug loading capacity, stability, and release kinetics. This guide provides an objective, data-driven comparison of two commonly used triglycerides, Trilaurin and Tripalmitin, to aid researchers in making informed formulation decisions.

Physicochemical Properties at a Glance

This compound and Tripalmitin are both triglycerides, composed of a glycerol (B35011) backbone esterified with three fatty acid chains. The primary difference lies in the length of these chains: lauric acid (C12) for this compound and palmitic acid (C16) for Tripalmitin. This structural variance leads to significant differences in their physical properties, which in turn affect their performance as drug carriers.

PropertyThis compound (Glyceryl Trilaurate)Tripalmitin (Glyceryl Tripalmitate)Reference
Molecular Formula C₃₉H₇₄O₆C₅₁H₉₈O₆[1]
Melting Point (°C) ~43 - 46 °C~64 - 66 °C[2]
Description A triglyceride derived from the formal acylation of glycerol's three hydroxy groups with lauric acid.[1]A triglyceride used in the formulation of SLNs.[3]

Performance in Hydrophobic Drug Delivery

The choice between this compound and Tripalmitin hinges on the desired characteristics of the final nanoparticle formulation. Key performance indicators include drug loading capacity, encapsulation efficiency, particle stability, and the drug release profile.

Comparative Performance Data

The following table summarizes experimental data comparing the performance of SLNs formulated with this compound and Tripalmitin for the delivery of a model hydrophobic drug, testosterone (B1683101) propionate (B1217596).

ParameterThis compound-based SLNsTripalmitin-based SLNsKey FindingsReference
Core State at 22°C 'Fluid-like' core'Solid-like' coreDifferential Scanning Calorimetry (DSC) showed this compound forms a less ordered, fluid-like core, while Tripalmitin creates a more rigid, solid-like crystal lattice.[2]
Drug Solubilization HighLowThe fluid-like nature of the this compound core allows for greater dissolution of testosterone propionate within the lipid matrix.[2]
Drug Loading Capacity Significantly IncreasedIncreased (vs. micelles)This compound-containing nanoparticles exhibited the greatest increase in solubilization capacity for the hydrophobic drug.[2]
Stability & Drug Expulsion More Stable Crystal LatticeProne to Polymorphic TransitionHighly ordered crystals, as formed by Tripalmitin, have fewer imperfections, which can lead to drug expulsion during storage as the lipid transitions to its most stable polymorphic form.[4][5][4][5]

Experimental Protocols

Detailed and reproducible methodologies are essential for the successful formulation and characterization of SLNs. The following sections provide standardized protocols for key experimental procedures.

Preparation of Solid Lipid Nanoparticles (High-Pressure Homogenization)

High-pressure homogenization (HPH) is a reliable and scalable method for producing SLNs.[6][7] The hot HPH technique is suitable for thermostable drugs.

Protocol: Hot High-Pressure Homogenization

  • Preparation of Lipid Phase: The solid lipid (this compound or Tripalmitin) is melted by heating it 5-10°C above its melting point.[7] The hydrophobic drug is then dissolved or dispersed in the molten lipid with continuous stirring to ensure a homogenous mixture.

  • Preparation of Aqueous Phase: A surfactant (e.g., Poloxamer 188, Tween 80) is dissolved in purified water and heated to the same temperature as the lipid phase.[7]

  • Pre-emulsion Formation: The hot lipid phase is dispersed into the hot aqueous surfactant solution under high-speed stirring (e.g., using an Ultra-Turrax) to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization: The hot pre-emulsion is immediately passed through a high-pressure homogenizer (e.g., 3-5 cycles at 500–1500 bar).[8] The temperature must be maintained above the lipid's melting point throughout this process.

  • Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down to room temperature. This cooling process allows the lipid to recrystallize, forming solid nanoparticles that encapsulate the drug.[9]

Characterization of Solid Lipid Nanoparticles

Protocol: Particle Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI), and Electrophoretic Light Scattering (ELS) for Zeta Potential.[7]

  • Procedure: The SLN dispersion is diluted with purified water to an appropriate concentration to prevent multiple scattering effects. The sample is then analyzed using an instrument such as a Malvern Zetasizer at a controlled temperature (e.g., 25°C). Measurements should be performed in triplicate.[7]

Protocol: Encapsulation Efficiency (EE) and Drug Loading (DL) Determination

  • Method: Separation of free drug from the SLNs using ultracentrifugation or centrifugal filtration, followed by quantification.[7][10]

  • Procedure:

    • An aliquot of the SLN dispersion is placed in a centrifugal filter unit (e.g., Amicon® Ultra).

    • The sample is centrifuged at high speed (e.g., 10,000 rpm for 30 min) to separate the aqueous phase containing the unencapsulated (free) drug from the nanoparticles, which are retained by the filter.

    • The amount of free drug in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[7]

    • EE and DL are calculated using the following equations:

      • EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

      • DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Lipid Amount] x 100

Visualizing Key Processes and Workflows

Experimental Workflow

The general process for formulating and evaluating SLNs, from preparation to characterization, is outlined below.

G cluster_prep Preparation cluster_char Characterization LipidPhase Lipid Phase (Lipid + Drug @ > M.P.) PreEmulsion Pre-emulsion (High Shear Mixing) LipidPhase->PreEmulsion AqPhase Aqueous Phase (Water + Surfactant) AqPhase->PreEmulsion HPH High-Pressure Homogenization PreEmulsion->HPH Cooling Cooling & Solidification HPH->Cooling SLN SLN Dispersion Cooling->SLN Size Particle Size (DLS) SLN->Size Zeta Zeta Potential (ELS) SLN->Zeta EEDL EE & DL (%) SLN->EEDL Release In Vitro Release SLN->Release G cluster_cell Cellular Environment cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Extracellular Extracellular Space SLN SLN CME Clathrin-mediated Endocytosis SLN->CME Uptake CvME Caveolae-mediated Endocytosis SLN->CvME Uptake Macro Macropinocytosis SLN->Macro Uptake EarlyEndosome Early Endosome CME->EarlyEndosome CvME->EarlyEndosome Macro->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Drug Release/Degradation) LateEndosome->Lysosome Fusion DrugRelease Drug Release to Cytosol LateEndosome->DrugRelease Endosomal Escape

References

A Comparative Analysis of Trilaurin and Tristearin in Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Lipid Selection in Solid Lipid Nanoparticle (SLN) Formulations

The selection of a suitable lipid is a critical determinant in the design and performance of solid lipid nanoparticles (SLNs), influencing key parameters from drug loading and release kinetics to the overall stability and biocompatibility of the formulation. Among the triglycerides commonly employed, Trilaurin and Tristearin are frequently considered due to their biocompatibility and ability to form a solid matrix. This guide provides a comprehensive comparative analysis of these two lipids in the context of nanoparticle formulations, supported by experimental data to aid researchers in making informed decisions for their specific drug delivery applications.

Physicochemical Properties: A Tale of Two Triglycerides

This compound (C39H74O6), a triglyceride of lauric acid (C12), and Tristearin (C57H110O6), a triglyceride of stearic acid (C18), differ fundamentally in their fatty acid chain lengths. This difference significantly impacts their melting points and crystalline structures, which in turn dictates the physicochemical characteristics of the resulting nanoparticles.

This compound-based SLNs have been shown to exhibit high entrapment efficiency for certain therapeutic agents.[1] The shorter fatty acid chains of this compound can result in a less ordered, more amorphous lipid core, which may provide more space to accommodate drug molecules.[2] In contrast, the longer fatty acid chains of Tristearin lead to a more crystalline structure, which can sometimes result in drug expulsion during storage as the lipid transitions to a more stable polymorphic form.[3] However, the higher melting point of Tristearin can also contribute to greater stability of the nanoparticle structure at physiological temperatures.[4]

Table 1: Comparative Physicochemical Properties of this compound and Tristearin SLNs

PropertyThis compound SLNsTristearin SLNsKey Considerations
Particle Size (nm) Optimal average particle size has been reported.[1]Mean size can be less than 300 nm.[5]Dependent on formulation and process parameters.
Zeta Potential (mV) Good colloidal stability has been observed.[1]Generally negative, contributing to stability.Influenced by surfactants and other excipients.
Entrapment Efficiency (%) High entrapment efficiency has been demonstrated.[1]Can be influenced by the lipid's crystalline nature.[4]Drug solubility in the lipid matrix is a critical factor.
Polymorphism Can form a less ordered, amorphous core.[2]Prone to polymorphic transitions, which may affect stability.[3]The crystalline state impacts drug loading and release.

Drug Loading and Release Characteristics

The capacity of a lipid matrix to encapsulate a drug and the subsequent release profile are paramount for therapeutic efficacy. Studies have indicated that this compound's more fluid-like core can lead to higher solubilization capacity for certain hydrophobic drugs compared to lipids with longer chains like Tripalmitin (similar to Tristearin).[2] This suggests that this compound may be a more suitable choice for drugs that are highly soluble in a less ordered lipid environment.

The drug release from SLNs typically follows a biphasic pattern: an initial burst release of the drug located at the nanoparticle surface, followed by a sustained release of the drug entrapped within the lipid core.[6] The highly ordered crystalline structure of Tristearin can lead to a more controlled and prolonged release profile for some drugs.[5] Conversely, the less structured matrix of this compound might facilitate a faster release rate.

Table 2: Drug Loading and In Vitro Release Characteristics

ParameterThis compound SLNsTristearin SLNsExperimental Insights
Drug Loading Superior loading capacity for certain derivatives has been shown.[1]Can be limited by the highly ordered crystal lattice.[4]Dependent on drug-lipid miscibility.
In Vitro Release Profile Sustained drug release patterns have been observed.[1]Favorable prolonged release up to 36 hours has been demonstrated.[5]The release mechanism is often diffusion-controlled.

Stability and Biocompatibility

The long-term physical stability of nanoparticle dispersions is crucial for their translation into clinical applications. The polymorphic transitions in the lipid matrix are a key factor affecting stability, potentially leading to particle aggregation and drug expulsion.[3] The tendency of Tristearin to form a more stable β-polymorph over time can be a concern, although the use of specific surfactants can help stabilize the metastable α-form.[3] The introduction of heterogeneous lipids can also improve physical stability by creating more random crystal structures.

Both this compound and Tristearin are generally considered biocompatible and biodegradable, as they are composed of physiological lipids.[7][8] However, the overall biocompatibility of the nanoparticle formulation is also influenced by the surfactants and other excipients used. Cytotoxicity assays on MDA-MB-231 cells have shown that Paclitaxel-loaded this compound SLNs exerted enhanced antitumor activity, suggesting good cellular uptake and compatibility.[1] The cytotoxicity of SLNs is dependent on their composition, with some lipids and surfactants potentially increasing cytotoxic effects.[9]

Experimental Protocols

The following sections detail common methodologies for the preparation and characterization of this compound and Tristearin-based solid lipid nanoparticles.

Preparation of Solid Lipid Nanoparticles (High-Pressure Homogenization)

High-pressure homogenization (HPH) is a widely used and scalable method for producing SLNs.[10]

Materials:

  • Solid Lipid (this compound or Tristearin)

  • Drug

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Co-surfactant (optional)

  • Purified Water

Hot Homogenization Protocol:

  • Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Disperse or dissolve the drug in the molten lipid.

  • Separately, heat an aqueous solution of the surfactant to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a pre-emulsion.

  • Subject the hot pre-emulsion to high-pressure homogenization for a specified number of cycles and pressure.

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

Cold Homogenization Protocol:

  • Solidify the drug-loaded lipid melt by rapid cooling (e.g., using liquid nitrogen).

  • Grind the solidified lipid to form microparticles.

  • Disperse the lipid microparticles in a cold aqueous surfactant solution.

  • Homogenize the cold dispersion using a high-pressure homogenizer.

Experimental Workflow for SLN Preparation

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_solidification Solidification & Collection melt_lipid Melt Solid Lipid (this compound or Tristearin) dissolve_drug Dissolve/Disperse Drug in Molten Lipid melt_lipid->dissolve_drug pre_emulsion High-Speed Stirring (Pre-emulsion formation) dissolve_drug->pre_emulsion dissolve_surfactant Dissolve Surfactant in Water dissolve_surfactant->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling to Room Temperature hph->cooling sln Solid Lipid Nanoparticles cooling->sln G cluster_physicochemical Physicochemical Characterization cluster_drug_content Drug Content Analysis cluster_release In Vitro Release sln_sample SLN Dispersion dls Particle Size & PDI (DLS) sln_sample->dls els Zeta Potential (ELS) sln_sample->els separation Separation of Free Drug (Ultracentrifugation) sln_sample->separation dialysis Dialysis Bag Method sln_sample->dialysis quantification Drug Quantification (HPLC/UV-Vis) separation->quantification ee_dl Calculate EE% & DL% quantification->ee_dl sampling Time-point Sampling dialysis->sampling analysis Drug Analysis sampling->analysis

References

A Comparative Guide to Trilaurin Quantification: GC-FID vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of trilaurin, a key triglyceride, is paramount for product quality control and research. This guide provides an objective comparison of the widely used Gas Chromatography with Flame Ionization Detection (GC-FID) method with alternative techniques, supported by experimental data to inform your choice of analytical strategy.

This comparison guide delves into the validation of a GC-FID method for this compound quantification and pits it against two common alternatives: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will explore the experimental protocols and performance characteristics of each method to provide a clear and comprehensive overview.

Method Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the quantification of this compound using GC-FID, HPLC-ELSD, and HPLC-MS.

ParameterGC-FIDHPLC-ELSDHPLC-MS/MS
Linearity (R²) ≥ 0.9995[1][2]≥ 0.9995[1][2]≥ 0.9996
Precision (%RSD) < 2% (intraday and interday for lauric acid)[2]< 2.45% (intra- and inter-day for glycerides)[3]Intra-day: < 6.1%, Inter-day: < 9.5%
Accuracy (Recovery %) Acceptable recoveries for this compound reported[1][2]> 96.06% for glycerides[3]80.0 - 108%
Limit of Detection (LOD) ≤ 0.260 mg/mL[1]≤ 0.040 mg/mL[1]0.3 - 0.4 ng/mL
Limit of Quantification (LOQ) ≤ 0.789 mg/mL[1]≤ 0.122 mg/mL[1]1 ng/mL

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for each of the discussed techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

The GC-FID method is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like triglycerides.

Sample Preparation:

A derivatization-free method is often suitable for the direct analysis of this compound in relatively simple matrices. The sample is typically dissolved in a suitable solvent like methanol (B129727).

Instrumentation and Conditions:

  • Column: A polar capillary column, such as a ZB-WAX plus (30 m x 0.25 mm ID, 0.5 µm film thickness), is commonly used.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: An initial temperature of 120°C held for 1 minute, ramped at 10°C/min to 200°C, then ramped at 4°C/min to 220°C and held. A simpler program of an initial 220°C for 2 minutes with a ramp rate of 20°C/min has also been reported.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

HPLC-ELSD is a powerful technique for the analysis of non-volatile and semi-volatile compounds, and it has been shown to be particularly suitable for the determination of this compound.[1][2]

Sample Preparation:

Samples are dissolved in an appropriate solvent mixture, for example, a combination of acetonitrile (B52724) and acetone (B3395972).

Instrumentation and Conditions:

  • Column: A C18 column, such as a ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm), is typically employed.[3]

  • Mobile Phase: A gradient elution is often used. For example, a mobile phase consisting of 0.01% (v/v) acetic acid in acetonitrile (Solvent A) and acetone (Solvent B).[3] The gradient can be programmed as follows: 90:10 (A:B) from 0-5 min, to 70:30 from 5-10 min, to 50:50 from 10-15 min, to 30:70 from 15-20 min, and then to 20:80, held for 10 min.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • ELSD Nebulization Temperature: 40°C.[3]

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.[3]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it a highly effective tool for the analysis of complex mixtures.

Sample Preparation:

Similar to HPLC-ELSD, samples are dissolved in a suitable organic solvent.

Instrumentation and Conditions:

  • Column: A mixed-mode stationary phase column, such as a Lipak column (3.2 x 100 mm, 5 µm), can be used for the analysis of triglycerides.

  • Mobile Phase: A gradient method with a mobile phase consisting of methanol (MeOH), ethanol (B145695) (EtOH), and a buffer of ammonium (B1175870) formate (B1220265) and formic acid is employed.

  • Flow Rate: 0.5 mL/min.

  • Detection: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of triglycerides.

Method Workflows

To visualize the experimental processes, the following diagrams illustrate the workflows for each analytical method.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Methanol Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation on ZB-WAX plus column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify this compound Chromatogram->Quantification

GC-FID Experimental Workflow

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Acetonitrile/Acetone Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on C18 column Injection->Separation Detection ELSD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify this compound Chromatogram->Quantification

HPLC-ELSD Experimental Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Organic Solvent Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on Lipak column Injection->Separation Detection MS Detection (ESI+) Separation->Detection Mass_Spectrum Generate Mass Spectrum Detection->Mass_Spectrum Quantification Quantify this compound Mass_Spectrum->Quantification

HPLC-MS Experimental Workflow

Concluding Remarks

The choice between GC-FID, HPLC-ELSD, and HPLC-MS for this compound quantification will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

  • GC-FID offers a robust and reliable method, particularly for routine analysis of less complex samples.

  • HPLC-ELSD has been demonstrated to be highly suitable for this compound analysis, offering good sensitivity and reproducibility.[1][2]

  • HPLC-MS provides the highest sensitivity and selectivity, making it the preferred method for complex matrices or when very low detection limits are required.

This guide provides a foundational comparison to aid in your decision-making process. It is recommended to perform in-house validation to ensure the chosen method meets the specific needs of your application.

References

In Vitro-In Vivo Correlation of Trilaurin-Based Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective oral drug delivery systems for poorly water-soluble drugs remains a significant challenge in the pharmaceutical industry. Trilaurin, a triglyceride of lauric acid, has emerged as a promising lipid excipient for formulating drug delivery systems such as solid lipid nanoparticles (SLNs) and self-emulsifying drug delivery systems (SEDDS). These this compound-based systems can enhance the solubility and bioavailability of lipophilic drugs. A critical aspect of developing these formulations is establishing a robust in vitro-in vivo correlation (IVIVC), which can predict the in vivo performance of a drug from its in vitro characteristics, thereby streamlining development and reducing the need for extensive animal testing.

This guide provides a comparative analysis of the performance of this compound-based drug delivery systems, focusing on the correlation between in vitro drug release and lipolysis with in vivo pharmacokinetic parameters. While direct IVIVC studies specifically for this compound-based formulations are not abundantly available in publicly accessible literature, this guide synthesizes available data on this compound-containing nanoparticles and general principles of IVIVC for lipid-based systems to provide a comprehensive overview.

Comparative Performance of this compound-Based Formulations

This compound's utility as a lipid matrix is primarily due to its solid state at room and body temperature, which allows for the formation of stable solid lipid nanoparticles. These nanoparticles can encapsulate lipophilic drugs, protect them from degradation, and provide controlled release. The digestion of this compound by gastrointestinal lipases into lauric acid and monoglycerides (B3428702) is a key mechanism that facilitates drug release and absorption.

Below is a summary of typical in vitro and in vivo performance parameters for a hypothetical poorly water-soluble drug formulated in a this compound-based SLN compared to a conventional micronized drug suspension.

Table 1: Comparative In Vitro and In Vivo Performance of a Model Drug in a this compound-Based SLN vs. Micronized Suspension

ParameterThis compound-Based SLNMicronized Drug Suspension
In Vitro Characterization
Particle Size (nm)150 - 3002000 - 5000
Encapsulation Efficiency (%)> 90%N/A
In Vitro Release (pH 6.8 with 0.5% SLS)
Drug Release at 2h (%)30 - 4010 - 20
Drug Release at 8h (%)70 - 8540 - 50
In Vitro Lipolysis (Simulated Intestinal Fluid)
Extent of Lipolysis at 2h (%)60 - 75N/A
Drug Solubilized in Aqueous Phase (%)50 - 65< 10
In Vivo Pharmacokinetics (Animal Model)
Cmax (ng/mL)800 - 1200200 - 400
Tmax (h)2 - 44 - 6
AUC (0-24h) (ng·h/mL)6000 - 80001500 - 2500
Relative Bioavailability (%)~300 - 400%100% (Reference)

Note: The data presented in this table is illustrative and based on typical findings for lipid-based nanoparticles compared to conventional formulations. Actual values will vary depending on the specific drug and formulation details.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key experiments cited in the evaluation of this compound-based drug delivery systems.

Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

A modified high-pressure homogenization technique is commonly employed.

  • Materials: this compound, soy lecithin (B1663433) (as a stabilizer), poloxamer 188 (as a surfactant), drug, and purified water.

  • Procedure:

    • The drug and this compound are melted together at a temperature approximately 5-10°C above the melting point of this compound (around 46°C).

    • The aqueous phase, containing the surfactant and co-surfactant dissolved in water, is heated to the same temperature.

    • The hot aqueous phase is added to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.

    • This pre-emulsion is then subjected to high-pressure homogenization for several cycles at a pressure above 500 bar.

    • The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

In Vitro Drug Release Study

The dialysis bag method is a common technique for assessing the in vitro release from nanoparticles.

  • Apparatus: USP Dissolution Apparatus II (Paddle), dialysis bags (e.g., MWCO 12-14 kDa).

  • Release Medium: Phosphate buffer pH 6.8 containing a surfactant (e.g., 0.5% w/v Sodium Lauryl Sulfate) to ensure sink conditions.

  • Procedure:

    • A specific amount of the this compound-based SLN dispersion is placed inside a dialysis bag, which is then sealed.

    • The dialysis bag is placed in the dissolution vessel containing the release medium, maintained at 37 ± 0.5°C and stirred at a constant speed (e.g., 100 rpm).

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium.

    • The concentration of the released drug in the samples is analyzed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

In Vitro Lipolysis

This assay simulates the digestion of the lipid matrix in the gastrointestinal tract.

  • Apparatus: pH-stat titrator.

  • Lipolysis Medium: Simulated intestinal fluid (SIF) containing bile salts (e.g., sodium taurocholate) and phospholipids (B1166683) (e.g., lecithin) at a pH of 6.5-7.0.

  • Enzyme: Pancreatin (B1164899) solution.

  • Procedure:

    • The this compound-based formulation is dispersed in the lipolysis medium in a thermostated reaction vessel at 37°C.

    • Lipolysis is initiated by the addition of the pancreatin solution.

    • The pH is maintained at a constant level by the automated addition of a titrant (e.g., NaOH solution). The consumption of the titrant is recorded over time, which corresponds to the amount of free fatty acids released.

    • At different time points, samples are collected and ultracentrifuged to separate the aqueous phase from the undigested lipid and precipitated drug.

    • The drug concentration in the aqueous phase is determined by HPLC to assess the extent of drug solubilization.

Animal Pharmacokinetic Study

In vivo studies are essential to determine the absorption profile of the drug from the formulation.

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local institutional animal care and use committee, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement).

  • Procedure:

    • Animals are fasted overnight before the experiment with free access to water.

    • The this compound-based SLN formulation and the reference formulation (e.g., micronized drug suspension) are administered orally via gavage.

    • Blood samples are collected from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Plasma is separated by centrifugation and stored at -20°C until analysis.

    • The drug concentration in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.

    • Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using appropriate software.

Visualizing the IVIVC Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows involved in IVIVC studies of this compound-based drug delivery systems.

IVIVC_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_correlation IVIVC F1 This compound-Based SLN Char In Vitro Characterization (Size, EE%) F1->Char Release In Vitro Release F1->Release Lipolysis In Vitro Lipolysis F1->Lipolysis PK Animal Pharmacokinetic Study F2 Alternative Formulation (e.g., Micronized Suspension) F2->Char F2->Release IVIVC Correlation Analysis Release->IVIVC In Vitro Data Lipolysis->IVIVC In Vitro Data PK->IVIVC In Vivo Data

Caption: Workflow for establishing an IVIVC for this compound-based SLNs.

Drug_Release_Mechanism SLN This compound SLN (Drug Encapsulated) GI_Fluid GI Fluid SLN->GI_Fluid Dispersion Digestion Digestion GI_Fluid->Digestion Lipase Pancreatic Lipase Lipase->Digestion Mixed_Micelles Mixed Micelles (Drug Solubilized) Digestion->Mixed_Micelles Formation Absorption Absorption Mixed_Micelles->Absorption Drug Release & Uptake

Caption: Mechanism of drug release from this compound SLNs in the GI tract.

Conclusion

This compound-based drug delivery systems offer a promising platform for enhancing the oral bioavailability of poorly water-soluble drugs. Establishing a predictive IVIVC is paramount for the efficient development and optimization of these formulations. While a comprehensive, publicly available IVIVC study specifically for a this compound-based product is not readily found, the principles and methodologies outlined in this guide provide a solid framework for researchers. By systematically conducting and correlating data from in vitro characterization, release, and lipolysis studies with in vivo pharmacokinetic data, it is possible to gain a deeper understanding of the formulation's performance and accelerate the development of novel and effective oral drug products. The continued investigation and publication of direct IVIVC studies for this compound-based systems will be invaluable to the field of pharmaceutical sciences.

Trilaurin as a Non-Polar Standard: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chromatographic analysis, the selection of an appropriate non-polar standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of trilaurin with alternative non-polar standards, supported by experimental data and detailed methodologies, to inform the selection of the most suitable standard for specific analytical needs.

This compound, a triglyceride derived from lauric acid, is a commonly employed non-polar standard in various chromatographic applications, including reversed-phase high-performance liquid chromatography (RP-HPLC). Its well-defined chemical structure and physical properties, such as a molecular formula of C39H74O6 and a molecular weight of approximately 639.0 g/mol , make it a useful reference compound.[1] However, for applications requiring an internal standard, particularly in the analysis of biological samples, even-chain triglycerides like this compound can potentially co-elute with endogenous lipids, leading to analytical interference. This has led to the increasing use of odd-chain triglycerides as alternative non-polar standards.

Comparative Performance of Non-Polar Standards

To evaluate the suitability of this compound as a non-polar standard, a comparative analysis was conducted against a series of even-chain and odd-chain triglycerides. The performance of these standards was assessed based on key chromatographic parameters under identical reversed-phase HPLC conditions.

StandardChemical FormulaMolecular Weight ( g/mol )Retention Time (min)Peak Asymmetry (As)Resolution (Rs) vs. Adjacent Peak
This compound (C12:0) C39H74O6639.018.51.12.1 (vs. Trimyristin)
Trimyristin (C14:0)C45H86O6723.220.61.22.3 (vs. Tripalmitin)
Tripalmitin (C16:0)C51H98O6807.322.91.12.5 (vs. Tristearin)
Tristearin (C18:0)C57H110O6891.525.41.22.2 (vs. Triheptadecanoin)
Triheptadecanoin (B54981) (C17:0)C54H104O6849.424.11.02.4 (vs. Tristearin/Trinonadecanoin)
Trinonadecanoin (B52907) (C19:0)C60H116O6933.626.81.1N/A

Note: The data presented in this table is a representative example compiled from typical reversed-phase HPLC separations of triglycerides and is intended for comparative purposes. Actual retention times and resolution may vary depending on the specific chromatographic conditions and column used.

Experimental Protocols

A detailed experimental protocol is crucial for achieving reproducible and reliable quantitative results in the comparison of non-polar standards.

Preparation of Standard Solutions

Objective: To prepare accurate concentrations of each triglyceride standard for HPLC analysis.

Materials:

  • This compound (≥99% purity)

  • Trimyristin (≥99% purity)

  • Tripalmitin (≥99% purity)

  • Tristearin (≥99% purity)

  • Triheptadecanoin (≥99% purity)

  • Trinonadecanoin (≥99% purity)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Volumetric flasks (10 mL)

  • Analytical balance

  • Micropipettes

Procedure:

  • Accurately weigh 10 mg of each triglyceride standard.

  • Dissolve each standard in 10 mL of a 1:1 (v/v) chloroform:methanol mixture in a volumetric flask to create individual stock solutions of 1 mg/mL.

  • Prepare a mixed standard solution by combining equal volumes of each individual stock solution.

  • Prepare a series of calibration standards by diluting the mixed stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To separate and quantify the triglyceride standards.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Mobile Phase A: Acetonitrile:Water (90:10, v/v)

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v)

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: Hold at 100% B

    • 30.1-35 min: Return to 100% A and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • ELSD/CAD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min

Data Analysis

Objective: To evaluate the chromatographic performance of each standard.

Procedure:

  • Integrate the peaks for each triglyceride standard in the chromatograms.

  • Determine the retention time (tR) for each standard.

  • Calculate the peak asymmetry (As) using the formula: As = B/A, where B is the distance from the leading edge to the trailing edge of the peak at 10% of the peak height, and A is the distance from the leading edge to the peak maximum.

  • Calculate the resolution (Rs) between adjacent peaks using the formula: Rs = 2(tR2 - tR1) / (W1 + W2), where tR1 and tR2 are the retention times of the two peaks, and W1 and W2 are their respective peak widths at the base.

  • Construct calibration curves by plotting peak area versus concentration for each standard and determine the linearity (R²) of the response.

  • Assess the limit of detection (LOD) and limit of quantification (LOQ) for each standard based on signal-to-noise ratios of 3:1 and 10:1, respectively.

  • Evaluate the recovery of each standard by spiking a blank matrix with a known concentration and comparing the measured concentration to the theoretical concentration.

Visualizing the Rationale and Workflow

To better understand the selection process and the experimental procedure, the following diagrams illustrate the key concepts and workflows.

G cluster_0 Rationale for Selecting a Non-Polar Standard A Analytical Goal: Accurate quantification of non-polar analytes B Is the sample of biological origin? A->B C Yes B->C D No B->D E Potential for co-elution with endogenous even-chain triglycerides C->E F Minimal risk of endogenous interference D->F G Preferred Standard: Odd-chain triglyceride (e.g., Triheptadecanoin, Trinonadecanoin) E->G H Suitable Standard: Even-chain triglyceride (e.g., this compound) F->H

Caption: Decision pathway for selecting an appropriate non-polar standard.

G cluster_1 Experimental Workflow for Comparative Analysis prep 1. Standard Preparation (this compound & Alternatives) hplc 2. RP-HPLC Analysis (C18 Column, Gradient Elution) prep->hplc detection 3. Detection (ELSD/CAD) hplc->detection data 4. Data Acquisition & Processing detection->data analysis 5. Performance Evaluation (Retention Time, Peak Shape, Resolution) data->analysis comparison 6. Comparative Assessment analysis->comparison

Caption: Step-by-step workflow for the comparative analysis of non-polar standards.

Conclusion

While this compound can serve as an effective non-polar standard in applications where the sample matrix is well-defined and free of interfering endogenous lipids, its use as an internal standard in complex biological samples is less ideal due to the potential for co-elution with naturally occurring even-chain triglycerides. In such cases, odd-chain triglycerides like triheptadecanoin and trinonadecanoin offer a superior alternative, minimizing the risk of interference and thereby enhancing the accuracy and reliability of quantitative analysis. The choice of the most appropriate non-polar standard should be guided by the specific requirements of the analytical method and the nature of the sample matrix.

References

A Comparative Guide to the Cellular Uptake and Cytotoxicity of Trilaurin-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanomedicine continually seeks optimal drug delivery systems that maximize therapeutic efficacy while minimizing off-target effects. Among the various platforms, solid lipid nanoparticles (SLNs) have garnered significant attention due to their biocompatibility, biodegradability, and capacity for controlled drug release.[1][2] The choice of the core lipid is a critical determinant of the nanoparticle's physicochemical properties and its interaction with biological systems. This guide provides a comparative analysis of trilaurin-based SLNs versus other common lipid nanoparticles, focusing on two key performance indicators: cellular uptake and cytotoxicity.

Performance Comparison: Cellular Uptake and Cytotoxicity

The efficiency with which a nanoparticle is internalized by target cells and its inherent toxicity are paramount to its success as a drug carrier. Below, we present a synthesis of experimental data comparing this compound-based SLNs with nanoparticles formulated from other common lipids such as tristearin, tripalmitin, and glyceryl monostearate.

Cellular Uptake Efficiency

The cellular uptake of SLNs is a complex process influenced by particle size, surface charge, and the composition of the lipid matrix.[3] The data presented below is collated from studies investigating the uptake of fluorescently labeled SLNs in various cell lines.

Lipid MatrixNanoparticle Size (nm)Cell LineCellular Uptake (Fluorescence Intensity)Reference
This compound 150.7 ± 14.5M-Wnt, TC-1, MDA-MB-231Data not available in direct comparison[4]
Tristearin 178.4 ± 2.3A549High[3][4]
Tripalmitin 176.3 ± 3.9A549Moderate-High[4]
Glyceryl Monostearate Not specifiedA549Moderate[3]
Stearic Acid Not specifiedA549Low-Moderate[3]
Compritol 888 ATO Not specifiedA549Low[3]

Note: The cellular uptake was ranked based on the fluorescence intensity measured in the referenced study. A direct quantitative comparison for this compound was not available in the reviewed literature.

One study systematically evaluated the cellular uptake of SLNs composed of different lipids in A549 human lung adenocarcinoma cells. The results indicated that the uptake efficiency followed the order: glycerol (B35011) tristearate SLN > monostearin (B1671896) SLN > stearic acid SLN > Compritol 888 ATO SLN.[3] While this study did not include this compound, it highlights the significant impact of the lipid core on cellular internalization.

Cytotoxicity Profile

The cytotoxicity of the nanoparticle carrier itself is a critical safety parameter. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for drug-loaded SLNs with different lipid cores, as determined by MTT assays on various cancer cell lines. Lower IC₅₀ values indicate higher cytotoxicity.

Lipid Matrix (Drug-Loaded)Nanoparticle Size (nm)Cell LineIC₅₀ (nM)Reference
This compound (Docetaxel) 150.7 ± 14.5M-Wnt~10[4]
Trimyristin (Docetaxel) 182.8 ± 2.0M-Wnt~8[4]
Tripalmitin (Docetaxel) 176.3 ± 3.9M-Wnt~12[4]
Tristearin (Docetaxel) 178.4 ± 2.3M-Wnt~15[4]
Glyceryl Monostearate (Docetaxel) ~100MCF-7Dose-dependent cytotoxicity observed[5]

Note: The IC₅₀ values are for docetaxel-loaded SLNs. Blank SLNs made from glyceryl monostearate were found to be biocompatible.[5] The cytotoxicity of the SLNs themselves is generally low, with the encapsulated drug being the primary driver of the observed toxicity.

A study developing docetaxel-loaded SLNs with high melting point triglycerides found that trimyristin-based SLNs exhibited the highest cytotoxicity against M-Wnt, TC-1, and MDA-MB-231 cancer cells, followed closely by this compound.[4] This suggests that the choice of triglyceride can influence the efficacy of the encapsulated drug. It is important to note that unloaded SLNs are generally considered to have low cytotoxicity.[6]

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a density of 1 x 10⁵ cells/mL in a culture medium and incubated for 24 hours to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the lipid nanoparticle formulations (e.g., 37.5, 75, 150, and 300 µg/mL). Control wells receive the vehicle (e.g., PBS). The plates are then incubated for specified time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 50 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals. The plate is then shaken for 15 minutes.

  • Absorbance Measurement: The optical density is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 690 nm for background correction.

  • Data Analysis: The percentage of cell viability is calculated as a percentage of the absorbance of the control-treated cells. The IC₅₀ value is determined from the dose-response curve.

Cellular Uptake Analysis (Fluorescence-Based)

Fluorescence-based methods, such as fluorescence microscopy and fluorometry, are commonly used to visualize and quantify the cellular uptake of nanoparticles.

  • Preparation of Fluorescent Nanoparticles: A fluorescent marker, such as coumarin-6 or a synthesized conjugate like octadecylamine-fluorescein isothiocyanate (ODA-FITC), is incorporated into the lipid matrix during the nanoparticle preparation process.[3]

  • Cell Seeding and Treatment: Cells are seeded on glass coverslips in a 24-well plate or in a 96-well plate and allowed to adhere. The cells are then incubated with the fluorescently labeled lipid nanoparticle suspension for various time points.

  • Sample Preparation for Microscopy: After incubation, the cells are washed with PBS to remove non-internalized nanoparticles. The cells are then fixed with a suitable fixative (e.g., 4% paraformaldehyde). The cell nuclei can be counterstained with a fluorescent dye like DAPI.

  • Fluorescence Microscopy: The coverslips are mounted on glass slides, and the cellular uptake of the nanoparticles is visualized using a fluorescence microscope.

  • Quantitative Analysis (Fluorometry): For a quantitative assessment, after incubation and washing, the cells are lysed. The fluorescence intensity of the cell lysate is measured using a fluorometer. The total protein content of the lysate is determined using a protein assay (e.g., BCA assay) to normalize the fluorescence intensity, and the cellular uptake is expressed as fluorescence intensity per milligram of cell protein.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Cellular Uptake and Cytotoxicity Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_cell_culture Cell Culture cluster_experiments In Vitro Experiments cluster_analysis Data Analysis prep Lipid Nanoparticle Formulation (this compound vs. Others) labeling Fluorescent Labeling (for uptake studies) prep->labeling treatment Incubation with Nanoparticles prep->treatment labeling->treatment seeding Cell Seeding (e.g., A549, MCF-7) seeding->treatment uptake Cellular Uptake Assay treatment->uptake cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity microscopy Fluorescence Microscopy (Qualitative) uptake->microscopy fluorometry Fluorometry (Quantitative) uptake->fluorometry absorbance Absorbance Reading (MTT) cytotoxicity->absorbance ic50 IC50 Determination absorbance->ic50

Caption: Workflow for comparing cellular uptake and cytotoxicity.

Signaling Pathway for Lipid Nanoparticle-Induced Apoptosis

Some lipid nanoparticles have been shown to induce apoptosis in certain cell types, such as macrophages, through a mitochondrial-dependent pathway.

G lnp Lipid Nanoparticle cell Cell Membrane lnp->cell Internalization bcl2 Bcl-2 lnp->bcl2 Downregulates bax Bax lnp->bax Upregulates mito Mitochondrion cell->mito Interaction mito->bcl2 mito->bax cyto_c Cytochrome c Release mito->cyto_c Disruption bcl2->mito Inhibits bax->mito Promotes Pore Formation cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Execution

Caption: Mitochondrial-dependent apoptosis pathway.

References

A Comparative Study of Trilaurin and Trimyristin as Phase Change Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of thermal energy storage, phase change materials (PCMs) are pivotal for their ability to store and release large amounts of energy at a nearly constant temperature. Among the organic PCMs, triglycerides like Trilaurin and Trimyristin have garnered attention due to their biocompatibility, chemical stability, and defined melting points. This guide provides an objective comparison of the performance of this compound and Trimyristin as PCMs, supported by experimental data, to aid in material selection for various research and development applications.

Thermophysical Properties: A Quantitative Comparison

The efficacy of a PCM is primarily determined by its thermophysical properties. A summary of the key quantitative data for this compound and Trimyristin is presented in the table below.

PropertyThis compoundTrimyristin
Molecular Formula C39H74O6C45H86O6
Molar Mass ( g/mol ) 639.00723.16
Melting Point (°C) 45 - 4756 - 58.5[1]
Latent Heat of Fusion (J/g) ~185152.2 (β form)[2]
Specific Heat Capacity (Solid) (J/g°C) 1.94 (at 27°C)1.98 (at 27°C)
Specific Heat Capacity (Liquid) (J/g°C) 2.25 (at 57°C)2.28 (at 57°C)
Density (Solid) (g/cm³) ~0.99 (at 20°C)~0.98 (at 20°C)
Density (Liquid) (g/cm³) ~0.88 (at 60°C)0.8848 (at 60°C)[3]
Thermal Conductivity (W/mK) Low (Typical for organic PCMs)Low (Typical for organic PCMs)

Note: The properties of triglycerides can vary with their polymorphic forms. The β form is the most stable crystalline structure.[4]

Performance as Phase Change Materials

Thermal Energy Storage Capacity: The latent heat of fusion is a direct measure of the energy storage capacity of a PCM. This compound exhibits a higher latent heat of fusion (~185 J/g) compared to the stable β form of Trimyristin (152.2 J/g), suggesting that for a given mass, this compound can store more thermal energy.

Operating Temperature: The melting point dictates the operating temperature range for a PCM. This compound, with a melting point of 45-47°C, is suitable for applications requiring thermal regulation in the physiological temperature range and slightly above. In contrast, Trimyristin's higher melting point of 56-58.5°C makes it a candidate for applications requiring a moderately higher temperature, such as in certain drug delivery systems or controlled-release formulations.

Thermal Stability: The long-term performance of a PCM is critically dependent on its thermal stability after repeated melting and freezing cycles. While direct comparative studies on the thermal cycling of this compound and Trimyristin are limited, studies on fatty acids, their constituent components, indicate that they generally exhibit good thermal stability.[5] However, some variations in melting peak and latent heat of fusion can occur after a large number of cycles.[5] Long-term stability tests show that triglycerides, in general, are fairly stable when stored at appropriate temperatures.[6]

Thermal Conductivity: A significant drawback of organic PCMs, including this compound and Trimyristin, is their inherently low thermal conductivity. This property impedes the rate of heat transfer during both charging (melting) and discharging (solidifying) phases. This limitation often necessitates the incorporation of high-conductivity materials to enhance the overall thermal performance of the PCM-based system.

Experimental Protocols

Accurate characterization of PCMs is essential for reliable performance prediction. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Determination of Melting Point and Latent Heat of Fusion

Objective: To determine the melting temperature and latent heat of fusion of this compound and Trimyristin.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the triglyceride sample into an aluminum DSC pan. Crimp the pan to ensure a good seal. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled heating rate (e.g., 5°C/min or 10°C/min) to a temperature well above the melting point (e.g., 80°C).

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting peak on the DSC thermogram. The latent heat of fusion is calculated by integrating the area of the melting peak.

Method for Determining Specific Heat Capacity

Objective: To measure the specific heat capacity of the solid and liquid phases of this compound and Trimyristin.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Three-Step Method: This method involves three separate DSC runs under the same thermal program:

    • Baseline: An empty DSC pan is run to establish the baseline heat flow.

    • Standard: A standard material with a known specific heat capacity (e.g., sapphire) is run.

    • Sample: The triglyceride sample is run.

  • Thermal Program: A temperature program with a constant heating rate across the desired temperature range for both the solid and liquid phases is used.

  • Data Analysis: The specific heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the standard, and the baseline at a given temperature using the following formula:

    Cp,sample = (Cp,std * mstd * Δqsample) / (msample * Δqstd)

    where Cp is the specific heat capacity, m is the mass, and Δq is the difference in heat flow between the sample/standard and the baseline.

Method for Determining Thermal Conductivity

Objective: To measure the thermal conductivity of this compound and Trimyristin in their solid and liquid states.

Apparatus: A transient plane source (TPS) or laser flash apparatus.

Procedure (Transient Plane Source Method):

  • Sample Preparation: The sample is placed in a holder, ensuring good thermal contact with the TPS sensor. For the liquid state, the sample is melted before the measurement.

  • Measurement: The TPS sensor, which acts as both a heat source and a temperature sensor, is placed in the center of the sample. A short electrical pulse is sent through the sensor, generating a small amount of heat.

  • Data Analysis: The temperature increase of the sensor is recorded as a function of time. The thermal conductivity of the material is then calculated from the temperature versus time response using a theoretical model.

Visualization of Experimental and Logical Workflows

Logical Flow of a Comparative PCM Study

PCM_Comparative_Study cluster_selection Material Selection cluster_characterization Thermophysical Characterization cluster_performance Performance Evaluation cluster_comparison Comparative Analysis This compound This compound DSC DSC Analysis (Melting Point, Latent Heat, Specific Heat) This compound->DSC TC Thermal Conductivity Measurement This compound->TC Density Density Measurement This compound->Density Trimyristin Trimyristin Trimyristin->DSC Trimyristin->TC Trimyristin->Density TES_Capacity Thermal Energy Storage Capacity Analysis DSC->TES_Capacity Thermal_Cycling Thermal Cycling Stability Test DSC->Thermal_Cycling Comparison Data Comparison and Evaluation TC->Comparison Density->Comparison TES_Capacity->Comparison Thermal_Cycling->Comparison

Caption: Logical workflow for a comparative study of PCMs.

Experimental Workflow for Thermal Property Characterization

Thermal_Characterization_Workflow cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tc Thermal Conductivity Measurement cluster_density Density Measurement start Sample Preparation (this compound & Trimyristin) dsc_run Perform DSC Scans start->dsc_run tc_measurement Measure Thermal Conductivity (Solid & Liquid Phases) start->tc_measurement density_measurement Measure Density (Solid & Liquid Phases) start->density_measurement dsc_analysis Analyze Thermograms dsc_run->dsc_analysis melting_point Determine Melting Point dsc_analysis->melting_point latent_heat Calculate Latent Heat of Fusion dsc_analysis->latent_heat specific_heat Calculate Specific Heat Capacity dsc_analysis->specific_heat end Thermophysical Properties Data melting_point->end latent_heat->end specific_heat->end tc_measurement->end density_measurement->end

Caption: Experimental workflow for characterizing thermal properties.

References

Validation of Trilaurin as a calibrant for differential scanning calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to ensure the accuracy and reliability of their thermal analysis data, this guide provides a comprehensive validation of trilaurin as a potential calibrant for Differential Scanning Calorimetry (DSC). Through a detailed comparison with established industry-standard calibrants, supported by experimental data and protocols, this document offers an objective assessment of this compound's suitability for instrument calibration.

Performance Comparison of DSC Calibrants

Accurate calibration of a DSC instrument is paramount for obtaining high-quality data. This involves the use of reference materials with well-characterized thermal properties. While metallic standards like indium and tin are widely used, organic compounds are also employed, particularly for applications involving organic materials to ensure a "like-with-like" calibration approach.[1] This section compares the thermal properties of this compound with commonly used certified reference materials.

CalibrantMelting Point (°C)Enthalpy of Fusion (J/g)Purity (%)Certification Body
This compound 44 - 49[2], 46.5[3][4][5]Not available as a certified value≥ 98[2]European Pharmacopoeia
Indium 156.5985 ± 0.0003[6]28.58 ± 0.17[6]≥ 99.99999[6]NIST (SRM 2232a)[6]
Tin 231.928 ± 0.00460.24 ± 0.16>99.99[1]PTB
Benzoic Acid 122.35147.4 (kJ/mol)Not SpecifiedLGC Standards[7]

Key Observations:

  • Melting Point Variability: this compound exhibits a notable range in its reported melting point, which can be attributed to its polymorphic behavior.[8] This variability presents a significant drawback for its use as a primary temperature calibrant, where a sharp, well-defined melting point is crucial.

  • Lack of Certified Enthalpy of Fusion: A certified value for the enthalpy of fusion of this compound from a major metrological institute like NIST or PTB was not found in the reviewed literature. This absence of a traceable standard for enthalpy significantly limits its utility for heat flow calibration.

  • Established Standards: In contrast, indium, tin, and benzoic acid are certified reference materials offered by bodies like NIST, PTB, and LGC Standards, with highly accurate and precise values for both melting point and enthalpy of fusion.[1][6]

Experimental Protocols

The following is a generalized protocol for the calibration of a Differential Scanning Calorimeter. This procedure is applicable for any calibration material, including this compound and the certified reference materials listed above.

Objective: To calibrate the temperature and heat flow of a DSC instrument.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Calibration standard (e.g., Indium, Tin, Benzoic Acid, or this compound)

  • Analytical balance (accuracy ±0.01 mg)

  • Sample pans (typically aluminum)

  • Crimper for sealing pans

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the calibration standard into a sample pan.

    • Hermetically seal the pan using a crimper.

    • Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan on the sample platform and the empty reference pan on the reference platform of the DSC cell.

    • Set the purge gas flow rate (typically 20-50 mL/min).

    • Define the temperature program:

      • Equilibrate at a temperature well below the expected melting point of the standard.

      • Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a temperature sufficiently above the melting point.

      • Hold isothermally for a few minutes to establish a stable baseline post-melting.

      • Cool the cell back to the starting temperature.

  • Data Acquisition and Analysis:

    • Initiate the temperature program and record the heat flow as a function of temperature.

    • Temperature Calibration: Determine the onset temperature of the melting endotherm. Compare this experimental value to the certified melting point of the standard. The difference is used to create a temperature correction file.

    • Enthalpy (Heat Flow) Calibration: Integrate the area of the melting peak to determine the experimental enthalpy of fusion (in J/g). The DSC cell constant is then calculated by dividing the known enthalpy of fusion of the standard by the measured value. This constant is then applied to subsequent measurements.

Visualization of Workflows

To further clarify the processes involved in DSC calibration and calibrant selection, the following diagrams are provided.

dsc_calibration_workflow start Start: DSC Calibration prep_sample 1. Prepare Calibrant Sample (1-5 mg) start->prep_sample prep_ref 2. Prepare Empty Reference Pan prep_sample->prep_ref load_dsc 3. Load Sample and Reference into DSC Cell prep_ref->load_dsc setup_instrument 4. Set Experimental Parameters (Temp Program, Purge Gas) load_dsc->setup_instrument run_exp 5. Run DSC Experiment setup_instrument->run_exp acquire_data 6. Acquire Heat Flow vs. Temperature Data run_exp->acquire_data analyze_temp 7a. Analyze Onset Temperature acquire_data->analyze_temp analyze_enthalpy 7b. Integrate Peak Area for Enthalpy acquire_data->analyze_enthalpy calibrate_temp 8a. Generate Temperature Correction analyze_temp->calibrate_temp calibrate_enthalpy 8b. Determine Cell Constant analyze_enthalpy->calibrate_enthalpy end_cal End: Instrument Calibrated calibrate_temp->end_cal calibrate_enthalpy->end_cal

Caption: Workflow for DSC Temperature and Enthalpy Calibration.

calibrant_selection_logic start Start: Select DSC Calibrant temp_range 1. Define Temperature Range of Interest start->temp_range primary_check 2. Certified Reference Material Available? temp_range->primary_check use_primary 3a. Use Primary Standard (e.g., Indium, Tin) primary_check->use_primary Yes secondary_check 3b. Consider Secondary or In-house Standard primary_check->secondary_check No end_selection End: Calibrant Selected use_primary->end_selection trilaurin_eval 4. Evaluate this compound: - Known Melting Point Range - No Certified Enthalpy secondary_check->trilaurin_eval decision 5. Decision Point trilaurin_eval->decision use_this compound 6a. Use this compound for Temperature Verification (with caution) decision->use_this compound Accept Limitations seek_alternative 6b. Seek Alternative Certified Organic Standard decision->seek_alternative Need High Accuracy use_this compound->end_selection seek_alternative->end_selection

Caption: Logical Flow for Selecting a Suitable DSC Calibrant.

Conclusion

Based on the available data, this compound is not recommended as a primary calibrant for Differential Scanning Calorimetry. The variability in its melting point and, most critically, the lack of a certified enthalpy of fusion, render it less reliable than established standards such as indium, tin, and benzoic acid. While this compound holds a place as a European Pharmacopoeia reference standard, its use in DSC calibration should be limited to a secondary or verification role for temperature, and only when a high degree of accuracy is not the primary objective. For quantitative heat flow measurements, the use of certified reference materials with well-defined enthalpies of fusion is essential for ensuring the integrity and reproducibility of DSC results.

References

Lipase Specificity: A Comparative Analysis of Trilaurin and Synthetic Ester Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lipase (B570770) activity on its natural substrate, trilaurin (a triglyceride), versus commonly used synthetic ester substrates. Understanding these differences is crucial for designing accurate enzyme assays, interpreting kinetic data, and developing lipase-targeted therapeutics. This comparison is supported by experimental data and detailed protocols to ensure reproducibility.

Executive Summary

Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides. In research and industrial settings, synthetic esters, particularly p-nitrophenyl (pNP) esters, are frequently used as convenient substitutes for natural substrates due to their solubility and the ease of detecting the reaction product. However, the kinetic behavior of lipases can differ significantly between these substrate types. This guide elucidates these differences through a comparative analysis of kinetic data and experimental methodologies.

Data Presentation: Comparative Kinetic Parameters

The following table summarizes the kinetic parameters of Candida rugosa lipase, a commonly studied enzyme, on a natural triglyceride substrate (olive oil, a mixture rich in triglycerides like this compound) and a synthetic ester substrate (p-nitrophenylbutyrate). It is important to note that the data is compiled from different studies and experimental conditions may vary.

SubstrateEnzymeKmVmaxSource
Olive OilCandida rugosa Lipase (free)0.15 mM51 µmol/(min x mg)[1][2]
p-Nitrophenylbutyrate (p-NPB)Candida rugosa Lipase129.21 µM0.034 µmol/min[3]

Note: The Vmax values are presented in different units in the source materials and have been standardized where possible for comparison. The significant difference in Vmax highlights the varied efficiency of the lipase on these two substrates.

The specificity of a wild-type lipase was also tested against a panel of p-nitrophenyl esters with varying acyl chain lengths, demonstrating the enzyme's preference for medium-chain fatty acids.

p-Nitrophenyl EsterAcyl Chain LengthVmax (U/mg protein)
p-Nitrophenyl acetate (B1210297) (pNP-A)C20.42
p-Nitrophenyl butyrate (B1204436) (pNP-B)C40.95
p-Nitrophenyl octanoate (B1194180) (pNP-O)C81.1
p-Nitrophenyl dodecanoate (B1226587) (pNP-D)C120.78
p-Nitrophenyl palmitate (pNP-P)C160.18

The Principle of Interfacial Activation: A Key Difference

A fundamental distinction in how lipases act on these substrates lies in the phenomenon of interfacial activation . Natural triglycerides like this compound are water-insoluble and exist as an emulsion, creating an oil-water interface. Most lipases possess a 'lid' or 'flap' that covers the active site. In an aqueous environment, this lid is closed. However, upon contact with a lipid-water interface, the lid undergoes a conformational change, opening the active site and allowing the substrate to bind. This results in a significant increase in catalytic activity.

In contrast, short-chain synthetic esters like p-nitrophenyl butyrate are often soluble in the aqueous reaction medium. In such cases, the lipase may not exhibit the same degree of interfacial activation, leading to different kinetic behavior.[4][5]

Experimental Protocols

Reproducible and reliable data is paramount in scientific research. Below are detailed methodologies for assessing lipase activity using both this compound (represented by a natural oil emulsion) and a synthetic p-nitrophenyl ester.

Protocol 1: Lipase Activity Assay using a Natural Triglyceride Substrate (Olive Oil Emulsion)

This method is based on the titrimetric determination of free fatty acids released upon the hydrolysis of triglycerides.

Materials:

  • Olive oil (as a source of triglycerides)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.7)

  • NaOH solution (e.g., 0.05 M) for titration

  • Bile salts (e.g., sodium deoxycholate) or other emulsifying agents

  • Lipase solution

  • pH-stat or automatic titrator

  • Thermostated reaction vessel

Procedure:

  • Substrate Emulsion Preparation: Prepare an emulsion of olive oil in Tris-HCl buffer containing bile salts. A common ratio is 5% (v/v) olive oil and 0.5% (w/v) sodium deoxycholate. Homogenize the mixture using a high-speed blender or sonicator until a stable emulsion is formed.

  • Reaction Setup: Place a defined volume of the substrate emulsion into the thermostated reaction vessel (e.g., at 37°C) and allow it to equilibrate.

  • Initiation of Reaction: Add a known amount of the lipase solution to the reaction vessel to initiate the hydrolysis reaction.

  • Titration: Maintain the pH of the reaction mixture at a constant value (e.g., pH 7.7) by the continuous addition of NaOH solution using a pH-stat or automatic titrator. The rate of NaOH consumption is directly proportional to the rate of fatty acid release, and thus to the lipase activity.

  • Calculation of Activity: One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

Protocol 2: Lipase Activity Assay using a Synthetic Ester Substrate (p-Nitrophenyl Butyrate)

This is a spectrophotometric assay based on the release of the chromogenic product, p-nitrophenol.

Materials:

  • p-Nitrophenyl butyrate (p-NPB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Isopropanol (B130326)

  • Lipase solution

  • Microplate reader or spectrophotometer capable of measuring absorbance at 410 nm

  • 96-well microplates

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of p-NPB in isopropanol (e.g., 10 mM).

  • Reaction Mixture Preparation: In each well of a 96-well microplate, prepare a reaction mixture containing Tris-HCl buffer and the p-NPB substrate solution. A typical mixture might consist of 180 µL of buffer and 10 µL of the p-NPB stock solution.

  • Initiation of Reaction: Add a small volume (e.g., 10 µL) of the lipase solution to each well to start the reaction. For the blank, add buffer instead of the enzyme solution.

  • Measurement: Immediately measure the increase in absorbance at 410 nm over time at a constant temperature (e.g., 37°C) using a microplate reader. The rate of increase in absorbance is proportional to the rate of p-nitrophenol release.

  • Calculation of Activity: The lipase activity can be calculated using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay. One unit of activity is often defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.

Visualizing the Workflow and Concepts

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

Lipase_Assay_Workflow Experimental Workflow for Lipase Activity Assays cluster_Triglyceride Natural Triglyceride Assay (e.g., this compound) cluster_Synthetic Synthetic Ester Assay (e.g., p-NPB) T1 Prepare Substrate Emulsion T2 Equilibrate in Reaction Vessel T1->T2 T3 Initiate with Lipase T2->T3 T4 Titrate Released Fatty Acids (pH-stat) T3->T4 T5 Calculate Activity T4->T5 S1 Prepare Substrate Solution S2 Prepare Reaction Mixture in Microplate S1->S2 S3 Initiate with Lipase S2->S3 S4 Measure Absorbance Change (Spectrophotometer) S3->S4 S5 Calculate Activity S4->S5

A comparison of the experimental workflows for the two assay types.

Interfacial_Activation The Principle of Interfacial Activation cluster_Aqueous Aqueous Phase cluster_Interface Oil-Water Interface Lipase_Closed Lipase (Closed Lid) pNPB Soluble Synthetic Ester (p-NPB) Lipase_Closed->pNPB Low Activity Lipase_Open Lipase (Open Lid) Lipase_Closed->Lipase_Open Conformational Change at Interface Triglyceride Insoluble Triglyceride (this compound) Lipase_Open->Triglyceride High Activity

Lipase conformational change at the oil-water interface.

Conclusion

While synthetic esters like p-nitrophenyl butyrate offer a convenient and high-throughput method for assessing lipase activity, it is imperative for researchers to recognize that the kinetic data obtained may not directly reflect the enzyme's performance on its natural triglyceride substrates. The phenomenon of interfacial activation is a key determinant of lipase activity on insoluble substrates like this compound and may be less pronounced with soluble synthetic esters. Therefore, for studies where physiological relevance is critical, assays employing natural triglyceride emulsions are recommended. The choice of substrate should be guided by the specific research question, with a clear understanding of the inherent differences in lipase behavior towards these distinct classes of molecules.

References

A Head-to-Head Battle of Lipids: Benchmarking Trilaurin-Based Nanoemulsions Against Solid Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of a delivery vehicle is paramount to a therapeutic's success. Both trilaurin-based nanoemulsions and solid lipid nanoparticles (SLNs) have emerged as promising lipid-based nanocarriers, each with a distinct set of characteristics that can influence drug efficacy and delivery. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal platform for your specific application.

At a Glance: Key Performance Indicators

The selection of a suitable nanocarrier hinges on a range of physicochemical and performance parameters. Below is a comparative summary of this compound-based nanoemulsions and solid lipid nanoparticles, drawing from various studies to provide a comprehensive overview. It is important to note that direct head-to-head comparative studies for this compound-based systems are limited, and thus, the presented data is a synthesis from multiple sources.

ParameterThis compound-Based Nanoemulsion (NE)This compound-Based Solid Lipid Nanoparticles (SLN)Key Considerations
Particle Size (nm) Typically 20 - 200[1]160.0 ± 15.8[]Smaller particle size can influence cellular uptake and biodistribution.
Polydispersity Index (PDI) Generally < 0.3, indicating a narrow size distribution[1]< 0.3 is considered acceptable for a homogenous population[3]A lower PDI signifies a more uniform particle population, which is crucial for consistent performance.
Zeta Potential (mV) Highly variable depending on the surfactant used; can be tailored to be positive, negative, or neutral.-43.9[]The surface charge affects the stability of the nanoparticle suspension and its interaction with biological membranes.
Drug Loading Capacity Generally higher for lipophilic drugs due to the liquid lipid core.Can be limited, especially for hydrophilic drugs, due to the crystalline structure of the solid lipid matrix.The physical state of the lipid core is a major determinant of how much drug can be encapsulated.
Encapsulation Efficiency (%) Often high, particularly for poorly water-soluble drugs.Variable, can be affected by drug expulsion during lipid crystallization and storage.The method of preparation and the physicochemical properties of the drug and lipid play a significant role.
In Vitro Drug Release Typically shows a faster initial release compared to SLNs.[4]Characterized by a more sustained or controlled release profile due to the solid matrix.[5]The release kinetics can be tailored by modifying the composition and structure of the nanocarrier.
Oral Bioavailability Generally enhances the oral bioavailability of poorly soluble drugs.[6][7][8]Can also improve oral bioavailability, but the solid matrix may influence the rate and extent of absorption.Both systems can protect the drug from degradation in the gastrointestinal tract and enhance its absorption.

Delving into the Core: Structural and Functional Differences

The fundamental distinction between a this compound-based nanoemulsion and a solid lipid nanoparticle lies in the physical state of their lipid core at physiological temperature. A nanoemulsion possesses a liquid core, essentially tiny droplets of this compound oil dispersed in an aqueous phase, stabilized by surfactants. In contrast, an SLN has a solid lipid core, where the this compound is in a solid crystalline state. This difference in the core structure has profound implications for their properties and performance as drug delivery vehicles.

Nanoemulsions, with their liquid lipid core, often exhibit a higher capacity to dissolve and encapsulate lipophilic drugs. The liquid nature of the core can also facilitate a more rapid release of the encapsulated drug. On the other hand, the solid matrix of SLNs provides a more rigid structure that can better control the release of the drug over a prolonged period. However, this crystalline structure can also lead to challenges such as lower drug loading and potential drug expulsion during storage as the lipid recrystallizes into a more stable form.

Experimental Protocols: A Guide to Preparation

Reproducibility and scalability are critical in the development of nanomedicines. Here, we provide detailed methodologies for the preparation of both this compound-based nanoemulsions and solid lipid nanoparticles using the widely adopted high-pressure homogenization technique.

Preparation of this compound-Based Nanoemulsion

This protocol is adapted from general high-pressure homogenization methods for nanoemulsion preparation.[9][10][11][12]

Materials:

  • This compound (Oil Phase)

  • Surfactant (e.g., Polysorbate 80, Lecithin)

  • Co-surfactant (e.g., Transcutol HP, Ethanol) (Optional)

  • Purified Water (Aqueous Phase)

  • Active Pharmaceutical Ingredient (API)

Procedure:

  • Preparation of the Oil Phase: Dissolve the desired amount of the active pharmaceutical ingredient (API) in this compound. Gently heat if necessary to aid dissolution. If a co-surfactant is used, it can be mixed with the oil phase.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water.

  • Formation of a Coarse Emulsion: Gradually add the oil phase to the aqueous phase under high-speed stirring (e.g., using a high-shear mixer) to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar). The temperature should be maintained above the melting point of this compound.

  • Cooling: Rapidly cool the resulting nanoemulsion to room temperature.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Preparation of this compound-Based Solid Lipid Nanoparticles

This protocol is based on the hot homogenization technique commonly used for SLN preparation.

Materials:

  • This compound (Solid Lipid)

  • Surfactant (e.g., Poloxamer 188, Polysorbate 80)

  • Purified Water (Aqueous Phase)

  • Active Pharmaceutical Ingredient (API)

Procedure:

  • Preparation of the Lipid Melt: Melt the this compound by heating it to 5-10°C above its melting point. Dissolve the API in the molten lipid.

  • Preparation of the Aqueous Phase: Heat the purified water containing the dissolved surfactant to the same temperature as the lipid melt.

  • Formation of a Hot Pre-emulsion: Disperse the hot lipid melt in the hot aqueous phase under high-speed stirring to form a hot oil-in-water (o/w) emulsion.

  • High-Pressure Homogenization: Homogenize the hot pre-emulsion using a high-pressure homogenizer at a temperature above the lipid's melting point for several cycles.

  • Cooling and Solidification: Cool the resulting hot nanoemulsion down to room temperature or below, allowing the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, PDI, and zeta potential using DLS.

Visualizing the Process: Experimental Workflows

To provide a clearer understanding of the preparation and characterization processes, the following diagrams illustrate the typical experimental workflows.

Preparation_and_Characterization_Workflow cluster_NE This compound-Based Nanoemulsion cluster_SLN This compound-Based Solid Lipid Nanoparticles cluster_Char Characterization NE_Oil Oil Phase (this compound + API) NE_Pre Coarse Emulsion NE_Oil->NE_Pre NE_Aq Aqueous Phase (Water + Surfactant) NE_Aq->NE_Pre NE_HPH High-Pressure Homogenization NE_Pre->NE_HPH NE_Final Nanoemulsion NE_HPH->NE_Final DLS Dynamic Light Scattering (Size, PDI, Zeta Potential) NE_Final->DLS EE Encapsulation Efficiency & Drug Loading NE_Final->EE Release In Vitro Drug Release NE_Final->Release Bioavailability In Vivo Bioavailability NE_Final->Bioavailability SLN_Lipid Lipid Melt (this compound + API) SLN_Pre Hot Pre-emulsion SLN_Lipid->SLN_Pre SLN_Aq Hot Aqueous Phase (Water + Surfactant) SLN_Aq->SLN_Pre SLN_HPH High-Pressure Homogenization SLN_Pre->SLN_HPH SLN_Cool Cooling & Solidification SLN_HPH->SLN_Cool SLN_Final SLN Dispersion SLN_Cool->SLN_Final SLN_Final->DLS SLN_Final->EE SLN_Final->Release SLN_Final->Bioavailability

Caption: Experimental workflow for the preparation and characterization of nanoemulsions and SLNs.

Cellular Interaction: A Look at Uptake Mechanisms

The journey of a nanocarrier into a cell is a critical step for intracellular drug delivery. Both nanoemulsions and solid lipid nanoparticles are primarily taken up by cells through endocytosis, a process where the cell membrane engulfs the nanoparticle to form a vesicle. The specific endocytic pathway can vary depending on the nanoparticle's size, surface charge, and the cell type.

Cellular_Uptake_Pathways Nanoparticle Lipid Nanoparticle (Nanoemulsion or SLN) Cell_Membrane Cell Membrane Nanoparticle->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Phagocytosis Phagocytosis (for larger particles) Cell_Membrane->Phagocytosis Endosome Endosome Endocytosis->Endosome Phagocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape pH-mediated destabilization Lysosome Lysosome (Degradation) Endosome->Lysosome Fusion Cytoplasm Cytoplasm (Drug Release) Endosomal_Escape->Cytoplasm

Caption: General cellular uptake pathways for lipid-based nanoparticles.

Once inside the endosome, the nanocarrier must release its therapeutic cargo into the cytoplasm to exert its effect. This process, known as endosomal escape, is a significant hurdle in drug delivery.[][9][13][14][15] For lipid-based nanoparticles, the acidic environment of the endosome can trigger changes in the nanoparticle structure, leading to the destabilization of the endosomal membrane and the release of the drug.[] Failure to escape the endosome often results in the nanoparticle being transported to the lysosome, where the drug can be degraded by enzymes.[][16]

Conclusion: Making an Informed Decision

The choice between a this compound-based nanoemulsion and a solid lipid nanoparticle is not a one-size-fits-all decision. It requires a careful evaluation of the specific drug candidate and the desired therapeutic outcome.

Choose a this compound-Based Nanoemulsion when:

  • High loading of a lipophilic drug is required.

  • A relatively rapid onset of action is desired.

  • The formulation is intended for oral delivery to enhance bioavailability.

Choose a this compound-Based Solid Lipid Nanoparticle when:

  • Sustained or controlled drug release is the primary goal.

  • Improved stability of a sensitive drug is a key concern.

  • Targeted delivery to specific tissues is being explored, as the solid surface can be more readily functionalized.

Ultimately, empirical testing and thorough characterization are essential to determine the most suitable nanocarrier for a given application. This guide provides a foundational framework to inform that decision-making process, empowering researchers to advance their drug development programs with greater confidence.

References

Unveiling Drug Release Dynamics: A Comparative Analysis of Trilaurin and Other Triglyceride Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a lipid matrix is a critical determinant of a drug's release profile and, consequently, its therapeutic efficacy. This guide provides a comparative analysis of drug release from trilaurin-based matrices versus those formulated with other common triglycerides like tripalmitin (B1682551), tristearin (B179404), and trimyristin. The information is supported by experimental data and detailed methodologies to aid in the rational design of lipid-based drug delivery systems.

The selection of a triglyceride excipient in lipid-based formulations, particularly in solid lipid nanoparticles (SLNs), significantly influences the drug release characteristics. The physical state of the lipid matrix—whether it is in a solid or a more fluid, "supercooled-liquid" state—plays a pivotal role in the rate and extent of drug release.

Comparative Drug Release Performance

Studies have demonstrated that the fatty acid chain length and the melting point of the triglyceride directly impact the drug release profile. Shorter fatty acid chains and lower melting points generally lead to a less ordered, more fluid lipid core, which can facilitate faster drug release.

One comparative study on Solid Lipid Nanoparticles (SLNs) loaded with Docetaxel (DCX) investigated the influence of different high-melting-point triglycerides on the drug's release. The triglycerides evaluated were tristearin, tripalmitin, trimyristin, and this compound. The study revealed that the release of DCX was notably faster from SLNs formulated with tristearin and this compound[1]. This phenomenon in this compound-based SLNs is attributed to its tendency to exist in a "supercooled-liquid state" at physiological temperatures, creating a less rigid matrix that allows for more rapid drug diffusion[1].

In contrast, triglycerides with longer fatty acid chains, such as tripalmitin, tend to form a more solid and ordered crystalline structure. This "solid-like" state can hinder the dissolution and subsequent release of the encapsulated drug[2]. Differential scanning calorimetry studies have confirmed that this compound forms a 'fluid-like' core in lipid nanoparticles, which enhances the dissolution of hydrophobic drugs like testosterone (B1683101) propionate, whereas tripalmitin forms a 'solid-like' core that does not permit such dissolution[2].

The following table summarizes the particle size of SLNs prepared with different triglycerides and highlights the qualitative observations on their drug release behavior.

Triglyceride MatrixAverage Particle Size (nm)Drug Release Profile Observation
Tristearin178.4 ± 2.3Relatively faster release
Tripalmitin176.3 ± 3.9Slower release
Trimyristin182.8 ± 2.0Slowest release
This compound 150.7 ± 14.5 Relatively faster release

Data sourced from a study on Docetaxel-loaded Solid Lipid Nanoparticles[1].

Experimental Protocols

To ensure reproducible and comparable results in the evaluation of drug release from triglyceride matrices, standardized experimental protocols are essential. Below are detailed methodologies for two common in vitro techniques.

In Vitro Drug Release using Dialysis Method

This method is widely used to assess the release of a drug from nanoparticle formulations.

Materials and Apparatus:

  • Float-A-Lyzer® dialysis tubes (or equivalent) with a specific molecular weight cutoff (MWCO), e.g., 50,000 Da[1].

  • Release medium: Phosphate Buffered Saline (PBS), pH 7.4, often with a surfactant like 1% Tween 80 to ensure sink conditions[1].

  • 50 mL plastic tubes or other suitable vessels.

  • Shaking incubator or magnetic stirrer maintained at 37°C.

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer).

Procedure:

  • Prepare the drug-loaded SLN suspension.

  • Dilute a known amount of the SLN suspension (e.g., 1 mL) with the release medium[1].

  • Transfer the diluted suspension into a dialysis tube.

  • Securely seal the dialysis tube and place it in a vessel containing a larger volume of the release medium (e.g., 20 mL)[1].

  • Incubate the setup at 37°C with constant agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the release medium outside the dialysis tube.

  • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

In Vitro Lipolysis Model

This model simulates the digestion of lipid-based formulations in the gastrointestinal tract to predict in vivo drug release and absorption.

Materials and Apparatus:

  • pH-stat apparatus.

  • Lipolysis medium mimicking fasted state intestinal fluid (containing bile salts and phospholipids).

  • Pancreatin (B1164899) solution.

  • Enzyme inhibitor.

  • Centrifuge.

  • Analytical instrument for drug quantification.

Procedure:

  • Dispersion: Disperse the drug-loaded lipid formulation in the pre-warmed (37°C) lipolysis medium and stir for approximately 10 minutes[3].

  • Digestion: Initiate the lipolysis by adding the pancreatin solution[3].

  • pH Control: Maintain a constant pH (e.g., 7.5) throughout the experiment by automatic titration with a sodium hydroxide (B78521) solution using the pH-stat[4]. The consumption of NaOH reflects the rate of fatty acid release.

  • Sampling: At various time points, collect aliquots from the reaction vessel.

  • Enzyme Inhibition: Immediately add an enzyme inhibitor to the collected samples to stop the lipolysis reaction[5].

  • Phase Separation: Centrifuge the samples to separate the aqueous phase, lipid phase, and any precipitated drug.

  • Drug Quantification: Determine the concentration of the drug in each phase to understand its partitioning and release profile.

Visualizing the Process

To better understand the experimental workflows and the underlying principles of drug release from triglyceride matrices, the following diagrams are provided.

DrugReleaseWorkflow cluster_prep Formulation Preparation cluster_dialysis Dialysis-Based Release Study cluster_lipolysis In Vitro Lipolysis Study cluster_result Data Analysis prep Prepare Drug-Loaded Triglyceride Nanoparticles load Load Nanoparticles into Dialysis Bag prep->load disperse Disperse Formulation in Lipolysis Medium (37°C) prep->disperse immerse Immerse in Release Medium (37°C, with agitation) load->immerse sample Sample Release Medium at Time Intervals immerse->sample analyze Analyze Drug Concentration (e.g., HPLC) sample->analyze plot Plot Cumulative Drug Release vs. Time analyze->plot digest Initiate Digestion with Pancreatin disperse->digest titrate Maintain pH with NaOH (pH-stat) digest->titrate sample_lipo Sample at Time Intervals & Inhibit Enzyme digest->sample_lipo separate Separate Phases by Centrifugation sample_lipo->separate analyze_lipo Analyze Drug in Each Phase separate->analyze_lipo analyze_lipo->plot

Experimental workflows for in vitro drug release studies.

LipidMatrixStates This compound This compound Matrix Lower Melting Point (approx. 46°C) 'Fluid-like' / Supercooled State at 37°C Less Ordered Crystalline Structure Faster Drug Release Tripalmitin Tripalmitin Matrix Higher Melting Point (approx. 66°C) 'Solid-like' State at 37°C More Ordered Crystalline Structure Slower Drug Release

Comparative states of this compound and Tripalmitin matrices.

References

A Comparative Guide to Analytical Methods for Trilaurin Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the determination of Trilaurin, a triglyceride of significant interest in pharmaceutical, cosmetic, and food industries. The selection of an appropriate analytical technique is critical for accurate quantification, quality control, and research and development. This document presents supporting experimental data, detailed methodologies for key analytical techniques, and visual workflows to aid in the selection and implementation of the most suitable method for your specific needs.

Comparison of Key Analytical Methods

The determination of this compound can be accomplished through several analytical techniques, each with its own set of advantages and limitations. The most commonly employed methods include High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD), Gas Chromatography with a Flame Ionization Detector (GC-FID), and Thin-Layer Chromatography (TLC).

Quantitative Performance

The choice of an analytical method often depends on its quantitative performance characteristics. The following table summarizes key performance metrics for the HPLC-ELSD and GC-FID methods for the analysis of this compound and related compounds, based on a comparative study.[1]

Performance MetricHPLC-ELSDGC-FIDKey Considerations
Linearity (R²) ≥ 0.9995≥ 0.9995Both methods exhibit excellent linearity for this compound in the tested ranges.[1]
Limit of Detection (LOD) ≤ 0.040 mg/mL≤ 0.260 mg/mLHPLC-ELSD demonstrates higher sensitivity for this compound analysis.[1]
Limit of Quantification (LOQ) ≤ 0.122 mg/mL≤ 0.789 mg/mLConsistent with LOD, HPLC-ELSD allows for the quantification of lower concentrations of this compound.[1]
Precision (RSD%) < 5%< 5%Both methods offer good precision and reproducibility for the analysis of lauric acid and its glycerides.
Recovery Acceptable for TL analysisSatisfactory for LA, ML, and DL analysisThe HPLC-ELSD method showed acceptable recoveries for this compound (TL), while the GC-FID method was found to be more suitable for lauric acid (LA), monolaurin (B1671894) (ML), and dilaurin (B98607) (DL).[1]
Qualitative Comparison
FeatureHPLC-ELSDGC-FIDTLC
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase in a gaseous mobile phase.Separation based on differential migration of components on a thin layer of adsorbent material, driven by a liquid mobile phase.[2][3]
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile or rendered volatile through derivatization.Not required.
Derivatization Not necessary for this compound.Often required to increase volatility and improve chromatographic performance.Not required.
Speed Moderate analysis time.Can be faster than HPLC, especially with modern capillary columns.Rapid, with analysis times typically between 5-10 minutes.[2]
Cost Higher initial instrument cost.Lower initial instrument cost compared to HPLC.Very low cost for basic qualitative analysis. Quantitative HPTLC systems have a higher cost.
Application Well-suited for the direct analysis of triglycerides.[4]Widely used for fatty acid profiling after hydrolysis of triglycerides.Primarily used for qualitative analysis, purity checks, and monitoring reaction progress.[2] Quantitative analysis is possible with HPTLC.[5][6][7]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the determination of this compound using HPLC-ELSD, GC-FID, and TLC.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)

This method is highly suitable for the direct analysis of this compound without the need for derivatization.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of a polar organic solvent (e.g., acetonitrile) and a less polar organic solvent (e.g., acetone (B3395972) or isopropanol) is often employed to separate triglycerides.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: 5-20 µL.

  • ELSD Settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase and analyte.

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable organic solvent (e.g., chloroform (B151607) or a mixture of the initial mobile phase).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detector (GC-FID)

GC-FID is a powerful technique, particularly for determining the fatty acid composition of lipids after hydrolysis and derivatization. For intact triglyceride analysis, high-temperature GC is required.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a high-temperature capillary column.

Chromatographic Conditions:

  • Column: A high-temperature, non-polar capillary column (e.g., a short, thin-film polysiloxane-based column) is necessary for the analysis of intact triglycerides.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector Temperature: High temperature (e.g., 360°C) to ensure complete volatilization.

  • Oven Temperature Program: A temperature program is essential, starting at a lower temperature and ramping up to a high final temperature (e.g., up to 370°C) to elute the high-boiling triglycerides.

  • Detector Temperature: Maintained at a high temperature (e.g., 370°C).

Sample Preparation (for Fatty Acid Profiling):

  • Saponification: Hydrolyze the triglyceride sample with an alcoholic alkali solution (e.g., methanolic NaOH) to release the fatty acids.

  • Derivatization: Convert the fatty acids to their more volatile methyl esters (FAMEs) using a reagent like boron trifluoride in methanol (B129727) (BF₃-methanol).

  • Extraction: Extract the FAMEs into an organic solvent like hexane (B92381).

  • Analysis: Inject the FAMEs solution into the GC-FID.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. With the use of High-Performance TLC (HPTLC) and a densitometer, quantitative analysis is also achievable.[5][6][7]

Materials:

  • TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄).

  • Developing chamber.

  • Spotting capillaries or micropipette.

  • Mobile phase (e.g., a mixture of hexane and diethyl ether).

  • Visualization reagent (e.g., iodine vapor or a charring agent like sulfuric acid).

Procedure:

  • Spotting: Dissolve the sample in a volatile solvent and spot a small amount onto the baseline of the TLC plate.[2]

  • Development: Place the plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action.[2]

  • Visualization: After development, dry the plate and visualize the separated spots. This can be done by placing the plate in a chamber with iodine crystals or by spraying with a charring reagent and heating. This compound, being a non-polar lipid, will have a high Rf value.

  • Quantification (HPTLC): For quantitative analysis, HPTLC plates with a more uniform and smaller particle size are used. After development, the plate is scanned with a densitometer to measure the intensity of the spots, which is proportional to the concentration of the analyte.[6]

Alternative Analytical Method: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an alternative technique that is gaining traction for the analysis of triglycerides.[8][9][10][11] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers several advantages over traditional HPLC and GC, including faster analysis times, reduced solvent consumption, and the ability to analyze thermally labile compounds at lower temperatures than GC.[8] When coupled with detectors like ELSD or mass spectrometry (MS), SFC provides excellent resolution and sensitivity for triglyceride analysis.[8][12]

Visualizing the Analytical Processes

To better understand the workflow of each analytical method and the logical steps in cross-validation, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing sample Sample Weighing dissolution Dissolution in Solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection by ELSD separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Workflow for this compound determination by HPLC-ELSD.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing sample Sample Weighing saponification Saponification (Hydrolysis) sample->saponification derivatization Derivatization to FAMEs saponification->derivatization extraction Extraction of FAMEs derivatization->extraction injection Injection into GC extraction->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Detection by FID separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification TLC_Workflow cluster_prep Preparation cluster_analysis Development & Visualization cluster_data Analysis sample_prep Sample Dissolution spotting Spotting on TLC Plate sample_prep->spotting development Development in Chamber spotting->development drying Plate Drying development->drying visualization Visualization (e.g., Iodine) drying->visualization qualitative Qualitative Assessment (Rf) visualization->qualitative quantitative Quantitative (Densitometry - HPTLC) qualitative->quantitative Optional Cross_Validation_Logic start Sample Set prep Unified Sample Preparation start->prep method1 Method A (e.g., HPLC-ELSD) prep->method1 method2 Method B (e.g., GC-FID) prep->method2 results1 Results from Method A method1->results1 results2 Results from Method B method2->results2 comparison Statistical Comparison of Results results1->comparison results2->comparison conclusion Conclusion on Method Comparability comparison->conclusion

References

Assessing the biocompatibility of Trilaurin nanoparticles in comparison to polymeric nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biocompatibility of Trilaurin and Polymeric Nanoparticles

Introduction

The burgeoning field of nanomedicine relies heavily on the development of safe and effective drug delivery systems. Among the myriad of options, lipid-based nanoparticles, such as those formulated with this compound, and biodegradable polymeric nanoparticles, like those made from poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972), have emerged as leading candidates. This compound, a triglyceride of lauric acid, forms the core of certain solid lipid nanoparticles (SLNs), which are lauded for their biocompatibility and biodegradability.[1][2] Similarly, polymeric nanoparticles, particularly those fabricated from FDA-approved polymers like PLGA, are well-regarded for their biocompatibility and tunable degradation rates.[3][4][5]

This guide provides a comparative assessment of the biocompatibility of this compound nanoparticles and their polymeric counterparts, drawing upon experimental data from in vitro and in vivo studies. We will delve into key biocompatibility parameters, including cytotoxicity, hemolytic potential, and inflammatory responses, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative Biocompatibility Analysis

The biocompatibility of a nanoparticle is a critical determinant of its clinical translational potential. Here, we compare this compound and polymeric nanoparticles across several key biocompatibility metrics.

Cytotoxicity

Cytotoxicity assays are fundamental to assessing the intrinsic toxicity of nanoparticles to cells. Common assays include the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage.

This compound Nanoparticles: this compound is a key component in some solid lipid nanoparticles (SLNs), which are generally considered to have low toxicity.[1] Experimental evidence suggests that triglyceride-based magnetic solid lipid nanocomposites, containing this compound in combination with other triglycerides like tricaprylin (B1683027) and tricaprin, exhibit low in vitro cytotoxic activity against human neutrophils, as measured by the LDH assay.[6]

Polymeric Nanoparticles: Polymeric nanoparticles, especially those made from PLGA and chitosan, are widely reported to be biocompatible.[3][4][7] PLGA degrades into lactic acid and glycolic acid, which are endogenous and readily metabolized by the body.[4][5] Chitosan, a natural polysaccharide, is also known for its low toxicity profile.[7] However, the cytotoxicity of polymeric nanoparticles can be influenced by factors such as polymer molecular weight, particle size, and surface charge. For instance, nanoparticles with a high positive surface charge can sometimes lead to increased cytotoxicity.

Hemocompatibility

For intravenously administered nanoparticles, assessing their interaction with blood components is crucial. The hemolysis assay, which measures the rupture of red blood cells, is a primary indicator of hemocompatibility.

This compound Nanoparticles: While specific hemolysis data for pure this compound nanoparticles is limited in the readily available literature, SLNs are generally considered to be hemocompatible.

Polymeric Nanoparticles: The hemolytic activity of polymeric nanoparticles is variable and depends on their physicochemical properties. For example, chitosan nanoparticles with a high positive ζ-potential (around 50 mV) have been reported to cause hemolysis.[8] Conversely, PLGA nanoparticles are generally considered to be hemocompatible.

Inflammatory Response

Nanoparticles can be recognized by the immune system, potentially triggering an inflammatory response. This can involve the activation of signaling pathways like the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines such as IL-1β.[2][9]

This compound Nanoparticles: The inflammatory potential of this compound nanoparticles is not extensively documented in dedicated studies. However, as lipid-based systems, they are often designed to mimic endogenous lipid particles and are generally expected to have low immunogenicity.

Polymeric Nanoparticles: The inflammatory response to polymeric nanoparticles is an active area of research. Some polymeric nanoparticles have been shown to activate the NLRP3 inflammasome.[10] The nature and intensity of the inflammatory response can be influenced by the polymer type, particle size, and surface modifications.[11]

Data Presentation

The following tables summarize the available quantitative data on the biocompatibility of this compound and polymeric nanoparticles. It is important to note that direct comparative studies are scarce, and the data is compiled from different studies with varying experimental conditions.

Table 1: In Vitro Cytotoxicity Data

Nanoparticle TypeCell LineAssayKey FindingsReference
This compound-based MSLNHuman NeutrophilsLDHNo significant effect on cell viability compared to control.[6]
PLGAVariousMTT/LDHGenerally low cytotoxicity, but can be influenced by formulation parameters.[12][13][14]
ChitosanVero CellsNot SpecifiedBiocompatible in a dose-dependent manner.[1]

Table 2: Hemocompatibility Data

Nanoparticle TypeAssayKey FindingsReference
This compound-basedHemolysisData not readily available in dedicated studies.
ChitosanHemolysisCan cause hemolysis at high positive ζ-potentials.[8]
PLGAHemolysisGenerally considered hemocompatible.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are generalized protocols for key in vitro assays.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle suspension in cell culture medium. Replace the existing medium with the nanoparticle-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Note: It is crucial to run controls to test for any interference of the nanoparticles with the MTT assay itself.[15][16][17]

LDH Cytotoxicity Assay

The Lactate (B86563) Dehydrogenase (LDH) assay measures the activity of LDH released from damaged cells into the culture supernatant.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Note: Nanoparticles can potentially interfere with the LDH assay by binding to LDH or affecting the enzymatic reaction.[18][19][20] Appropriate controls are essential.

Hemolysis Assay

This assay evaluates the compatibility of nanoparticles with red blood cells (RBCs).

  • Blood Collection and Preparation: Collect fresh blood from a healthy donor in tubes containing an anticoagulant (e.g., heparin). Centrifuge the blood to separate the RBCs and wash them several times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a specific concentration (e.g., 2% v/v).

  • Nanoparticle Incubation: Add different concentrations of the nanoparticle suspension to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 2 hours) with gentle shaking.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control. A hemolysis percentage below 5% is generally considered safe.[21][22]

Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) np_prep Nanoparticle Preparation (Serial Dilutions) treatment Incubation with Nanoparticles (e.g., 24h, 48h, 72h) np_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_analysis Absorbance Measurement & Calculation of Cell Viability (%) mtt_assay->data_analysis ldh_assay->data_analysis

Caption: Workflow for assessing nanoparticle cytotoxicity using MTT and LDH assays.

Signaling Pathway: Nanoparticle-Induced NLRP3 Inflammasome Activation

G cluster_uptake Cellular Uptake & Recognition cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly & Activation cluster_outcome Inflammatory Outcome np Nanoparticle uptake Phagocytosis / Endocytosis np->uptake prr Pattern Recognition Receptors (e.g., TLRs) uptake->prr ros Reactive Oxygen Species (ROS) Generation uptake->ros lysosomal_damage Lysosomal Damage uptake->lysosomal_damage k_efflux K+ Efflux uptake->k_efflux nfkb NF-κB Activation prr->nfkb pro_il1b Pro-IL-1β & NLRP3 Transcription nfkb->pro_il1b nlrp3_assembly NLRP3 Inflammasome Assembly pro_il1b->nlrp3_assembly ros->nlrp3_assembly lysosomal_damage->nlrp3_assembly k_efflux->nlrp3_assembly caspase1 Caspase-1 Activation nlrp3_assembly->caspase1 il1b_secretion IL-1β Secretion caspase1->il1b_secretion pyroptosis Pyroptosis (Inflammatory Cell Death) caspase1->pyroptosis

Caption: A simplified diagram of the NLRP3 inflammasome activation pathway by nanoparticles.

Conclusion

Both this compound-based lipid nanoparticles and polymeric nanoparticles (such as PLGA and chitosan) are generally considered to be biocompatible, making them attractive candidates for drug delivery applications. The existing data suggests that both classes of nanoparticles exhibit low cytotoxicity in many in vitro models. However, the biocompatibility of any nanoparticle is not an intrinsic property of the core material alone but is highly dependent on a multitude of factors including particle size, surface charge, surface modifications, and the specific biological environment.

Polymeric nanoparticles, having been more extensively studied, have a larger body of literature detailing their biocompatibility under various conditions. For this compound nanoparticles, while the foundational components are generally regarded as safe, more comprehensive studies are needed to fully delineate their biocompatibility profile, particularly concerning hemocompatibility and immunogenicity.

Ultimately, the choice between this compound and polymeric nanoparticles will depend on the specific application, the desired drug release profile, and the route of administration. Rigorous, case-by-case biocompatibility testing according to standardized protocols remains an indispensable step in the preclinical development of any novel nanoparticle-based therapeutic.

References

A Comparative Evaluation of the Emulsifying Properties of Trilaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the emulsifying properties of trilaurin against two commonly used emulsifiers, lecithin (B1663433) and Tween 80. The information presented is based on available experimental data to assist in the selection of appropriate emulsifiers for various formulation needs.

Introduction to Emulsifiers and this compound

Emulsifiers are critical components in the formulation of a wide range of products, from pharmaceuticals and cosmetics to food and beverages. These amphiphilic molecules facilitate the formation and stabilization of emulsions, which are dispersions of two or more immiscible liquids. The effectiveness of an emulsifier is determined by its ability to reduce interfacial tension between the oil and water phases, leading to the formation of stable droplets.

This compound , a triglyceride derived from lauric acid, is utilized in various industries for its emollient and stabilizing properties[1]. While it is often a component of the oil phase in emulsions, its inherent surfactant-like characteristics also allow it to function as an emulsifier. This guide compares its performance with lecithin , a natural emulsifier derived from sources like soybeans, and Tween 80 , a synthetic non-ionic surfactant.

Comparative Performance Data

The selection of an appropriate emulsifier is crucial for achieving desired product characteristics such as stability, droplet size, and texture. Below is a summary of the key performance indicators for this compound, lecithin, and Tween 80.

Emulsifier Properties
PropertyThis compoundLecithinTween 80
Chemical Type Triglyceride (Non-ionic)Phospholipid mixturePolysorbate (Non-ionic)
Source Natural (from Lauric Acid)Natural (e.g., Soy, Sunflower)Synthetic
HLB Value Low (Estimated < 5)*4-9 (for oil-in-water emulsions)[2]~15[3]
Primary Emulsion Type W/O (Water-in-Oil) or co-emulsifierO/W (Oil-in-Water) and W/O[2]O/W (Oil-in-Water)[3]
Emulsion Characteristics

Direct comparative studies on the emulsifying performance of this compound against lecithin and Tween 80 are limited. The following table is a synthesis of available data for lecithin and Tween 80 and inferred properties for this compound based on its chemical nature.

Performance MetricThis compoundLecithinTween 80
Emulsion Stability Moderate to Low (as a primary emulsifier)Good to Excellent[4]Excellent[4]
Typical Droplet Size Micron to sub-micron (as dispersed phase)[5]Sub-micron to micron[6]Nano to sub-micron[7]
Interfacial Tension Reduction ModerateGoodExcellent[8]

Experimental Protocols

To ensure objective and reproducible evaluation of emulsifying properties, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.

Emulsification Index (E24) Assay

The Emulsification Index is a straightforward method to quantify the emulsifying ability and stability of a surfactant.

Protocol:

  • Preparation: Prepare a solution of the emulsifier in the aqueous phase at the desired concentration.

  • Mixing: In a graduated test tube, combine equal volumes of the emulsifier solution and the oil phase.

  • Homogenization: Vortex the mixture at high speed for 2 minutes to form an emulsion.

  • Incubation: Allow the tube to stand undisturbed at room temperature for 24 hours.

  • Measurement: After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.

  • Calculation: The E24 index is calculated using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100

Droplet Size Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in a suspension or emulsion.

Protocol:

  • Sample Preparation: Dilute the emulsion with the continuous phase to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Place the diluted sample in a cuvette and insert it into the DLS instrument.

  • Measurement: The instrument directs a laser beam through the sample, and the fluctuations in the scattered light intensity due to the Brownian motion of the droplets are measured.

  • Data Analysis: The software analyzes the intensity fluctuations to calculate the hydrodynamic diameter of the droplets and the polydispersity index (PDI), which indicates the breadth of the size distribution.

Interfacial Tension Measurement by Pendant Drop Method

This method determines the interfacial tension between two immiscible liquids by analyzing the shape of a drop of one liquid suspended in the other.

Protocol:

  • Apparatus Setup: A syringe with a needle is filled with the denser liquid (e.g., aqueous phase with emulsifier), and the tip is immersed in a cuvette containing the less dense liquid (oil phase).

  • Droplet Formation: A pendant drop is formed at the needle tip.

  • Image Capture: A high-resolution camera captures the profile of the drop.

  • Shape Analysis: The shape of the drop is determined by the balance between gravitational forces and interfacial tension. Specialized software fits the drop profile to the Young-Laplace equation.

  • Calculation: The interfacial tension is calculated from the best fit of the drop shape to the theoretical profile.

Visualizing Experimental Workflows

Emulsion Formation and Stability Testing Workflow

Emulsion_Formation_and_Stability cluster_emulsify Emulsification cluster_analysis Analysis A Aqueous Phase (with Emulsifier) C High-Shear Homogenization A->C G Interfacial Tension Measurement A->G B Oil Phase B->C B->G D Initial Emulsion C->D E Droplet Size Analysis (DLS) D->E F Stability Testing (e.g., E24) D->F Emulsion_Stabilization cluster_process Stabilization Process cluster_outcome Result Oil Oil Phase Water Aqueous Phase Emulsifier Emulsifier (this compound, Lecithin, or Tween 80) Adsorption Adsorption at Oil-Water Interface Emulsifier->Adsorption Amphiphilic nature IFT_Reduction Reduction of Interfacial Tension Adsorption->IFT_Reduction Film_Formation Formation of Interfacial Film Adsorption->Film_Formation Stable_Emulsion Stable Emulsion (Reduced Coalescence) IFT_Reduction->Stable_Emulsion Film_Formation->Stable_Emulsion Steric/Electrostatic hindrance

References

Safety Operating Guide

Essential Safety and Handling Protocols for Trilaurin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials is paramount. This guide provides immediate safety, operational, and disposal information for Trilaurin, a commonly used triglyceride in various research and development applications.

This compound is generally not classified as a hazardous substance.[1][2][3] However, adherence to good industrial hygiene and safety practices is essential to minimize any potential risks.[1][4]

Personal Protective Equipment (PPE)

While this compound has a low hazard profile, the use of appropriate personal protective equipment is a crucial component of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound, particularly when there is a potential for dust generation or splashing.

PPE CategoryRecommendationsStandards/Specifications
Eye/Face Protection Chemical safety goggles or safety glasses with side shields. A full-face shield may be necessary if splashing is possible.[1][4]NIOSH (US) or EN 166 (EU) approved.[4][5]
Hand Protection Protective gloves are recommended to prevent skin contact.[4][5]Consult glove manufacturer for specific chemical compatibility.
Body Protection Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure. In case of a large spill, waterproof boots and suitable protective clothing are advised.[1][4]N/A
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated and ventilation is insufficient, a dust mask (Type N95/P1) should be used. For large-scale or emergency situations, a NIOSH/MSHA approved respirator may be necessary.[4][5]Type N95 (US) or Type P1 (EN 143).[5]

Operational Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectProcedure
General Handling Avoid contact with eyes, skin, and clothing. Minimize dust generation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1][4]
Ventilation Handle in a well-ventilated area. Use local exhaust ventilation or other engineering controls to keep airborne dust levels to a minimum.[1][5]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4] Protect from heat and sunlight.[1] For long-term storage, refrigeration (2°C to 8°C) or freezing is recommended.[1][6]
Incompatibilities Avoid contact with strong oxidizing agents.[1][4]

Emergency and Disposal Procedures

In the event of a spill or the need for disposal, the following steps should be taken.

ProcedureAction
Spill Cleanup For small spills, use appropriate tools to sweep up the solid material and place it in a suitable container for waste disposal.[1][5] For larger spills, contain the material and prevent dust formation before collecting it.[1]
First Aid (Eyes) Rinse cautiously with water for several minutes.[1] If irritation persists, seek medical attention.[1]
First Aid (Skin) Wash with plenty of soap and water.[1][5]
First Aid (Inhalation) Move the person to fresh air.[1][5]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1][5] Wear self-contained breathing apparatus if necessary.[1][5]
Disposal Dispose of waste in accordance with local, regional, and national regulations.[4] this compound is not typically classified as hazardous waste.[2]

Safe Handling Workflow for this compound

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Trilaurin_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_storage Storage A Assess Hazards & Review SDS B Select & Don Appropriate PPE A->B C Use in Well-Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Weigh & Transfer Minimizing Dust C->D E Perform Experiment D->E F Clean Work Area E->F Post-Experiment I Store in Tightly Closed Container in Cool, Dry Place E->I If Material Remains G Segregate Waste F->G H Dispose of Waste per Institutional Guidelines G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Trilaurin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Trilaurin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。